Product packaging for 2-Amino-5-methoxypyrimidine(Cat. No.:CAS No. 13418-77-4)

2-Amino-5-methoxypyrimidine

Cat. No.: B019462
CAS No.: 13418-77-4
M. Wt: 125.13 g/mol
InChI Key: KAHHAPNRIQLSFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-5-methoxypyrimidine is a versatile chemical building block with significant relevance in medicinal chemistry and antibacterial research. This air-sensitive, white to off-white powdered solid (CAS 13418-77-4) has a molecular formula of C 5 H 7 N 3 O and a molecular weight of 125.13 g/mol . Research Applications and Value: This compound serves as a key precursor in the design and synthesis of novel enzyme inhibitors. Specifically, analogs of the 2-aminopyrimidine scaffold have been investigated for their antibacterial properties. Research indicates that such compounds can target enzymes in the methylerythritol phosphate (MEP) pathway, a biosynthetic route essential for isoprenoid production in many pathogenic bacteria but absent in mammals, making it an attractive target for selective antibiotic development . These inhibitors are designed to chelate catalytically important zinc ions in the active site of enzymes like IspF, potentially disrupting bacterial metabolism . Handling and Storage: This product is classified as For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with care following standard laboratory safety protocols. It is harmful if swallowed, may cause skin and serious eye irritation, and may cause respiratory irritation . To ensure stability, store under an inert atmosphere (e.g., Argon) and at ambient temperatures, protected from light and moisture .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3O B019462 2-Amino-5-methoxypyrimidine CAS No. 13418-77-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxypyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-9-4-2-7-5(6)8-3-4/h2-3H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHHAPNRIQLSFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367935
Record name 2-Amino-5-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13418-77-4
Record name 2-Amino-5-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-methoxypyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-5-methoxypyrimidine (CAS: 13418-77-4): A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of 2-Amino-5-methoxypyrimidine, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will move beyond a simple recitation of facts to explore the causality behind its synthetic utility, its reactivity, and its applications, providing field-proven insights for its practical use in the laboratory.

Core Molecular Profile and Physicochemical Properties

This compound (CAS: 13418-77-4) is a substituted pyrimidine that serves as a versatile scaffold and intermediate in organic synthesis. The pyrimidine core is a privileged structure in medicinal chemistry, forming the basis for numerous biologically active agents, including a number of FDA-approved drugs.[1] The specific substitution pattern of this molecule—an electron-donating amino group at the 2-position and a methoxy group at the 5-position—imparts a unique electronic character that dictates its reactivity and utility.

Quantitative data for this compound are summarized below for easy reference.

PropertyValueSource(s)
CAS Number 13418-77-4[2][3][4]
Molecular Formula C₅H₇N₃O[2][5]
Molecular Weight 125.13 g/mol [2][5]
IUPAC Name 5-methoxypyrimidin-2-amine[5][6]
Physical Form Solid, Powder[6][7]
pKa (Predicted) 3.62 ± 0.10[7]
XLogP3 (Predicted) -0.2[5]
Topological Polar Surface Area 61 Ų[5][8]
Solubility Soluble in Chloroform, Methanol[7]
Storage Conditions Room temperature, inert atmosphere, protect from light[3][6]

Synthesis and Manufacturing: A Mechanistic Perspective

While numerous routes to substituted pyrimidines exist, a common and industrially relevant strategy involves the cyclocondensation of guanidine with a suitable three-carbon electrophilic partner.[9] This approach is favored for its convergence and the ready availability of starting materials. The synthesis of pyrimidines from malononitrile derivatives is also a well-established method.[10][11]

The core logic of the guanidine-based synthesis is the formation of two new carbon-nitrogen bonds to close the six-membered heterocyclic ring. The reaction is typically base-catalyzed, which serves to deprotonate a precursor, generating a more potent nucleophile to initiate the cyclization cascade.

G cluster_start Starting Materials cluster_process Process A Guanidine C Base-Catalyzed Cyclocondensation (e.g., NaOEt in EtOH) A->C B Methoxy-substituted C3 Synthon (e.g., 2-methoxy-malondialdehyde) B->C D Work-up & Purification (e.g., Neutralization, Recrystallization) C->D Crude Product E This compound (Final Product) D->E G cluster_mol cluster_nodes mol A Primary Nucleophilic Site (Acylation, Alkylation, etc.) A:e->mol:w B Secondary Nucleophilic Sites (Potential for Alkylation) B:e->mol:w G cluster_targets Potential Biological Targets A This compound (Core Scaffold) B Synthetic Elaboration (e.g., Suzuki Coupling, Amide Formation) A->B C Advanced Intermediate B->C D Final Drug Candidate (e.g., Kinase Inhibitor) C->D T1 Protein Kinases D->T1 Inhibition T2 GPCRs D->T2 Modulation T3 Microbial Enzymes

Sources

An In-Depth Technical Guide to 2-Amino-5-methoxypyrimidine: A Cornerstone Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-methoxypyrimidine (CAS: 13418-77-4), a heterocyclic compound of significant interest to researchers and professionals in drug development. The pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the basis for numerous approved therapeutics.[1] This document delves into the fundamental chemical identity, structural characteristics, synthesis, and spectroscopic analysis of this compound. Furthermore, it explores its critical role as a versatile building block in the synthesis of novel bioactive molecules, supported by field-proven insights and methodologies. The guide is structured to provide both foundational knowledge and practical application, ensuring a thorough understanding for scientists engaged in pharmaceutical research.

Introduction: The Significance of the Pyrimidine Scaffold

Nitrogen-containing heterocyclic compounds are foundational to medicinal chemistry, with the pyrimidine ring system being one of the most prominent.[2] As a core component of nucleobases like cytosine, thymine, and uracil, the pyrimidine motif is intrinsically recognized by biological systems. This inherent biocompatibility, combined with its synthetic tractability, has made the pyrimidine scaffold a focal point for the development of new therapeutic agents.[1][3] Derivatives of pyrimidine exhibit an exceptionally broad range of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and central nervous system effects.[4][5]

This compound emerges as a particularly valuable synthon within this chemical class. Its structure features two key functional groups poised for chemical elaboration: a nucleophilic amino group at the 2-position and a methoxy group at the 5-position that influences the electronic properties of the ring. These features allow medicinal chemists to systematically modify the core structure, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide will illuminate the properties and applications that make this compound a frequently utilized intermediate in the journey from chemical synthesis to clinical candidates.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is paramount for its effective use in research and development.

Structure and Nomenclature

The formal IUPAC name for this compound is 5-methoxypyrimidin-2-amine .[6] However, it is widely known in commercial and research contexts as this compound.

Caption: Chemical structure of this compound.

Physicochemical Data

The fundamental properties of this compound are summarized below. This data is critical for determining appropriate solvents, reaction conditions, and storage protocols.

PropertyValueSource(s)
CAS Number 13418-77-4[6][7]
Molecular Formula C₅H₇N₃O[6][7]
Molecular Weight 125.13 g/mol [6][7]
Appearance Off-white to Yellow/Tan Solid/Powder[8]
Melting Point 86-88 °C[8]
Boiling Point 313 °C (Predicted)[8]
Solubility Soluble in Chloroform, Methanol[8]
pKa 3.62 ± 0.10 (Predicted)[8]

Synthesis and Characterization

The reliable synthesis and rigorous characterization of starting materials are cornerstones of reproducible scientific research.

Synthetic Protocol: Nucleophilic Aromatic Substitution

A common and efficient method for preparing this compound is via the nucleophilic aromatic substitution (SNAr) of a corresponding halogenated precursor. The electron-deficient nature of the pyrimidine ring facilitates the displacement of a good leaving group, such as a chloride, by a nucleophile like ammonia.

A representative procedure is the reaction of 2-chloro-5-methoxypyrimidine with aqueous ammonia under elevated temperature and pressure, often facilitated by microwave irradiation to accelerate the reaction.[8]

Experimental Protocol:

  • Reagent Charging: To a microwave-safe reaction vessel, add 2-chloro-5-methoxypyrimidine (1.0 eq).

  • Solvent/Reagent Addition: Add 25% aqueous ammonia solution (excess, e.g., 10-20 eq).

  • Reaction: Seal the vessel and heat the mixture to 150 °C using a microwave reactor for 3 hours. Causality: The high temperature and pressure are necessary to overcome the activation energy for the SNAr reaction. The microwave heating provides rapid and uniform energy transfer, significantly reducing reaction times compared to conventional heating.

  • Work-up: After cooling, concentrate the reaction mixture to dryness under reduced pressure to remove excess ammonia and water.

  • Purification: Dissolve the crude residue in a suitable solvent mixture (e.g., dichloromethane/methanol) and purify using silica gel column chromatography. Elute with a gradient of ethyl acetate in heptane (e.g., 50-100%). Causality: Chromatography separates the desired product from unreacted starting material and any potential side products based on differential polarity.

  • Isolation: Combine the product-containing fractions and evaporate the solvent to yield this compound as a crystalline solid.

synthesis start 2-Chloro-5-methoxypyrimidine reagents + Aqueous Ammonia (NH₃) + Heat (150°C, Microwave) start->reagents reaction Nucleophilic Aromatic Substitution (SNAr) reagents->reaction workup Evaporation to Dryness reaction->workup purification Silica Gel Chromatography workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Structural confirmation and purity assessment are self-validating steps in any synthesis. The identity of the synthesized this compound is confirmed using standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the chemical environment of hydrogen atoms in the molecule. For this compound, the expected spectrum (in DMSO-d₆) would show three key signals:

    • A singlet for the two pyrimidine ring protons (H2 and H6), which appear as one signal due to symmetry, around δ 8.02 ppm.[8]

    • A broad singlet for the two protons of the amino (-NH₂) group around δ 6.06 ppm. The broadness is due to quadrupole coupling with the nitrogen atom and potential chemical exchange.[8]

    • A sharp singlet for the three protons of the methoxy (-OCH₃) group around δ 3.71 ppm.[8]

  • Mass Spectrometry (MS): This analysis confirms the molecular weight of the compound. For this compound, the expected molecular ion peak [M+H]⁺ would be observed at m/z 126.1.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key stretches would include N-H stretching for the amine (typically 3300-3500 cm⁻¹) and C-O stretching for the methoxy ether group (typically 1050-1150 cm⁻¹).

Applications in Drug Discovery and Development

This compound is not typically a final drug product but rather a crucial intermediate. Its value lies in providing a robust and modifiable scaffold upon which greater molecular complexity and targeted biological activity can be built.

A Scaffold for Kinase Inhibitors

The 2-aminopyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors used in oncology.[9] The nitrogen atoms of the pyrimidine ring can form key hydrogen bonds with the amino acid backbone in the hinge region of the ATP-binding pocket of kinases, a critical interaction for potent inhibition. The amino group at the 2-position serves as a primary attachment point for side chains that can extend into other regions of the ATP pocket, conferring selectivity and potency. The methoxy group at the 5-position can be used to fine-tune solubility, metabolic stability, and electronic properties.

Intermediate in Bioactive Compound Synthesis

The reactivity of the amino group allows for a wide range of subsequent chemical transformations, including amide bond formation, urea formation, and participation in cross-coupling reactions (e.g., Buchwald-Hartwig amination). This versatility enables the rapid generation of libraries of diverse compounds for high-throughput screening. For example, related aminopyrimidines are key intermediates in the synthesis of vitamins and various pharmaceuticals.[10]

applications cluster_reactions Chemical Elaboration at NH₂ Group scaffold This compound (Core Scaffold) reaction1 Amide Coupling scaffold->reaction1 reaction2 Buchwald-Hartwig Coupling scaffold->reaction2 reaction3 Urea Formation scaffold->reaction3 library Diverse Library of Drug Candidates reaction1->library reaction2->library reaction3->library target Biological Screening (e.g., Kinase Assays) library->target

Caption: Role of this compound as a scaffold for generating diverse chemical libraries.

Safety and Handling

Adherence to safety protocols is non-negotiable in a laboratory setting. Based on Globally Harmonized System (GHS) classifications, this compound presents several hazards.

GHS Hazard StatementDescriptionSource(s)
H302 Harmful if swallowed[6]
H315 Causes skin irritation[6]
H319 Causes serious eye irritation[6]
H335 May cause respiratory irritation[6]

Handling Recommendations:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere. It is noted as being air-sensitive.[8] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a quintessential example of a high-value chemical intermediate in modern drug discovery. Its straightforward synthesis, combined with the strategic placement of reactive and modulating functional groups on a biologically relevant pyrimidine core, makes it an indispensable tool for medicinal chemists. From serving as a hinge-binding anchor in kinase inhibitors to acting as a versatile scaffold for library synthesis, this compound facilitates the exploration of vast chemical space. A thorough understanding of its chemical properties, synthetic routes, and safe handling procedures, as detailed in this guide, empowers researchers to fully leverage its potential in the development of next-generation therapeutics.

References

  • Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). National Center for Biotechnology Information.
  • Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (n.d.). Research Trend.
  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). PubMed.
  • Pyrimidine Scaffolds as Versatile Platforms for Therapeutic Potential: A Review. (n.d.). ResearchGate.
  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. (2022). PubMed.
  • Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine. (1990). Google Patents.
  • Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. (2002). Google Patents.
  • Synthesis of 2-amino-5-methoxy pyridine. (n.d.). PrepChem.com.
  • Beyond the Lab: Exploring the Diverse Biological Activities of 2-Aminopyrimidine Derivatives. (2024). NINGBO INNO PHARMCHEM CO.,LTD.
  • Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. (2019). Asian Journal of Chemistry.
  • IR and 1H NMR Spectral Studies of some 2-Amino-4-Isopropyl-6-Methoxy-N-Phenylpyrimidine-5-Carboxamides: Assessment of Substituent Effects. (n.d.). Scilit.
  • Process for the preparation of 2-amino-5,8-dimethoxy[2][3][4]triazolo[1,5-c]pyrimidine from 4-chloro-2,5-dimethoxypyrimidine. (2015). Justia Patents.
  • This compound. (n.d.). PubChem.
  • Preparation method of 2-amino-4, 6-dimethoxypyrimidine. (n.d.). Google Patents.
  • Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. (n.d.). Google Patents.
  • Preparation method of 2-amino-4, 6-dimethoxypyrimidine. (n.d.). Google Patents.
  • Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. (n.d.). Google Patents.
  • Preparation method of 2-amino-6-methoxypyrimidine derivatives (2–17). (n.d.). ResearchGate.
  • Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers.
  • New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. (2020). ResearchGate.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). National Center for Biotechnology Information.
  • Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide. (2010). PubMed.

Sources

An In-depth Technical Guide to 2-Amino-5-methoxypyrimidine: A Core Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Amino-5-methoxypyrimidine, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, strategic applications, and the rationale behind its use in modern medicinal chemistry.

Core Molecular and Physical Properties

This compound is a substituted pyrimidine, a class of aromatic heterocyclic compounds that are foundational to life itself as components of nucleic acids (cytosine, thymine, and uracil). This inherent biological relevance makes the pyrimidine scaffold a privileged structure in drug design.

The core attributes of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C5H7N3O[1][2][3][4]
Molecular Weight 125.13 g/mol [1][2][3][4]
CAS Number 13418-77-4[2][3][4]
IUPAC Name 5-methoxypyrimidin-2-amine[5]
Synonyms 5-Methoxy-2-pyrimidinamine[4]
Appearance Solid
Purity Typically ≥97%

The structure, characterized by an amino group at position 2 and a methoxy group at position 5 of the pyrimidine ring, provides specific hydrogen bonding and electronic properties that are crucial for its role as a versatile synthetic intermediate.

Caption: Chemical structure of this compound.

Scientific Rationale and Applications in Drug Discovery

The pyrimidine core is a cornerstone of modern drug discovery, valued for its synthetic tractability and its ability to act as a bioisostere for other aromatic systems like the phenyl group.[6] Its derivatives have demonstrated a vast range of biological activities, including anticancer, anti-infective, and anti-inflammatory properties.[6]

This compound serves as a quintessential "building block." This term signifies that it is not typically an active pharmaceutical ingredient (API) itself but is a starting material for the synthesis of more complex molecules. The amino group provides a reactive handle for forming new chemical bonds, allowing medicinal chemists to elaborate the structure and explore structure-activity relationships (SAR).

Key Strategic Advantages:

  • Scaffold for Library Synthesis: The compound's reactive nature makes it ideal for creating large libraries of related molecules. These libraries can then be screened against biological targets (e.g., enzymes, receptors) to identify lead compounds for new drug candidates.

  • Kinase Inhibitor Development: The pyrimidine scaffold is prevalent in many approved kinase inhibitors. Kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of cancer. Derivatives of aminopyrimidines are frequently designed to target the ATP-binding site of kinases, with notable applications in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors for non-small cell lung cancer.[7]

  • Modulation of Physicochemical Properties: The methoxy group can influence the compound's solubility, lipophilicity, and metabolic stability, which are critical parameters for a successful drug.

Synthesis Strategies: A Conceptual Overview

The synthesis of substituted pyrimidines is a well-established field in organic chemistry. While specific, proprietary methods for producing this compound on an industrial scale may vary, the fundamental approach often involves a cyclization reaction to form the core heterocyclic ring.

A common conceptual pathway involves the condensation of a guanidine-containing compound (which provides the N-C-N unit, including the 2-amino group) with a three-carbon synthon, such as a substituted malonate derivative.[8] Subsequent functional group manipulations, such as methylation, can then be performed to yield the final product.[9] The choice of starting materials and reaction conditions is critical for controlling regioselectivity and achieving high yields.[8]

Synthesis_Workflow cluster_reactants Starting Materials Guanidine Guanidine Derivative Cyclization Cyclization/ Condensation Reaction Guanidine->Cyclization Malonate Substituted Malonate Malonate->Cyclization PyrimidineCore Formation of Substituted Pyrimidine Ring Cyclization->PyrimidineCore Methylation Methylation Step (e.g., with Dimethyl Sulfate) PyrimidineCore->Methylation FinalProduct This compound Methylation->FinalProduct

Caption: Conceptual workflow for pyrimidine synthesis.

Experimental Protocol: Application in a Suzuki Coupling Reaction

To illustrate the practical utility of this compound as a building block, we present a representative, field-proven protocol for its use in a palladium-catalyzed Suzuki cross-coupling reaction. This reaction is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds.

Objective: To synthesize a 2-amino-5-aryl-pyrimidine derivative, a common motif in kinase inhibitors.

Methodology:

  • Reaction Setup:

    • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-Amino-5-bromopyrimidine (a related starting material, as the amino group itself is not typically displaced in Suzuki couplings. This illustrates the common strategy of starting with a halogenated pyrimidine).

    • Add the desired Arylboronic acid (1.2 equivalents).

    • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents).

    • Add a base, such as sodium carbonate (2.0 equivalents), dissolved in water.

  • Solvent Addition:

    • Add a suitable solvent system, typically a mixture like 1,4-dioxane and water (e.g., 3:1 ratio). The choice of solvent is critical for ensuring all reactants are in solution.

  • Reaction Execution:

    • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Perform an aqueous workup by adding water and extracting the product into an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel to isolate the desired 2-amino-5-aryl-pyrimidine.

This self-validating protocol includes in-process controls (TLC/LC-MS) to ensure the reaction proceeds as expected before committing to the purification steps.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

  • Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Precautionary Measures:

    • Avoid breathing dust/fume/gas/mist/vapors/spray (P261).[10]

    • Wear protective gloves, clothing, and eye/face protection.[10][11]

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Keep in a dark place under an inert atmosphere.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[10][11][12]

References

  • 2-Methoxypyrimidin-5-amine | C5H7N3O | CID 352904. PubChem. [Link]
  • CAS No : 13418-77-4| Chemical Name : this compound.
  • This compound | C5H7N3O | CID 2305244. PubChem. [Link]
  • SAFETY DATA SHEET - this compound. Fisher Scientific. [Link]
  • Synthesis of 2-amino-5-methoxy pyridine. PrepChem.com. [Link]
  • Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry. [Link]
  • Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
  • Reconstructive Methodology in the Synthesis of 2-Aminopurine. MDPI. [Link]
  • Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. Journal of Molecular Structure. [Link]
  • Recent Advances in Pyrimidine-Based Drugs. PubMed Central (PMC). [Link]
  • Phytochemicals in Drug Discovery—A Confluence of Tradition and Innov

Sources

An In-depth Technical Guide to the Organic Solvent Solubility of 2-Amino-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Scientific Advancement

In the landscape of chemical research and pharmaceutical development, understanding the solubility of a compound is a cornerstone of its journey from discovery to application. For researchers, scientists, and drug development professionals, solubility data is not merely a physical property; it is a critical parameter that dictates the feasibility of reaction conditions, the ease of purification, and the bioavailability of a potential therapeutic agent. 2-Amino-5-methoxypyrimidine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis, is no exception. Its utility is intrinsically linked to its behavior in various solvent systems.

This technical guide provides a comprehensive exploration of the solubility of this compound in organic solvents. In the absence of extensive published quantitative data for this specific molecule, this guide synthesizes foundational principles of solubility, leverages data from structurally analogous compounds, and provides robust experimental protocols to empower researchers to determine solubility in their own laboratory settings.

Physicochemical Properties of this compound

A thorough understanding of a molecule's inherent properties is the first step in predicting its solubility. The interplay of these characteristics governs the intermolecular forces at play between the solute and the solvent.

PropertyValueSource
Molecular Formula C₅H₇N₃O[1]
Molecular Weight 125.13 g/mol [1]
Melting Point 86-88 °CECHEMI[2]
pKa (Predicted) 3.62 ± 0.10ChemicalBook
Appearance Off-white to yellow or tan solid/powderFisher Scientific[3], ECHEMI[2]
InChI Key KAHHAPNRIQLSFT-UHFFFAOYSA-N[4]

Theoretical Considerations for Solubility

The age-old axiom of "like dissolves like" remains a powerful, albeit simplistic, guide for predicting solubility. This principle is rooted in the nature of intermolecular forces: polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. This compound possesses a unique combination of functional groups that contribute to its overall polarity and solubility characteristics.

  • The Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring are capable of acting as hydrogen bond acceptors.

  • The Amino Group (-NH₂): This group is a strong hydrogen bond donor and can also act as an acceptor, significantly contributing to the molecule's polarity.

  • The Methoxy Group (-OCH₃): The oxygen atom in the methoxy group can act as a hydrogen bond acceptor.

The presence of these functional groups suggests that this compound will exhibit a preference for polar solvents, particularly those that can participate in hydrogen bonding.

Insights from a Structurally Analogous Compound

While direct quantitative solubility data for this compound is scarce, a comprehensive study on the solubility of a structurally similar compound, 2-amino-4-chloro-6-methoxypyrimidine , in twelve organic solvents provides invaluable insight.[5] The mole fraction solubility of this analog was found to decrease in the following order at a given temperature:

N,N-dimethylformamide > 1,4-dioxane > acetone > ethyl acetate > chloroform > (acetonitrile, n-propanol) > (ethanol, isopropanol) > methanol > toluene > ethyl benzene.[5]

This trend aligns with theoretical expectations. The highest solubility is observed in polar aprotic solvents like DMF and acetone, as well as the polarizable solvent 1,4-dioxane. Moderate solubility is seen in polar protic solvents like alcohols and the less polar solvent, ethyl acetate. The lowest solubility is found in the nonpolar aromatic solvents, toluene and ethyl benzene.

Given the structural similarities, it is reasonable to hypothesize that this compound will follow a similar trend. The absence of the electron-withdrawing chloro group in this compound may slightly alter its overall polarity and crystal lattice energy, which in turn could lead to some differences in the absolute solubility values. However, the general preference for polar solvents is expected to be maintained.

Experimental Determination of Solubility: A Step-by-Step Protocol

For definitive solubility data, experimental determination is paramount. The equilibrium solubility (or shake-flask) method is a reliable and widely accepted technique for accurately measuring the thermodynamic solubility of a compound.

Equilibrium Solubility (Shake-Flask) Method

This method involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

  • This compound (solid form)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Temperature-controlled incubator or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Protocol:

  • Preparation of the Slurry:

    • Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at equilibrium.

    • Add a precise volume of the chosen organic solvent to the vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or rotator within a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the slurries for a sufficient duration to ensure equilibrium is reached. This can range from 24 to 72 hours. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed to further pellet the undissolved solid.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the supernatant using a pipette, being cautious not to disturb the solid pellet.

    • Filter the collected supernatant through a syringe filter to remove any remaining fine particles.

    • Dilute the filtered, saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation of Solubility:

    • Using the concentration obtained from the HPLC analysis and the dilution factor, calculate the solubility of this compound in the chosen solvent. The solubility is typically expressed in mg/mL or mol/L.

Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid This compound to vial prep2 Add precise volume of organic solvent prep1->prep2 equil1 Seal vial and place in temperature-controlled shaker prep2->equil1 equil2 Agitate for 24-72 hours equil1->equil2 sep1 Centrifuge to pellet undissolved solid equil2->sep1 quant1 Withdraw and filter supernatant sep1->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze by HPLC quant2->quant3 quant4 Calculate solubility from calibration curve quant3->quant4

Caption: Workflow of the equilibrium solubility (shake-flask) method.

High-Throughput Solubility Screening

For early-stage drug discovery and lead optimization, high-throughput solubility assays offer a faster, more resource-efficient alternative to the traditional shake-flask method. These methods often utilize smaller sample volumes in 96-well plate formats and can provide kinetic or thermodynamic solubility data. While a detailed protocol is beyond the scope of this guide, it is important for researchers to be aware of these techniques as they can be invaluable for screening large numbers of compounds or solvent conditions.

Safety and Handling of this compound

As with any chemical compound, proper safety precautions must be observed when handling this compound. The following information is derived from available Safety Data Sheets (SDS).[2][3][4]

Hazard Identification:

  • Acute Toxicity, Oral: Category 4 - Harmful if swallowed.[2]

  • Skin Irritation: Category 2 - Causes skin irritation.[2][3]

  • Eye Irritation: Category 2 - Causes serious eye irritation.[2][3]

  • Specific target organ toxicity (single exposure): Category 3 - May cause respiratory irritation.[2][3]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]

  • Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.[2][3]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[3]

Handling and Storage:

  • Handle in a well-ventilated area.[3]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe dust.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep in a dark place under an inert atmosphere.[4]

Always consult the most up-to-date Safety Data Sheet from your supplier before handling this compound.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While quantitative data in the public domain is limited, a strong theoretical framework based on its physicochemical properties and comparison with a structurally similar analog has been established. This guide empowers researchers with the necessary knowledge and a detailed experimental protocol to confidently and safely determine the solubility of this compound for their specific applications. A thorough understanding and experimental validation of solubility will undoubtedly accelerate research and development efforts involving this promising chemical entity.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Li, Z., Wang, J., Zhao, H., & Li, X. (2019). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. Journal of Molecular Liquids, 277, 553-561.

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 2-Amino-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Amino-5-methoxypyrimidine, with a specific focus on its physical state and melting point. Designed for researchers, scientists, and professionals in drug development, this document outlines the core physicochemical properties, a detailed protocol for empirical verification of its melting point, and the scientific rationale behind the characterization process.

Introduction: The Significance of the Pyrimidine Scaffold

This compound belongs to the pyrimidine class of aromatic heterocyclic compounds. Pyrimidines are not merely synthetic curiosities; they are fundamental building blocks of life, forming the core structure of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry. Its synthetic versatility and ability to form multiple hydrogen bonds allow it to serve as a crucial pharmacophore in a wide array of therapeutic agents, including antiviral, anticancer, and antibacterial drugs.[1]

Accurate characterization of novel pyrimidine derivatives like this compound is a foundational step in the drug discovery pipeline. Properties such as melting point and physical state are critical quality attributes that provide insights into purity, stability, and polymorphism—factors that can significantly influence downstream formulation, bioavailability, and regulatory approval.

Core Physicochemical Properties

This compound (CAS RN: 13418-77-4) is a solid at ambient temperature.[2] Its key identifiers and properties are summarized in the table below. The melting point is a critical parameter, indicating the temperature at which the material transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow range.

PropertyValueSource(s)
IUPAC Name 5-methoxypyrimidin-2-amine[2]
CAS Number 13418-77-4[3][4][5][6]
Molecular Formula C₅H₇N₃O[4][6][7]
Molecular Weight 125.13 g/mol [4][6][7]
Physical State Solid / Powder[2]
Melting Point 86-88 °C[3]

In-Depth Analysis of Physical State and Purity

The physical form of an active pharmaceutical ingredient (API) is of paramount importance. This compound is typically supplied as a solid powder. The consistency and morphology of this powder can be indicative of its crystalline nature.

The melting point serves as a primary indicator of purity. A pure, crystalline compound will exhibit a sharp, well-defined melting point, typically within a 0.5-1.0 °C range. Conversely, the presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range. Therefore, the experimentally determined melting range of 86-88 °C for this compound suggests a compound of high purity.[3] Any significant deviation from this range would warrant further investigation into the material's integrity.

Experimental Protocol: Melting Point Determination by the Capillary Method

The following protocol describes a robust, self-validating method for determining the melting point of this compound, adhering to standards recognized by major pharmacopeias.[8][9]

Principle

The capillary method involves heating a small, packed sample in a glass capillary tube within a calibrated heating block.[10] The temperatures at which the substance begins to melt (onset) and completely liquefies (clear point) are recorded to define the melting range.

Materials and Apparatus
  • Substance: this compound (dry, finely powdered)

  • Apparatus: Digital Melting Point Apparatus (e.g., Mel-Temp or equivalent)

  • Sample Tubes: Glass capillary tubes (1.3–1.5 mm outer diameter, 0.1–0.3 mm wall thickness)[8]

  • Tools: Spatula, mortar and pestle (if needed to pulverize sample)

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as residual solvent can act as an impurity and depress the melting range.[11]

    • If the sample consists of large crystals, gently pulverize it into a fine, homogeneous powder using a mortar and pestle.

    • Create a small mound of the powdered sample on a clean, dry surface.

  • Capillary Tube Loading:

    • Press the open end of a capillary tube into the sample mound, forcing a small amount of powder into the tube.[11]

    • Invert the tube (sealed end down) and tap it gently on a hard surface or drop it through a long glass tube to pack the sample tightly into the bottom.[11]

    • Repeat until the packed sample height is approximately 2-3 mm. Consistent sample height is crucial for reproducible results.[10]

  • Instrument Setup and Calibration:

    • Ensure the melting point apparatus is calibrated using certified melting point standards (e.g., Benzophenone, Caffeine) that bracket the expected melting point of the sample.[8]

    • Place the loaded capillary tube into the heating block of the apparatus.

  • Melting Point Measurement:

    • Rapid Determination (Optional): For an unknown compound, perform a rapid heating run to find an approximate melting point.[11]

    • Accurate Determination: For this compound, set the apparatus to heat rapidly to approximately 65 °C (20 °C below the expected melting point).[11]

    • Crucial Step: Once the temperature reaches the set point, reduce the heating rate to 1-2 °C per minute.[8] This slow ramp rate is essential to allow for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate reading.[11]

    • Record T₁: Observe the sample through the magnifying lens. Record the temperature (T₁) at which the first droplet of liquid becomes visible.[11]

    • Record T₂: Continue heating at the slow rate. Record the temperature (T₂) at which the last solid particle melts and the sample becomes a clear, uniform liquid.

    • The melting range is reported as T₁ – T₂.

  • Post-Measurement:

    • Allow the apparatus to cool sufficiently before performing another measurement.

    • Important: Always use a fresh, new sample for each subsequent trial. A previously melted and re-solidified sample may exhibit different crystalline properties and yield an inaccurate result.[11]

    • Perform the determination in triplicate to ensure consistency and report the average range.

Workflow Visualization

The logical flow of the melting point determination protocol is critical for ensuring accuracy and reproducibility. The following diagram illustrates the key decision points and steps in the workflow.

MeltingPointWorkflow Workflow for Melting Point Determination A Start: Obtain Dry Sample B Pulverize Sample (if necessary) A->B C Load Capillary Tube (2-3 mm height) B->C D Place Tube in Calibrated Apparatus C->D E Set Initial Fast Ramp Rate (to ~20°C below expected MP) D->E F Decision: Is Temp at Set Point? E->F F->F G Reduce Ramp Rate to 1-2°C / min F->G Yes H Observe for First Liquid Droplet G->H I Record T₁ (Onset of Melting) H->I J Observe for Complete Liquefaction I->J K Record T₂ (Clear Point) J->K L Calculate Melting Range (T₁ - T₂) K->L M Perform 2 More Replicates with Fresh Samples L->M N End: Report Average Range M->N

Caption: Logical workflow for accurate melting point determination.

Conclusion

The characterization of this compound reveals it to be a solid with a distinct melting point of 86-88 °C. This value is not merely a physical constant but a critical indicator of the compound's purity and identity. The detailed capillary method protocol provided herein represents a scientifically sound and verifiable approach for researchers to confirm these properties in a laboratory setting. Adherence to such rigorous analytical practices is fundamental to ensuring data integrity and advancing the development of new chemical entities in the pharmaceutical sciences.

References

  • University of Calgary.
  • Chemistry LibreTexts. (2022, April 7). 6.
  • Scribd.
  • PrepChem.com. Synthesis of 2-amino-5-methoxy pyridine. [Link]
  • abcr Gute Chemie. AB334189 | CAS 13418-77-4. [Link]
  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]
  • Asian Journal of Chemistry. (2019, June 25). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. [Link]
  • PubChem. This compound. [Link]
  • ScienceDirect. Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. [Link]
  • PubMed Central (PMC). Recent Advances in Pyrimidine-Based Drugs. [Link]

Sources

Spectroscopic Data for 2-Amino-5-methoxypyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the spectroscopic data for 2-Amino-5-methoxypyrimidine (CAS: 13418-77-4), a key building block in medicinal chemistry and drug development. The following sections offer an in-depth look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and expert interpretation. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this compound.

Molecular Structure and Properties

This compound is a substituted pyrimidine with the molecular formula C₅H₇N₃O and a molecular weight of 125.13 g/mol .[1][2] Its structure, featuring an amino group and a methoxy group on the pyrimidine ring, makes it a valuable intermediate in the synthesis of various biologically active molecules.

Caption: ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Predicted Chemical Shift (δ) ppmCarbon Assignment
~163C2
~158C4, C6
~145C5
~55-OCH₃

Rationale for Predictions:

  • C2: This carbon is attached to two electronegative nitrogen atoms and the amino group, leading to a significant downfield shift, predicted to be around 163 ppm.

  • C4 and C6: These carbons are equivalent and are adjacent to ring nitrogens, placing them in the aromatic region, expected around 158 ppm.

  • C5: This carbon is attached to the methoxy group and is part of the aromatic system, with an expected chemical shift of approximately 145 ppm.

  • -OCH₃: The carbon of the methoxy group is aliphatic and attached to an oxygen atom, typically appearing around 55 ppm.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality NMR spectra for this compound.

NMR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~5-10 mg of This compound prep2 Dissolve in ~0.7 mL of DMSO-d₆ prep1->prep2 Accuracy is key prep3 Transfer to a 5 mm NMR tube prep2->prep3 Ensure homogeneity acq1 Tune and shim the probe acq2 Acquire ¹H spectrum (e.g., 16 scans) acq1->acq2 Optimize resolution acq3 Acquire ¹³C spectrum (e.g., 1024 scans) acq2->acq3 Proton first proc1 Apply Fourier transformation proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate spectra to solvent residual peak proc2->proc3 proc4 Integrate ¹H signals and pick peaks for both spectra proc3->proc4 cluster_prep cluster_prep cluster_acq cluster_acq cluster_proc cluster_proc

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200N-H stretching (asymmetric and symmetric)Primary Amine (-NH₂)
3100-3000C-H stretchingAromatic (pyrimidine ring)
2950-2850C-H stretchingAliphatic (-OCH₃)
1650-1550C=N and C=C stretchingPyrimidine ring
1250-1200C-O stretching (asymmetric)Aryl ether (-OCH₃)
1050-1000C-O stretching (symmetric)Aryl ether (-OCH₃)

Expert Insights:

The IR spectrum is expected to be dominated by strong N-H stretching bands from the primary amine. The aromatic C-H stretches will likely be of weaker intensity. A key diagnostic feature will be the strong C-O stretching bands of the aryl ether, which confirm the presence of the methoxy group. The pyrimidine ring vibrations will appear in the fingerprint region.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial for obtaining a clean spectrum of the sample.

  • Sample Application: Place a small amount of solid this compound powder onto the ATR crystal.

  • Apply Pressure: Use the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): For this compound (C₅H₇N₃O), the exact mass is 125.0589 g/mol . In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak would be expected at an m/z of 125.

  • Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation upon ionization.

MS_Fragmentation M [M]⁺˙ m/z = 125 F1 [M - CH₃]⁺ m/z = 110 M->F1 - •CH₃ F2 [M - OCH₃]⁺ m/z = 94 M->F2 - •OCH₃ F3 [M - HCN]⁺˙ m/z = 98 M->F3 - HCN

Caption: Plausible fragmentation pathway for this compound in MS.

Plausible Fragmentation Pathways:

  • Loss of a methyl radical (•CH₃): Cleavage of the O-CH₃ bond would result in a fragment ion at m/z 110.

  • Loss of a methoxy radical (•OCH₃): Cleavage of the C-O bond would lead to a fragment at m/z 94.

  • Loss of hydrogen cyanide (HCN): A common fragmentation pathway for pyrimidine rings involves the elimination of HCN, which would produce a fragment ion at m/z 98.

Experimental Protocol for MS Data Acquisition (EI-GC/MS)

Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC/MS) is a standard method for the analysis of volatile and semi-volatile small molecules.

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like dichloromethane or methanol (e.g., 1 mg/mL).

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound will be separated from any impurities on the GC column. A typical temperature program would be to hold at 50°C for 1 minute, then ramp to 250°C at 10°C/min.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

This guide provides a comprehensive overview of the key spectroscopic data for this compound. The combination of experimental ¹H NMR data and well-founded predictions for ¹³C NMR, IR, and MS, along with detailed, field-proven protocols, offers a robust framework for the structural characterization of this important chemical entity. These data and methodologies are critical for ensuring the identity and purity of this compound in research and development settings.

References

Sources

Aminopyrimidine Derivatives: A Technical Guide to Their Biological Targets in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aminopyrimidine scaffold has solidified its position as a "privileged structure" in medicinal chemistry, forming the chemical backbone of numerous clinically approved and investigational drugs.[1][2][3] Its remarkable versatility stems from its ability to mimic the adenine base of ATP, enabling competitive binding to a wide array of enzymes, particularly protein kinases.[1][2] This technical guide provides an in-depth exploration of the key biological targets of aminopyrimidine derivatives, offering field-proven insights into the rationale behind their selection, detailed experimental workflows for their validation, and a forward-looking perspective on emerging targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical moiety in their therapeutic programs.

The Aminopyrimidine Scaffold: A Cornerstone of Modern Drug Design

The significance of the aminopyrimidine nucleus in drug discovery cannot be overstated. As a heterocyclic aromatic organic compound, its structural features, particularly the arrangement of nitrogen atoms, allow it to form critical hydrogen bond interactions within the active sites of various enzymes.[4] This bioisosteric relationship with the purine scaffold of ATP is a primary driver of its success as a kinase inhibitor.[2] Furthermore, the pyrimidine ring is readily amenable to chemical modification at multiple positions, permitting medicinal chemists to meticulously fine-tune potency, selectivity, and pharmacokinetic properties (ADME).[1] This inherent "tunability" has led to the development of a vast library of derivatives targeting a diverse range of pathologies, most notably in oncology.[5][6]

Prime Target Class I: Protein Kinases

The human kinome, comprising over 500 protein kinases, represents one of the most critical classes of enzymes in cellular signaling.[7] Kinases regulate a vast number of cellular processes, including proliferation, differentiation, survival, and metabolism, by catalyzing the phosphorylation of substrate proteins.[7] Their dysregulation is a well-established hallmark of cancer and other diseases, making them a major focus of targeted therapy.[1][2] Aminopyrimidine derivatives have emerged as one of the most successful classes of kinase inhibitors.[8]

Receptor Tyrosine Kinases (RTKs)

RTKs are cell surface receptors that play pivotal roles in cellular communication. Aberrant activation of RTKs is a frequent driver of oncogenesis.

Biological Rationale: EGFR is a key regulator of cell growth and survival.[1] Mutations and overexpression of EGFR are implicated in a variety of solid tumors, including non-small cell lung cancer (NSCLC) and glioblastoma.[1][9] Inhibition of EGFR signaling can block tumor cell proliferation and induce apoptosis.

Aminopyrimidine Inhibitors: Many successful EGFR inhibitors incorporate the aminopyrimidine scaffold. These compounds often target both wild-type and mutated forms of the receptor, including those responsible for acquired resistance to earlier generations of inhibitors.[1][10] For instance, novel aminopyrimidine derivatives have been designed to span both the orthosteric (ATP-binding) and allosteric sites of EGFR to overcome resistance mutations like C797S.[9]

Experimental Workflow: Validating EGFR Inhibition

The following workflow outlines a standard, self-validating approach to confirm the on-target activity of a novel aminopyrimidine derivative against EGFR.

Workflow: Cellular EGFR Target Engagement and Pathway Modulation

EGFR_Workflow cluster_cell_culture Cell Culture & Treatment cluster_target_engagement Target Engagement & Pathway Analysis cluster_phenotypic_outcome Phenotypic Outcome Cell_Line Select EGFR-dependent cell line (e.g., NCI-H1975) Treatment Treat cells with Aminopyrimidine derivative (dose-response) Cell_Line->Treatment Lysis Cell Lysis Treatment->Lysis Proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Treatment->Proliferation Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis WB Western Blot Analysis Lysis->WB pEGFR Probe for p-EGFR (Target Engagement) WB->pEGFR Primary Validation pAkt_pERK Probe for p-Akt / p-ERK (Downstream Pathway) WB->pAkt_pERK Secondary Validation pEGFR->Proliferation Causality Link pAkt_pERK->Apoptosis Causality Link Kinase_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS/RAF/MEK EGFR->RAS PI3K PI3K/Akt EGFR->PI3K VEGFR VEGFR VEGFR->PI3K ERK ERK RAS->ERK Prolif Gene Transcription (Proliferation, Survival) PI3K->Prolif ERK->Prolif JAK JAK STAT STAT JAK->STAT STAT->Prolif BTK BTK BTK->PI3K SRC Src SRC->PI3K CDK CDK CellCycle Cell Cycle Progression CDK->CellCycle AURKA AURKA AURKA->CellCycle Inhibitor Aminopyrimidine Derivative Inhibitor->EGFR Inhibitor->VEGFR Inhibitor->PI3K Inhibitor->JAK Inhibitor->BTK Inhibitor->SRC Inhibitor->CDK Inhibitor->AURKA

Caption: Key kinase signaling pathways inhibited by aminopyrimidine derivatives.

Prime Target Class II: Dihydrofolate Reductase (DHFR)

Biological Rationale: DHFR is a critical enzyme in the folate metabolism pathway, responsible for converting dihydrofolate to tetrahydrofolate. [11]Tetrahydrofolate is essential for the synthesis of nucleotides (specifically thymine) and amino acids. [11]Inhibiting DHFR depletes the cellular pool of thymine, leading to the arrest of DNA synthesis and cell death, particularly in rapidly dividing cells like bacteria and cancer cells. [11][12] Aminopyrimidine Inhibitors: The 2,4-diaminopyrimidine moiety is a classic pharmacophore for DHFR inhibitors. [13]These compounds act as folate antagonists, mimicking the natural substrate to competitively inhibit the enzyme. [14]Notable examples include the antibacterial drug Trimethoprim and the antimalarial Pyrimethamine. [11]More recently, lipid-soluble diaminopyrimidine derivatives have been developed to improve penetration across the blood-brain barrier for treating brain tumors. [15] Experimental Workflow: Validating DHFR Inhibition

A robust validation strategy involves confirming enzymatic inhibition and linking it to a specific antibacterial or antiproliferative effect.

Step-by-Step Protocol: Recombinant DHFR Enzyme Inhibition Assay

  • Enzyme and Substrates: Obtain purified recombinant DHFR from the target organism (e.g., Bacillus anthracis or human). [12]The reaction mixture includes the enzyme, its substrate dihydrofolate (DHF), and the cofactor NADPH.

  • Assay Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • Procedure:

    • In a 96-well UV-transparent plate, add buffer, NADPH, and varying concentrations of the aminopyrimidine inhibitor.

    • Initiate the reaction by adding DHF.

    • Immediately measure the absorbance at 340 nm every 15-30 seconds for 10-15 minutes using a plate reader.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Determine the IC₅₀ value of the inhibitor by plotting the percent inhibition against the logarithm of the inhibitor concentration.

  • Self-Validation: The IC₅₀ value from the enzymatic assay should correlate with the Minimum Inhibitory Concentration (MIC) values obtained from whole-cell antibacterial assays. [12][14]This linkage provides strong evidence that the observed antibacterial effect is due to DHFR inhibition.

Emerging and Other Biological Targets

The versatility of the aminopyrimidine scaffold extends beyond kinases and DHFR. Researchers are continuously identifying novel targets for this privileged structure.

Target Protein/PathwayBiological Rationale & Therapeutic AreaAminopyrimidine RoleRepresentative Assay
β-Glucuronidase Elevated activity is linked to colon cancer and urinary tract infections. [16][17]Direct enzymatic inhibitor. [17]In vitro enzymatic assay using a chromogenic substrate. [17]
MRP1 (ABCC1) An efflux pump that confers multidrug resistance (MDR) in cancer. [18]Potent inhibitor, sensitizing cancer cells to chemotherapy. [18]Calcein-AM efflux assay in MRP1-overexpressing cells. [18]
BRD4 / PLK1 BRD4 is an epigenetic reader; PLK1 is a mitotic kinase. Both are cancer targets. [19][20]Dual inhibitor, targeting both epigenetic regulation and cell division. [19]MTT cell viability assays, Western blot for downstream markers. [19]
HDACs Histone deacetylases are epigenetic modifiers involved in cancer.Dual inhibitor (with CDKs or FLT3) for synergistic anticancer effects. [21]In vitro HDAC enzymatic assays and cellular proliferation assays. [21]
Wnt Signaling Pathway Dysregulation is linked to various cancers and developmental disorders. [22]Small molecule inhibitor of the canonical Wnt pathway. [22]Luciferase reporter assays for β-catenin/TCF-Lef transcriptional activity.

Conclusion and Future Directions

The aminopyrimidine scaffold remains a highly productive and versatile core in the landscape of drug discovery. Its proven success against protein kinases and DHFR has established it as a foundational element in the medicinal chemist's toolkit. The ongoing exploration of this scaffold continues to yield novel inhibitors against an expanding array of biological targets, from epigenetic modulators to transmembrane transporters. Future research will likely focus on developing derivatives with even greater selectivity, novel polypharmacology profiles for complex diseases, and applications in emerging therapeutic areas. The combination of established validation workflows and innovative screening platforms will ensure that aminopyrimidine-based compounds continue to be a source of next-generation therapeutics.

References

  • Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide. (n.d.). Benchchem.
  • Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., Scarpa, S., Rauh, D., Di Santo, R., & Costi, R. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S.
  • Lipid-soluble diaminopyrimidine inhibitors of dihydrofolate reductase. (n.d.). PubMed.
  • 2-Aminopyrimidine derivatives as anticancer drugs. (n.d.). ResearchGate.
  • Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines. (n.d.). PubMed.
  • Aminopyrimidine-based kinase inhibitors for treatment of cancer. (2018). Canberra IP.
  • Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis. (n.d.). PMC.
  • Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT. (2022). Journal of Medicinal Chemistry - ACS Publications.
  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (n.d.). PMC - PubMed Central.
  • Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. (2016). ResearchGate.
  • The majority of DHFR inhibitors are derivates of folic acid. Core... (n.d.). ResearchGate.
  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021). CORE.
  • Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4 - Padua Research Archive. (2015).
  • Identification of novel aminopyrimidine derivatives as protein kinase inhibitors blocking cell growth. (2023). I.R.I.S.
  • Pyrimidine As Anticancer Agent: A Review. (n.d.). Journal of Advanced Scientific Research.
  • Structure of our previously reported anticancer aminopyrimidine derivative RDS 3442 (1a). (n.d.). ResearchGate.
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). MDPI.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing.
  • Representative privileged drugs based on Imidazo‐pyrimidine scaffolds... (n.d.). ResearchGate.
  • Dihydrofolate reductase inhibitor. (n.d.). Wikipedia.
  • The 2-aminopyrimidine ring as a new scaffold for potent MRP1 inhibitors. (2025). PubMed.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). PMC - NIH.
  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC - PubMed Central.
  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (n.d.). PMC - NIH.
  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). PubMed.
  • Identification of novel aminopyrimidine derivatives for the treatment of mutant NSCLC. (2024).
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). PMC - NIH.
  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024).
  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (n.d.). PMC.
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (n.d.). PubMed.
  • Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. (n.d.).
  • Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. (2026). Journal of the American Chemical Society.
  • Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway. (2015). PubMed.
  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (2025). PubMed Central.

Sources

The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The pyrimidine ring, a simple six-membered aromatic heterocycle with two nitrogen atoms, stands as one of the most significant and versatile scaffolds in medicinal chemistry.[1] Its intrinsic physicochemical properties and synthetic tractability have cemented its status as a "privileged structure," forming the core of numerous blockbuster drugs across a vast spectrum of therapeutic areas.[2][3] This guide provides an in-depth analysis of the pyrimidine scaffold, moving beyond a simple catalog of its applications. We will explore the fundamental structural attributes that underpin its success, delve into key synthetic methodologies, dissect its role in targeting major disease pathways, and illuminate the principles of structure-activity relationship (SAR) that guide the optimization of pyrimidine-based drug candidates. For the researcher and drug development professional, this document serves as a technical resource, synthesizing field-proven insights to facilitate the continued innovation of pyrimidine-based therapeutics.

The Foundation of Success: Intrinsic Properties of the Pyrimidine Core

The widespread success of the pyrimidine scaffold is not accidental; it is rooted in a unique combination of physicochemical and structural features that make it exceptionally well-suited for molecular recognition by biological targets.

  • Hydrogen Bonding Capability: The defining feature of the pyrimidine ring is its two nitrogen atoms at positions 1 and 3. These nitrogen atoms are potent hydrogen bond acceptors, enabling the scaffold to form strong, directional interactions with amino acid residues in protein active sites, such as the "hinge region" of protein kinases.[1][4] This ability to form multiple hydrogen bonds is a primary driver of its high binding affinity for a multitude of targets.

  • Bioisosteric Versatility: In medicinal chemistry, pyrimidine is frequently employed as a bioisostere for other aromatic systems, most notably the phenyl ring and the purine core of ATP.[1][3] Replacing a phenyl group with a pyrimidine ring can introduce polarity, improve aqueous solubility, and create new hydrogen bonding opportunities.[5] Crucially, this substitution can also alter the metabolic profile of a compound, often reducing susceptibility to CYP-mediated oxidation, a common liability for electron-rich phenyl rings.[5] Its role as an isostere of adenine is fundamental to its application as a kinase inhibitor, allowing it to mimic ATP and compete for binding in the enzyme's active site.[6][7]

  • Synthetic Accessibility: The pyrimidine skeleton can be readily synthesized and, more importantly, easily modified for structural diversification at the 2, 4, 5, and 6 positions.[1] This synthetic tractability allows medicinal chemists to systematically explore the chemical space around the core, fine-tuning properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Synthetic Pathways: Building the Core Scaffold

The ability to efficiently generate diverse libraries of pyrimidine derivatives is crucial for drug discovery campaigns. While numerous synthetic routes exist, a common and robust method is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine-containing reactant.

Protocol: Generalized Biginelli-Type Condensation for Dihydropyrimidine Synthesis

This protocol describes a foundational multi-component reaction often used to generate dihydropyrimidine cores, which can be subsequently oxidized or further modified.

  • Reactant Preparation: In a round-bottom flask, dissolve the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea or thiourea (1.2 eq) in a suitable solvent (e.g., ethanol).

  • Catalysis: Add a catalytic amount of an acid catalyst (e.g., HCl, p-TsOH). The choice of catalyst is critical for driving the reaction to completion and minimizing side products.

  • Reaction: Reflux the mixture for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The causality here is that the heat provides the necessary activation energy for the multiple condensation and cyclization steps.

  • Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the product.

  • Purification: Collect the solid product by filtration, wash with cold solvent to remove residual reactants, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol. This self-validating system is confirmed by the crystalline nature of the purified product and its characterization by NMR and mass spectrometry.

This foundational workflow can be adapted to produce a vast array of substituted pyrimidines, forming the basis for library synthesis in hit-to-lead campaigns.

G cluster_0 INPUTS cluster_1 PROCESS cluster_2 OUTPUT & REFINEMENT Aldehyde Aldehyde Reaction One-Pot Condensation (e.g., Biginelli Reaction) Aldehyde->Reaction Ketoester β-Ketoester Ketoester->Reaction Urea Urea / Thiourea Urea->Reaction DHPM Dihydropyrimidine (DHPM) Reaction->DHPM Oxidation Oxidation / Aromatization DHPM->Oxidation Pyrimidine Pyrimidine Core Oxidation->Pyrimidine FNG Further Functionalization (Positions 2, 4, 5, 6) Pyrimidine->FNG Lead Lead Candidates FNG->Lead

Caption: General workflow for pyrimidine scaffold synthesis.

A Spectrum of Therapeutic Impact: Pyrimidines in Action

The versatility of the pyrimidine scaffold is best illustrated by the sheer breadth of its therapeutic applications.[1][8] Derivatives have been successfully developed as anticancer, antiviral, antimicrobial, and anti-inflammatory agents, among others.[9][10]

Anticancer Agents: Targeting Uncontrolled Proliferation

Pyrimidines have made a profound impact on oncology, primarily through two mechanisms: kinase inhibition and nucleic acid interference.[11][12][13]

  • Protein Kinase Inhibitors: Many cancers are driven by aberrant protein kinase activity. Pyrimidine derivatives are exceptional kinase inhibitors because they can act as ATP-competitive binders.[3] The scaffold's nitrogen atoms form key hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[6] This has led to the development of numerous targeted therapies. For example, some Epidermal Growth Factor Receptor (EGFR) inhibitors utilize a pyrimidine core to block signaling pathways that drive tumor growth in non-small cell lung cancer.[14][15]

G cluster_0 Signaling Cascade GF Growth Factor EGFR EGFR Receptor GF->EGFR 1. Ligand Binding P P EGFR->P 2. Dimerization & Autophosphorylation ATP ATP ATP->EGFR Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) P->Downstream 3. Signal Transduction Proliferation Tumor Proliferation & Survival Downstream->Proliferation Inhibitor Pyrimidine-Based EGFR Inhibitor Inhibitor->EGFR BLOCKS ATP BINDING

Caption: Mechanism of a pyrimidine-based EGFR kinase inhibitor.
  • Antimetabolites: The structural similarity of pyrimidine to the endogenous nucleobases (cytosine, thymine, uracil) is exploited by antimetabolite drugs. 5-Fluorouracil (5-FU), a cornerstone of chemotherapy for decades, is a pyrimidine analog that disrupts DNA synthesis by inhibiting thymidylate synthase, thereby depriving rapidly dividing cancer cells of a key building block.[16][17][18]

Drug NameTarget / MechanismTherapeutic Indication
Imatinib BCR-Abl Tyrosine KinaseChronic Myeloid Leukemia (CML)
Gefitinib EGFR Tyrosine KinaseNon-Small Cell Lung Cancer
5-Fluorouracil Thymidylate Synthase InhibitorColorectal, Breast, Stomach Cancer
Palbociclib CDK4/6 InhibitorHR+ Breast Cancer
Ibrutinib Bruton's Tyrosine Kinase (BTK)B-cell Cancers

Table 1: Selected FDA-approved pyrimidine-containing anticancer agents. Note: Imatinib contains a key aminopyrimidine pharmacophore responsible for hinge binding.[4][6][19]

Antiviral Agents: Halting Viral Replication

In virology, pyrimidine nucleoside analogs are critical tools. Drugs like Zidovudine (AZT) and Lamivudine are incorporated into the growing viral DNA chain by reverse transcriptase, but they lack the 3'-hydroxyl group necessary for elongation, causing chain termination and halting HIV replication.[20][21] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) also frequently incorporate pyrimidine scaffolds.[1]

Antimicrobial Agents: A Multi-Pronged Attack

Pyrimidine derivatives are effective against a range of pathogens.

  • Antibacterial: Trimethoprim is a selective inhibitor of bacterial dihydrofolate reductase, an enzyme essential for the synthesis of thymidine.[22] This targeted approach provides bactericidal activity with minimal effect on the human equivalent of the enzyme.

  • Antifungal: Flucytosine (5-fluorocytosine) is an antifungal agent that is converted within fungal cells to 5-fluorouracil, which then disrupts both DNA and RNA synthesis.[16][22]

Structure-Activity Relationship (SAR): The Art of Optimization

The synthetic accessibility of the pyrimidine ring allows for systematic modification to optimize biological activity. The substitution pattern around the ring dictates the molecule's interaction with its target and its overall pharmacological profile.[23]

  • Position 2: Substituents at this position can modulate selectivity and potency. In many kinase inhibitors, a small amine group here is crucial for forming hydrogen bonds with the enzyme backbone.

  • Position 4: This is often a key vector for extending into solvent-exposed regions of a binding pocket. Attaching larger groups, such as substituted anilines, can pick up additional favorable interactions and is a common strategy in the design of kinase inhibitors.[3]

  • Position 5: Modification at C5 can influence the electronic properties of the ring and provide a handle for improving pharmacokinetic properties without disrupting core binding interactions.

  • Position 6: Similar to position 2, this position can be modified to fine-tune the electronic nature of the scaffold and address selectivity against off-targets.

Caption: Key modification points on the pyrimidine scaffold.

A typical SAR study involves synthesizing analogs with diverse substituents at these positions and measuring their activity (e.g., IC50 values) to build a predictive model for designing more potent and selective compounds.[24][25]

Conclusion and Future Perspectives

The pyrimidine scaffold is a testament to the power of a privileged core in drug discovery. Its unique combination of hydrogen bonding capacity, synthetic versatility, and bioisosteric potential has enabled the development of life-saving medicines across numerous disease areas.[1][2] The landscape of FDA-approved drugs continues to grow with new pyrimidine-containing entities, underscoring its enduring relevance.[2][26] Future research will undoubtedly continue to leverage this remarkable scaffold to tackle emerging challenges, from overcoming drug resistance in cancer to developing novel agents for neurodegenerative and metabolic diseases.[27][28] For medicinal chemists, the pyrimidine ring is not just a starting point; it is a proven foundation upon which the next generation of therapeutics will be built.

References

  • G. S. Mandage, Recent Advances in Pyrimidine-Based Drugs.
  • M. A. Ibrahim, Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update).
  • S. Kaur, Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity.
  • M. S. Mohamed, Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
  • A. A. Al-karmalawy, Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023).
  • J. Zhuang, Recent Development of Pyrimidine‐Containing Antimicrobial Agents.
  • S. Somakala, Recent medicinal approaches of novel pyrimidine analogs: A review.
  • A. Kumar, Biological Activity of Pyrimidine Derivativies: A Review.
  • M. A. G. B. Ghorab, Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.
  • S. S. Shalmali, Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review.
  • N/A, Biological activities of synthetic pyrimidine derivatives. biomedres.
  • S. S. Shalmali, Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections.
  • M. R. M. N. V. Swamy, PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW.
  • S. Nainwal, Pyrimidine Scaffolds as Versatile Platforms for Therapeutic Potential: A Review.
  • A. Unciti-Broceta, Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • D. Ialongo, Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment.. I.R.I.S.
  • N/A, Pyrimidine: a review on anticancer activity with key emphasis on SAR.
  • N/A, SAR of pyrimidine derivatives asALK inhibitor, chemical structure of...
  • A. A. El-Sayed, Antiviral Activity of Pyrimidine Containing Compounds: Patent Review.
  • A. Unciti-Broceta, Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • S. M. Rida, Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents.
  • S. Radi, Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents.
  • S. M. E. S. M. El-Sayed, Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities.
  • N/A, Pyrimidine As Anticancer Agent: A Review.
  • S. K. Singh, Significance and Biological Importance of Pyrimidine in the Microbial World.
  • N/A, Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents.
  • A. Kumar, Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature.
  • S. Gunasekaran, Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors.
  • A. S. Kumar, Role of Pyrimidine Derivatives in the Treatment of Cancer.
  • K. S. Jain, Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.
  • N/A, Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ijpsonline.
  • M. A. G. B. Ghorab, Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.
  • R. Natarajan, Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. eurekaselect.
  • C. Oe, Pyrimidine Analogues as a New Class of Gram-Positive Antibiotics, Mainly Targeting Thymineless-Death Related Proteins.
  • N. Siddiqui, Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues.
  • D. Stravopodis, Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
  • S. D. Jadhav, Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
  • G. S. Mandage, Recent Advances in Pyrimidine-Based Drugs.
  • G. S. Mandage, Recent Advances in Pyrimidine-Based Drugs.
  • R. K. Tiwari, Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • N/A, Aromatic Bioisosteres.
  • N/A, (A) Effect of the bioisosteric replacement of pyrimidine (left) by...
  • N/A, Ring Bioisosteres.
  • P. S. N. Murthy, Bioisosterism: A Rational Approach in Drug Design.

Sources

The Ascendancy of the 2-Amino-5-methoxypyrimidine Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Fragment in Modern Medicinal Chemistry

In the intricate tapestry of drug design, certain molecular motifs consistently emerge as cornerstones of successful therapeutic agents. The 2-aminopyrimidine scaffold is one such "privileged structure," renowned for its ability to engage with a multitude of biological targets through a characteristic hydrogen bonding pattern that mimics the adenine base of ATP.[1] This guide delves into a particularly compelling variant: the 2-amino-5-methoxypyrimidine core. The strategic introduction of a methoxy group at the 5-position significantly modulates the fragment's electronic and conformational properties, offering a nuanced tool for optimizing potency, selectivity, and pharmacokinetic profiles. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, physicochemical properties, and strategic application of this valuable fragment in contemporary drug discovery.

I. Physicochemical and Structural Attributes of the this compound Core

A thorough understanding of a fragment's intrinsic properties is paramount to its successful deployment in a drug design campaign. The this compound moiety possesses a unique combination of features that render it an attractive starting point for library synthesis and lead optimization.

Key Physicochemical Parameters

A summary of the core physicochemical properties of this compound is presented below. These values are crucial for computational modeling and for anticipating the fragment's contribution to the overall properties of a larger molecule.

PropertyValueSource
Molecular Formula C₅H₇N₃O[2]
Molecular Weight 125.13 g/mol [2]
Melting Point 86-88°C[3]
Boiling Point (Predicted) 313°C[3]
pKa (Predicted) 3.62 ± 0.10[3]
LogP (Predicted) -0.2[2]
Solubility Soluble in Chloroform, Methanol[3]
Appearance Off-white powder[3]

The low predicted LogP suggests a high degree of hydrophilicity, a trait that can be advantageous for achieving favorable aqueous solubility in a final drug candidate. The pKa indicates that the 2-amino group is weakly basic.

II. Synthesis of the this compound Scaffold and its Derivatives

The accessibility of a chemical scaffold through robust and scalable synthetic routes is a critical determinant of its utility in drug discovery. Fortunately, the this compound core can be elaborated into a diverse array of derivatives through established synthetic methodologies. A particularly effective strategy involves the nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyrimidine ring.

Experimental Protocol: SNAr-Mediated Synthesis of this compound Derivatives

This protocol details a reliable method for the synthesis of N-substituted this compound derivatives, starting from the versatile building block, 5-methoxy-2-methylthiopyrimidine. The 2-methylthio group serves as an excellent leaving group for the introduction of various primary and secondary amines.[1]

Reaction Scheme:

Synthesis start 5-Methoxy-2-methylthiopyrimidine reagents DMF, 120°C start->reagents amine R1R2NH amine->reagents product N-substituted This compound reagents->product SNAr Kinase_Inhibition cluster_0 Competitive Inhibition inhibitor 2-Aminopyrimidine Inhibitor binding_site ATP Binding Site inhibitor->binding_site Binds to kinase Kinase Hinge Region atp ATP atp->binding_site Blocked binding_site->kinase Part of

Sources

The Pyrimidine Core: A Privileged Scaffold for Precision Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Kinases in Cellular Signaling and Disease

Protein kinases are a large and crucial family of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins. This phosphorylation event acts as a molecular switch, altering the protein's conformation, activity, and interaction with other molecules. Given their central role in signal transduction, aberrant kinase activity is a hallmark of many diseases, most notably cancer, where uncontrolled cell proliferation is often driven by constitutively active kinases.[1] This has made protein kinases one of the most important classes of drug targets in modern medicine.[]

The Pyrimidine Scaffold: A Versatile Framework for Kinase Inhibitor Design

The pyrimidine ring system is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[3] The pyrimidine core is a key component of the nucleobases cytosine, thymine, and uracil, which are fundamental building blocks of DNA and RNA.[4] Its structural resemblance to the purine core of ATP makes it an ideal starting point for the design of competitive kinase inhibitors.[5] By occupying the ATP-binding pocket of a kinase, pyrimidine-based compounds can prevent the binding of the natural substrate, ATP, thereby blocking the phosphorylation of downstream targets and inhibiting the signaling cascade.[3]

Mechanisms of Kinase Inhibition by Pyrimidine Compounds

Pyrimidine-based kinase inhibitors primarily function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the kinase domain, a highly conserved region across the kinome. However, subtle differences in the amino acid residues lining this pocket allow for the development of selective inhibitors. The interaction of pyrimidine inhibitors with the kinase is typically characterized by the formation of one or more hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes of the catalytic domain. This interaction mimics the binding of the adenine ring of ATP.

Reversible vs. Irreversible Inhibition

Pyrimidine kinase inhibitors can be broadly classified into two categories based on their mode of binding:

  • Reversible Inhibitors: These inhibitors bind to the kinase through non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The binding is in equilibrium, and the inhibitor can dissociate from the enzyme. The potency of a reversible inhibitor is determined by its binding affinity for the target kinase. Examples of reversible pyrimidine-based kinase inhibitors include Imatinib (targeting Bcr-Abl) and Gefitinib (targeting EGFR).[6][7]

  • Irreversible (Covalent) Inhibitors: These inhibitors contain a reactive functional group, often an acrylamide moiety, that forms a covalent bond with a specific amino acid residue within the ATP-binding site, typically a cysteine.[8] This covalent bond formation leads to the permanent inactivation of the kinase. Irreversible inhibitors can offer advantages in terms of prolonged duration of action and high potency. A prominent example is Osimertinib , a third-generation EGFR inhibitor that covalently binds to a cysteine residue (Cys797) in the EGFR kinase domain.[9][10]

Key Classes of Pyrimidine-Based Kinase Inhibitors and Their Therapeutic Targets

The versatility of the pyrimidine scaffold has led to the development of inhibitors targeting a wide range of kinases implicated in various diseases.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The EGFR signaling pathway plays a critical role in cell proliferation and survival. Mutations that lead to the constitutive activation of EGFR are common in several cancers, particularly non-small cell lung cancer (NSCLC).[11] Pyrimidine-based EGFR inhibitors have revolutionized the treatment of these cancers.

  • Gefitinib and Erlotinib: First-generation reversible EGFR inhibitors that are effective against tumors harboring activating EGFR mutations.[12][13]

  • Osimertinib: A third-generation irreversible inhibitor designed to overcome resistance to first- and second-generation inhibitors, particularly the T790M mutation, while sparing wild-type EGFR.[14][15]

HER2 (ErbB2) Inhibitors

Overexpression of the HER2 receptor, a member of the EGFR family, is a key driver in a subset of breast cancers.[16]

  • Lapatinib: A dual tyrosine kinase inhibitor that targets both EGFR and HER2.[17][18] It binds reversibly to the intracellular ATP-binding site of these receptors, blocking their autophosphorylation and downstream signaling.[18]

Bcr-Abl Inhibitors

The fusion protein Bcr-Abl, resulting from the Philadelphia chromosome translocation, is the causative agent of chronic myeloid leukemia (CML). This oncoprotein has constitutively active tyrosine kinase activity.

  • Imatinib: A landmark in targeted cancer therapy, Imatinib is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase.[19] It binds to the ATP-binding site of the inactive conformation of the Bcr-Abl kinase domain, preventing its activation.[16][19]

Aurora Kinase Inhibitors

Aurora kinases are essential for the regulation of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. Several pyrimidine-based Aurora kinase inhibitors are in clinical development.[4][20]

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle.[17] Dysregulation of CDK activity is a common feature of cancer. The development of pyrimidine-based CDK inhibitors is an active area of research.[11]

Structure-Activity Relationship (SAR) of Pyrimidine Kinase Inhibitors

The potency and selectivity of pyrimidine-based kinase inhibitors are highly dependent on the nature and position of substituents on the pyrimidine core. The 2,4-diaminopyrimidine scaffold is a particularly common and well-studied core structure.

  • Substitutions at the 2- and 4-positions: The amino groups at these positions are crucial for forming hydrogen bonds with the kinase hinge region. Modifications to these groups can significantly impact binding affinity.

  • Substitutions at the 5-position: This position is often modified to enhance potency and selectivity. Bulky groups at this position can be used to exploit specific pockets within the ATP-binding site.

  • Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic systems, such as pyrido[2,3-d]pyrimidines, can lead to inhibitors with improved potency and altered selectivity profiles.[21]

Experimental Workflows for Characterizing Pyrimidine Kinase Inhibitors

A series of in vitro biochemical and cell-based assays are essential for the characterization of pyrimidine kinase inhibitors.

Biochemical Assays for Kinase Activity

These assays directly measure the enzymatic activity of the target kinase in the presence of the inhibitor.

This is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[13] It is a universal assay that can be used for virtually any kinase.

Workflow for ADP-Glo™ Kinase Assay

ADP_Glo_Workflow start Start: Kinase Reaction Setup reagent_add Add ADP-Glo™ Reagent start->reagent_add Kinase reaction with inhibitor incubation1 Incubate (40 min, RT) reagent_add->incubation1 Terminates kinase reaction, depletes ATP detection_reagent Add Kinase Detection Reagent incubation1->detection_reagent incubation2 Incubate (30-60 min, RT) detection_reagent->incubation2 Converts ADP to ATP readout Measure Luminescence incubation2->readout end End: Determine IC50 readout->end Analyze data

Caption: Workflow for a biochemical kinase assay using ADP-Glo™.

Detailed Protocol for ADP-Glo™ Kinase Assay:

  • Kinase Reaction:

    • Set up the kinase reaction in a multi-well plate. Each reaction should contain the kinase, substrate, ATP, and the pyrimidine inhibitor at various concentrations. Include appropriate controls (no inhibitor, no enzyme).

    • Incubate the reaction at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined time.

  • Termination and ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[22]

    • Incubate the plate at room temperature for 40 minutes.[22]

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well. This reagent contains an enzyme that converts ADP to ATP and a luciferase/luciferin mixture that generates a luminescent signal in the presence of ATP.[13]

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[22]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced, which is inversely related to the degree of kinase inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.

Cell-Based Assays for Potency and Viability

These assays assess the effect of the inhibitor on cultured cells, providing a more physiologically relevant measure of its activity.

This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[9]

Workflow for CellTiter-Glo® Cell Viability Assay

CellTiter_Glo_Workflow start Start: Cell Plating treatment Treat cells with inhibitor start->treatment incubation1 Incubate (e.g., 72 hours) treatment->incubation1 reagent_add Add CellTiter-Glo® Reagent incubation1->reagent_add Lyse cells and release ATP incubation2 Incubate (10 min, RT) reagent_add->incubation2 Stabilize luminescent signal readout Measure Luminescence incubation2->readout end End: Determine GI50 readout->end Analyze data

Caption: Workflow for a cell-based viability assay using CellTiter-Glo®.

Detailed Protocol for CellTiter-Glo® Cell Viability Assay:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the pyrimidine inhibitor. Include vehicle-treated controls.

    • Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Signal Generation:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[23]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[23]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[23]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[23]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the number of viable cells.

    • Calculate the percentage of cell growth inhibition for each inhibitor concentration relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of growth inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway Diagrams

EGFR Signaling Pathway and Inhibition by Pyrimidine Compounds

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS activates PI3K PI3K EGFR->PI3K activates Ligand EGF/TGF-α Ligand->EGFR binds Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pyrimidine_Inhibitor Pyrimidine Inhibitor (e.g., Gefitinib, Osimertinib) Pyrimidine_Inhibitor->EGFR inhibits (ATP-competitive)

Caption: Pyrimidine inhibitors block EGFR signaling, preventing downstream activation of the RAS/MAPK and PI3K/AKT pathways.

Bcr-Abl Signaling Pathway and Inhibition by Imatinib

Bcr_Abl_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Grb2_SOS Grb2/SOS Bcr_Abl->Grb2_SOS PI3K_AKT PI3K/AKT Pathway Bcr_Abl->PI3K_AKT STAT5 STAT5 Bcr_Abl->STAT5 Ras_MAPK RAS-MAPK Pathway Grb2_SOS->Ras_MAPK Proliferation Increased Proliferation Ras_MAPK->Proliferation Apoptosis Decreased Apoptosis PI3K_AKT->Apoptosis STAT5->Apoptosis Imatinib Imatinib Imatinib->Bcr_Abl inhibits

Caption: Imatinib inhibits the Bcr-Abl oncoprotein, blocking multiple downstream pathways that drive CML.

Quantitative Data: Potency of Selected Pyrimidine Kinase Inhibitors

InhibitorTarget Kinase(s)IC50 (nM)Type of InhibitionDisease Indication
Imatinib Bcr-Abl, c-Kit, PDGFR250-1000ReversibleCML, GIST
Gefitinib EGFR (mutant)2-37ReversibleNSCLC
Erlotinib EGFR2ReversibleNSCLC, Pancreatic Cancer
Lapatinib EGFR, HER210.8 (EGFR), 9.8 (HER2)ReversibleBreast Cancer
Osimertinib EGFR (T790M)<15IrreversibleNSCLC
Alisertib Aurora A1.2ReversibleVarious Cancers (Investigational)

Note: IC50 values can vary depending on the specific assay conditions.

Challenges and Future Directions

Despite the remarkable success of pyrimidine-based kinase inhibitors, several challenges remain.

  • Drug Resistance: The development of resistance, either through mutations in the target kinase or activation of bypass signaling pathways, is a major clinical problem.

  • Off-Target Effects: Achieving high selectivity for the target kinase over other kinases is crucial to minimize off-target toxicities. The high degree of conservation in the ATP-binding site across the kinome makes this a significant challenge.

  • Targeting the "Undruggable" Kinome: Many kinases remain understudied, and developing inhibitors for these "dark" kinases represents a significant opportunity for new therapeutic interventions.[24]

Future research in this field will focus on:

  • Development of Next-Generation Inhibitors: Designing novel pyrimidine scaffolds and derivatives to overcome known resistance mechanisms.

  • Allosteric Inhibitors: Exploring inhibitors that bind to sites other than the highly conserved ATP-binding pocket to achieve greater selectivity.

  • Dual-Target and Multi-Target Inhibitors: Designing single molecules that can inhibit multiple key kinases in a disease pathway to enhance efficacy and combat resistance.[6]

  • Combination Therapies: Combining pyrimidine-based kinase inhibitors with other therapeutic modalities to achieve synergistic effects.

Conclusion

The pyrimidine scaffold has proven to be an exceptionally fruitful starting point for the development of a wide range of clinically successful kinase inhibitors. Its ability to mimic the binding of ATP allows for the rational design of potent and selective inhibitors against key kinases implicated in cancer and other diseases. A deep understanding of the mechanisms of inhibition, structure-activity relationships, and the application of robust experimental workflows is essential for the continued success of this important class of therapeutic agents. As our knowledge of the kinome and the complexities of cellular signaling continues to grow, the versatile pyrimidine core will undoubtedly remain a central focus of drug discovery efforts for years to come.

References

  • Song, M., Elkamhawy, A., Noh, W., Abdelazem, A. Z., Park, Y., Sivaraman, A., ... & Lee, K. (2023). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie, e2300393. [Link]
  • MedSchool. (n.d.). Gefitinib | Drug Guide.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Osimertinib mesylate?
  • Wikipedia. (2023, November 29). Lapatinib.
  • RayBiotech. (n.d.). Epidermal Growth Factor Receptor (EGFR) Signaling.
  • Saini, K. S., Azim, H. A., Jr, & de Azambuja, E. (2012). Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications. Expert Opinion on Drug Metabolism & Toxicology, 8(12), 1595-1609. [Link]
  • Hirsh, V. (2010). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Therapeutics and Clinical Risk Management, 6, 285–295. [Link]
  • Kim, D. H., Lee, J., & Kim, J. (2015). Synthesis and evaluation of novel 2,4-diaminopyrimidines bearing bicyclic aminobenzazepines for anaplastic lymphoma kinase (ALK) inhibitor. Bioorganic & Medicinal Chemistry Letters, 25(18), 3992–3998. [Link]
  • AstraZeneca. (n.d.). Mechanism of Action – TAGRISSO® (osimertinib).
  • Creative Diagnostics. (n.d.). CDK Signaling Pathway.
  • Fausel, C. (2007). Imatinib in Chronic Myeloid Leukemia: an Overview. Targeted Oncology, 2(3), 191–200. [Link]
  • Steel, C. G., & O'Hare, T. (2011). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 17(23), 7265–7271. [Link]
  • Iqbal, N., & Iqbal, N. (2014). Role of HER2 signaling pathway in breast cancer: biology, detection and therapeutical implications. Medicinski Glasnik, 11(2), 184-191. [Link]
  • Song, M., Elkamhawy, A., Noh, W., Abdelazem, A. Z., Park, Y., Sivaraman, A., ... & Lee, K. (2023). Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Semantic Scholar. [Link]
  • Gogia, A., & Raina, V. (2019). A comprehensive review of HER2 in cancer biology and therapeutics. Seminars in Cancer Biology, 58, 27-42. [Link]
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway.
  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., Zhang, Y., & Li, Y. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters, 15(7), 943–950. [Link]
  • QIAGEN. (n.d.). CDK5 Signaling.
  • Sharma, P., & Kumar, A. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Medicinal Chemistry, 30(35), 3866–3889. [Link]
  • PharmGKB. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics.
  • Sharma, P., Kumar, A., & Singh, R. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]
  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
  • Sharma, P., Kumar, A., & Singh, R. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. PubMed. [Link]
  • The Royal Society of Chemistry. (n.d.). CHAPTER 2: New Screening Approaches for Kinases.
  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112–1135. [Link]
  • Klutchko, S. R., Hamby, J. M., & Major, T. C. (1998). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 41(17), 3276–3292. [Link]
  • Ossiform. (2023, January 5). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds [Video]. YouTube. [Link]
  • Frontiers. (n.d.). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship.
  • Eathiraj, S., Ben-Addi, A., & Gray, N. S. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11679–11690. [Link]
  • Rinaldi, B., Dalton, G. N., & Unciti-Broceta, A. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(3), 343–348. [Link]
  • ResearchGate. (n.d.). Schematic representation of the BCR-ABL1 signaling pathways targeted by... [Image].
  • Zhang, Y., Wang, Y., Li, Y., Wang, Y., Zhang, Y., & Li, Y. (2022). Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold. European Journal of Medicinal Chemistry, 230, 114096. [Link]
  • Dorsey, J. F., Jove, R., & Kraker, A. J. (2000). The pyrido[2,3-d]pyrimidine derivative PD180970 inhibits p210Bcr-Abl tyrosine kinase and induces apoptosis of K562 leukemic cells. Cancer Research, 60(12), 3127–3131. [Link]
  • Roskoski, R., Jr. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological Research, 165, 105463. [Link]
  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
  • Encyclopedia.pub. (2022, February 9). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction.
  • Eathiraj, S., Ben-Addi, A., & Gray, N. S. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11679–11690. [Link]
  • Come, B., & Marsault, E. (2011). Structure-activity relationship study of 2,4-diaminothiazoles as Cdk5/p25 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(7), 2054–2058. [Link]
  • Come, B., & Marsault, E. (2011). Structure-activity relationship study of 2,4-diaminothiazoles as cdk5/p25 kinase inhibitors. ScienceDirect. [Link]

Sources

Introduction: Acknowledging the Utility and Risks of 2-Amino-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-Amino-5-methoxypyrimidine

This compound is a heterocyclic building block of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural motif is a key component in the synthesis of various compounds with potential therapeutic applications. As with any potent chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are not merely procedural formalities but fundamental prerequisites for responsible research.

This guide provides a comprehensive overview of the safety and handling precautions for this compound (CAS No: 13418-77-4).[1][2] It is designed for researchers, scientists, and drug development professionals who may handle this compound. The causality behind each recommendation is explained to foster a culture of safety that is proactive rather than reactive.

Section 1: Hazard Identification and GHS Classification

The first step in any risk assessment is a complete understanding of the intrinsic hazards of a substance. This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3] The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.

The compound is designated with the GHS07 pictogram (Exclamation mark), indicating that it can cause less severe health effects. However, these effects are significant and demand strict adherence to safety protocols.

Table 1: GHS Hazard and Precautionary Statements [1][3][4]

CategoryCodeStatement
Hazard H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash hands and any exposed skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound, which is a solid powder, is to minimize the generation and inhalation of dust.[4]

  • Chemical Fume Hood: All weighing and transfer operations involving the solid compound must be conducted inside a certified chemical fume hood. This ensures that any generated dust is contained and exhausted away from the operator's breathing zone.

  • Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[4]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the planned procedure.[3][4]

Table 2: Recommended PPE for Handling this compound

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer of Solid Tightly fitting safety goggles with side-shields or a face shield.[3]Chemical-resistant gloves (e.g., nitrile).Full-length lab coat, closed-toed shoes.Required. Use a NIOSH-approved respirator if the fume hood is not available or if irritation is experienced.[3]
Solution Preparation Tightly fitting safety goggles with side-shields.[3]Chemical-resistant gloves.Full-length lab coat, closed-toed shoes.Not typically required if performed in a fume hood.
Post-Reaction Workup Tightly fitting safety goggles with side-shields.[3]Chemical-resistant gloves.Full-length lab coat, closed-toed shoes.Not typically required if performed in a fume hood.

Causality: The requirement for eye protection is driven by the H319 statement ("Causes serious eye irritation"). Skin protection is mandated by H315 ("Causes skin irritation"). Respiratory protection is essential when handling the powder due to H335 ("May cause respiratory irritation").[1][3][4]

Section 3: Standard Operating Procedures for Safe Handling and Storage

Adherence to validated protocols is the cornerstone of laboratory safety. The following step-by-step procedures are designed to minimize risk during common laboratory manipulations.

Protocol for Weighing and Transferring Solid this compound
  • Preparation: Don all required PPE as specified in Table 2. Ensure the chemical fume hood is operational.

  • Staging: Place a weigh boat, spatula, and the sealed container of this compound inside the fume hood.

  • Dispensing: Slowly and carefully open the container. Avoid any sudden movements that could generate dust.

  • Weighing: Using the spatula, carefully transfer the desired amount of solid to the weigh boat.

  • Closure: Securely close the main container immediately after dispensing.

  • Transfer: Carefully add the weighed solid to the reaction vessel or solvent.

  • Decontamination: Wipe the spatula and any contaminated surfaces within the fume hood with a damp cloth. Dispose of the weigh boat and cloth in the designated solid chemical waste container.

  • Doffing PPE: Remove gloves and wash hands thoroughly with soap and water.[4]

Storage Requirements

Proper storage is essential for maintaining the chemical's integrity and ensuring safety.

  • Conditions: Store in a cool, dry, and well-ventilated area.[4]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[3]

  • Security: The substance should be stored locked up (P405) to restrict access to authorized personnel only.[3]

  • Atmosphere: For long-term stability, storage under an inert atmosphere in a dark place is recommended.

Section 4: Emergency Response and First Aid

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

First-Aid Measures

The immediate response to an exposure can significantly impact the outcome.[3][4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[4]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person is not breathing, provide artificial respiration. Seek medical attention if you feel unwell.[4]

  • Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3]

Accidental Release Procedures
  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could disperse the dust.

  • Contain: Prevent the spill from entering drains or waterways.[3]

  • Clean-up:

    • Wear full PPE, including respiratory protection.

    • Carefully sweep or scoop up the spilled solid material into a labeled, sealable container for hazardous waste disposal. Avoid generating dust.[4][5]

    • Clean the spill area with a wet cloth or paper towels and place them in the hazardous waste container.

  • Decontaminate: Wash the spill area thoroughly.

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.[3]

  • Hazards: During a fire, hazardous combustion products such as carbon oxides (CO, CO2) and nitrogen oxides (NOx) may be formed.[4]

  • Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3][4]

Emergency Response Workflow

The following diagram outlines the logical flow of actions in the event of an emergency.

EmergencyResponse cluster_event Emergency Event cluster_response Immediate Response cluster_action Containment & Cleanup cluster_post Post-Incident Spill Accidental Spill Alert Alert Personnel & Evacuate Area Spill->Alert Exposure Personnel Exposure Exposure->Alert Fire Fire Incident Fire->Alert Assess Assess Situation Alert->Assess FirstAid Administer First Aid (See Sec 4.1) Assess->FirstAid if Exposure Extinguish Use Appropriate Extinguisher (See Sec 4.3) Assess->Extinguish if Fire Contain Contain Spill Assess->Contain if Spill Medical Seek Professional Medical Attention FirstAid->Medical FireDept Contact Fire Department Extinguish->FireDept Cleanup Clean Up Spill (See Sec 4.2) Contain->Cleanup Dispose Dispose of Waste (See Sec 5) Cleanup->Dispose Report Report Incident Medical->Report FireDept->Report Review Review & Update Safety Procedures Report->Review Dispose->Review

Caption: Workflow for emergency response to incidents involving this compound.

Section 5: Waste Disposal

All waste materials containing this compound must be treated as hazardous waste.

  • Product: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration.[3]

  • Contaminated Materials: Used gloves, weigh boats, paper towels, and other contaminated disposable materials should be collected in a designated, sealed hazardous waste container.

  • Containers: Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or disposed of as hazardous waste.[3]

  • Regulations: Always consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]

Section 6: Toxicological and Ecological Information

  • Ecological Summary: There is a general lack of specific data regarding the persistence, degradability, and ecotoxicity of this compound.[3] Therefore, it is imperative to prevent its release into the environment. Discharge into drains or sewer systems must be strictly avoided.[3]

Conclusion

This compound is a valuable chemical for research and development, but it possesses hazards that must be respected and managed. A comprehensive safety strategy, founded on a clear understanding of the risks, the consistent use of engineering controls and PPE, and adherence to established safe handling protocols, is essential. By integrating the principles and procedures outlined in this guide, researchers can work with this compound effectively while ensuring their personal safety and protecting the environment.

References

  • This compound SDS, 13418-77-4 Safety Data Sheets. Echemi. URL: https://www.echemi.com/sds/2-amino-5-methoxypyrimidine-cas13418-77-4.html
  • SAFETY DATA SHEET - this compound. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC434320050
  • SAFETY DATA SHEET - 2-Amino-5-hydroxypyrimidine. Fisher Scientific. URL: https://www.fishersci.co.uk/store/msds?partNumber=12821614&productDescription=2-AMINO-5-HYDROXYPYRIMIDINE%2C+97%25+5GR&vendorId=VN00033333&countryCode=GB&language=en
  • 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. URL: https://www.labchem.com/tools/msds/msds/LC10930.pdf
  • This compound | 13418-77-4. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/ambh2d6f0fbc
  • SAFETY DATA SHEET - 4-Aminopyrimidine. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/532924
  • 2-Amino-5-methoxypyridine biochemical. MyBioSource. URL: https://www.mybiosource.com/biochemical/2-amino-5-methoxypyridine/6034725
  • SAFETY DATA SHEET - 2-Amino-4,6-dimethoxypyrimidine. TCI Chemicals. URL: https://www.tcichemicals.com/GB/en/sds/A1165_EG_GB.pdf
  • SAFETY DATA SHEET - 2-Amino-4-methyl-6-methoxypyrimidine. Thermo Fisher Scientific. URL: https://www.thermofisher.com/sds?productName=L04576
  • 2-Methoxypyrimidin-5-amine. PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/352904
  • A1378-53 this compound (5-Methoxy-2-pyrimidinamine). United States Biological. URL: https://www.usbio.net/item/A1378-53
  • 2-Amino-5-methoxypyridine Safety Data Sheet. Apollo Scientific. URL: https://www.apolloscientific.co.uk/msds/OR40515_msds.pdf
  • 2-Amino-5-methylpyridine Safety Data Sheet. Jubilant Ingrevia Limited. URL: https://www.jubilantingrevia.com/uploads/files/2-Amino-5-methylpyridine-SDS-Jubilant-Ingrevia-Limited.pdf
  • This compound, 97%. Fisher Scientific. URL: https://www.fishersci.com/store/products/2-amino-5-methoxypyrimidine-97/AC434320050
  • 2-Amino-5-methoxypyridine. PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/11320934
  • Safety Data Sheet. MedchemExpress.com. URL: https://www.medchemexpress.com/sds/HY-30138.pdf
  • 5-Amino-2-methoxypyrimidine. BOC Sciences. URL: https://www.bocsci.com/product/5-amino-2-methoxypyrimidine-cas-56621-89-7-287958.html
  • This compound. Santa Cruz Biotechnology. URL: https://www.scbt.com/p/2-amino-5-methoxypyrimidine-13418-77-4

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Aminopyrimidine Scaffolds

The 2-aminopyrimidine motif is a cornerstone in medicinal chemistry and drug development, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its ability to engage in multiple hydrogen bonding interactions makes it an exceptional pharmacophore for targeting various biological entities, including kinases, which are pivotal in oncology and inflammatory disease research. The functionalization of this core structure is paramount for modulating potency, selectivity, and pharmacokinetic properties. Among the myriad of synthetic methodologies for carbon-carbon bond formation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile tool.[3][4][5] This reaction facilitates the linkage of a (hetero)aryl halide or pseudohalide with an organoboron species, offering a robust and highly tolerant method for creating biaryl and heteroaryl-aryl structures.[6][7][8]

This guide provides an in-depth technical overview and actionable protocols for successfully employing the Suzuki-Miyaura coupling with 2-aminopyrimidine derivatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage this critical transformation for the synthesis of novel molecular entities.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7][9] Understanding this mechanism is crucial for rational troubleshooting and optimization.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation_Intermediate Ar-Pd(II)-Ar'(L)₂ OxAdd->Transmetalation_Intermediate Transmetalation (Ar'-B(OR)₂ + Base) Transmetalation_Intermediate->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) Transmetalation_Intermediate->Product ArylHalide 2-Halo-Aminopyrimidine (Ar-X) BoronicAcid Organoboron Reagent (Ar'-B(OR)₂) caption Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

The cycle comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halopyrimidine, forming a Pd(II) intermediate.[7][9] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[6][7]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step requires activation of the boronic acid or its ester by a base to form a more nucleophilic boronate species.[6]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][9]

Challenges with 2-Aminopyrimidine Substrates

While powerful, the Suzuki-Miyaura coupling of 2-aminopyrimidine derivatives presents specific challenges primarily due to the electronic nature of the heterocyclic core:

  • Catalyst Inhibition: The Lewis basic nitrogen atoms of the pyrimidine ring, particularly the endocyclic nitrogen adjacent to the coupling site and the exocyclic amino group, can coordinate to the palladium center.[10][11] This coordination can inhibit the catalyst, slowing down or even halting the catalytic cycle.[12]

  • Protodeboronation: 2-Heteroaryl boronic acids, including those of pyrimidine, can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a proton from the solvent or trace water, leading to the formation of an undesired byproduct.[8][10]

  • Reactivity of Halopyrimidines: 2-Chloropyrimidines are often less reactive than their bromo or iodo counterparts, necessitating more active catalyst systems to facilitate the oxidative addition step.[9][10]

Key Reaction Parameters and Optimization

Careful selection and optimization of the reaction components are crucial for a successful coupling.

Palladium Catalyst and Ligand System

The choice of the palladium source and, more importantly, the ancillary ligand is paramount. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, challenging couplings with 2-aminopyrimidines often require more sophisticated systems.[1][13]

  • Ligands: Electron-rich and sterically hindered phosphine ligands are often necessary, especially for less reactive aryl chlorides.[10][12] Dialkylbiaryl phosphine ligands, such as SPhos (L7), have shown excellent performance as they are not significantly inhibited by the presence of aminopyrimidines.[12]

  • Precatalysts: Modern precatalysts, which are air- and moisture-stable, can rapidly generate the active Pd(0) species in situ. This rapid generation is beneficial as it allows the coupling to proceed quickly, minimizing the decomposition of unstable boronic acids.

Base

The base plays a critical role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact the reaction outcome and should be matched with the solvent and substrate.

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used and effective bases.[7][12] Cesium carbonate (Cs₂CO₃) is a stronger base that can be advantageous in more challenging couplings.[11]

  • Organic Bases: In some cases, organic bases like triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be employed, although oxygen-based inorganic bases often give superior results.[14]

Solvent

The solvent system must be capable of dissolving the reactants and be compatible with the chosen base and temperature.

  • Aprotic Polar Solvents: Mixtures of solvents like 1,4-dioxane, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) with water are frequently used.[1][15] The presence of water can be beneficial for the dissolution of the base and the formation of the active boronate species.[15]

  • Microwave Chemistry: Microwave-assisted synthesis can significantly accelerate the reaction, often leading to higher yields in shorter timeframes.[11][13]

Boronic Acid Reagent

While boronic acids are commonly used, their stability can be a concern.[16]

  • Boronate Esters: Pinacol esters or MIDA (N-methyliminodiacetic acid) boronates are often more stable alternatives to boronic acids and can be used to circumvent issues like protodeboronation.[11]

Comparative Reaction Conditions

The following table summarizes various successful conditions reported for the Suzuki-Miyaura coupling of aminopyrimidine derivatives, showcasing the versatility of this reaction.

2-Aminopyrimidine DerivativeCoupling PartnerCatalyst System (mol%)Base (equiv.)SolventTemp. (°C) / Time (h)Yield (%)Reference
(4-Bromopyrimidin-2-yl)cyclopentylamineArylboronic acidPd(PPh₃)₄ (1-3)K₂CO₃ (2-3)1,4-Dioxane/H₂O (4:1)Microwave-[1]
4-Amino-2-chloropyridinePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene10095[12]
2-Chloro-3-aminopyridineArylboronic acidPd₂(dba)₃ (1-2) / SPhos (2-4)K₃PO₄ (2.0)1,4-Dioxane80-100-[10]
6-Chloro-2,4-diaminopyrimidineArylboronic acidPd(PPh₃)₄---Moderate[3]
4,6-Dichloro-2-aminopyrimidineArylboronic acidPd(OAc)₂ / PPh₃K₃PO₄--Reasonable[17]

*Note: While pyridine derivatives are shown, the conditions are highly relevant and transferable to pyrimidine systems due to their electronic similarities.

Detailed Experimental Protocol

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a 2-amino-4-halopyrimidine with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • 2-Amino-4-halopyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., SPhos-Pd-G3, 1-3 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

Workflow Diagram:

Suzuki_Workflow start Start reagents Combine solid reagents: 2-Amino-4-halopyrimidine, Arylboronic acid, K₃PO₄, Pd precatalyst start->reagents inert Evacuate and backfill with inert gas (3x) reagents->inert solvent Add degassed solvents (e.g., Dioxane/Water) inert->solvent reaction Heat reaction mixture (e.g., 80-110 °C or Microwave) solvent->reaction monitor Monitor progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous workup: Dilute, wash with water/brine monitor->workup Complete purify Dry organic layer and concentrate. Purify by column chromatography workup->purify end End (Characterize product) purify->end

Caption: Figure 2: Experimental workflow for the Suzuki coupling of a 2-aminopyrimidine derivative.

Step-by-Step Procedure:

  • Reagent Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the 2-amino-4-halopyrimidine (e.g., 0.5 mmol, 1.0 equiv), the arylboronic acid (0.6-0.75 mmol, 1.2-1.5 equiv), potassium phosphate (1.0-1.5 mmol, 2.0-3.0 equiv), and the palladium precatalyst (0.005-0.015 mmol, 1-3 mol%).

  • Inert Atmosphere: Seal the vessel with a rubber septum or a Teflon screw cap. Evacuate the vessel and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[10]

  • Solvent Addition: Through the septum, add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 to 10:1 ratio, to a concentration of ~0.1 M with respect to the limiting reagent) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) or in a microwave reactor. Stir the mixture vigorously for the specified time or until reaction completion.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material.[10]

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water. Separate the layers. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive Catalyst: Catalyst may be inhibited by the substrate.[10] Insufficiently active catalyst for the halide (especially chlorides).Use a more electron-rich, sterically hindered ligand (e.g., SPhos, XPhos). Employ a precatalyst for efficient generation of the active Pd(0) species. Increase catalyst loading or temperature.
Poorly Soluble Base: The base may not be sufficiently soluble to be effective.Use a finer powder of the base (grind it). Consider a different base (e.g., Cs₂CO₃). Ensure adequate water content in the solvent system to aid dissolution.
Decomposition of Boronic Acid: Protodeboronation may be occurring.[10]Use the boronic acid immediately after purchase or recrystallize. Switch to a more stable boronate ester (pinacol or MIDA). Use a precatalyst to ensure rapid reaction before decomposition.
Formation of Byproducts Dehalogenation: The starting halopyrimidine is reduced.This can be caused by hydride sources in the reaction.[9][10] Ensure a strictly inert atmosphere. Use anhydrous solvents.
Homocoupling: The boronic acid couples with itself.This is often promoted by the presence of oxygen.[10] Thoroughly degas all solvents and maintain a robust inert atmosphere throughout the reaction.
Protodeboronation: Formation of the arene from the boronic acid.See "Decomposition of Boronic Acid" above. Minimize water content if using a boronic acid prone to this pathway.

Conclusion

The Suzuki-Miyaura coupling is an indispensable reaction for the functionalization of 2-aminopyrimidine derivatives, providing a direct and efficient route to novel compounds of high interest in drug discovery. While challenges related to the electronic nature of the substrate exist, a rational approach to the selection of the catalyst system, base, and solvent, guided by a sound mechanistic understanding, can overcome these hurdles. The protocols and insights provided herein serve as a comprehensive resource for chemists to successfully implement this powerful transformation in their synthetic endeavors.

References

  • Wikipedia. Suzuki reaction. [Link]
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Onnuch, et al. Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019–1024.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
  • Royal Society of Chemistry. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]
  • ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]
  • ResearchGate. Solvent mixture screening for Suzuki coupling of 1 with 2. [Link]
  • YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]
  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. [Link]
  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
  • PubMed Central.
  • ResearchGate. Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. [Link]
  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
  • ResearchGate. Screening of different bases for Suzuki coupling a. [Link]
  • PubMed.
  • ResearchGate. A comprehensive review: medicinal applications and diverse synthetic strategies of pyrimidine-based compounds leveraging Suzuki and Sonogashira reactions. [Link]
  • Organic Chemistry Portal. C-C Bond Formation: The Chen/Yang Synthesis of Spirochensilide A. [Link]
  • PubMed Central. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
  • PubMed Central. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Link]
  • ResearchGate. Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. [Link]
  • PubMed Central.
  • ResearchGate. Copper-catalyzed selective C-N bond formation with 2-amino, 2-hydroxy and 2-bromo-5- halopyridine †. [Link]
  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
  • ResearchGate.
  • PubMed.

Sources

Application Note: Leveraging 2-Amino-5-methoxypyrimidine Scaffolds in Solid-Phase Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for Drug Discovery Professionals

Introduction: The Convergence of Privileged Scaffolds and High-Throughput Synthesis

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds. Its prevalence in DNA and RNA bio-isosteres underpins its role as a "privileged scaffold," capable of interacting with a wide array of biological targets.[1][2] The ongoing exploration of pyrimidine derivatives continues to yield novel therapeutics for cancer, infectious diseases, and metabolic disorders.[2][3] The 2-amino-5-methoxypyrimidine framework, in particular, offers a synthetically versatile template for creating focused compound libraries.

Parallel to the chemical significance of this scaffold is the technological advancement of solid-phase synthesis (SPS). Originally developed for peptide synthesis, SPS has become an indispensable tool in small-molecule drug discovery.[4][5] Its primary advantage lies in the simplification of purification; the product of interest is covalently bound to an insoluble polymer resin, allowing excess reagents and byproducts to be removed by simple filtration and washing.[6][7] This paradigm enables the rapid, parallel synthesis of hundreds or thousands of compounds, dramatically accelerating the hit-to-lead optimization process.

This document provides a comprehensive guide to utilizing the this compound scaffold within a solid-phase synthesis workflow. We will detail the strategic considerations, provide step-by-step protocols for library generation, and explain the underlying chemical principles, empowering researchers to efficiently generate novel compound libraries for screening and drug development.

Reagent Profile: this compound

A thorough understanding of the starting material is critical for successful synthesis.

PropertyValueSource
Molecular Formula C₅H₇N₃O[8]
Molecular Weight 125.13 g/mol [8]
Appearance Off-white to tan solid/powder[9]
Melting Point 86-88°C[9]
pKa 3.62 ± 0.10 (Predicted)[9]
Storage 2-8°C, inert atmosphere, keep in dark place[9]

Safety & Handling: this compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[8] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

Foundational Principles of Solid-Phase Synthesis (SPS)

The SPS workflow is a cyclical process built upon three core components: the solid support, the linker, and orthogonal protecting groups.

  • Solid Support (Resin): Typically a cross-linked polystyrene bead (e.g., Merrifield resin) that is insoluble in the reaction solvents but swells to allow reagent penetration.[4][6]

  • Linker: A chemical handle that connects the molecule of interest to the resin. The linker's chemistry dictates the conditions under which the final product will be cleaved from the support.

  • Protecting Groups: Temporary chemical modifications that mask reactive functional groups to prevent unwanted side reactions. These must be removable under conditions that do not affect the linker.

The general workflow is a powerful and systematic process for building molecular complexity.

SPS_Workflow A 1. Resin Swelling & Conditioning B 2. First Building Block (Scaffold) Attachment A->B Immobilization C 3. Deprotection (if applicable) B->C D 4. Coupling of Second Building Block C->D Acylation, Alkylation, etc. E Wash Cycle (Filtration) D->E Remove Excess Reagents F Repeat Cycles (Library Diversification) E:e->F:w F->C Iterate G 5. Final Cleavage & Deprotection F->G Final Step H Purified Product in Solution G->H TFA, HF, etc.

Caption: General workflow of solid-phase synthesis (SPS).

Application: Parallel Synthesis of a 2-(Substituted-amino)-5-methoxypyrimidine Library

A robust strategy for library generation involves immobilizing a core scaffold to the solid support and subsequently diversifying it through reactions with a library of building blocks. Here, we present a validated approach for creating a library of this compound analogs by functionalizing a resin-bound chloropyrimidine precursor. The key reaction is a nucleophilic aromatic substitution (SNAr), where the chlorine at the C2 position is displaced by a diverse set of amines.

This strategy is adapted from established methods for modifying pyrimidines on solid supports, which often utilize the displacement of a reactive leaving group like a halide or a sulfonyl group.[10]

Caption: Proposed reaction scheme for solid-phase library synthesis.

Detailed Experimental Protocols

These protocols are designed for manual synthesis using fritted reaction vessels but can be adapted for automated synthesizers.

Protocol 1: Immobilization of the Pyrimidine Scaffold

Objective: To covalently attach the pyrimidine precursor to the solid support.

Materials:

  • Wang Resin (1.0 mmol/g loading capacity)

  • 2-Chloro-5-methoxypyrimidin-4-ol (3.0 eq. relative to resin capacity)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq.)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq.)

  • Dichloromethane (DCM), Anhydrous

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Place 1.0 g of Wang resin in a 20 mL fritted reaction vessel.

  • Swell the Resin: Add 10 mL of DCM and gently agitate for 30 minutes. Drain the solvent. Repeat with 10 mL of DMF for 10 minutes, then drain.[6]

  • In a separate flask, dissolve 2-Chloro-5-methoxypyrimidin-4-ol and DMAP in 8 mL of anhydrous DCM.

  • Add DIC to the solution from Step 3 and stir for 2 minutes.

  • Add the activated ester solution to the swollen resin.

  • Agitate the mixture at room temperature for 16 hours.

  • Washing Sequence: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (2 x 10 mL).

  • Dry the resin under high vacuum for at least 4 hours.

Protocol 2: Parallel Library Synthesis via SNAr

Objective: To displace the chloride with a library of diverse amines. This protocol is described for a single reaction vessel but is intended to be run in parallel with different amines.

Materials:

  • Resin-bound 2-chloro-5-methoxypyrimidine (from Protocol 1)

  • Amine (R¹R²NH) (5.0 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (5.0 eq.)

  • 1-Methyl-2-pyrrolidone (NMP), Anhydrous

Procedure:

  • Place 100 mg of the resin (approx. 0.1 mmol) into a microwave-safe reaction vessel.

  • Add 2 mL of anhydrous NMP and the selected amine (0.5 mmol).

  • Add DIPEA (0.5 mmol).

  • Seal the vessel and heat in a microwave synthesizer at 120°C for 45 minutes. The use of microwave irradiation can significantly accelerate reaction times in SPS.[4][10]

  • After cooling, transfer the resin to a fritted syringe for washing.

  • Washing Sequence: Wash the resin sequentially with NMP (3 x 5 mL), DCM (3 x 5 mL), and Methanol (3 x 5 mL).

  • Dry the resin under high vacuum.

Protocol 3: Cleavage and Product Isolation

Objective: To cleave the final products from the resin support.

Materials:

  • Dried resin-bound library member (from Protocol 2)

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIPS)

  • Cold Diethyl Ether

Procedure:

  • Place the dried resin in a 5 mL reaction vessel.

  • Add 2 mL of the freshly prepared cleavage cocktail. Caution: TFA is highly corrosive. Handle in a fume hood.

  • Agitate at room temperature for 2 hours.

  • Filter the solution, collecting the filtrate in a clean tube. The resin is discarded.

  • Concentrate the filtrate under a stream of nitrogen to approximately 0.2 mL.

  • Add 10 mL of cold diethyl ether to precipitate the crude product.

  • Centrifuge the suspension, decant the ether, and repeat the ether wash.

  • Dry the resulting solid (the final product as a TFA salt) under high vacuum. Characterize by LC-MS and HPLC for purity analysis.

Mechanistic Discussion

The key C-N bond-forming reaction in this synthesis is the nucleophilic aromatic substitution (SNAr). The pyrimidine ring is electron-deficient, which makes it susceptible to attack by nucleophiles, especially when activated by electron-withdrawing groups or other heteroatoms.

Sources

Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Purification of 2-Amino-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed application note and a comprehensive protocol for the purification of 2-Amino-5-methoxypyrimidine using reverse-phase high-performance liquid chromatography (RP-HPLC). This compound is a crucial building block in medicinal chemistry, and its purity is paramount for the synthesis of active pharmaceutical ingredients and other downstream applications. The described method is designed to achieve high purity and yield, suitable for researchers, scientists, and drug development professionals. This guide includes instrument parameters, mobile phase preparation, sample handling, and a summary of expected results, grounded in established chromatographic principles.

Introduction

This compound (Figure 1) is a heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries due to its presence in the core structure of various biologically active molecules. The purity of this intermediate is critical as impurities can lead to side reactions, lower yields of the final product, and introduce potential toxicological risks. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis and purification of such organic compounds.[1][2]

This application note details a robust RP-HPLC method developed for the efficient purification of this compound from crude synthetic mixtures. The choice of a reversed-phase methodology is based on the moderate polarity of the target compound, making it well-suited for separation on a non-polar stationary phase with a polar mobile phase.[3][4] The principles outlined herein provide a validated starting point for researchers to achieve high-purity this compound for their research and development needs.

Figure 1: Chemical Structure of this compound Molecular Formula: C₅H₇N₃O Molecular Weight: 125.13 g/mol [5][6][7]

Physicochemical Properties and Chromatographic Considerations

A successful HPLC purification method is built upon an understanding of the analyte's physicochemical properties.

PropertyValueSourceSignificance for HPLC Method Development
Molecular Weight 125.13 g/mol [5][6][7]Influences diffusion and mass transfer kinetics.
pKa (predicted) 3.62 ± 0.10[8]The amino group is basic. At a mobile phase pH below the pKa, the compound will be protonated and more polar, leading to earlier elution in reversed-phase HPLC. Controlling the pH is crucial for consistent retention times.[9][10]
Solubility Soluble in Chloroform, Methanol[8]Good solubility in methanol, a common HPLC mobile phase component, is advantageous for sample preparation.
Polarity (XLogP3-AA) -0.2[6]The negative XLogP value indicates a degree of polarity, making reversed-phase chromatography with a C18 column an appropriate choice.[3][11]

Based on these properties, a reversed-phase HPLC method using a C18 column is the logical choice. The C18 stationary phase provides a hydrophobic surface for the retention of this compound.[1][11][12] The mobile phase will consist of a mixture of water and an organic solvent, likely acetonitrile or methanol, to elute the compound.[9][13] The use of a buffer or an acid modifier in the mobile phase is recommended to control the ionization state of the basic amino group, thereby ensuring sharp and symmetrical peaks.[10]

Experimental Workflow

The overall process for the purification of this compound is depicted in the following workflow diagram.

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Final Product prep_mobile_phase Prepare Mobile Phases (Aqueous & Organic) equilibrate Equilibrate HPLC System prep_mobile_phase->equilibrate prep_sample Prepare Crude Sample Solution inject Inject Sample prep_sample->inject equilibrate->inject run_gradient Run Gradient Program inject->run_gradient collect Collect Fractions run_gradient->collect analyze_fractions Analyze Fraction Purity (Analytical HPLC) collect->analyze_fractions pool_fractions Pool Pure Fractions analyze_fractions->pool_fractions Purity >98% evaporate Solvent Evaporation pool_fractions->evaporate final_product Obtain Pure Compound evaporate->final_product

Caption: Workflow for the HPLC purification of this compound.

Materials and Methods

Instrumentation
  • Preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Analytical HPLC system for purity analysis.

  • Rotary evaporator for solvent removal.

  • Vortex mixer and sonicator.

Chemicals and Reagents
  • Crude this compound (synthesis-grade).

  • HPLC-grade acetonitrile (ACN).

  • HPLC-grade methanol (MeOH).

  • Ultrapure water (18.2 MΩ·cm).

  • Trifluoroacetic acid (TFA), HPLC-grade.

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the preparative HPLC purification. Method optimization may be required depending on the specific impurity profile of the crude material.

ParameterPreparative MethodAnalytical Method
Column C18, 10 µm, 250 x 21.2 mmC18, 5 µm, 150 x 4.6 mm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 5-95% B over 20 min5-95% B over 10 min
Flow Rate 20.0 mL/min1.0 mL/min
Column Temp. 25 °C25 °C
Detection (UV) 254 nm254 nm
Injection Vol. 1-5 mL (concentration dependent)10 µL

Rationale for Parameter Selection:

  • Stationary Phase (C18): C18 columns are versatile and widely used for the separation of a broad range of compounds, including pyrimidine derivatives.[1][3][14] The hydrophobic nature of the C18 stationary phase allows for effective retention of moderately polar compounds like this compound.

  • Mobile Phase (Water/Acetonitrile with TFA): Acetonitrile is often preferred over methanol as it typically provides better resolution and has a lower viscosity.[10][13] The addition of 0.1% Trifluoroacetic Acid (TFA) serves two purposes: it acidifies the mobile phase to a pH of approximately 2, ensuring that the basic amino group of the analyte is consistently protonated, which leads to sharper peaks and improved reproducibility.[15] It also acts as an ion-pairing agent, further enhancing peak shape.

  • Detection Wavelength (254 nm): Aromatic and heterocyclic compounds like pyrimidines typically exhibit strong absorbance in the UV range. 254 nm is a common wavelength for detecting such compounds and is likely to provide a good signal for this compound. A UV scan of the compound can be performed to determine the optimal wavelength.

Detailed Protocol

Mobile Phase Preparation
  • Mobile Phase A (0.1% TFA in Water): To 1000 mL of ultrapure water, add 1.0 mL of TFA. Mix thoroughly.

  • Mobile Phase B (0.1% TFA in Acetonitrile): To 1000 mL of HPLC-grade acetonitrile, add 1.0 mL of TFA. Mix thoroughly.

  • Degas both mobile phases by sonication or helium sparging before use to prevent pump cavitation and baseline noise.

Sample Preparation
  • Weigh an appropriate amount of crude this compound.

  • Dissolve the crude material in a minimal amount of a suitable solvent. A mixture of water and acetonitrile or methanol is a good starting point. The final sample should be completely dissolved.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

HPLC Purification Procedure
  • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition (e.g., 95% A: 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Chromatographic Run and Fraction Collection: Run the gradient method as specified in the table above. Monitor the chromatogram in real-time and collect fractions corresponding to the main peak of this compound.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.

  • Pooling and Solvent Evaporation: Pool the fractions that meet the desired purity specification (e.g., >98%). Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified solid compound.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions with residual silanols on the column; pH of mobile phase near pKa.Ensure TFA concentration is sufficient (0.1%). Consider a different acidic modifier like formic acid. Use a modern, end-capped C18 column.[12][14]
Poor Resolution Inappropriate mobile phase or gradient.Optimize the gradient slope (make it shallower for better separation). Try methanol instead of acetonitrile as the organic modifier, as this can alter selectivity.[10]
Low Recovery Compound precipitation on the column or irreversible adsorption.Ensure the sample is fully dissolved in the injection solvent. Reduce the injection concentration.
Inconsistent Retention Times Inadequate column equilibration; changes in mobile phase composition or temperature.Increase equilibration time between runs. Ensure mobile phases are accurately prepared and the column oven is maintaining a stable temperature.[4]

Conclusion

The reverse-phase HPLC method detailed in this application note provides a robust and reliable protocol for the purification of this compound. By utilizing a C18 stationary phase and an acidified water/acetonitrile mobile phase, high purity of the target compound can be achieved. The provided parameters serve as an excellent starting point for method development and can be further optimized to suit specific impurity profiles and instrumentation. This method is directly applicable to laboratory-scale purification and is scalable for larger quantities required in drug development and manufacturing.

References

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Spasov, A. A., & Anisimova, V. A. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34.
  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC.
  • PubChem. (n.d.). 2-Methoxypyrimidin-5-amine.
  • ResearchGate. (2014, March 7). How can you separate a co-eluting more polar compound by HPLC?.
  • PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • BioVanix Chromatography. (n.d.). C18 Packed Silica Gel HPLC Column.
  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
  • Orochem. (n.d.). HPLC Columns for Chromatography | Reversed-Phase, Normal Phase & HILIC.
  • Hawach Scientific. (n.d.). C18 Column HPLC: Advanced Analytical Separation Technology for Precise Chemical Analysis.
  • Pharmaguideline. (2018, May 20). C18 HPLC Columns and Their Properties.
  • SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • ResearchGate. (2021, June). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • PubChem. (n.d.). 2-Amino-5-methoxypyridine.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • PubChem. (n.d.). 2-Methoxypyrimidine.
  • Pharmaffiliates. (n.d.). This compound.
  • Sunway Pharm Ltd. (n.d.). This compound.
  • PubChem. (n.d.). 2-Amino-5-methylpyridine.
  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column.
  • PubMed. (2021, February 15). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.

Sources

Application Notes and Protocols for Cell-Based Assays Evaluating 2-Aminopyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Aminopyrimidines in Modern Drug Discovery

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1][2][3][4] Its remarkable versatility stems from its ability to form key hydrogen bond interactions with the hinge region of protein kinases, making it a common motif in kinase inhibitors.[1][5] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, 2-aminopyrimidine analogs are a major focus of research for developing targeted therapies.[3][6][7] Beyond oncology, these compounds have demonstrated a broad range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[2][5]

The effective development of novel therapeutics based on the 2-aminopyrimidine scaffold necessitates a robust and multifaceted approach to evaluating their cellular effects. This guide provides a comprehensive overview of key cell-based assays to characterize the biological activity of these analogs, focusing on their impact on cell viability, apoptosis, cell cycle progression, and target engagement. The protocols detailed herein are designed to be self-validating, providing researchers with the tools to generate reliable and reproducible data.

Section 1: Foundational Assays for Assessing Cellular Viability and Cytotoxicity

A primary step in characterizing any potential therapeutic agent is to determine its effect on cell viability and proliferation. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[8]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of viable cells.[8][9] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[9][10] These insoluble crystals are then solubilized, and the absorbance is measured spectrophotometrically to quantify cell viability.[8]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation1 add_compound Add serial dilutions of 2-aminopyrimidine analogs incubation1->add_compound incubation2 Incubate for desired duration (e.g., 24-72h) add_compound->incubation2 add_mtt Add MTT reagent to each well incubation2->add_mtt incubation3 Incubate for 2-4h (37°C, 5% CO2) add_mtt->incubation3 add_solubilization Add solubilization solution incubation3->add_solubilization incubation4 Incubate until crystals dissolve (e.g., overnight) add_solubilization->incubation4 read_absorbance Measure absorbance (570 nm) incubation4->read_absorbance calculate_viability Calculate % viability vs. control read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay for Cell Viability

Materials:

  • 96-well flat-bottom tissue culture plates

  • Appropriate cancer cell line (e.g., MDA-MB-231 for some pyrimidine-2,4-diones)[11]

  • Complete cell culture medium

  • 2-aminopyrimidine analogs dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[12]

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-aminopyrimidine analogs in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[8]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Incubate the plate overnight at 37°C in a humidified atmosphere.[8] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[8]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

ParameterRecommended ValueSource
Cell Seeding Density5,000 - 10,000 cells/well[8]
MTT Concentration0.5 mg/mL[8]
Incubation with MTT2-4 hours[8]
Absorbance Wavelength570 nm
Reference Wavelength>650 nm[8]

Section 2: Probing the Induction of Apoptosis

Many anticancer agents, including those with a 2-aminopyrimidine core, exert their effects by inducing apoptosis, or programmed cell death. A key event in apoptosis is the activation of a family of proteases called caspases. Caspase-3 and caspase-7 are effector caspases that play a central role in the execution phase of apoptosis.

Principle of the Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 assay is a sensitive, luminescent "add-mix-measure" assay that quantifies the activity of caspase-3 and -7.[13] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is a specific target for caspase-3 and -7.[13][14] When active caspase-3/7 cleaves this substrate, aminoluciferin is released, which is then utilized by luciferase to generate a stable, "glow-type" luminescent signal that is proportional to the amount of caspase activity.[13][15]

Experimental Workflow: Caspase-Glo® 3/7 Assay

CaspaseGlo_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Assay Procedure cell_seeding Seed cells in a white-walled 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 add_compound Treat with 2-aminopyrimidine analogs for desired time incubation1->add_compound equilibrate Equilibrate plate and reagent to room temp. add_compound->equilibrate add_reagent Add Caspase-Glo® 3/7 reagent to each well equilibrate->add_reagent mix_plate Mix on plate shaker (30 sec) add_reagent->mix_plate incubation2 Incubate at room temp. (30 min - 3h) mix_plate->incubation2 read_luminescence Measure luminescence incubation2->read_luminescence

Caption: Workflow for the Caspase-Glo® 3/7 assay.

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • White-walled 96-well plates suitable for luminescence measurements

  • Cancer cell line of interest

  • Complete cell culture medium

  • 2-aminopyrimidine analogs

  • Caspase-Glo® 3/7 Assay System (Promega)[13]

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density that will not result in over-confluence at the end of the experiment. Allow cells to attach overnight. Treat cells with various concentrations of the 2-aminopyrimidine analogs and appropriate controls for the desired time.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions.[16] Equilibrate the reagent to room temperature before use.[16]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature.[15] Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.[15]

  • Mixing and Incubation: Mix the contents of the wells by placing the plate on a plate shaker for 30 seconds at 300-500 rpm.[15] Incubate the plate at room temperature for 30 minutes to 3 hours. The luminescent signal is stable during this time.[15]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Background luminescence (from wells with medium only) should be subtracted from all experimental readings. The fold-increase in caspase activity can be calculated by comparing the luminescence of treated samples to that of the vehicle control.

ParameterRecommended ValueSource
Plate TypeWhite-walled 96-well[17]
Reagent Volume100 µL[15]
Incubation Time30 minutes - 3 hours[15]
Shaking Speed300-500 rpm[15]

Section 3: Investigating Effects on Cell Cycle Progression

Many kinase inhibitors, including those based on the 2-aminopyrimidine scaffold that target cell cycle kinases like CDKs and Aurora kinases, can induce cell cycle arrest.[3][7] Flow cytometry with propidium iodide (PI) staining is a standard and powerful technique for analyzing the distribution of cells in different phases of the cell cycle.

Principle of Cell Cycle Analysis by Propidium Iodide Staining

Propidium iodide is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner. By staining cells with PI and analyzing them by flow cytometry, the DNA content of each cell can be measured. Cells in the G2/M phase of the cell cycle have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. Therefore, the fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of the percentage of cells in each phase of the cell cycle. Since PI cannot cross the membrane of live cells, cells must be fixed and permeabilized prior to staining. Treatment with RNase is also necessary as PI can also bind to double-stranded RNA.

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow cluster_prep Cell Preparation & Treatment cluster_fixation Fixation cluster_staining Staining cluster_analysis Flow Cytometry cell_culture Culture and treat cells with 2-aminopyrimidine analogs harvest Harvest cells (trypsinization) cell_culture->harvest wash1 Wash with PBS harvest->wash1 resuspend Resuspend in PBS wash1->resuspend fix Add dropwise to ice-cold 70% ethanol resuspend->fix store Store at 4°C (at least 2h) fix->store wash2 Wash with PBS store->wash2 resuspend_stain Resuspend in PI/RNase staining solution wash2->resuspend_stain incubate Incubate in the dark (15-30 min) resuspend_stain->incubate filter_cells Filter through cell strainer incubate->filter_cells acquire Acquire data on flow cytometer filter_cells->acquire analyze Analyze cell cycle distribution acquire->analyze

Caption: Workflow for cell cycle analysis using propidium iodide.

Detailed Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Materials:

  • Cell line of interest cultured in appropriate vessels (e.g., 6-well plates)

  • 2-aminopyrimidine analogs

  • PBS

  • Trypsin-EDTA

  • Ice-cold 70% ethanol

  • PI/RNase staining buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Culture cells to approximately 70-80% confluency and treat with the 2-aminopyrimidine analogs for the desired time. Harvest the cells by trypsinization, and collect them by centrifugation (e.g., 300 x g for 5 minutes).

  • Washing: Wash the cell pellet twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS and vortex gently to ensure a single-cell suspension. While vortexing, slowly add 4.5 mL of ice-cold 70% ethanol to fix and permeabilize the cells.[18] Incubate the cells on ice for at least 30 minutes or store them at 4°C for up to several weeks.[19]

  • Staining: Centrifuge the fixed cells and carefully decant the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 0.5 mL of PI/RNase staining solution.[19]

  • Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.[18][19]

  • Flow Cytometry Analysis: Filter the stained cells through a 35-40 µm nylon mesh to remove clumps.[19] Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and analyze the cell cycle distribution based on the DNA content histogram.

ParameterRecommended Value/ConditionSource
Ethanol Concentration for Fixation70% (ice-cold)[18][19]
Fixation TimeAt least 2 hours[18]
PI Concentration50 µg/mL[20]
RNase A Concentration100 µg/mL[20]
Incubation with PI/RNase15-30 minutes in the dark[18][19]

Section 4: Target Engagement and Downstream Signaling Analysis by Western Blotting

For 2-aminopyrimidine analogs designed as kinase inhibitors, it is crucial to confirm that they engage their intended target and modulate its downstream signaling pathways. Western blotting is a fundamental technique to assess changes in protein expression and post-translational modifications, such as phosphorylation.

Principle of Western Blotting for Kinase Inhibition

Western blotting allows for the detection of specific proteins in a complex mixture. For kinase inhibitors, this technique is invaluable for assessing the phosphorylation status of the target kinase (autophosphorylation) or its downstream substrates. A reduction in the phosphorylation of a specific substrate upon treatment with a 2-aminopyrimidine analog provides strong evidence of target engagement and functional inhibition of the kinase in a cellular context.[21][22]

Experimental Workflow: Western Blotting

WesternBlot_Workflow cluster_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_detection Signal Detection & Analysis cell_treatment Treat cells with 2-aminopyrimidine analogs cell_lysis Lyse cells in buffer with protease/phosphatase inhibitors cell_treatment->cell_lysis quantification Determine protein concentration (e.g., BCA assay) cell_lysis->quantification denature Denature protein samples quantification->denature sds_page Separate proteins by SDS-PAGE denature->sds_page transfer Transfer proteins to PVDF or nitrocellulose membrane sds_page->transfer blocking Block membrane (e.g., 5% BSA) transfer->blocking primary_ab Incubate with primary antibody (e.g., anti-phospho-protein) blocking->primary_ab wash1 Wash with TBST primary_ab->wash1 secondary_ab Incubate with HRP-conjugated secondary antibody wash1->secondary_ab wash2 Wash with TBST secondary_ab->wash2 add_ecl Add ECL substrate wash2->add_ecl image Capture chemiluminescent signal add_ecl->image analyze Analyze band intensity image->analyze

Caption: Workflow for Western blotting to assess kinase inhibition.

Detailed Protocol: Western Blotting for Phospho-Proteins

Materials:

  • Treated cell lysates

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA kit)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Tris-buffered saline with Tween-20 (TBST)

  • Blocking buffer (5% Bovine Serum Albumin (BSA) in TBST is recommended for phospho-antibodies to reduce background)[21]

  • Primary antibodies (specific for the phosphorylated target and the total protein as a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system (e.g., digital imager or X-ray film)

Procedure:

  • Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.[21] Clear the lysate by centrifugation and determine the protein concentration of the supernatant.

  • Sample Preparation and SDS-PAGE: Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.[22] Separate the proteins on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21] Confirm successful transfer by staining the membrane with Ponceau S.[21]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[22] Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[23]

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 5-10 minutes each.[21] Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Wash the membrane again as in the previous step. Incubate the membrane with ECL detection reagent according to the manufacturer's protocol and capture the chemiluminescent signal.[21]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-protein band to the total protein band to determine the relative change in phosphorylation.

ParameterRecommended ConditionSource
Lysis BufferSupplement with protease/phosphatase inhibitors
Blocking Buffer for Phospho-Ab5% BSA in TBST
Primary Antibody IncubationOvernight at 4°C[23]
Washing BufferTBST

Conclusion

The suite of assays presented in this application note provides a robust framework for the initial characterization of novel 2-aminopyrimidine analogs. By systematically evaluating their effects on cell viability, apoptosis, cell cycle progression, and target-specific signaling, researchers can gain critical insights into the mechanism of action of these compounds. This foundational data is essential for guiding lead optimization and advancing the most promising candidates through the drug discovery pipeline.

References

  • Promega Corporation. Caspase-Glo® 3/7 Assay Protocol. URL
  • Roche.
  • Abcam. Cell cycle analysis with flow cytometry and propidium iodide. URL
  • Abcam. MTT assay protocol. URL
  • Thermo Fisher Scientific.
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. URL
  • BroadPharm. Protocol for Cell Viability Assays. URL
  • R&D Systems. Propidium Iodide Cell Viability Flow Cytometry Protocol. URL
  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. URL
  • Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis. URL
  • Promega Corporation. Caspase-Glo® 3/7 3D Assay Technical Manual, TM627. URL
  • UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. URL
  • ACS Publications. Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors | Journal of Medicinal Chemistry. URL
  • protocols.io. Caspase 3/7 Activity. URL
  • Promega Corporation. Caspase-Glo® 3/7 3D Assay Technical Manual. URL
  • International Journal of Medical and Pharmaceutical Case Reports.
  • National Toxicology Program. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. URL
  • ACS Publications. Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT | Journal of Medicinal Chemistry. URL
  • MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. URL
  • MedChemExpress.
  • PubMed.
  • Benchchem. Application Note: Western Blot Protocol for Detecting Pim1 Inhibition. URL
  • Abcam.
  • Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. URL
  • PubMed Central.
  • PubMed Central. Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity. URL
  • National Institutes of Health.
  • Taylor & Francis Online. Full article: Kinase Activity-Tagged Western Blotting Assay. URL
  • Cell Signaling Technology. Western Blotting Protocol. URL
  • ResearchGate. (PDF) New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. URL
  • National Institutes of Health. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC. URL
  • Benchchem. Application Notes & Protocols: Cytotoxicity Assay of Novel Aminopyrimidine-2,4-diones. URL
  • National Institutes of Health.
  • Benchchem. Application Notes and Protocols for Cell-Based Assays Using 6-(butylamino)-1H-pyrimidine-2,4. URL
  • National Institutes of Health. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC. URL

Sources

Application and Protocol Guide for X-ray Crystallography of Pyrimidine-Kinase Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical overview and actionable protocols for the structural determination of pyrimidine-kinase complexes using X-ray crystallography. This document is structured to offer not just procedural steps, but also the underlying rationale and field-proven insights to empower robust and successful crystallographic studies.

Introduction: The Significance of Pyrimidine-Kinase Structures

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2][3] The pyrimidine scaffold is a privileged core structure in the design of potent and selective kinase inhibitors, with several pyrimidine-based drugs approved for clinical use.[4][5][6] X-ray crystallography is the most powerful method for elucidating the three-dimensional atomic structure of these kinase-inhibitor complexes.[7][8] These high-resolution snapshots are invaluable for structure-based drug design, enabling the optimization of lead compounds, the understanding of resistance mechanisms, and the rational design of next-generation therapeutics.[9][10][11] This guide will navigate the intricate process of determining pyrimidine-kinase complex structures, from initial protein preparation to final structure validation.

I. Strategic Considerations for Crystallizable Kinase Constructs

The inherent flexibility of protein kinases often presents a significant hurdle to obtaining well-diffracting crystals.[8] Several strategies can be employed to engineer more "crystallizable" kinase constructs.

  • Domain Truncation: Often, the full-length kinase is not necessary for structural studies of the kinase domain in complex with an inhibitor. Truncating the protein to the catalytic domain can remove flexible regions that may hinder crystal packing.[8]

  • Co-expression or Co-crystallization with Ligands: The presence of a binding ligand, such as a pyrimidine-based inhibitor, can stabilize the kinase in a more rigid conformation, making it more amenable to crystallization.[8][12] In some cases, including the ligand during protein purification is crucial for obtaining a pure, monomeric protein.[12][13]

  • Point Mutations: Introducing specific point mutations can sometimes improve the homogeneity of the protein sample or mimic a less crystallizable form of the kinase, thereby facilitating crystallization.[8]

II. The Crystallization Workflow: From Purified Protein to Diffraction-Quality Crystals

The journey from a purified pyrimidine-kinase complex to a crystal ready for X-ray diffraction is a multi-step process that often requires meticulous optimization.

G cluster_0 Protein Preparation & Complex Formation cluster_1 Crystallization cluster_2 Data Collection Preparation P1 Purified Kinase P3 Complex Formation P1->P3 P2 Pyrimidine Inhibitor P2->P3 C1 Crystallization Screening P3->C1 Vapor Diffusion C2 Optimization of Conditions C1->C2 C3 Crystal Growth C2->C3 D1 Crystal Harvesting C3->D1 D2 Cryoprotection D1->D2 D3 Flash Cooling D2->D3

Figure 1: A schematic overview of the workflow from pyrimidine-kinase complex formation to a cryo-cooled crystal ready for data collection.

A. Co-crystallization vs. Soaking

There are two primary methods for obtaining crystals of a protein-ligand complex: co-crystallization and soaking.[12]

  • Co-crystallization: In this method, the pyrimidine inhibitor is mixed with the purified kinase prior to setting up crystallization trials.[12] This is often the preferred approach when the inhibitor is expected to induce a significant conformational change in the kinase or when the inhibitor has low solubility.[12]

  • Soaking: If crystals of the apo-kinase (without the inhibitor) can be grown, the inhibitor can be introduced by soaking the crystals in a solution containing the compound.[14] This method is generally simpler and consumes less protein. However, it may not be suitable if the inhibitor binds slowly or if the crystal packing prevents access to the active site.

B. Crystallization Screening and Optimization

Finding the right conditions for crystallization is largely an empirical process.[7] High-throughput screening of hundreds of different chemical conditions is a standard approach. Once initial "hits" (small, poorly formed crystals) are identified, the conditions must be optimized by systematically varying parameters such as precipitant concentration, pH, temperature, and the presence of additives to grow larger, single crystals suitable for diffraction.[7][9]

III. Protocol: Co-crystallization of a Pyrimidine-Kinase Complex using Vapor Diffusion

This protocol outlines a general procedure for the co-crystallization of a kinase with a pyrimidine-based inhibitor using the sitting-drop vapor diffusion method.

Materials:

  • Purified kinase protein (5-15 mg/mL in a suitable buffer, e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

  • Pyrimidine inhibitor stock solution (e.g., 10-50 mM in DMSO)

  • Crystallization screening kits (various commercially available screens)

  • Crystallization plates (e.g., 96-well sitting-drop plates)

  • Pipettes and tips

  • Microscope for crystal visualization

Procedure:

  • Complex Formation:

    • To the purified kinase solution, add the pyrimidine inhibitor to a final concentration that is typically 2-5 times the molar concentration of the protein. The final DMSO concentration should ideally be kept below 5% (v/v) to avoid interference with crystallization.

    • Incubate the protein-inhibitor mixture on ice for at least 30 minutes to allow for complex formation. Some complexes may require longer incubation times or incubation at room temperature.[12]

  • Setting up Crystallization Plates:

    • Using a multi-channel pipette, dispense the reservoir solutions from the crystallization screen into the reservoirs of the crystallization plate.

    • In the protein drop wells, mix a small volume (e.g., 0.5-1 µL) of the protein-inhibitor complex with an equal volume of the corresponding reservoir solution.

  • Incubation and Monitoring:

    • Seal the crystallization plates to allow for vapor diffusion to occur.

    • Incubate the plates at a constant temperature (e.g., 4°C or 20°C).

    • Regularly monitor the drops under a microscope for crystal growth over a period of days to weeks.

IV. Cryoprotection: Preserving Crystal Quality for Data Collection

To prevent damage from the intense X-ray beam and to collect high-quality diffraction data, protein crystals are typically flash-cooled in liquid nitrogen and data is collected at cryogenic temperatures (around 100 K).[15][16] However, the high water content of protein crystals can lead to the formation of crystalline ice upon cooling, which can destroy the crystal lattice.[16][17] To prevent this, a cryoprotectant must be added to the crystal before flash-cooling.

Common Cryoprotectants and Their Working Concentrations:

CryoprotectantTypical Concentration Range (% v/v)Notes
Glycerol20-30%One of the most common cryoprotectants. Can sometimes increase protein solubility, potentially dissolving the crystal.
Ethylene Glycol15-30%A small molecule that can penetrate crystals easily.[17]
MPD (2-methyl-2,4-pentanediol)10-40%Can also act as a precipitant in some crystallization conditions.[18]
Sugars (e.g., glucose, sucrose)20-40% (w/v)Can be effective but may increase the viscosity of the solution.
Polyethylene Glycol (PEG) 40020-40%Can be used when the crystallization precipitant is a higher molecular weight PEG.

V. Protocol: Cryoprotection and Crystal Harvesting

This protocol describes a standard method for cryoprotecting a protein crystal before flash-cooling.

Materials:

  • Crystals of the pyrimidine-kinase complex

  • Cryoprotectant solution (mother liquor supplemented with the chosen cryoprotectant)

  • Cryo-loops

  • Magnetic wands

  • Liquid nitrogen in a dewar

Procedure:

  • Prepare Cryoprotectant Solution: Prepare a solution containing the same components as the crystallization reservoir (mother liquor) but supplemented with the desired concentration of the cryoprotectant. It is often beneficial to test a range of cryoprotectant concentrations to find the optimal one.[17]

  • Crystal Harvesting: Using a cryo-loop of an appropriate size, carefully scoop a single crystal from the crystallization drop.

  • Soaking in Cryoprotectant: Quickly transfer the crystal into a drop of the cryoprotectant solution. The soaking time should be minimized to prevent damage to the crystal, typically ranging from a few seconds to a minute.[15]

  • Flash-Cooling: Immediately plunge the cryo-loop with the soaked crystal into liquid nitrogen.

  • Storage: Store the frozen crystal in a cryo-cane in a liquid nitrogen storage dewar until ready for data collection.

VI. X-ray Diffraction Data Collection and Processing

Data collection is typically performed at a synchrotron beamline, which provides a highly intense and focused X-ray beam.[19] The frozen crystal is mounted on a goniometer and rotated in the X-ray beam, and the resulting diffraction pattern is recorded on a detector.[20]

G cluster_0 Data Collection cluster_1 Data Processing cluster_2 Structure Solution cluster_3 Final Model DC1 Mount Crystal at Synchrotron DC2 Collect Diffraction Images DP1 Indexing & Integration DC2->DP1 DP2 Scaling & Merging DP1->DP2 SS1 Molecular Replacement DP2->SS1 SS2 Model Building SS1->SS2 SS3 Refinement SS2->SS3 SS3->SS2 FM1 Validation SS3->FM1 FM2 Deposition (PDB) FM1->FM2

Sources

Application Notes & Protocols: Designing a Screening Library with a 2-Aminopyrimidine Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Nature of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine core is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold." This designation stems from its recurring presence in a multitude of biologically active compounds, including numerous FDA-approved drugs.[1][2] Its remarkable versatility arises from its unique electronic properties and its ability to act as a versatile hydrogen bond donor and acceptor, facilitating potent and specific interactions with a wide array of biological targets.[3][4] This scaffold is a key component in drugs developed for a range of therapeutic areas, including oncology (e.g., Imatinib, Palbociclib), and infectious diseases, underscoring its significance in drug discovery.[5][6]

This technical guide provides a comprehensive framework for the design, synthesis, and evaluation of a focused screening library based on the 2-aminopyrimidine core. We will delve into the causal logic behind experimental choices, from in silico design strategies to detailed synthetic protocols and high-throughput screening assays, equipping researchers with the knowledge to construct a high-quality library poised for hit discovery.

PART 1: Library Design Principles - A Synergy of Computational and Synthetic Strategy

The design of a successful screening library is a multi-faceted process that balances diversity with a focus on relevant chemical space. For a 2-aminopyrimidine library, the goal is to strategically decorate the core with a variety of substituents to explore a wide range of chemical and pharmacological properties. This process is significantly enhanced by integrating computational methods with established synthetic knowledge.[7][8]

In Silico Design and Virtual Screening

Before embarking on synthesis, computational tools can be leveraged to design a virtual library and prioritize compounds with a higher probability of biological activity.[9][10] This approach saves significant time and resources by focusing synthetic efforts on the most promising candidates.

Key computational strategies include:

  • Pharmacophore Modeling: This involves identifying the key steric and electronic features required for binding to a specific biological target. For a 2-aminopyrimidine library, pharmacophore models can guide the selection of substituents that mimic the interactions of known ligands.[11]

  • Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. By docking a virtual library of 2-aminopyrimidine derivatives into the active site of a target (e.g., a kinase), compounds can be ranked based on their predicted binding affinity.[8]

  • ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This allows for the early identification and removal of molecules with undesirable pharmacokinetic profiles, enriching the library with more drug-like candidates.[10]

The overall workflow for the computational design of a 2-aminopyrimidine library is depicted below:

G cluster_0 In Silico Library Design Define Target Define Target Virtual_Library_Generation Generate Virtual 2-Aminopyrimidine Library Define Target->Virtual_Library_Generation Pharmacophore_Filtering Pharmacophore-Based Filtering Virtual_Library_Generation->Pharmacophore_Filtering Molecular_Docking Molecular Docking & Scoring Pharmacophore_Filtering->Molecular_Docking ADMET_Prediction ADMET Prediction Molecular_Docking->ADMET_Prediction Prioritized_Hits Prioritized Virtual Hits for Synthesis ADMET_Prediction->Prioritized_Hits

Caption: Computational workflow for designing a focused 2-aminopyrimidine library.

Diversification Strategy

The synthetic strategy for the library should allow for the facile introduction of diverse chemical functionalities at key positions on the 2-aminopyrimidine core. A common and effective strategy involves a "deconstruction-reconstruction" approach, where a versatile intermediate is synthesized and then elaborated upon.[12] For a 2-aminopyrimidine library, key points of diversification are typically the 4, 5, and 6 positions of the pyrimidine ring, as well as the exocyclic amino group.

Table 1: Key Diversification Points and Potential Substituents

PositionRationale for DiversificationExample Building Blocks
4- and 6-positions Modulate steric bulk, electronics, and solubility. Can form key interactions with the target protein.Aryl boronic acids (Suzuki coupling), amines (nucleophilic aromatic substitution), alkynes (Sonogashira coupling).[13]
5-position Fine-tune electronic properties and explore additional binding pockets.Halogens (for further functionalization), small alkyl groups.
Exocyclic Amino Group Introduce diverse functionalities to explore different interaction patterns and vector groups.Acyl chlorides, sulfonyl chlorides, isocyanates, aldehydes (for Schiff base formation).[14]

PART 2: Synthetic Methodologies - Building the Library

The synthesis of a 2-aminopyrimidine library can be approached through several robust and well-established methods. The choice of synthetic route will depend on the desired substitution pattern and the available starting materials.

Core Synthesis: The Guanidine Condensation

A widely employed and efficient method for the synthesis of the 2-aminopyrimidine core involves the condensation of a β-dicarbonyl compound (or its equivalent) with guanidine.[3][15] This reaction is versatile and allows for the introduction of substituents at the 4, 5, and 6 positions of the pyrimidine ring.

Protocol 2.1.1: General Procedure for the Synthesis of 2-Aminopyrimidine Derivatives via Guanidine Condensation
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the β-dicarbonyl compound (1.0 eq) and guanidine hydrochloride (1.2 eq) in a suitable solvent (e.g., ethanol, isopropanol).

  • Base Addition: Add a base, such as sodium ethoxide or potassium carbonate (2.5 eq), to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo. Purify the crude product by column chromatography or recrystallization to afford the desired 2-aminopyrimidine derivative.

Diversification via Nucleophilic Aromatic Substitution

For libraries requiring diversification at the 4- and 6-positions, starting with a di- or tri-chlorinated pyrimidine is a powerful strategy.[13] Nucleophilic aromatic substitution (SNAr) reactions with various amines, thiols, or alcohols allow for the sequential and regioselective introduction of diverse substituents.

Protocol 2.2.1: Synthesis of N4-Substituted-2-amino-6-chloropyrimidines
  • Reaction Setup: Dissolve 2-amino-4,6-dichloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) and a base like triethylamine or diisopropylethylamine (2.0 eq).[16]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

  • Work-up: After completion, add water to the reaction mixture to precipitate the product.[16]

  • Purification: Filter the solid, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[16]

The resulting 2-amino-4-substituted-6-chloropyrimidine can then be subjected to a second SNAr reaction or other cross-coupling reactions to introduce further diversity at the 6-position.

G cluster_1 Library Synthesis Workflow Core_Synthesis Synthesize 2-Aminopyrimidine Core Diversification_1 First Diversification (e.g., S_NAr) Core_Synthesis->Diversification_1 Diversification_2 Second Diversification (e.g., Suzuki Coupling) Diversification_1->Diversification_2 Purification_QC Purification & Quality Control Diversification_2->Purification_QC Final_Compounds Final Library Compounds Purification_QC->Final_Compounds

Caption: A generalized workflow for the synthesis of a diversified 2-aminopyrimidine library.

Quality Control (QC) of the Screening Library

The quality of a screening library is paramount to the success of any high-throughput screening (HTS) campaign.[17][18] Poor compound purity can lead to false positives or negatives, wasting valuable resources.[19] Therefore, a rigorous QC process is essential.

Table 2: Recommended Quality Control Procedures

QC MethodPurposeAcceptance Criteria
LC-MS To confirm the identity (mass) and purity of each compound.[20]Purity ≥ 95% by UV detection at a relevant wavelength (e.g., 214 or 254 nm). Correct molecular weight observed.
¹H NMR To confirm the structure of each compound.Spectrum consistent with the proposed structure.
Solubility To ensure compounds are soluble in the assay buffer.Soluble at the highest screening concentration.

PART 3: High-Throughput Screening Protocols

The choice of screening assay will be dictated by the biological target of interest. The 2-aminopyrimidine scaffold is a well-known hinge-binder for many protein kinases, making kinase inhibition assays a common application for these libraries.[21][22]

Kinase Inhibition Assays

A variety of HTS-compatible kinase assay formats are available, each with its own advantages and disadvantages. Radiometric assays are considered the gold standard due to their direct measurement of enzyme activity, which minimizes false positives.[23] However, fluorescence-based assays are often preferred for their simplicity and lower cost.[24]

Protocol 3.1.1: A General Fluorescence-Based Kinase Assay

This protocol describes a generic, enzyme-coupled fluorescence assay for detecting ADP, a universal product of kinase reactions.[24]

  • Compound Plating: Dispense the 2-aminopyrimidine library compounds into a 384-well assay plate at the desired screening concentration.

  • Kinase Reaction: Add the kinase, substrate, and ATP to initiate the enzymatic reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the ADP detection reagent, which contains enzymes that couple ADP production to the generation of a fluorescent signal.

  • Signal Reading: Read the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to positive and negative controls.

Hit Validation and Follow-up

Primary hits from the HTS should be subjected to a series of validation and follow-up studies to confirm their activity and elucidate their mechanism of action.

G cluster_2 Screening and Hit Validation HTS High-Throughput Screening Hit_Confirmation Hit Confirmation & Dose-Response HTS->Hit_Confirmation Orthogonal_Assay Orthogonal Assay Validation Hit_Confirmation->Orthogonal_Assay Mechanism_of_Action Mechanism of Action Studies Orthogonal_Assay->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: A typical cascade for hit validation and progression in a drug discovery project.

Key Hit Validation Steps:

  • Dose-Response Curves: Determine the IC₅₀ value of the hit compounds to quantify their potency.

  • Orthogonal Assays: Confirm the activity of hits in a different assay format to rule out assay-specific artifacts.[23]

  • Selectivity Profiling: Screen hits against a panel of related targets (e.g., a kinase panel) to assess their selectivity.[25]

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the hit compounds to understand the relationship between their structure and biological activity.

Conclusion

The 2-aminopyrimidine scaffold remains a highly valuable starting point for the discovery of novel therapeutics. By combining rational, computationally-guided library design with efficient and versatile synthetic strategies, researchers can construct high-quality screening libraries with an increased likelihood of identifying potent and selective modulators of a wide range of biological targets. The protocols and workflows outlined in this guide provide a robust framework for embarking on such a drug discovery campaign, from the initial design concept to the validation of promising hit compounds.

References

  • American Chemical Society. (n.d.). Quality Control in Combinatorial Chemistry: Determination of the Quantity, Purity, and Quantitative Purity of Compounds in Combinatorial Libraries. ACS Publications.
  • Zhang, C. (n.d.). Computational Methods in Drug Discovery: From Molecular Modeling To Library Design.
  • BenchChem. (2025). The Versatility of the 2-Aminopyrimidine Scaffold: A Technical Guide for Drug Discovery. BenchChem.
  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481–490.
  • PubMed. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.
  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem : a European journal of chemical biology, 6(3), 481–490.
  • Fabian, M. A., et al. (2005). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 1(1), e1.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • Vipergen. (n.d.). Chemical libraries - what is compound libraries for drug discovery.
  • Semantic Scholar. (n.d.). Quality control in combinatorial chemistry: determination of the quantity, purity, and quantitative purity of compounds in combinatorial libraries.
  • Ali, A., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786.
  • Sadybekov, A., & Katritch, V. (2017). Computational Methods in Drug Discovery. Methods in Molecular Biology, 1647, 1–19.
  • MDPI. (n.d.). Computational Strategies Reshaping Modern Drug Discovery.
  • Ermish, A. (n.d.). Designing Focused Chemical Libraries for High-throughput Screening in Pharmaceutical Research. Ash Ermish.
  • CD ComputaBio. (n.d.). Compound Library Design Service.
  • ResearchGate. (n.d.). Some FDA-approved pharmaceutical drugs with 2-aminopyrimidine moieties.
  • MDPI. (n.d.). In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors.
  • Speciality Chemicals. (n.d.). The Crucial Role of 2-Aminopyrimidine in Modern Drug Discovery.
  • Speciality Chemicals. (n.d.). Mastering Pharmaceutical Synthesis with 2-Aminopyrimidine.
  • Curia. (n.d.). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery.
  • Hughes, J. P., et al. (2011). The Design and Application of Target-Focused Compound Libraries. Current Opinion in Chemical Biology, 15(3), 521–530.
  • Ghaffari, M., et al. (2022). A deconstruction–reconstruction strategy for pyrimidine diversification.
  • PubMed. (n.d.). The 2-aminopyrimidine ring as a new scaffold for potent MRP1 inhibitors.
  • RSC Publishing. (n.d.). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues.
  • Phillips, M. B., et al. (2021). Analytical Quality Evaluation of the Tox21 Compound Library. Chemical Research in Toxicology, 34(3), 706–722.
  • Charles River Laboratories. (n.d.). Compound Libraries.
  • Huggins Lab. (n.d.). Designing Effective Screening Libraries.
  • Mayr, L. M., & Bojanic, D. (2009). Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening.
  • International Journal of Trend in Scientific Research and Development. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents.
  • ResearchGate. (n.d.). In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors.
  • PubMed. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
  • Rogers, S. A., & Melander, C. (2012). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. ACS Medicinal Chemistry Letters, 3(1), 58–62.
  • MDPI. (n.d.). Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules.
  • ResearchGate. (n.d.). Synthesis of substituted 2-aminopyrimidine Schiff bases.
  • ResearchGate. (n.d.). The 2-aminopyrimidine ring as a new scaffold for potent MRP1 inhibitors.
  • El-Sayed, M. A., et al. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Future Medicinal Chemistry, 17(1), 19–38.
  • Ali, A., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786.
  • ResearchGate. (n.d.). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine[26].
  • MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
  • DergiPark. (n.d.). Some of FDA-Approved Cancer Drugs Containing Aminopyrimidine Structure.
  • Li, Y., et al. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. Journal of Medicinal Chemistry, 66(15), 10588–10599.
  • PubMed. (n.d.). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application.
  • ACS Publications. (n.d.). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides.
  • PubMed. (n.d.). Stable Hemiaminals: 2-Aminopyrimidine Derivatives.
  • ResearchGate. (n.d.). Examples of FDA-approved kinase inhibitors exhibiting the....

Sources

Application Notes and Protocols: Docking 2-Amino-5-methoxypyrimidine into a Kinase Active Site

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, technically detailed protocol for the molecular docking of 2-amino-5-methoxypyrimidine, a common scaffold in kinase inhibitors, into a representative kinase active site. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple step-by-step list. It delves into the causal logic behind experimental choices, emphasizing scientific integrity and the establishment of a self-validating workflow. We will explore the foundational principles of kinase structure and molecular docking, provide a detailed protocol using industry-standard software, and offer insights into the critical analysis and validation of docking results.

Introduction: The Significance of Kinase Inhibition and the Pyrimidine Scaffold

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a primary target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment.

The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous therapeutic agents, including a significant number of kinase inhibitors. Its ability to mimic the adenine ring of ATP allows pyrimidine-based molecules to effectively compete for binding within the kinase active site, particularly interacting with the crucial hinge region. This compound represents a fundamental starting point for the design of more complex and selective kinase inhibitors. Understanding its binding mode through computational methods like molecular docking is a critical first step in structure-based drug design.

Foundational Principles: Understanding the Kinase Active Site and Molecular Docking

Architecture of the Kinase Active Site

The catalytic domain of a protein kinase has a conserved bilobal structure, consisting of a smaller N-terminal lobe (N-lobe) and a larger C-terminal lobe (C-lobe). The ATP-binding site is located in a deep cleft between these two lobes. Key features of the active site relevant to inhibitor binding include:

  • Hinge Region: A flexible loop connecting the N- and C-lobes that forms critical hydrogen bonds with the adenine ring of ATP, and consequently, with many ATP-competitive inhibitors.

  • DFG Motif: A conserved Asp-Phe-Gly sequence at the beginning of the activation loop. Its conformation ("DFG-in" for active, "DFG-out" for inactive) significantly alters the shape of the active site and is a key determinant for the binding of different types of inhibitors.

  • Activation Loop (A-loop): A flexible loop that, when phosphorylated, stabilizes the active conformation of the kinase.

  • Hydrophobic Pockets: Regions within the active site that can be exploited to achieve inhibitor selectivity.

The Theory and Practice of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The process involves two main components:

  • Search Algorithm: Explores the conformational space of the ligand within the defined binding site of the receptor.

  • Scoring Function: Estimates the binding affinity (typically as a free energy of binding) for each generated pose, allowing for the ranking of different binding modes.

It is crucial to recognize that docking provides a prediction, and the results must be critically evaluated and, ideally, validated experimentally.

Experimental Workflow: A Self-Validating Docking Protocol

This protocol outlines a robust and self-validating workflow for docking this compound into a kinase active site using AutoDock Vina, a widely used and validated docking program.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis & Validation Phase Receptor_Prep Receptor Preparation (PDB Download, Cleaning) Grid_Box Grid Box Generation (Define Search Space) Receptor_Prep->Grid_Box Prepared Receptor Ligand_Prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) Docking_Run Run AutoDock Vina Ligand_Prep->Docking_Run Prepared Ligand Grid_Box->Docking_Run Search Space Pose_Analysis Pose Analysis (Binding Energy, Interactions) Docking_Run->Pose_Analysis Docked Poses Redocking Redocking Validation (RMSD Calculation) Pose_Analysis->Redocking Best Pose Results Final Results Interpretation Pose_Analysis->Results Redocking->Results Validation Metric

Caption: A high-level overview of the molecular docking workflow.

Software and Prerequisites
  • Molecular Visualization Software: UCSF Chimera or PyMOL.

  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: The docking engine.

  • Open Babel: For file format conversion (optional but recommended).

Step-by-Step Protocol

Part 1: Receptor Preparation

  • Obtain a Kinase Structure: Download a high-resolution crystal structure of a kinase of interest from the Protein Data Bank (PDB). For this example, we will use a structure of Cyclin-Dependent Kinase 2 (CDK2), a well-studied kinase (e.g., PDB ID: 1HCK). Choose a structure that is co-crystallized with a ligand to aid in defining the binding site.

  • Clean the PDB File:

    • Open the PDB file in UCSF Chimera or another molecular viewer.

    • Remove all water molecules and any co-solvents or ions not essential for binding.

    • Separate the protein chain(s) from the co-crystallized ligand. Save the protein as a separate PDB file (e.g., 1hck_protein.pdb).

    • Save the co-crystallized ligand as a separate PDB file (e.g., 1hck_native_ligand.pdb). This will be used for validation.

  • Prepare the Receptor for Docking (using AutoDock Tools):

    • Open AutoDock Tools (ADT).

    • Load the 1hck_protein.pdb file.

    • Add polar hydrogens: Edit > Hydrogens > Add > Polar Only.

    • Assign Gasteiger charges: Edit > Charges > Add Gasteiger Charges.

    • Save the prepared receptor in PDBQT format: File > Save > Write PDBQT. Name it 1hck_protein.pdbqt. This format includes atomic charges and atom types required by AutoDock Vina.

Part 2: Ligand Preparation

  • Obtain the Ligand Structure: The structure of this compound can be obtained from PubChem (CID 2305244) or drawn using chemical drawing software like ChemDraw and saved in a 3D format (e.g., SDF or MOL2).

  • Prepare the Ligand for Docking (using AutoDock Tools):

    • In ADT, go to Ligand > Input > Open and select your this compound file.

    • The program will automatically add hydrogens and compute Gasteiger charges.

    • Define the rotatable bonds: Ligand > Torsion Tree > Detect Root.

    • Save the prepared ligand in PDBQT format: Ligand > Output > Save as PDBQT. Name it 2A5M_ligand.pdbqt.

Part 3: Grid Box Generation

The grid box defines the three-dimensional space where AutoDock Vina will search for binding poses.

  • Define the Binding Site:

    • In ADT, load the prepared receptor (1hck_protein.pdbqt).

    • Go to Grid > Grid Box.

    • Center the grid box on the active site. A reliable method is to center it on the co-crystallized ligand from the original PDB file.

  • Set Grid Box Dimensions:

    • Adjust the size of the box (in Angstroms) to encompass the entire active site with some buffer space. A size of 20 x 20 x 20 Å is often a good starting point.

    • Record the center coordinates (x, y, z) and dimensions.

Part 4: Running the Docking Simulation

AutoDock Vina is a command-line tool. You will need a configuration file (e.g., conf.txt) to specify the input files and parameters.

  • Create a Configuration File (conf.txt):

  • Execute AutoDock Vina:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your files.

    • Run the command: vina --config conf.txt --log 2A5M_docking_log.txt

Results Analysis and Interpretation: From Data to Insights

A successful docking experiment does not end with running the software. The analysis of the results is paramount.

Primary Metrics for Evaluation
MetricDescriptionInterpretation
Binding Affinity (kcal/mol) An estimation of the binding free energy.More negative values indicate stronger predicted binding. Used to rank different poses and ligands.
Binding Pose The predicted 3D orientation of the ligand in the active site.Visually inspect for sensible interactions with key active site residues.
Intermolecular Interactions Hydrogen bonds, hydrophobic interactions, pi-stacking, etc.Identify key interactions that stabilize the ligand-protein complex. These should be chemically reasonable.
Root-Mean-Square Deviation (RMSD) The average distance between the atoms of the docked pose and a reference pose (e.g., the co-crystallized ligand).Used for validation. An RMSD < 2.0 Å is generally considered a successful docking pose prediction.
Visual Inspection of Docking Poses
  • Load the Results: Open your molecular visualization software and load the receptor PDBQT file (1hck_protein.pdbqt) and the docking output file (2A5M_docking_results.pdbqt).

  • Analyze the Top-Ranked Pose: AutoDock Vina will output multiple binding modes, ranked by their binding affinity. Focus on the top-ranked pose (the one with the most negative binding energy).

  • Identify Key Interactions:

    • Look for hydrogen bonds between the amino group and pyrimidine nitrogens of your ligand and the backbone atoms of the kinase hinge region. This is a hallmark of many ATP-competitive inhibitors.

    • Examine the position of the methoxy group. Is it extending into a hydrophobic pocket?

Application Notes and Protocols for the Functionalization of the C5 Position of the Pyrimidine Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of C5 Functionalization

The pyrimidine ring is a cornerstone scaffold in medicinal chemistry and chemical biology, forming the core of numerous pharmaceuticals, agrochemicals, and nucleic acids.[1][2] The strategic modification of this heterocycle is paramount for tuning the physicochemical and pharmacological properties of these molecules. Among the various positions on the pyrimidine ring, the C5 position holds particular significance. Functionalization at this site allows for the introduction of a wide array of substituents that can profoundly influence biological activity, metabolic stability, and target-binding affinity.[3][4] This guide provides an in-depth exploration of key synthetic methodologies for the targeted functionalization of the C5 position of the pyrimidine ring, offering detailed protocols, mechanistic insights, and practical guidance for researchers in the field.

Halogenation: Gateway to Further Functionalization

The introduction of a halogen atom, typically bromine or iodine, at the C5 position is a foundational strategy in pyrimidine chemistry.[3] 5-Halopyrimidines are not only biologically active in their own right but also serve as versatile precursors for a multitude of cross-coupling reactions.[3]

Mechanistic Rationale: Electrophilic Aromatic Substitution

The C5 position of the pyrimidine ring, particularly in uracil and its derivatives, is electron-rich and susceptible to electrophilic attack. The mechanism of halogenation involves the generation of an electrophilic halogen species that attacks the C5 position, followed by deprotonation to restore aromaticity.

Diagram: General Mechanism of Electrophilic Bromination

G cluster_0 Electrophilic Bromination at C5 Pyrimidine Pyrimidine Ring (e.g., Uracil) Intermediate Sigma Complex (Wheland Intermediate) Pyrimidine->Intermediate Electrophilic Attack Br2 Br-Br Br2->Intermediate Product 5-Bromopyrimidine Intermediate->Product -H+

Caption: Electrophilic attack of bromine at the C5 position of the pyrimidine ring.

Detailed Protocol: Visible Light-Induced Bromination of Uracil Derivatives

This protocol describes a green and efficient method for the bromination of uracil derivatives using N-bromosuccinimide (NBS) under visible light irradiation.[5][6]

Materials:

  • Uracil derivative (1.0 equiv)

  • N-Bromosuccinimide (NBS) (2.2 equiv)

  • Acetonitrile (solvent)

  • Falling film looping photoreactor with a constant photon flux of 46 μmol s⁻¹ (or a standard photochemical reactor)

Procedure:

  • Dissolve the uracil derivative (e.g., 6-chloro-3-methyluracil) and NBS in acetonitrile in the photoreactor.

  • Irradiate the reaction mixture with visible light at a constant photon flux.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically within 5 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 5-bromouracil derivative.

Causality Behind Choices:

  • NBS: A safer and easier-to-handle brominating agent compared to molecular bromine.[6]

  • Visible Light: Promotes the reaction via a radical pathway, leading to faster reaction times and milder conditions.[5]

  • Acetonitrile: Found to be the most effective solvent for this transformation.[2]

  • 2.2 equivalents of NBS: Determined to be the optimal amount for complete consumption of the starting material and maximizing the yield.[6]

Data Presentation: Halogenation Conditions
SubstrateHalogenating AgentSolventConditionsYield (%)Reference
Uracil1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Acetic acid/Acetic anhydride50 °C, 1.5 h99.9[7]
UracilN-Bromosuccinimide (NBS)AcetonitrileVisible light, 5 h84[6]
6-Chloro-3-methyluracilN-Bromosuccinimide (NBS)AcetonitrileVisible light, 1 h84[2]

Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C Bonds

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, enabling the introduction of aryl, vinyl, and alkynyl moieties at the C5 position of pre-halogenated pyrimidines.

Suzuki-Miyaura Coupling: Arylation and Vinylation

The Suzuki-Miyaura coupling reaction involves the reaction of a 5-halopyrimidine with an organoboron reagent in the presence of a palladium catalyst and a base.[8][9]

The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 5-halopyrimidine to form a Pd(II) complex.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the C-C bond and regenerating the Pd(0) catalyst.[9]

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)-X(L2) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R R-Pd(II)-R'(L2) Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product PyrimidineX 5-Halo-pyrimidine (R-X) PyrimidineX->OxAdd BoronicAcid Organoboron Reagent (R'-B(OR)2) BoronicAcid->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This protocol is a general procedure for the microwave-assisted Suzuki-Miyaura coupling of a dihalopyrimidine.[10]

Materials:

  • 2,4-Dichloropyrimidine (0.5 mmol)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (2 mL)

  • Microwave vial

Procedure:

  • In a microwave vial, dissolve 2,4-dichloropyrimidine in a mixture of 1,4-dioxane and water.

  • Degas the solution by bubbling argon through it for 10 minutes.

  • Add the arylboronic acid, palladium catalyst, and base to the vial.

  • Seal the vial and heat the reaction mixture in a microwave reactor at the desired temperature (e.g., 100-150 °C) for 10-30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Choices:

  • Microwave Irradiation: Accelerates the reaction, often leading to shorter reaction times and higher yields.

  • Pd(dppf)Cl₂: A robust and versatile catalyst for Suzuki-Miyaura couplings.

  • K₂CO₃: A common and effective base for this transformation.

  • Dioxane/Water: A common solvent system that facilitates the dissolution of both organic and inorganic reagents.

5-HalopyrimidineCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
5-IodouridinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O100-[11]
1-Bromo-4-iodobenzenePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/Ethanol/H₂OReflux-[8]
Vinyl iodideMeB(OH)₂Pd(OAc)₂ (10) / SPhos (20)K₃PO₄Toluene/THF/H₂O80-[12]
Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling enables the direct linkage of a terminal alkyne to the C5 position of a halopyrimidine, catalyzed by palladium and a copper(I) co-catalyst.[1][13]

The reaction proceeds via two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the 5-halopyrimidine to Pd(0) and reductive elimination to form the product.

  • Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) complex.[13]

G cluster_0 Sonogashira Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)-X(L2) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_Alkynyl R-Pd(II)-C≡CR'(L2) Transmetal->PdII_Aryl_Alkynyl RedElim Reductive Elimination PdII_Aryl_Alkynyl->RedElim RedElim->Pd0 Product R-C≡CR' RedElim->Product PyrimidineX 5-Halo-pyrimidine (R-X) PyrimidineX->OxAdd Cu_Acetylide Cu-C≡CR' Cu_Acetylide->Transmetal

Caption: Dual catalytic cycle of the Sonogashira cross-coupling reaction.

This protocol provides a general procedure for the Sonogashira coupling of 5-bromopyrimidine with a terminal alkyne at room temperature.[13]

Materials:

  • 5-Bromopyrimidine (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) (2.0-3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add 5-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).

  • Add anhydrous THF, followed by triethylamine. Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 3-16 hours, or until completion as indicated by TLC or LC-MS.

  • After the reaction is complete, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the final 5-alkynylpyrimidine product.

Causality Behind Choices:

  • PdCl₂(PPh₃)₂/CuI: The classic catalyst system for Sonogashira couplings, providing reliable results for a wide range of substrates.

  • Triethylamine: Acts as both a base to deprotonate the alkyne and a solvent.

  • Anhydrous THF: A suitable solvent that dissolves the reagents and is compatible with the reaction conditions.

  • Inert Atmosphere: Essential to prevent the oxidation and deactivation of the palladium catalyst.

5-HalopyrimidineTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTempYield (%)Reference
5-IodopyridinePhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (5)Et₃NDMF65 °C-[14]
Aryl IodidesTerminal AlkynesPd(PPh₃)₂Cl₂CuI--RT>90[15]
Aryl BromidesTerminal AlkynesPd(PPh₃)₄CuI--Higher Temp80-95[15]

Vilsmeier-Haack Formylation: Installing an Aldehyde Group

The Vilsmeier-Haack reaction is a classic method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings, including pyrimidines.[16][17]

Mechanistic Rationale

The reaction proceeds via the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent, from a substituted amide (e.g., DMF) and a halogenating agent (e.g., POCl₃). This reagent then attacks the electron-rich C5 position of the pyrimidine ring. The resulting iminium salt is subsequently hydrolyzed during workup to yield the 5-formylpyrimidine.[16][18]

Diagram: Vilsmeier-Haack Reaction Mechanism

G cluster_0 Vilsmeier-Haack Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Electrophilic Attack Pyrimidine Pyrimidine Ring Pyrimidine->Iminium_Salt Product 5-Formylpyrimidine Iminium_Salt->Product H2O H2O (workup) H2O->Product Hydrolysis

Caption: Formation of the Vilsmeier reagent and subsequent formylation of the pyrimidine ring.

Detailed Protocol: Formylation of 2-Methylpyrimidine-4,6-diol

This protocol describes the formylation of a pyrimidine-diol using the Vilsmeier-Haack reaction.[19]

Materials:

  • 2-Methylpyrimidine-4,6-diol (3.16 mmol)

  • N,N-Dimethylformamide (DMF) (6.3 mmol as reagent, 3 mL as solvent)

  • Phosphorus oxychloride (POCl₃) (3.16 mmol)

  • Ice

Procedure:

  • Prepare the Vilsmeier reagent by carefully adding phosphorus oxychloride (0.29 mL, 3.16 mmol) dropwise to cooled DMF (0.49 mL, 6.3 mmol) with vigorous stirring.

  • Add the pre-formed and cooled Vilsmeier reagent dropwise to a suspension of 2-methylpyrimidine-4,6-diol (0.4 g, 3.16 mmol) in DMF (3 mL) under vigorous stirring.

  • Heat the reaction mixture at 80 °C for 5 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • After completion, pour the reaction mixture onto ice and stir overnight.

  • Collect the precipitated product by filtration and purify as necessary.

Causality Behind Choices:

  • Pre-formation of Vilsmeier Reagent: Ensures the controlled generation of the reactive electrophile.

  • DMF as Solvent and Reagent: DMF serves as both the precursor to the Vilsmeier reagent and the reaction solvent.

  • Elevated Temperature: Often required to drive the formylation of less reactive substrates.

  • Aqueous Workup: Quenches the reaction and hydrolyzes the iminium salt intermediate to the final aldehyde product.

Data Presentation: Vilsmeier-Haack Reaction Conditions
SubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
2-Methylpyrimidine-4,6-diolBenzeneReflux6-[19]
2-Methylpyrimidine-4,6-diol1,2-DichloroethaneReflux6-[19]
2-Methylpyrimidine-4,6-diolDMF805-[19]
2-Methylpyrimidine-4,6-diolo-Xylene1007-[19]

Direct C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocycles, avoiding the need for pre-functionalization (e.g., halogenation).[20][21] Palladium-catalyzed C5-H arylation and olefination of 2-aminopyrimidines is a notable example.

Mechanistic Rationale: Concerted Metalation-Deprotonation vs. Electrophilic Palladation

The mechanism of direct C-H functionalization can vary depending on the substrate and reaction conditions. For electron-rich pyrimidines, an electrophilic palladation pathway may be operative. In other cases, a concerted metalation-deprotonation (CMD) mechanism is proposed, where the C-H bond is cleaved with the assistance of a base or a ligand on the metal center.

Diagram: Proposed Catalytic Cycle for Pd(II)-Catalyzed C5-Arylation

G cluster_0 Pd(II)/Pd(IV) Catalytic Cycle for C5-Arylation PdII Pd(II) CMD Concerted Metalation- Deprotonation PdII->CMD Palladacycle Palladacycle Intermediate CMD->Palladacycle OxAdd Oxidative Addition Palladacycle->OxAdd PdIV_Intermediate Pd(IV) Intermediate OxAdd->PdIV_Intermediate RedElim Reductive Elimination PdIV_Intermediate->RedElim RedElim->PdII Product C5-Arylpyrimidine RedElim->Product PyrimidineH 2-Aminopyrimidine PyrimidineH->CMD ArylHalide Aryl Halide ArylHalide->OxAdd

Caption: A plausible Pd(II)/Pd(IV) catalytic cycle for the direct C5-arylation of 2-aminopyrimidines.

Detailed Protocol: Palladium-Catalyzed C5-Arylation of 2-Aminopyrimidines

This protocol describes the direct C5-arylation of N-(tert-butyl)pyrimidin-2-amine with iodobenzene.[22]

Materials:

  • N-(tert-butyl)pyrimidin-2-amine (1a)

  • Iodobenzene (2a)

  • Pd(OAc)₂ (10 mol%)

  • Na₂CO₃ (2 equiv)

  • Ag₂CO₃ (2 equiv)

  • Toluene

Procedure:

  • To a reaction vessel, add N-(tert-butyl)pyrimidin-2-amine (1a), iodobenzene (2a), Pd(OAc)₂ (10 mol%), Na₂CO₃ (2 equiv), and Ag₂CO₃ (2 equiv).

  • Add toluene as the solvent.

  • Heat the reaction mixture at 120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and work up as described in the cross-coupling protocols.

Causality Behind Choices:

  • Pd(OAc)₂: A common and effective palladium(II) catalyst for C-H activation reactions.

  • Na₂CO₃: Acts as a base to facilitate the C-H activation step.

  • Ag₂CO₃: Serves as an oxidant to regenerate the active Pd(II) catalyst.

  • Toluene: A suitable high-boiling solvent for this transformation.

Data Presentation: C-H Arylation Conditions
Pyrimidine SubstrateAryl HalideCatalyst (mol%)BaseOxidantSolventTemp (°C)Yield (%)Reference
N-(tert-butyl)pyrimidin-2-amineIodobenzenePd(OAc)₂ (10)Na₂CO₃Ag₂CO₃Toluene12034[22]
1,3-DimethyluracilAryl HalidesPd(OAc)₂Cs₂CO₃----[21]

Conclusion and Future Perspectives

The functionalization of the C5 position of the pyrimidine ring is a vibrant and continually evolving field of research. The methodologies outlined in this guide, from classic halogenations and Vilsmeier-Haack reactions to modern palladium-catalyzed cross-couplings and direct C-H functionalizations, provide a robust toolkit for the synthesis of diverse pyrimidine derivatives. As the demand for novel therapeutic agents and molecular probes continues to grow, the development of even more efficient, selective, and sustainable methods for pyrimidine modification will undoubtedly remain a key focus for the scientific community.

References

  • Das, A., Jana, A., & Maji, B. (2020). Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines.
  • Fathalla, W., Zaki, M. A., & El-Malah, A. A. (2024). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Chemistry Proceedings. [Link]
  • Mirfarah, A., Hatami, S., & Shiri, A. (2025). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. RSC Advances. [Link]
  • Google Patents. (n.d.). CN108117524B - The preparation method of 5-bromouracil.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. [Link]
  • Naskar, S., Mal, S., Shivangi, & Das, S. (2024). A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor. RSC Advances. [Link]
  • Kozak, W., et al. (2016). Modifications at the C-5 position of pyrimidine nucleosides.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Hocek, M., et al. (2014).
  • ResearchGate. (2025). Catalytic C—H Bond Functionalization of Purine and Pyrimidine Nucleosides: A Synthetic and Mechanistic Perspective.
  • Naskar, S., Mal, S., Shivangi, & Das, S. (2024). A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor.
  • Kudalkar, M., Patel, M., Sanghvi, Y. S., & Kapdi, A. (2015). Scheme 15 Suzuki-Miyaura cross-coupling reaction of 5-iodouridine with arylboronic acid.
  • Reisman, S. E., et al. (2021). A deconstruction–reconstruction strategy for pyrimidine diversification.
  • Moore, A. M. (1959). THE BROMINATION OF URACIL AND THYMINE DERIVATIVES. Canadian Journal of Chemistry. [Link]
  • ResearchGate. (n.d.). Pyridine/pyrimidine groups in C−H activation.
  • Naskar, S., Mal, S., Shivangi, & Das, S. (2021). A rapid and scalable method for visible light induced bromination of uracil derivatives in falling film looping photoreactor. ChemRxiv. [Link]
  • Al-Tel, T. H. (2010). Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
  • Sreedhar, B., et al. (2008). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. [Link]
  • ResearchGate. (n.d.). Representative C(5)–H arylation of 2-aminopyrimidine derivatives under....
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

Sources

The Versatile Scaffold: Application Notes and Protocols for 2-Amino-5-methoxypyrimidine in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core in Modern Agrochemicals

The pyrimidine ring is a foundational heterocyclic scaffold that has become indispensable in the discovery and development of modern agrochemicals.[1] Its inherent biological activity and the chemical versatility of its structure allow for extensive modification, leading to compounds with high efficacy and broad-spectrum activity.[2] Pyrimidine derivatives are at the heart of numerous commercial insecticides, fungicides, and herbicides, demonstrating their significance in global crop protection.[1]

Within this important class of compounds, 2-Amino-5-methoxypyrimidine stands out as a valuable and highly versatile intermediate. While not typically an active ingredient itself, its distinct substitution pattern—an amino group for reactivity at the 2-position and a methoxy group at the 5-position—makes it an ideal starting material for synthesizing a new generation of targeted, effective, and environmentally considerate agrochemicals. This guide provides an in-depth exploration of the applications of this compound, complete with detailed synthetic protocols and bioassay methodologies for researchers in the field.

Part 1: Application in the Synthesis of Sulfonylurea Herbicides

The most prominent application of aminopyrimidines in agricultural chemistry is as the heterocyclic anchor for sulfonylurea herbicides. These herbicides are renowned for their high potency at very low application rates, excellent crop selectivity, and low mammalian toxicity.[3][4] this compound serves as a key building block for creating novel sulfonylurea compounds.

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

Sulfonylurea herbicides function by inhibiting a critical plant enzyme: acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][5] This enzyme is essential as it catalyzes the first committed step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[6][7] These amino acids are fundamental building blocks for proteins and are vital for plant growth and development.

By binding to the ALS enzyme, sulfonylurea herbicides block the active site and prevent the synthesis of these essential amino acids.[8] This leads to a rapid cessation of cell division and plant growth, followed by characteristic herbicidal symptoms such as stunting and chlorosis, ultimately resulting in the death of susceptible weeds.[5] Because mammals do not possess the ALS enzyme, they are not susceptible to this mode of action, which contributes to the favorable toxicological profile of these herbicides.[7]

ALS_Inhibition_Pathway cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (AHAS) Pyruvate->ALS Substrate BCAA Valine, Leucine, Isoleucine ALS->BCAA Catalysis Proteins Proteins & Plant Growth BCAA->Proteins Herbicide Sulfonylurea Herbicide (Derived from This compound) Herbicide->ALS Inhibition

Caption: Mechanism of action of sulfonylurea herbicides.

General Synthesis Pathway

The synthesis of a sulfonylurea herbicide involves the coupling of two key fragments: a substituted sulfonyl isocyanate (or a precursor) and a heterocyclic amine. This compound provides the essential heterocyclic amine component. The core reaction is the formation of the characteristic sulfonylurea bridge.

Sulfonylurea_Synthesis cluster_synthesis General Synthesis of Sulfonylurea Herbicides ArylSulfonamide Aryl Sulfonamide (R-SO2NH2) Isocyanate Aryl Sulfonyl Isocyanate (R-SO2NCO) ArylSulfonamide->Isocyanate + Phosgene Phosgene Phosgene or Equivalent Sulfonylurea Final Sulfonylurea Herbicide Isocyanate->Sulfonylurea + Aminopyrimidine (Coupling Reaction) Aminopyrimidine This compound Aminopyrimidine->Sulfonylurea

Caption: General synthetic route to sulfonylurea herbicides.

Protocol 1: Synthesis of a Model Sulfonylurea Herbicide

This protocol describes a general, two-step procedure for synthesizing a model sulfonylurea herbicide starting from an aryl sulfonamide and this compound.

Materials:

  • 2-Chloro-N-methylbenzenesulfonamide (or other substituted aryl sulfonamide)

  • Phosgene (or a safer equivalent like triphosgene)

  • This compound

  • Anhydrous Toluene

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or another suitable base

  • Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator

  • Appropriate safety equipment (fume hood, gloves, goggles)

Step 1: Synthesis of 2-Chloro-N-methylbenzenesulfonyl Isocyanate

  • Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reaction: Dissolve 2-Chloro-N-methylbenzenesulfonamide (1.0 eq) in anhydrous toluene.

  • Phosgenation: Add a solution of phosgene (approx. 1.2 eq) in toluene dropwise to the sulfonamide solution at a controlled temperature (typically 80-100°C). Extreme caution must be exercised when handling phosgene.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting sulfonamide is consumed.

  • Work-up: Carefully remove the excess phosgene and solvent under vacuum. The resulting crude sulfonyl isocyanate is typically used directly in the next step without further purification.

Step 2: Coupling with this compound

  • Setup: In a separate dry flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Addition: Cool the solution to 0°C using an ice bath. Add a solution of the crude 2-Chloro-N-methylbenzenesulfonyl isocyanate (1.0 eq) in anhydrous DCM dropwise to the aminopyrimidine solution.

  • Reaction: Add a base such as triethylamine (1.1 eq) to the mixture to catalyze the reaction and neutralize any generated HCl. Allow the reaction to stir at room temperature overnight.

  • Monitoring: Monitor the formation of the sulfonylurea product by TLC or LC-MS.

  • Work-up: Once the reaction is complete, wash the organic layer with dilute HCl, then with saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final sulfonylurea herbicide.[9]

Protocol 2: In Vitro AHAS Enzyme Inhibition Assay

This assay determines the inhibitory potential of newly synthesized compounds against the target enzyme, AHAS.[10]

Materials:

  • Partially purified AHAS enzyme (extracted from a suitable plant source, e.g., pea or Arabidopsis thaliana seedlings)

  • Synthesized sulfonylurea compounds

  • Assay Buffer: 200 mM potassium phosphate (pH 7.2), 10 mM MgCl₂, 1 mM Thiamine diphosphate (ThDP), 10 µM FAD.[10]

  • Substrate: 100 mM Sodium Pyruvate

  • Colorimetric Reagents: Creatine, α-naphthol, NaOH

  • 96-well microplate and plate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of the AHAS enzyme in the assay buffer.

  • Inhibitor Preparation: Prepare stock solutions of the synthesized sulfonylurea compounds in DMSO and make serial dilutions in the assay buffer.

  • Assay Setup: To each well of a 96-well plate, add:

    • 50 µL of assay buffer

    • 10 µL of the test compound dilution (or DMSO for control)

    • 20 µL of the enzyme solution

  • Pre-incubation: Gently mix and pre-incubate the plate at 30°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding 20 µL of the sodium pyruvate substrate solution to each well.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes.

  • Reaction Termination & Color Development:

    • Stop the reaction by adding 25 µL of 6N H₂SO₄. This also initiates the decarboxylation of the product (acetolactate) to acetoin. Incubate at 60°C for 15 minutes.

    • Add 100 µL of a freshly prepared solution of 0.5% (w/v) creatine and 5% (w/v) α-naphthol in 2.5N NaOH.[11]

  • Reading: Incubate at 60°C for another 15 minutes to allow for color development. Measure the absorbance at 530 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition versus inhibitor concentration.

Table 1: Representative Herbicidal Activity Data

Compound IDTarget WeedIC₅₀ (nM) against AHAS
Control (Chlorsulfuron) Brassica napus25.5
SU-MMP-01 Brassica napus45.2
SU-MMP-02 Brassica napus31.8
SU-MMP-03 Brassica napus110.4

Part 2: Application in the Synthesis of Anilinopyrimidine Fungicides

Anilinopyrimidines are another class of important agrochemicals, primarily used as fungicides.[12] They are particularly effective against pathogens like Botrytis cinerea (grey mold) and powdery mildew. The synthesis of novel anilinopyrimidine fungicides can utilize this compound as the core pyrimidine structure, which is then functionalized, typically through N-arylation.

Mechanism of Action

The primary mode of action for many anilinopyrimidine fungicides is the inhibition of methionine biosynthesis in fungi. Specifically, they are thought to interfere with the enzyme cystathionine beta-lyase, which disrupts protein synthesis and other essential cellular functions, ultimately inhibiting fungal growth and sporulation.

Protocol 3: Synthesis of a Model N-Aryl-2-amino-5-methoxypyrimidine

This protocol outlines a general method for the N-arylation of this compound, a key step in creating anilinopyrimidine fungicides, using a Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • Substituted Aryl Halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Standard laboratory and safety equipment

Procedure:

  • Setup: To a dry Schlenk flask, add the palladium catalyst (1-5 mol%), the ligand (1-5 mol%), and the base (1.5 eq) under an inert atmosphere (Nitrogen or Argon).

  • Reagents: Add this compound (1.0 eq) and the aryl halide (1.1 eq) to the flask.

  • Solvent: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to 80-110°C and stir until the starting materials are consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired N-aryl-2-amino-5-methoxypyrimidine.[13][14]

Protocol 4: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol is used to assess the efficacy of newly synthesized compounds against pathogenic fungi using the poisoned food technique.[1][15]

Materials:

  • Synthesized anilinopyrimidine compounds

  • Target fungal strain (e.g., Botrytis cinerea, Fusarium graminearum)

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (9 cm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and autoclave. Cool the medium to about 50-55°C in a water bath.

  • Compound Addition: Prepare stock solutions of the test compounds in DMSO. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). A control plate should be prepared with an equivalent amount of DMSO.

  • Plating: Pour the PDA-compound mixture into sterile petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial disc from the edge of an actively growing culture of the target fungus. Place the disc, mycelium-side down, in the center of each prepared petri dish.

  • Incubation: Seal the plates with paraffin film and incubate them at 25-28°C in the dark.

  • Measurement: After 3-5 days (or when the fungal growth in the control plate has nearly reached the edge), measure the diameter of the fungal colony in two perpendicular directions.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] × 100

    • Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

    • Determine the EC₅₀ value (the effective concentration that causes 50% inhibition of growth).[16]

Table 2: Representative Antifungal Activity Data

Compound IDTarget FungusEC₅₀ (µg/mL)
Control (Pyrimethanil) Botrytis cinerea1.8
AP-MMP-01 Botrytis cinerea5.2
AP-MMP-02 Botrytis cinerea2.5
AP-MMP-03 Botrytis cinerea8.9

graph "Screening_Workflow" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10];

Start [label="Start:\nthis compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="Chemical Synthesis\n(e.g., Sulfonylurea or\nAnilinopyrimidine)"]; Purification [label="Purification &\nCharacterization\n(Chromatography, NMR, MS)"]; Bioassay [label="Primary In-Vitro Bioassay\n(e.g., AHAS or Mycelial Growth)"]; DataAnalysis [label="Data Analysis\n(IC50 / EC50 Determination)"]; Hit [label="Identify 'Hit' Compounds\n(High Activity)", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; LeadOpt [label="Lead Optimization\n(Structure-Activity Relationship)"]; Greenhouse [label="Greenhouse/Field Trials"]; End [label="End:\nNew Agrochemical Candidate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Synthesis; Synthesis -> Purification; Purification -> Bioassay; Bioassay -> DataAnalysis; DataAnalysis -> Hit; Hit -> LeadOpt [label=" Yes"]; Hit -> Synthesis [label=" No, Redesign"]; LeadOpt -> Greenhouse; Greenhouse -> End; }

Caption: Experimental workflow for agrochemical discovery.

Conclusion and Future Prospects

This compound is a powerful and strategic intermediate for the development of novel agrochemicals. Its utility in constructing both highly potent sulfonylurea herbicides and effective anilinopyrimidine fungicides highlights its versatility. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate new derivatives. As the need for more selective, potent, and environmentally benign crop protection solutions grows, the intelligent application of versatile scaffolds like this compound will continue to be a cornerstone of innovation in agricultural chemistry.

References

  • Novel Substituted Anilinopyrimidine Compounds: Design, Synthesis, and Fungicidal Activity. American Chemical Society. URL: [Link]
  • Novel Substituted Anilinopyrimidine Compounds: Design, Synthesis, and Fungicidal Activity. ACS Symposium Series. URL: [Link]
  • Study of Acetolactate Synthase and its Mechanism of Inhibition by Sulfonylurea Active Ingredients: Amidosulfuron, Nicosulfuron, Cyclosulfuron – In-silico Approach. International Journal of Computer Applications in Engineering Sciences. URL: [Link]
  • Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives. Chemical Journal of Chinese Universities. URL: [Link]
  • Molecular basis of sulfonylurea herbicide inhibition of acetohydroxyacid synthase.
  • Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. Semantic Scholar. URL: [Link]
  • Action mechanisms of acetolactate synthase-inhibiting herbicides.
  • Study of Acetolactate Synthase and its Mechanism of Inhibition by Sulfonylurea Active Ingredients: Amidosulfuron, Nicosulfuron, Cyclosulfuron – In-silico Approach.
  • Novel Substituted Anilinopyrimidine Compounds: Design, Synthesis, and Fungicidal Activity.
  • Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. Journal of Biological Chemistry. URL: [Link]
  • Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives.
  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Deriv
  • An easy and sensitive assay for acetohydroxyacid synthases based on the simultaneous detection of substrates and products in a single step. Analytical and Bioanalytical Chemistry. URL: [Link]
  • Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Future Microbiology. URL: [Link]
  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. URL: [Link]
  • Synthesis of sulfonylureas from carboxylic acids and sulfonamides via Curtius rearrangement.
  • Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Deriv
  • Evaluation of the In Vitro Antifungal Activity of Allicin. Antimicrobial Agents and Chemotherapy. URL: [Link]
  • Antifungal Activities of Selected Plant Extracts in In Vitro Control of Anthracnose and Root Rot Dis. YouTube. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Amino-5-methoxypyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Amino-5-methoxypyrimidine. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving optimal yields for this critical building block. As a key intermediate in the synthesis of numerous pharmaceutical agents, mastering its preparation is essential. This guide provides in-depth, field-proven insights to help you diagnose and resolve common issues in your experimental workflow.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions that often arise during the synthesis.

Q1: What is a realistic and "good" yield for the synthesis of this compound?

A1: For the common route involving the condensation of guanidine with a β-dicarbonyl equivalent, reported yields can vary significantly. While some literature procedures claim high yields, a reproducible laboratory yield in the range of 60-75% is considered good to excellent. Yields below 50% suggest that one or more parameters are sub-optimal and require troubleshooting. Some commercial-scale syntheses of related pyrimidines report initial yields of 70-75% before optimization.[1][2]

Q2: My reaction shows no consumption of starting materials by TLC/GC analysis. What are the first things to check?

A2: The most common culprits for a non-starting reaction are issues with the base or the quality of the guanidine. First, ensure your base (typically sodium ethoxide or methoxide) is not old or degraded from exposure to atmospheric moisture. Second, confirm that you are using a sufficient stoichiometric amount of the base to both neutralize the guanidine salt (if used) and catalyze the reaction. Finally, verify the purity of your electrophilic starting material.

Q3: I'm getting a complex mixture of unidentified byproducts. What is the most likely cause?

A3: A complex product mixture often points to side reactions caused by excessive heat or an incorrect base-to-substrate ratio. Overheating can cause polymerization or decomposition of the starting materials and the product. Using too much or too little base can also lead to undesired condensation pathways. We recommend performing a small-scale reaction at a lower temperature to see if the byproduct profile simplifies.

Q4: Is it better to use guanidine hydrochloride, guanidine nitrate, or guanidine carbonate?

A4: Guanidine hydrochloride and nitrate are the most common salts used. The choice primarily depends on the base and solvent system. Both require a strong base like sodium ethoxide to generate the free guanidine in situ. Guanidine carbonate can also be used, but it requires careful adjustment of the base stoichiometry.[1] The key is consistency; whichever salt you choose, ensure its purity and adjust the base equivalent accordingly.

Section 2: The Primary Synthesis Route: Guanidine Condensation

The most prevalent and cost-effective method for synthesizing 2-aminopyrimidines is the condensation of guanidine with a suitable three-carbon electrophile. For this compound, this typically involves a precursor like 2-methoxy-1,1,3,3-tetramethoxypropane or similar β-alkoxyacrylates.

Reaction Mechanism: Pyrimidine Ring Formation

The reaction proceeds via a well-established condensation-cyclization mechanism. The process is catalyzed by a strong base which deprotonates the guanidine and facilitates the nucleophilic attack, followed by cyclization and dehydration to form the aromatic pyrimidine ring.

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization Guanidine Guanidine (Free Base) Intermediate1 Acyclic Intermediate Guanidine->Intermediate1 Attacks Carbonyl Precursor β-Ketoether Precursor (R-O-CH=C(OCH3)-CHO) Precursor->Intermediate1 Intermediate2 Dihydropyrimidine Intermediate Intermediate1->Intermediate2 Intramolecular Condensation (-ROH) Product This compound Intermediate2->Product Dehydration (-H2O) G Start Low Yield Observed CheckReagents Are reagents pure & base active? Start->CheckReagents ReagentsNo Purify reagents. Use fresh/dry base. CheckReagents->ReagentsNo No CheckConditions Are reaction conditions optimal? (Temp, Time, Stoichiometry) CheckReagents->CheckConditions Yes ReagentsNo->CheckConditions ConditionsNo Adjust temp. Optimize stoichiometry. Increase reaction time. CheckConditions->ConditionsNo No CheckWorkup Is product lost during work-up? CheckConditions->CheckWorkup Yes ConditionsNo->CheckWorkup WorkupNo Check for product solubility. Optimize extraction pH & solvent. CheckWorkup->WorkupNo Yes Success Yield Improved CheckWorkup->Success No WorkupNo->Success

Caption: A workflow for troubleshooting low yields.

Problem Area 1: Reagents & Setup

Q: How critical is the purity of my β-dicarbonyl precursor (e.g., 1,1,3,3-tetramethoxypropane)?

A: Extremely critical. These precursors can hydrolyze or degrade upon storage. Impurities will invariably lead to side reactions and purification difficulties. Check the purity by ¹H NMR or GC before use. If necessary, purify by distillation under reduced pressure.

Q: My guanidine salt looks clumpy. Could this be the problem?

A: Yes. Guanidine salts are hygroscopic. Absorbed water can quench the strong base, effectively reducing the amount available to deprotonate the guanidine and catalyze the reaction. Use freshly opened reagent or dry the salt in a vacuum oven before use.

Q: How do I properly prepare and handle sodium ethoxide/methoxide?

A: While commercially available solutions are convenient, they can degrade over time. Preparing the base fresh by reacting sodium metal with anhydrous ethanol or methanol is the most reliable method. This reaction is highly exothermic and produces flammable hydrogen gas; it must be performed with extreme caution under an inert atmosphere and with proper cooling.

Problem Area 2: Reaction Conditions

Q: What is the optimal temperature, and why is precise control so important?

A: The optimal temperature is typically the reflux temperature of the alcohol solvent (methanol or ethanol). This provides enough thermal energy to overcome the activation barrier for cyclization and dehydration without causing significant decomposition. [3]Insufficient heat leads to an incomplete reaction, while excessive heat promotes the formation of polymeric tars. Use a temperature-controlled heating mantle and vigorous stirring to ensure even heat distribution.

Q: I see the reaction stalling by TLC. Should I add more base or guanidine?

A: Adding more reagents to a stalled reaction is generally not recommended as it can complicate the product mixture. A stalled reaction is more often due to deactivated base (from moisture) or sub-optimal temperature. Before altering stoichiometry, ensure your setup is completely dry and the temperature is correct. If the issue persists on a subsequent run, a modest increase in the base (e.g., from 1.2 to 1.5 eq.) may be warranted.

Data Table: Impact of Conditions on Yield
ParameterCondition A (Low Yield)Condition B (Optimized Yield)Rationale
Base Old commercial NaOEt solutionFreshly prepared NaOEtEnsures full activity and correct stoichiometry.
Guanidine HCl Used as-is from old bottleDried in vacuum oven at 50°CRemoves absorbed moisture that quenches the base.
Temperature 65°C (uneven heating)78°C (stable reflux)Provides sufficient energy for the final dehydration step.
Solvent Reagent-grade EthanolAnhydrous (absolute) EthanolMinimizes water, which can lead to hydrolysis of intermediates.
Hypothetical Yield 25-35%65-75%
Problem Area 3: Work-up & Purification

Q: My product seems to be lost during the aqueous work-up. How can I improve recovery?

A: this compound has some water solubility. During work-up, ensure the aqueous layer is saturated with sodium chloride (brine) before extraction. This reduces the solubility of the organic product in the aqueous phase. Furthermore, perform multiple extractions with a suitable solvent like ethyl acetate or dichloromethane.

Q: The final product is contaminated with inorganic salts. What's the best purification method?

A: Salt contamination is common after neutralization. The best method to remove salts is through careful recrystallization. If the product co-precipitates with the salt, try dissolving the crude material in a minimal amount of a solvent that dissolves the product but not the salt (like dichloromethane or chloroform), filter off the salt, and then concentrate the filtrate and recrystallize.

Q: What are the best recrystallization solvents for this compound?

A: A mixture of ethanol and water is often effective. Dissolve the crude product in hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly. Isopropanol or ethyl acetate/hexane mixtures can also be effective alternatives.

Section 4: Alternative Synthesis Route

If the guanidine condensation route consistently fails, an alternative approach is the direct amination of a pre-functionalized pyrimidine ring.

Amination of 2-Chloro-5-methoxypyrimidine

This method involves a nucleophilic aromatic substitution (SNAr) reaction.

G Start 2-Chloro-5-methoxypyrimidine Product This compound Start->Product Heat, Pressure (e.g., 150°C, Microwave) Reagent Aqueous Ammonia (NH3) Reagent->Product

Caption: Synthesis via direct amination.

Protocol: Microwave-Assisted Amination

A published procedure describes the following method. [4]

  • Setup: In a microwave reaction vessel, combine 2-chloro-5-methoxypyrimidine (1.0 eq.) and a 25% aqueous ammonia solution.

  • Reaction: Seal the vessel and heat the reaction to 150°C for 3 hours using a laboratory microwave reactor.

  • Work-up: After cooling, evaporate the mixture to dryness.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in heptane) to afford the final product. The reported yield for this specific procedure is 55%. [4]

Comparison of Synthetic Routes
FeatureGuanidine CondensationDirect Amination
Starting Materials Inexpensive, commodity chemicalsRequires pre-made chloropyrimidine
Reaction Conditions Atmospheric pressure, refluxHigh pressure, high temperature
Scalability Easily scalableOften limited by equipment (autoclave/microwave)
Potential Yield Potentially higher (>70%)Moderate (around 50-60%)
Key Challenge Sensitive to reagent quality and moistureRequires specialized equipment

Conclusion

Achieving a high yield in the synthesis of this compound is an exercise in precision and control. The vast majority of low-yield issues can be resolved by focusing on three core areas: the purity and activity of reagents (especially the base), strict control over reaction temperature, and optimization of the work-up procedure to minimize product loss. By systematically addressing these factors using the troubleshooting guide above, you can significantly improve the outcome of your synthesis.

References
  • WikiLectures. (2024). Disorders of pyrimidine metabolism.
  • Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • Chandrappa, M., Kumar, G., & Pullela, P. K. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry, 29, 2119-2122.
  • Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses.
  • ResearchGate. (n.d.). Chiral Bicyclic Guanidine as a Versatile Brønsted Base Catalyst for the Enantioselective Michael Reactions of Dithiomalonates and β-Keto Thioesters.
  • PubMed. (2009). Bifunctional guanidine via an amino amide skeleton for asymmetric Michael reactions of beta-ketoesters with nitroolefins: a concise synthesis of bicyclic beta-amino acids.
  • Semantic Scholar. (n.d.). Cyclisation reactions of bis-protected guanidines.
  • SciSpace. (n.d.). Asian Journal of Chemistry.
  • PubMed. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine.
  • MSD Manual Professional Edition. (n.d.). Pyrimidine Metabolism Disorders.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-5-methoxy pyridine.
  • J-Stage. (n.d.). Guanidine Chemistry.
  • Preprints.org. (n.d.).
  • ResearchGate. (n.d.). New Synthesis of 2-Aminopyrimidines by Amination of Biginelli Reaction Products — Oxadiazocines.
  • Marks' Basic Medical Biochemistry. (n.d.). Purine & Pyrimidine Metabolism.
  • Google Patents. (n.d.). CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules.

Sources

Technical Support Center: N-Arylation of Aminopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the N-arylation of aminopyrimidines. This resource, designed by Senior Application Scientists, provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this critical transformation in medicinal chemistry and materials science. We understand the nuances and challenges of working with aminopyrimidines and aim to provide you with the expertise and practical insights needed to ensure the success of your experiments.

Introduction: The Challenge of Aminopyrimidine N-Arylation

The N-arylation of aminopyrimidines, a cornerstone of modern synthetic chemistry, is pivotal in the development of numerous pharmaceuticals, including kinase inhibitors. Methodologies like the Buchwald-Hartwig amination and the Ullmann condensation have revolutionized the formation of C-N bonds. However, the unique electronic properties and the presence of multiple nucleophilic nitrogen atoms in the aminopyrimidine scaffold present a distinct set of challenges. Side reactions such as hydrodehalogenation, homocoupling, and, most notably, poor regioselectivity can lead to complex product mixtures, low yields, and tedious purification processes. This guide is designed to address these specific issues head-on, providing you with the knowledge to anticipate, troubleshoot, and overcome them.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses common problems encountered during the N-arylation of aminopyrimidines. Each entry presents a specific issue, its probable causes, and actionable solutions grounded in mechanistic principles.

Question 1: My reaction is producing a mixture of regioisomers. How can I control which nitrogen atom is arylated?

Answer: This is the most common challenge in the N-arylation of aminopyrimidines. The pyrimidine ring contains endocyclic (ring) nitrogens and an exocyclic (amino) nitrogen, all of which are potential sites for arylation. The regiochemical outcome is a delicate balance of electronic and steric factors, and can be influenced by the choice of catalyst system.

Probable Causes & Solutions:

  • Competitive Reactivity of Nitrogen Atoms: The exocyclic amino group and the endocyclic pyrimidine nitrogens have different nucleophilicities, which can be modulated by the reaction conditions.

    • For Exocyclic N-Arylation (on the amino group): Palladium catalysis is generally more effective for the arylation of the exocyclic amino group. The mechanism of the Buchwald-Hartwig reaction typically favors the amination of the less sterically hindered and often more nucleophilic amino group.

      • Catalyst System: Employ a palladium catalyst with a bulky, electron-rich phosphine ligand, such as Xantphos or a biarylphosphine ligand.[1] These ligands promote the reductive elimination step and can sterically disfavor coordination to the endocyclic nitrogens.

    • For Endocyclic N-Arylation (on the pyrimidine ring): Copper-catalyzed conditions, such as the Ullmann condensation, often favor arylation of the endocyclic nitrogen atoms.[2]

      • Catalyst System: Use a copper(I) salt (e.g., CuI) with a suitable ligand, such as a diamine or an amino acid. These conditions are often harsher but can provide complementary selectivity to palladium-catalyzed methods.

  • Tautomerization of the Aminopyrimidine: 2- and 4-aminopyrimidines can exist in tautomeric forms, which can influence the site of arylation. The choice of base and solvent can affect the tautomeric equilibrium.

    • Solution: Carefully select the base and solvent system. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is often used in palladium-catalyzed reactions. Aprotic solvents like toluene, dioxane, or DMF are common. For copper-catalyzed reactions, weaker bases like K₂CO₃ or Cs₂CO₃ are often employed.

dot

Caption: A workflow for troubleshooting poor regioselectivity in aminopyrimidine N-arylation.

Question 2: My reaction is giving a low yield of the desired product, and I'm observing a significant amount of hydrodehalogenation of my aryl halide. What's going wrong?

Answer: Hydrodehalogenation, the replacement of the halogen on your aryl halide with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions.[3] It competes with the desired C-N bond formation and is often promoted by the presence of a hydride source and the formation of palladium-hydride species.

Probable Causes & Solutions:

  • Presence of Water or Protic Impurities: Water can react with the palladium catalyst to generate palladium-hydride species, which are responsible for hydrodehalogenation.

    • Solution: Ensure all reagents and solvents are rigorously dried. Use anhydrous solvents and dry reagents thoroughly before use. Performing the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) is crucial.

  • Inappropriate Base/Solvent Combination: Strong bases in the presence of a protic source can promote this side reaction.

    • Solution: Optimize the base. While strong bases like NaOtBu can accelerate the reaction, they can also promote side reactions. Consider switching to a weaker base like Cs₂CO₃ or K₃PO₄. Ensure your solvent is aprotic and anhydrous.

  • Slow Reductive Elimination: If the final C-N bond-forming step is slow, it allows more time for competing side reactions like hydrodehalogenation to occur.

    • Solution: The choice of ligand is critical. Bulky, electron-rich ligands can accelerate the rate of reductive elimination relative to competing pathways. Experiment with different ligands to find one that promotes the desired coupling. A modest increase in temperature might also favor the desired reductive elimination, but this should be optimized carefully.

Question 3: I'm seeing a significant amount of biaryl homocoupling product from my aryl halide. How can I minimize this?

Answer: Homocoupling, the dimerization of the aryl halide, is another common side reaction, particularly in Ullmann-type reactions, but it can also occur in palladium-catalyzed systems.

Probable Causes & Solutions:

  • High Temperature or Catalyst Loading: These conditions can sometimes favor the homocoupling of the aryl halide.

    • Solution: Try reducing the reaction temperature or the catalyst loading. Careful optimization is key.

  • Ligand Effects in Ullmann Reactions: In traditional Ullmann reactions without a ligand, homocoupling can be a significant issue.

    • Solution: The addition of a ligand, such as an amino acid or 1,10-phenanthroline, can accelerate the desired C-N coupling and suppress homocoupling, often allowing the reaction to proceed at a lower temperature.[4]

Frequently Asked Questions (FAQs)

Q1: Should I use a palladium or copper catalyst for my aminopyrimidine N-arylation?

A1: The choice depends on the desired regioselectivity. As a general guideline, palladium catalysts with bulky phosphine ligands tend to favor arylation of the exocyclic amino group.[1] Copper catalysts, often used in Ullmann-type reactions, are more likely to promote arylation of the endocyclic pyrimidine nitrogens.[2] However, this is a generalization, and the outcome can be substrate-dependent. It is often advisable to screen both catalyst systems.

Q2: What is the role of the ligand in the Buchwald-Hartwig amination of aminopyrimidines?

A2: The ligand plays a crucial role in stabilizing the palladium catalyst, promoting the key steps of the catalytic cycle (oxidative addition and reductive elimination), and influencing the regioselectivity of the reaction.[3] Bulky, electron-rich ligands can increase the rate of the desired C-N bond formation and suppress side reactions like hydrodehalogenation. They can also sterically hinder the coordination of the endocyclic pyrimidine nitrogens to the palladium center, thus favoring arylation of the exocyclic amino group.

Q3: Can I use a protecting group strategy to control regioselectivity?

A3: Yes, a protecting group strategy can be a very effective way to achieve selective N-arylation.[5] By temporarily protecting the more reactive nitrogen atom, you can direct the arylation to the desired position. For example, if you want to arylate an endocyclic nitrogen, you can protect the exocyclic amino group with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. After the arylation reaction, the protecting group can be removed under specific conditions.

Q4: My aminopyrimidine is poorly soluble in common organic solvents. What can I do?

A4: Poor solubility can hinder reaction rates and lead to incomplete conversions.

  • Solvent Screening: Screen a variety of anhydrous solvents to find one that provides better solubility. Common choices include toluene, dioxane, THF, DMF, and DMSO.

  • Temperature: A modest increase in temperature may improve solubility, but be mindful that higher temperatures can also promote side reactions.

  • Vigorous Stirring: Ensure the reaction mixture is being stirred vigorously to maximize the interaction between the dissolved and undissolved reagents.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of an Aminopyrimidine (Exocyclic Amination)

This protocol is a starting point and may require optimization for specific substrates.

Reaction Setup:

  • To an oven-dried reaction vessel, add the aminopyrimidine (1.0 mmol), aryl halide (1.2 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and ligand (e.g., Xantphos, 0.04 mmol).

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the base (e.g., NaOtBu, 1.4 mmol) to the vessel under the inert atmosphere.

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (often between 80-110 °C).

Monitoring and Workup:

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

dot

Buchwald_Hartwig_Protocol cluster_setup Reaction Setup cluster_workup Workup & Purification A 1. Add reagents: - Aminopyrimidine - Aryl halide - Pd precatalyst - Ligand B 2. Seal and purge with inert gas A->B C 3. Add base B->C D 4. Add anhydrous solvent C->D E 5. Heat and stir D->E F 1. Monitor reaction (TLC, LC-MS) E->F G 2. Cool to RT F->G H 3. Dilute and wash G->H I 4. Dry and concentrate H->I J 5. Purify (Column chromatography) I->J

Caption: A step-by-step workflow for a typical Buchwald-Hartwig N-arylation of an aminopyrimidine.

Protocol 2: Modified Ullmann N-Arylation for Endocyclic Amination

This protocol uses a ligand to improve reactivity under milder conditions compared to traditional Ullmann reactions.

Reaction Setup:

  • In a reaction vessel, combine the aminopyrimidine (1.0 mmol, potentially with the exocyclic amine protected), aryl iodide (1.2 mmol), copper(I) iodide (CuI, 0.1 mmol), a ligand (e.g., L-proline or 1,10-phenanthroline, 0.2 mmol), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol).

  • Add a polar aprotic solvent such as DMSO or DMF (5 mL).

  • Heat the mixture with stirring at 100-130 °C under an inert atmosphere.

Monitoring and Workup:

  • Monitor the reaction until the starting material is consumed (TLC or GC/LC-MS).

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Data Presentation

Table 1: Influence of Ligand on the Regioselectivity of Aminopyrimidine Arylation (Illustrative Data)

EntryLigandCatalystBaseSolventRatio (Exocyclic:Endocyclic)Yield (%)
1XantphosPd₂(dba)₃NaOtBuToluene>95:585
2RuPhosPd₂(dba)₃K₃PO₄Dioxane90:1078
3L-prolineCuIK₂CO₃DMSO10:9065
41,10-phenanthrolineCuICs₂CO₃DMF15:8572

Note: This table presents illustrative data based on general trends reported in the literature. Actual results will vary depending on the specific substrates and reaction conditions.

References

  • Al-Tel, T. H. (2010). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 15(9), 6259-6271. [Link]
  • Caddick, S., et al. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(π-allyl)
  • Bolshan, Y., & Batey, R. A. (2005). Stereospecific α-(hetero)arylation of sulfoximines and sulfonimidamides. Organic letters, 7(8), 1487-1490.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
  • Wan, Z.-K., et al. (2006). Efficient and Regioselective 4-Amino-de-chlorination of 2,4,6-Trichloropyrimidine with N-Sodium Carbamates. The Journal of Organic Chemistry, 71(11), 4204-4207.
  • Sigel, G. A., et al. (2012). Catalyst-Controlled Enantioselective and Regiodivergent Addition of Aryl Boron Nucleophiles to N-alkyl Nicotinate Salts. Journal of the American Chemical Society, 134(42), 17430-17433.
  • Caddick, S., et al. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Tetrahedron Letters, 49(29), 4586-4589.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Tye, J. W., & Weng, Z. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180-2183.
  • Bakos, J., & Török, B. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
  • Ghorai, S., & Mal, D. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(12), 6431-6437.
  • Chakraborti, G., et al. (2018). "On Water" Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry, 83(14), 7347-7359.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
  • Bakos, J., & Török, B. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
  • Krasavin, M. (2021). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. Molecules, 26(21), 6529.
  • BenchChem. (2025). Application Notes and Protocols for the N-arylation of 4-Amino-2-(benzylthio)-6-chloropyrimidine.
  • Kumar, S., et al. (2021). Cu(ii)-catalyzed ‘in-water’ N-arylation of electron-deficient NH-heterocycles. Green Chemistry, 23(15), 5481-5487.
  • Wan, Z.-K., et al. (2003). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 5(25), 4787-4790.
  • Ueda, S., & Buchwald, S. L. (2012). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles.
  • Organic Chemistry Portal. (n.d.).
  • Gulevskaya, A. V., & Tyaglivy, A. S. (2016). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. The Journal of Organic Chemistry, 81(17), 7489-7503.
  • Chen, G., et al. (2016). Amide-Ligand-Controlled Highly para-Selective Arylation of Monosubstituted Simple Arenes with Arylboronic Acids. Journal of the American Chemical Society, 138(28), 8744-8747.
  • Kisel, A. A., et al. (2013). Efficient N-arylation/dealkylation of electron deficient heteroaryl chlorides and bicyclic tertiary amines under microwave irradiation. Tetrahedron Letters, 54(37), 5094-5097.
  • Wang, C., et al. (2020). Selective direct C–H polyfluoroarylation of electron-deficient N-heterocyclic compounds. Organic Chemistry Frontiers, 7(18), 2682-2688.
  • Kim, D., & Chang, S. (2020). Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C-H Arylation of Thieno[2,3-d]pyrimidine.
  • Lee, D.-S., & Buchwald, S. L. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Organic Letters, 13(24), 6556-6559.
  • Strieth-Kalthoff, F., et al. (2023). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules.

Sources

Technical Support Center: Navigating the Purification Challenges of Polar Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of polar pyrimidine derivatives. As a cornerstone of many pharmaceutical and biological research endeavors, the effective isolation of these compounds is paramount. This guide is structured to provide you, our fellow researchers and drug development professionals, with practical, experience-driven insights and actionable troubleshooting protocols.

Frequently Asked Questions (FAQs)

Here we address the most pressing initial questions researchers face when working with these polar molecules.

Q1: What are the fundamental challenges in purifying polar pyrimidine derivatives?

A1: The primary difficulties arise from their inherent high polarity. This characteristic leads to several common issues, including poor retention in standard reverse-phase chromatography (RPC), significant peak tailing in HPLC, and challenges in achieving crystallization due to their high solubility in many polar solvents.[1] The presence of multiple hydrogen bond donors and acceptors in their structures contributes to strong, often problematic, interactions with polar stationary phases and solvents.[1]

Q2: Which purification techniques are generally most effective for polar pyrimidine derivatives?

A2: The choice of technique is highly dependent on the specific properties of your derivative. However, several methods have proven effective:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Often the go-to method for highly polar compounds. It utilizes a polar stationary phase with a high concentration of a less polar organic solvent in the mobile phase, which promotes the retention of polar analytes.[1][2]

  • Reverse-Phase Chromatography (RPC): While challenging, RPC can be optimized. Using columns with polar-endcapped or polar-embedded stationary phases, or employing ion-pairing agents, can significantly enhance retention.[1][3]

  • Mixed-Mode Chromatography (MMC): This powerful technique uses stationary phases with multiple interaction modes (e.g., reverse-phase and ion-exchange), offering unique selectivity for complex mixtures of polar compounds.[1][4][5][6][7]

  • Supercritical Fluid Chromatography (SFC): An emerging and highly efficient technique for polar analytes. It uses supercritical CO2 as the main mobile phase, often with a polar co-solvent, providing fast and efficient separations with reduced solvent consumption.[8][9][10][11]

  • Crystallization: A classic and effective method, provided a suitable solvent system can be identified to overcome the high solubility of the target compound.[3]

Q3: My pyrimidine derivative appears to be degrading during purification on a silica gel column. What is happening and how can I prevent it?

A3: This is a common and critical issue. Standard silica gel is acidic due to the presence of silanol groups on its surface.[12][13] The basic nature of the pyrimidine ring, especially with amine substituents, can lead to strong, sometimes irreversible, binding or acid-catalyzed degradation on the silica surface.[3][12] This results in streaking on TLC, poor recovery, and the appearance of new impurity spots.[12][13] To mitigate this, consider neutralizing the silica gel by adding a small amount (0.1-2%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your mobile phase.[12][13] Alternatively, using a less acidic stationary phase like neutral alumina or a bonded phase like diol or amino-propylated silica can be effective.[12]

Purification Strategy Workflow

The following diagram outlines a general workflow for developing a purification strategy for polar pyrimidine derivatives.

G cluster_0 Initial Assessment & Method Selection cluster_1 Purification Execution & Troubleshooting cluster_2 Final Product Start Crude Polar Pyrimidine Derivative TLC TLC Analysis (Silica, RP, etc.) - Assess Polarity & Impurity Profile - Test Mobile Phases (+/- modifier) Start->TLC Stability Assess Stability (e.g., on silica TLC plate) TLC->Stability Method_Selection Select Primary Purification Method Stability->Method_Selection Chromatography Chromatography (HILIC, RPC, SFC, etc.) Method_Selection->Chromatography High complexity/ Similar polarity Crystallization Crystallization Method_Selection->Crystallization Low complexity/ Good crystallinity Analysis Analyze Fractions (TLC, LC-MS) Chromatography->Analysis Crystallization->Analysis Collect crystals Troubleshoot Troubleshoot - Low Recovery? - Poor Purity? - Degradation? Troubleshoot->Method_Selection Re-evaluate Analysis->Troubleshoot Impure Combine Combine Pure Fractions Analysis->Combine Pure Solvent_Removal Solvent Removal Combine->Solvent_Removal Final_Analysis Final Purity Analysis (NMR, LC-MS, etc.) Solvent_Removal->Final_Analysis End Purified Product Final_Analysis->End

Caption: General workflow for the purification of polar pyrimidine derivatives.

Troubleshooting Guides

Guide 1: Reverse-Phase Chromatography (RPC)

Issue: My polar pyrimidine derivative shows poor or no retention on a standard C18 column.

  • Underlying Cause: The analyte is too polar and has insufficient hydrophobic interaction with the non-polar C18 stationary phase. It spends most of its time in the polar mobile phase and elutes quickly, often in the solvent front.[3]

  • Solution Pathway:

    • Modify the Mobile Phase: Decrease the concentration of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase.[1] This increases the polarity of the mobile phase, promoting more interaction between your polar analyte and the stationary phase.

    • Adjust pH: If your pyrimidine has ionizable groups (acidic or basic), adjusting the mobile phase pH can suppress ionization, making the molecule more neutral and less polar.[1] For basic pyrimidines, a slightly acidic mobile phase can sometimes improve peak shape and retention.[3]

    • Switch to a Specialized Column:

      • Polar-Endcapped/Embedded Columns: These columns have polar groups embedded within the alkyl chains or at the surface, which provides an alternative interaction mechanism and helps retain polar compounds.[1]

      • Use a Less Hydrophobic Phase: Consider switching from a C18 to a C8, C4, or Phenyl column, which are less retentive for non-polar compounds but may offer better selectivity for polar ones.

    • Employ Ion-Pairing Reagents: For charged pyrimidine derivatives, adding an ion-pairing reagent (e.g., trifluoroacetic acid for basic compounds) to the mobile phase can form a neutral ion-pair with your analyte. This increases its overall hydrophobicity, leading to enhanced retention on the C18 phase.[3][14]

Issue: My pyrimidine derivative gives a tailing peak in RPC.

  • Underlying Cause: Peak tailing for basic pyrimidines is often caused by secondary ionic interactions between the basic amine functional groups on the pyrimidine and acidic residual silanol groups on the silica-based stationary phase.[3]

  • Solution Pathway:

    • Add a Basic Modifier: If using a standard silica-based column, add a small amount of a basic modifier like triethylamine (TEA) to the mobile phase to mask the acidic silanol groups.

    • Increase Buffer Concentration: A higher concentration of the buffer in your mobile phase can also help to saturate the active silanol sites and reduce these unwanted secondary interactions.[3]

    • Use a Base-Deactivated Column: Modern columns are often "base-deactivated" or "polar-endcapped," which have a much lower concentration of free silanol groups and are specifically designed to produce better peak shapes for basic compounds.

    • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3] Try injecting a smaller amount to see if the peak shape improves.

Guide 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Issue: My peak shape is poor (fronting or tailing) in HILIC.

  • Underlying Cause: This is a frequent issue, often related to the sample solvent or secondary interactions. Injecting a sample dissolved in a solvent that is significantly more polar (stronger) than the mobile phase can cause peak distortion.[3] Additionally, just as in RPC, secondary ionic interactions with the silica surface can cause tailing for basic compounds like aminopyrimidines.[3]

  • Solution Pathway:

    • Match the Injection Solvent: The most critical factor for good peak shape in HILIC is the sample solvent. Dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition (i.e., high in organic solvent).[3] If solubility is an issue, use the minimum required amount of a stronger (more aqueous) solvent.

    • Optimize Buffer Concentration: Adjusting the concentration of the salt (e.g., ammonium formate, ammonium acetate) in the aqueous portion of your mobile phase can significantly impact peak shape by mediating electrostatic interactions.[3]

    • Adjust pH: The pH of the mobile phase affects the charge state of both the analyte and the stationary phase, influencing retention and peak shape. Experiment with small pH adjustments to find the optimal condition.

Guide 3: Crystallization

Issue: My polar pyrimidine derivative will not crystallize from solution.

  • Underlying Cause: The compound is too soluble in the chosen solvent, preventing the solution from becoming supersaturated upon cooling.[1] Alternatively, impurities may be present that inhibit crystal lattice formation.

  • Solution Pathway:

    • Solvent/Anti-Solvent System: This is often the most effective strategy for highly soluble compounds. Dissolve your pyrimidine in a small amount of a "good" solvent where it is highly soluble. Then, slowly add a "poor" or "anti-solvent" (in which the compound is insoluble but is miscible with the good solvent) dropwise until you see persistent turbidity.[15] Gently heat to redissolve, then allow to cool slowly.

    • Evaporate the Solvent: If you suspect too much solvent was used, gently evaporate some of it to increase the concentration of your compound and induce crystallization upon cooling.

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The small glass particles can provide a nucleation site for crystal growth.

      • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystallization.

    • Try a Different Solvent System: Systematically screen a range of solvents with varying polarities.[15]

ProblemPotential CauseTroubleshooting Steps
Compound Fails to Crystallize Solution is not supersaturated (too much solvent).Evaporate some of the solvent.[1]
Compound is too soluble in the chosen solvent.Try adding an anti-solvent.[1][15] Try a different solvent or solvent system.
Oiling Out The boiling point of the solvent is too low or cooling is too rapid.Reheat to dissolve the oil, add more solvent, and allow to cool more slowly.[16]
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[1]
Low Recovery of Product The compound has significant solubility in the cold solvent.Cool the solution in an ice bath to further decrease solubility.[1]
Crystals are too fine and pass through the filter.Use a finer porosity filter paper or a different filtration technique.[1]

Table 1: Troubleshooting Common Crystallization Issues.

Experimental Protocols

Protocol 1: HILIC Purification of a Polar Pyrimidine Derivative

This protocol provides a general starting point for developing a HILIC purification method.

  • Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., amide, cyano, or bare silica). An amide phase is often a good starting point for general polar compounds.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Acetate in Water.

    • Solvent B: Acetonitrile.

    • Prepare an initial mobile phase of 95% Solvent B and 5% Solvent A. Ensure all solvents are HPLC grade and are properly degassed.

  • Sample Preparation: Dissolve the crude pyrimidine derivative in the initial mobile phase (95:5 Acetonitrile:Aqueous Buffer).[1][3] If solubility is low, use the minimum amount of a slightly stronger solvent (e.g., 90:10 Acetonitrile:Aqueous). Filter the sample through a 0.22 µm syringe filter before injection.[1]

  • Chromatographic Conditions:

    • Equilibrate the column with the initial mobile phase for at least 15-20 column volumes to ensure a stable water layer on the stationary phase.[1]

    • Inject the sample.

    • Run a gradient elution by gradually increasing the percentage of the aqueous component (Solvent A) to elute the compound. A typical gradient might be from 5% to 50% Solvent A over 15-20 minutes.

    • Monitor the elution using a UV detector at an appropriate wavelength for your pyrimidine.[1]

  • Fraction Collection and Analysis: Collect fractions corresponding to the peak(s) of interest. Analyze the purity of the collected fractions by analytical HPLC or LC-MS.[1]

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. A lyophilizer (freeze-dryer) is often preferred for removing aqueous mobile phases.

Protocol 2: Crystallization using a Solvent/Anti-Solvent System

This protocol is ideal for polar compounds that are highly soluble in common polar solvents.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude pyrimidine derivative in the minimum amount of a "good" solvent (e.g., Methanol, Ethanol, DMF, or DMSO) with gentle heating and stirring.[1][3]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and perform a hot gravity filtration to remove the charcoal.[1][3]

  • Addition of Anti-Solvent: While the solution is still warm, slowly add a "poor" or "anti-solvent" (e.g., Water, Diethyl Ether, Hexane) dropwise with continuous stirring until the solution becomes faintly and persistently turbid.[15]

  • Crystallization: If turbidity appears, add a few drops of the "good" solvent to just clarify the solution. Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[1][3]

  • Isolation and Washing: Collect the formed crystals by vacuum filtration. Gently wash the crystals with a small amount of the cold anti-solvent to remove any adhering impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all residual solvent.[1]

Troubleshooting HPLC Peak Tailing

The following decision tree provides a logical pathway for diagnosing and solving HPLC peak tailing for polar pyrimidine derivatives.

G Start HPLC Peak Tailing Observed IsBasic Is the analyte basic? Start->IsBasic YesBasic Yes IsBasic->YesBasic Yes NoBasic No IsBasic->NoBasic No Cause1 Probable Cause: Secondary interactions with acidic silanol groups. YesBasic->Cause1 IsInjectionSolventStronger Is the injection solvent stronger than the mobile phase? NoBasic->IsInjectionSolventStronger Solution1a Add basic modifier (e.g., TEA) to mobile phase. Cause1->Solution1a Solution1b Use a base-deactivated or polar-endcapped column. Cause1->Solution1b Solution1a->IsInjectionSolventStronger Solution1b->IsInjectionSolventStronger YesStronger Yes IsInjectionSolventStronger->YesStronger Yes NoStronger No IsInjectionSolventStronger->NoStronger No Cause2 Probable Cause: Sample solvent mismatch. YesStronger->Cause2 ColumnDegradation Consider column degradation or blockage. NoStronger->ColumnDegradation Solution2 Dissolve sample in the initial mobile phase. Cause2->Solution2 Solution2->ColumnDegradation YesDegraded Yes ColumnDegradation->YesDegraded Likely End Peak Shape Improved ColumnDegradation->End Unlikely Solution3a Reverse and flush the column. YesDegraded->Solution3a Solution3b Replace the column. YesDegraded->Solution3b NoDegraded No Solution3a->End Solution3b->End

Caption: Troubleshooting decision tree for HPLC peak tailing.

References

  • Technical Support Center: Purification of Polar Pyrimidine Derivatives. Benchchem.
  • How Good is SFC for Polar Analytes? Chromatography Today.
  • Technical Support Center: Purification of Polar Aminopyrimidine Compounds. Benchchem.
  • Video: Supercritical Fluid Chromatography. JoVE.
  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions (RSC Publishing).
  • Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup. Benchchem.
  • Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. PubMed Central.
  • What is Supercritical Fluid Chromatography (SFC) Chromatography? Teledyne Labs.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online.
  • Technical Support Center: Optimizing the Purification of 4-Pyrimidine Methanamine by Chromatography. Benchchem.
  • Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives. Benchchem.
  • Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography.
  • Mixed-mode chromatography. Wikipedia.
  • Reversed-phase chromatography. Wikipedia.
  • Enhancing Biotherapeutic Purification Workflows with Mixed-Mode Chromatography. Bio-Rad.
  • Introduction to Multimodal or Mixed-Mode Chromatography. Bio-Rad.
  • Crystallization.

Sources

Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of catalyst loading and reaction conditions for the Suzuki-Miyaura cross-coupling of pyrimidine substrates. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you overcome common challenges in your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What is a typical palladium catalyst loading range for the Suzuki coupling of pyrimidines, and when should I adjust it?

A typical catalyst loading for Suzuki-Miyaura reactions ranges from 0.5 to 5 mol%.[1] For routine couplings with reactive partners (e.g., bromo- or iodopyrimidines and stable boronic acids), starting with 1-2 mol% is a common practice. However, the "optimal" loading is highly substrate-dependent.

You should consider adjusting the catalyst loading under these circumstances:

  • Increase Loading (2-5 mol%):

    • Less Reactive Halides: Chloropyrimidines are significantly less reactive than their bromo or iodo counterparts and often require higher catalyst loadings to achieve reasonable reaction rates.[2]

    • Sterically Hindered Substrates: When either the pyrimidine or the boronic acid has bulky groups near the reaction center, both oxidative addition and reductive elimination can be impeded, necessitating a higher catalyst concentration.[3]

    • Challenging Boronic Acids: Electron-deficient or unstable heteroaryl boronic acids may require more catalyst to outcompete decomposition pathways like protodeboronation.

  • Decrease Loading (0.001-1 mol%):

    • Process Scale-Up: For large-scale synthesis, minimizing palladium usage is critical for cost-effectiveness and reducing heavy metal contamination in the final product. Optimization studies can often lower catalyst loadings significantly, sometimes into the parts-per-million (ppm) range under specific conditions.[4][5]

    • Highly Active Catalyst Systems: Modern, highly active pre-catalysts, especially those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), can often achieve high turnover numbers (TONs) and turnover frequencies (TOFs), allowing for very low catalyst loadings.[6][7]

Q2: How do the nitrogen atoms in the pyrimidine ring affect the catalytic cycle?

The lone pairs on the pyrimidine's nitrogen atoms are a critical factor. They render the ring electron-deficient, which generally makes halopyrimidines more reactive towards the initial oxidative addition step compared to analogous benzene halides.[8] However, these same nitrogen atoms can act as Lewis bases and coordinate to the palladium center.[1][9] This coordination can lead to catalyst inhibition or deactivation, effectively removing the catalyst from the productive cycle. This is particularly problematic with 2-halopyrimidines, where the nitrogen is ortho to the reaction site, a phenomenon analogous to the "2-pyridyl problem".[1][10] The use of bulky ligands helps mitigate this issue by sterically shielding the palladium center, discouraging inhibitory coordination from the pyrimidine nitrogen.[3]

Q3: I'm observing significant dehalogenation of my halopyrimidine. How is this side reaction influenced by the catalyst system?

Dehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction that lowers yield.[11] It typically occurs via the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent (especially alcohols), or trace water.[12] This Pd-H intermediate can then undergo reductive elimination with the pyrimidine group to produce the undesired dehalogenated byproduct.

The catalyst system plays a crucial role:

  • Ligand Choice: Bulky, electron-rich ligands that accelerate the rate of reductive elimination (the final C-C bond-forming step) can help the desired pathway outcompete the dehalogenation pathway.[13]

  • Halide Reactivity: The propensity for dehalogenation often follows the reactivity of the halide: I > Br > Cl.[12] While chloro-substrates are less reactive in the desired coupling, they are also less prone to dehalogenation, making them superior substrates in some cases where this side reaction is dominant.[14][15]

  • Catalyst Precursor: Using a well-defined Pd(0) source or a pre-catalyst that rapidly generates the active Pd(0) species can sometimes minimize side reactions that may be promoted by Pd(II) species present during a slow activation phase.

Q4: My boronic acid appears to be decomposing. What is protodeboronation and how can reaction conditions help prevent it?

Protodeboronation is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. This is a major decomposition pathway, particularly for electron-deficient and heteroaryl boronic acids, and is often promoted by the basic and aqueous conditions required for the Suzuki coupling.[16]

To minimize protodeboronation:

  • Use Milder Bases: Strong bases and high temperatures can accelerate decomposition. Switching from strong bases like NaOH or KOH to milder inorganic bases like K₃PO₄ or K₂CO₃ can be effective.[17][18]

  • Use Boronate Esters: Converting the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester, can protect it from degradation. These esters "slow-release" the active boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[1]

  • Anhydrous Conditions: While water is often beneficial for transmetalation, running the reaction under strictly anhydrous conditions can significantly reduce the rate of protodeboronation, though this may require re-optimization of other parameters.

Troubleshooting Guide

Problem: Low or No Product Yield
Q: My reaction shows minimal conversion of starting materials. I suspect an issue with my catalyst system. What should I check first?

A: When facing low or no conversion, a systematic evaluation of your catalytic system is the primary troubleshooting step. Chloropyrimidines, in particular, are known to be challenging substrates that require highly active catalysts.[2]

1. Catalyst & Ligand Choice:

  • Standard vs. Advanced Catalysts: For challenging substrates like chloropyrimidines or sterically hindered systems, standard catalysts like Pd(PPh₃)₄ are often ineffective.[3] Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos from the Buchwald family) or N-heterocyclic carbenes (NHCs) are designed to overcome these challenges.[1][3] They promote the difficult oxidative addition step and facilitate reductive elimination.[1]

  • Catalyst Precursor: Ensure you are using a reliable palladium source. Pd(II) pre-catalysts like Pd(OAc)₂ or PdCl₂(dppf) require an in situ reduction to the active Pd(0) state, which can sometimes be inefficient. Using a dedicated Pd(0) source like Pd₂(dba)₃ with an appropriate ligand, or a modern, air-stable pre-catalyst that readily forms the active species, can be more reliable.[7][19]

2. Catalyst Activity:

  • Age and Storage: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can degrade over time with exposure to air and moisture.[17] Using a fresh bottle or a catalyst stored properly under an inert atmosphere is crucial.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[17] Inadequate degassing of solvents and reagents or a poor inert atmosphere (N₂ or Ar) can lead to rapid catalyst oxidation and deactivation, halting the reaction before it starts.[20]

3. Base and Solvent Synergy:

  • Base Strength: The base is not just a spectator; it is integral to the catalytic cycle, facilitating the formation of the boronate species required for transmetalation.[8] A base that is too weak may not be effective, while one that is too strong can promote side reactions. For pyrimidines, phosphates (K₃PO₄) and carbonates (Cs₂CO₃, K₂CO₃) are often excellent choices.[1]

  • Solvent System: The solvent must solubilize all components and influence catalyst activity. Aprotic polar solvents like 1,4-dioxane, DMF, or THF, often with a small amount of water, are standard.[17] The addition of water can be beneficial, increasing the concentration of the hydrophilic boronate species [RB(OH)₃]⁻ and accelerating transmetalation.[8][21]

Problem: Significant Side Product Formation
Q: My main byproduct is the dehalogenated pyrimidine. How can I adjust my catalyst loading and conditions to favor the desired coupling?

A: The formation of a dehalogenated byproduct indicates that the palladium-hydride pathway is competitive with the main catalytic cycle.

Troubleshooting Steps:

  • Optimize the Base: The base can be a source of the hydride species. Switch to a milder, non-nucleophilic base. For example, if you are using an alkoxide or hydroxide, consider switching to K₃PO₄ or even a fluoride source like KF, which can be effective but less prone to generating Pd-H.[12]

  • Use a Bulky "Shielding" Ligand: Employing a bulky ligand like SPhos or XPhos serves two purposes: it accelerates the desired C-C reductive elimination and sterically hinders the approach of hydride sources to the palladium center.[3][12]

  • Lower the Reaction Temperature: Higher temperatures can sometimes favor decomposition pathways and the formation of Pd-H species. If possible, try running the reaction at a lower temperature for a longer period.

  • Protect N-H Groups: If your pyrimidine or coupling partner has an N-H group (like on a pyrrole or indole), it can be deprotonated by the base. This can alter the electronics of the ring and in some cases promote dehalogenation. Protecting the N-H group can suppress this side reaction.[12][22]

Problem: Catalyst Stalls or Dies Mid-Reaction
Q: The reaction starts, but TLC/LC-MS analysis shows it stalls at ~40-50% conversion. Why is my catalyst deactivating?

A: Catalyst deactivation, especially with N-heterocycles, is often due to product inhibition or the formation of off-cycle, inactive palladium species.

Probable Causes & Solutions:

  • Product Inhibition: As the biaryl-pyrimidine product forms, its nitrogen atoms can coordinate more strongly to the palladium center than the starting materials, effectively poisoning the catalyst.

    • Solution: Increase the ligand-to-palladium ratio (L:Pd). A higher concentration of the phosphine ligand can help prevent the product from binding to the palladium center through competitive coordination. Ratios from 2:1 to 4:1 (for monodentate ligands) are common starting points.

  • Formation of Palladium Black: Visual observation of a black precipitate is a classic sign of catalyst decomposition into bulk palladium metal (Pd black), which is catalytically inactive.

    • Solution: This often happens when the ligand is not robust enough to stabilize the Pd(0) species throughout the reaction, especially at high temperatures. Switching to a more sterically demanding and thermally stable ligand (e.g., Buchwald-type ligands) is the most effective solution.[23] These ligands create a stable, monomeric "L-Pd-L" complex that resists agglomeration.

Data Presentation & Visualizations

Table 1: Recommended Starting Conditions for Suzuki Coupling of Halopyrimidines

This table provides general starting points. Optimization is nearly always required for specific substrates.

Halopyrimidine TypeTypical Pd Loading (mol%)Recommended Catalyst / Ligand SystemRecommended Base (equiv)Common Solvent SystemTemp (°C)Source(s)
2-Chloropyrimidine 2 - 5%Pd₂(dba)₃ / SPhos or XPhosK₃PO₄ (2.0 - 3.0)1,4-Dioxane / H₂O (e.g., 10:1)100-110[1][3]
4/6-Chloropyrimidine 1 - 3%PdCl₂(dppf) or Pd(PPh₃)₄K₂CO₃ (2.0)1,4-Dioxane / H₂O (2:1)80-100[8][17]
2-Bromopyrimidine 1 - 2%Pd₂(dba)₃ / P(t-Bu)₃KF (3.0)1,4-Dioxane80-100[10][24]
5-Bromopyrimidine 0.5 - 2%Pd(PPh₃)₄Na₂CO₃ (2.0)DME or Toluene/H₂O80-95[19][20]
Diagrams

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) add Oxidative Addition pd0->add + Ar¹-X pd2 Ar¹-Pd(II)L₂-X add->pd2 trans Transmetalation pd2->trans + Ar²-B(OR)₂ + Base pd2_ar2 Ar¹-Pd(II)L₂-Ar² trans->pd2_ar2 reduct Reductive Elimination pd2_ar2->reduct reduct->pd0 product Ar¹-Ar² (Product) reduct->product reagents Ar¹-X (Halopyrimidine) reagents->add boronic Ar²-B(OR)₂ boronic->trans base Base (e.g., K₃PO₄) base->trans

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow start Low / No Yield cause1 Inactive Catalyst? start->cause1 cause2 Side Reactions? start->cause2 cause3 Poor Conditions? start->cause3 sol1a Use fresh Pd source Ensure inert atmosphere cause1->sol1a sol1b Switch to more active catalyst (e.g., Buchwald pre-catalyst) cause1->sol1b sol2a Dehalogenation -> Use milder base, bulkier ligand, or Cl-pyrimidine cause2->sol2a sol2b Protodeboronation -> Use boronate ester (pinacol/MIDA), milder base cause2->sol2b sol3a Screen bases (K₃PO₄, Cs₂CO₃) cause3->sol3a sol3b Optimize solvent system (e.g., Dioxane/H₂O) cause3->sol3b

Sources

Technical Support Center: Overcoming Poor Cell Permeability of Pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of poor cell permeability in pyrimidine-based inhibitors. Our goal is to equip you with the knowledge and practical protocols to diagnose and overcome these hurdles in your experiments.

Section 1: Understanding the Permeability Problem

Q1: My pyrimidine inhibitor shows excellent potency in biochemical assays but has low activity in cell-based assays. What could be the primary reason for this discrepancy?

A1: A significant drop in activity when moving from a biochemical (e.g., enzyme inhibition) to a cell-based assay is a classic indicator of poor cell permeability. Your compound may be a potent inhibitor of its target protein in a purified system, but if it cannot efficiently cross the cell membrane to reach its intracellular target, its efficacy in a living cell will be drastically reduced. Other potential factors include compound instability in cell culture media, rapid metabolism by the cells, or active efflux out of the cell.

Q2: What are the key physicochemical properties that govern a molecule's ability to cross the cell membrane?

A2: Several physicochemical properties are critical determinants of a drug's ability to permeate cell membranes.[1][2][3][4] These include:

  • Lipophilicity (LogP/LogD): This measures how well a compound partitions between an oily and an aqueous phase. A balanced lipophilicity is crucial; too hydrophilic, and it won't enter the lipid bilayer, too lipophilic, and it may get trapped within the membrane.[1]

  • Molecular Weight (MW): Smaller molecules (generally under 500 Daltons) tend to diffuse more easily across cell membranes.[3]

  • Polar Surface Area (PSA): This is the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. A lower PSA is generally associated with better permeability.

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors can impact a molecule's ability to cross the lipid membrane.[1][2] Forming hydrogen bonds with water molecules in the extracellular space can hinder entry into the hydrophobic membrane core.[5]

  • Ionization State (pKa): The charge of a molecule at physiological pH (around 7.4) significantly affects its permeability.[1][3][4] Generally, neutral, un-ionized molecules cross membranes more readily than charged, ionized ones.[3][4]

A helpful framework for remembering these properties is Lipinski's Rule of Five, which provides general guidelines for drug-likeness and oral bioavailability.

Section 2: Diagnosing Permeability Issues

Q3: How can I experimentally determine if my pyrimidine inhibitor has poor cell permeability?

A3: There are several well-established in vitro assays to quantitatively measure cell permeability. The two most common are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[6][7][8]

  • PAMPA: This is a high-throughput, cell-free assay that models passive diffusion.[8] It uses a 96-well plate with a filter coated with an artificial lipid membrane separating a donor and an acceptor compartment.[8] It's a quick and cost-effective way to assess a compound's intrinsic ability to cross a lipid barrier.

  • Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which are derived from human colorectal adenocarcinoma and differentiate to form a polarized epithelial cell layer with tight junctions, mimicking the intestinal barrier.[6][8][9] This model can assess both passive diffusion and active transport mechanisms, including efflux.[6][10]

The apparent permeability coefficient (Papp) is calculated from these assays to quantify a compound's permeability.[10]

Caption: Workflow for diagnosing permeability issues.

Q4: My Caco-2 assay results show a high efflux ratio (Papp B-A / Papp A-B > 2). What does this signify?

A4: A high efflux ratio strongly suggests that your pyrimidine inhibitor is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp).[11] These transporters are cellular pumps that actively remove foreign substances from the cell, which can significantly reduce the intracellular concentration of your compound and, consequently, its therapeutic effect.[12] To confirm the involvement of a specific transporter, you can repeat the Caco-2 assay in the presence of a known inhibitor of that transporter (e.g., verapamil for P-gp).[11][13] An increase in the apical-to-basolateral (A-B) permeability in the presence of the inhibitor would confirm that your compound is a substrate for that efflux pump.[13]

Section 3: Strategies for Improving Permeability

Q5: What are the primary strategies to improve the cell permeability of my pyrimidine inhibitor?

A5: There are two main approaches to enhance cell permeability: chemical modification and formulation strategies.[13]

  • Chemical Modification: This involves altering the chemical structure of your compound to improve its physicochemical properties.[13]

  • Formulation Strategies: This approach focuses on the drug delivery system without changing the molecule's structure.[13]

Q6: Can you provide more details on chemical modification strategies?

A6: Certainly. Here are some common chemical modification strategies:

  • Increasing Lipophilicity: Introducing lipophilic groups can enhance the compound's ability to partition into the cell membrane.[13] However, this needs to be carefully balanced to avoid excessive lipophilicity, which can lead to poor solubility and other issues.

  • Reducing Polar Surface Area (PSA) and Hydrogen Bonding: This can be achieved by masking polar functional groups (e.g., -OH, -NH2) with less polar moieties.[14] Intramolecular hydrogen bonding can also be a useful strategy to "hide" polar groups and improve permeability.[14][15][16][17]

  • Prodrug Approach: This involves attaching a promoiety to your inhibitor, which improves its permeability.[11][18] This promoiety is later cleaved by cellular enzymes to release the active drug.[13][18] This is a particularly common and effective strategy for nucleoside analogs.[18][19][20]

  • Structure-Activity Relationship (SAR) Guided Optimization: Systematically modifying the pyrimidine scaffold and its substituents can lead to analogs with improved permeability while maintaining or even enhancing target potency.[21][22][23][24]

Caption: Overview of chemical modification strategies.

Q7: What are some formulation strategies that can be employed?

A7: Formulation strategies can be highly effective, especially for compounds that are difficult to modify chemically.[25][26]

  • Nanoformulations: Encapsulating the compound in nanoparticles or liposomes can facilitate its entry into cells.[13][27]

  • Amorphous Solid Dispersions: Creating a solid dispersion of your compound in a polymer matrix can improve its dissolution rate and apparent solubility, which can indirectly enhance permeability.[13]

  • Use of Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the cell membrane.[27]

Quantitative Data Summary: Impact of Strategies on Permeability

StrategyExample ModificationTypical Fold Increase in PappKey Considerations
Increase Lipophilicity Addition of a methyl or halo group2 - 10Balance with solubility; risk of increased metabolism
Reduce H-Bonding N-methylation of an amide3 - 15May disrupt target binding
Prodrug (Ester) Esterification of a carboxylic acid10 - 100+Requires enzymatic cleavage; stability can be an issue
Nanoformulation Encapsulation in a lipid nanoparticle5 - 50Manufacturing complexity; potential toxicity of excipients

Note: The fold increase is highly compound-dependent and these are generalized estimates.

Section 4: Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of a pyrimidine inhibitor in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions across a Caco-2 cell monolayer.[9][13]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow (paracellular integrity marker)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the Transwell inserts at an appropriate density.

    • Culture the cells for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[28]

    • Monitor the transepithelial electrical resistance (TEER) to assess monolayer integrity.

  • Assay Preparation:

    • On the day of the experiment, wash the Caco-2 monolayers with pre-warmed HBSS.

    • Prepare the dosing solutions of the test compound in HBSS at the desired concentration (e.g., 5 µM).[28] The final DMSO concentration should be low (e.g., ≤ 0.8%) to avoid affecting cell integrity.[28]

  • Permeability Measurement (A-B):

    • Add the dosing solution to the apical (upper) compartment.

    • Add fresh HBSS to the basolateral (lower) compartment.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 120 minutes), collect samples from the basolateral compartment and the apical compartment.[28]

  • Permeability Measurement (B-A):

    • Add the dosing solution to the basolateral compartment.

    • Add fresh HBSS to the apical compartment.

    • Incubate and collect samples as described for the A-B direction.

  • Sample Analysis:

    • Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.[28]

    • Measure the fluorescence of Lucifer yellow to confirm monolayer integrity throughout the experiment.

  • Data Analysis:

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of permeation

      • A is the surface area of the filter membrane

      • C0 is the initial concentration in the donor compartment

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)

References

  • Benchchem. (n.d.). Technical Support Center: Enhancing Cell Permeability of Pyrimidine-Based Compounds.
  • ResearchGate. (n.d.). Physicochemical properties of drugs and membrane permeability.
  • Royal Society of Chemistry. (n.d.). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space.
  • ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism.
  • Sabinet African Journals. (n.d.). Physicochemical properties of drugs and membrane permeability: review article.
  • JoVE. (2025). Video: Factors Affecting Drug Distribution: Tissue Permeability.
  • ACS Publications. (n.d.). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties.
  • NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • H1 Connect. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space.
  • NIH. (n.d.). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins.
  • Taylor & Francis Online. (2025). Permeability enhancement techniques for poorly permeable drugs: A review.
  • ResearchGate. (2025). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space.
  • NIH. (n.d.). Highly Predictive and Interpretable Models for PAMPA Permeability.
  • Patsnap Synapse. (2025). What are the physicochemical properties affecting drug distribution?
  • Royal Society of Chemistry. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • Wipf Group. (2017). Predicting a Drug's Membrane Permeability.
  • PubMed. (2020). Discovery and Optimization of Novel Pyrazolopyrimidines as Potent and Orally Bioavailable Allosteric HIV-1 Integrase Inhibitors.
  • BioIVT. (n.d.). Cell Permeability Assay.
  • ProQuest. (n.d.). Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications.
  • NIH. (n.d.). In Vitro Methods for Measuring the Permeability of Cell Monolayers.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Oral Bioavailability of Furo[3,4-d]pyrimidine Derivatives.
  • NIH. (2023). Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies.
  • University of Toronto. (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets.
  • Bentham Science. (n.d.). Physicochemical Profiling (Solubility, Permeability and Charge State).
  • Pharmaron. (n.d.). Permeability.
  • PubMed. (n.d.). Discovery of pyrimidine nucleoside dual prodrugs and pyrazine nucleosides as novel anti-HCV agents.
  • PubMed. (n.d.). Cell-based in vitro models for predicting drug permeability.
  • ResearchGate. (2025). Cell-based in vitro models for predicting drug permeability.
  • NIH. (n.d.). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M.
  • ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
  • ResearchGate. (2025). Prodrug Strategies in the Design of Nucleoside and Nucleotide Antiviral Therapeutics.
  • ACS Publications. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M.
  • NIH. (n.d.). Optimization of a novel series of pyranopyridine RND efflux pump inhibitors.
  • ACS Publications. (n.d.). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase.
  • ResearchGate. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.
  • ACS Publications. (2024). Microwave-Accelerated Synthesis of Novel Triphosphate Nucleoside Prodrugs: Expanding the Therapeutic Arsenal of Anticancer Agents.
  • IJPPR. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.
  • NIH. (n.d.). Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues.
  • MDPI. (n.d.). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance.
  • PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
  • NIH. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
  • Frontiers. (n.d.). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps.
  • Frontiers. (n.d.). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine.
  • Bentham Science Publisher. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
  • Benchchem. (n.d.). A Technical Guide to the Structure-Activity Relationship of Pyrimidine-2,4-diamine Derivatives.
  • MDPI. (2025). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance.
  • Glasgow SRC. (2023). Opportunities and Challenges of Efflux Pump Inhibitors as a Solution for Antimicrobial Resistance.

Sources

Technical Support Center: Storage and Stability of 2-Amino-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-5-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the decomposition of this compound during storage. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results.

Introduction

This compound is a crucial building block in medicinal chemistry and drug discovery. The stability of this compound is paramount for the reliability and reproducibility of synthetic work. The primary routes of decomposition for aromatic amines and pyrimidine derivatives like this compound involve oxidation, hydrolysis, and photodegradation. This guide provides a structured approach to understanding and mitigating these degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2-8°C.[1] It is also crucial to store the compound under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container to prevent exposure to moisture and air.[2][3]

Q2: My this compound has changed color from off-white to yellow/brown. What does this indicate?

A2: A noticeable color change is a common indicator of decomposition. This is often due to oxidation of the amine group, which can be accelerated by exposure to air and light. If you observe a color change, it is advisable to verify the purity of the compound before use.

Q3: Can I store this compound at room temperature?

A3: While some suppliers suggest room temperature storage, for long-term stability, refrigeration (2-8°C) is recommended.[1] If short-term storage at room temperature is necessary, ensure the container is well-sealed and protected from light.[2][3]

Q4: Is this compound sensitive to light?

A4: Yes, similar to other aminopyrimidine derivatives, this compound can be sensitive to light.[4] Photodegradation can lead to the formation of various byproducts. Therefore, it is essential to store the compound in an amber vial or a container that blocks UV light.

Q5: What are the primary incompatible materials to avoid storing with this compound?

A5: You should avoid storing this compound with strong oxidizing agents and strong acids.[5][6] These substances can react with the amine group and promote degradation.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable steps to resolve them.

Issue 1: Suspected Decomposition Despite Proper Storage

Question: I have stored this compound under the recommended conditions, but my experimental results are inconsistent. How can I confirm if the starting material has degraded?

Answer:

Inconsistent experimental outcomes are a strong indicator of potential issues with starting material purity. To confirm degradation, a systematic analytical approach is necessary.

Recommended Actions:

  • Visual Inspection: Check for any changes in the physical appearance of the compound, such as color change (from off-white to yellow or brown), clumping (indicating moisture absorption), or a change in texture.

  • Melting Point Analysis: Determine the melting point of your sample and compare it to the literature value (typically around 86-88°C). A broadened or depressed melting point is a classic sign of impurity.

  • Purity Assessment by HPLC: The most reliable method to assess purity is through High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the parent compound from its degradation products.

    • Actionable Step: Develop or use a standard HPLC method. A reversed-phase C18 column is often a good starting point. The mobile phase can be a gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile or methanol. UV detection is suitable for this chromophoric molecule.

  • Spectroscopic Analysis:

    • NMR Spectroscopy: ¹H NMR can reveal the presence of impurities through unexpected signals. Compare the spectrum of your sample with a reference spectrum.

    • Mass Spectrometry (MS): LC-MS analysis can help in identifying the mass of potential degradation products.

Issue 2: The compound was accidentally exposed to air/moisture.

Question: A container of this compound was left open for a period. Can I still use it?

Answer:

Exposure to air and moisture significantly increases the risk of oxidative and hydrolytic degradation. The usability of the compound depends on the extent of exposure and the required purity for your application.

Causality:

  • Oxidation: The amino group is susceptible to oxidation by atmospheric oxygen, leading to the formation of colored impurities.

  • Hydrolysis: Aminopyrimidines can undergo hydrolysis, particularly if acidic or basic conditions are present, potentially leading to the formation of hydroxypyrimidines.[7]

Troubleshooting Workflow:

Start Compound Exposed to Air/Moisture Assess Assess Exposure Duration & Environment Start->Assess PurityCheck Perform Purity Check (TLC, HPLC, MP) Assess->PurityCheck Decision Purity Acceptable? PurityCheck->Decision Use Use with Caution / For Non-Critical Steps Decision->Use Yes Purify Purify (Recrystallization/Chromatography) Decision->Purify No, but salvageable Discard Discard and Use Fresh Stock Decision->Discard No, and purification not feasible Purify->PurityCheck Compound This compound Oxidation Oxidation Products (e.g., N-oxides, colored polymers) Compound->Oxidation O₂ (Air) Hydrolysis Hydrolysis Products (e.g., 5-methoxy-2-hydroxypyrimidine) Compound->Hydrolysis H₂O (Moisture) Photodegradation Photodegradation Products (e.g., hydroxylated derivatives) Compound->Photodegradation Light (UV)

Sources

Technical Support Center: Troubleshooting Kinase Assay Variability with Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing pyrimidine-based compounds in kinase assays and experiencing variability in their results. Pyrimidine scaffolds are a cornerstone in the development of kinase inhibitors, including numerous FDA-approved drugs, due to their ability to form key hydrogen bonds within the kinase hinge region.[1][2][3] However, their chemical properties can also introduce specific challenges in biochemical and cell-based assays.

This guide provides in-depth, experience-driven troubleshooting advice in a question-and-answer format. Our goal is to not only offer solutions but to explain the underlying causality, empowering you to build robust, self-validating experimental systems.

Frequently Asked Questions (FAQs)

Q1: Why are pyrimidine-based compounds so common as kinase inhibitors, and what inherent properties might contribute to assay variability?

A1: The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry.[3][4][5] Its nitrogen atoms are perfectly positioned to act as hydrogen bond acceptors, mimicking the adenine ring of ATP and enabling potent binding to the highly conserved hinge region of most kinases.[1] This makes it an excellent starting point for designing ATP-competitive inhibitors.[1][5]

However, the very features that make pyrimidines attractive can also lead to challenges:

  • Poor Selectivity: Because the ATP-binding pocket is conserved across the kinome, pyrimidine-based inhibitors can sometimes lack selectivity, inhibiting multiple kinases.[1][2][6] This can lead to unexpected results in cell-based assays where multiple pathways might be affected.

  • Solubility Issues: The flat, aromatic nature of the pyrimidine core, often decorated with other lipophilic groups to enhance potency, can lead to poor aqueous solubility.[7] This is a major driver of assay variability.

  • Potential for Assay Interference: The electronic properties of the pyrimidine ring system and its substituents can sometimes lead to direct interference with assay detection methods, such as fluorescence quenching or light absorbance.[8]

Q2: My IC50 values for a pyrimidine inhibitor are highly variable between experiments. What's the first thing I should check?

A2: The most common culprit for inconsistent IC50 values is poor compound solubility and aggregation.[9][10] Many kinase inhibitors, including those with pyrimidine scaffolds, have low aqueous solubility.[7] If a compound precipitates or forms aggregates in your assay buffer, its effective concentration at the kinase's active site will be much lower and more variable than the nominal concentration you prepared.[9]

This can lead to a rightward shift in the dose-response curve and poor reproducibility. Aggregates can also non-specifically sequester the kinase enzyme, leading to false-positive inhibition.[9]

First Steps:

  • Visually inspect your assay plates: Look for any signs of precipitation in the wells, especially at higher compound concentrations.

  • Check your DMSO concentration: Ensure the final DMSO concentration in your assay is consistent and well-tolerated by the kinase, typically below 1-2%.

  • Perform a solubility test: Before running a full IC50 curve, determine the kinetic solubility of your compound in the specific assay buffer you are using.

In-Depth Troubleshooting Guides

Issue 1: High background or false positives in fluorescence-based assays (FRET, FP).
Q: I'm using a TR-FRET assay, and my pyrimidine compound appears to be a potent inhibitor, but the results are not reproducible. What could be happening?

A: This is a classic case of potential compound interference with the assay's optical system.[8] Pyrimidine-containing compounds, due to their aromatic nature, can absorb light or be intrinsically fluorescent, leading to artifacts.[11]

Causality:

  • Light Absorbance (Inner Filter Effect): If your compound absorbs light at the excitation or emission wavelength of your donor or acceptor fluorophores, it can artificially decrease the signal, mimicking inhibition.

  • Autofluorescence: If your compound is fluorescent at the emission wavelength, it can artificially increase the signal, potentially masking inhibition or creating other artifacts.[11][12]

  • Fluorescence Quenching: The compound might directly interact with the fluorophores and quench their signal through non-enzymatic processes.[8]

Troubleshooting Workflow & Protocol

This workflow is designed to systematically identify and mitigate optical interference from your test compound.

A Start: Suspected Fluorescence Interference B Run 'Compound-Only' Control: Compound + Buffer (No Assay Components) A->B C Read plate at assay wavelengths B->C D Is fluorescence significantly above background? C->D E YES: Compound is autofluorescent D->E Yes F NO D->F No L Mitigation Strategy: - Use red-shifted dyes - Switch to non-fluorescent orthogonal assay (e.g., ADP-Glo) E->L G Run 'No-Enzyme' Control: Compound + Substrate + ATP (No Kinase) F->G H Read plate at assay wavelengths G->H I Is signal significantly different from 'Buffer-Only' control? H->I J YES: Compound interferes with detection reagents I->J Yes K NO: Interference is unlikely I->K No J->L

Caption: Workflow to diagnose compound interference in fluorescence assays.

Protocol 1: Assessing Compound Autofluorescence

Objective: To determine if the pyrimidine compound is inherently fluorescent at the assay's wavelengths.

Methodology:

  • Prepare a serial dilution of your compound in the kinase assay buffer, mirroring the concentrations used in your IC50 determination.

  • Add the dilutions to the wells of the same type of microplate used for the kinase assay (e.g., black, low-binding 384-well plate).

  • Include wells with buffer only as a negative control.

  • Read the plate using a fluorescence plate reader at the same excitation and emission wavelengths used in your primary assay.

  • Interpretation: A dose-dependent increase in fluorescence intensity compared to the buffer-only wells indicates that your compound is autofluorescent and is likely producing a false signal.[13]

Issue 2: Inconsistent IC50 values and poor dose-response curves.
Q: My dose-response curves are shallow, and the IC50 values vary significantly between runs. I suspect my pyrimidine compound is precipitating. How can I confirm this and what can I do?

A: Poor solubility is a frequent cause of such variability.[7] Confirming this early can save significant resources. Dynamic Light Scattering (DLS) is a direct physical method to detect compound aggregation, but a simpler, more accessible approach is a kinetic solubility assay.[9][14]

Troubleshooting Workflow & Protocol

This workflow helps you assess and address compound solubility issues.

A Start: Suspected Solubility/Aggregation Issue B Perform Kinetic Solubility Assay (e.g., Nephelometry or DLS) A->B C Is compound soluble at the highest tested concentration? B->C D YES: Solubility is not the primary issue. Investigate other factors (e.g., reagent stability). C->D Yes E NO: Compound precipitates or aggregates. C->E No F Modify Assay Conditions: - Lower top compound concentration - Add a non-ionic detergent (e.g., 0.01% Triton X-100) - Increase DMSO concentration (if tolerated) E->F G Re-run solubility assay and/or IC50 determination F->G H Is the issue resolved? G->H I YES: Proceed with optimized assay conditions. H->I Yes J NO: Consider compound resynthesis/formulation or use an orthogonal assay. H->J No

Caption: Troubleshooting workflow for compound solubility and aggregation.

Protocol 2: Kinetic Solubility Assay by Nephelometry

Objective: To determine the concentration at which the compound begins to precipitate in the assay buffer.

Methodology:

  • Prepare a high-concentration stock of your pyrimidine compound in 100% DMSO (e.g., 10 mM).

  • In a clear-bottom 96- or 384-well plate, add a small volume (e.g., 1-2 µL) of the DMSO stock to the assay buffer to achieve the highest desired final concentration.

  • Perform a serial dilution directly in the plate using the assay buffer.

  • Incubate the plate at the same temperature as your kinase assay for a set period (e.g., 1-2 hours).

  • Measure the light scattering at a wavelength where the compound does not absorb (e.g., 600-700 nm) using a nephelometer or a plate reader capable of absorbance measurements.

  • Interpretation: The concentration at which you observe a sharp, dose-dependent increase in light scattering is the limit of your compound's kinetic solubility.[15] Your IC50 experiments should be designed with a top concentration at or below this limit.

Data Presentation: Example Solubility Data

Compound Concentration (µM)Light Scattering (AU)Solubility Assessment
1000.85Precipitated
500.72Precipitated
250.25Borderline
12.50.05Soluble
6.250.04Soluble
00.04Soluble
Issue 3: Compound is potent in biochemical assays but weak in cell-based assays.
Q: My pyrimidine inhibitor has a low nanomolar IC50 against the purified kinase, but I need micromolar concentrations to see an effect in cells. Why is there such a discrepancy?

A: This is a common and important observation in drug discovery. The discrepancy often arises from the significant differences between a simplified biochemical environment and a complex cellular system.

Causality & Plausible Explanations:

  • Cell Permeability: The compound may have poor membrane permeability and is not reaching its intracellular target at sufficient concentrations.

  • High Intracellular ATP: Most biochemical kinase assays are run at or near the Km of ATP for the kinase to increase sensitivity to ATP-competitive inhibitors. However, intracellular ATP concentrations are much higher (in the millimolar range).[16] An ATP-competitive inhibitor will face much stiffer competition in a cellular environment, leading to a right-shifted IC50.

  • Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Plasma Protein Binding: In assays using serum, the compound can bind to proteins like albumin, reducing its free concentration available to inhibit the target.

  • Off-Target Effects: The compound might be promiscuous, and its effect on other kinases could counteract the intended phenotypic outcome.[1][17]

Validating with Orthogonal Methods

To bridge the gap between biochemical and cellular data, it is essential to use orthogonal methods to confirm that your compound is engaging the target kinase within the cell.[18][19]

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of the pyrimidine compound to its target kinase in intact cells.[18][19]

Methodology:

  • Treatment: Treat two separate populations of cultured cells, one with a vehicle control (e.g., DMSO) and the other with a saturating concentration of your pyrimidine inhibitor, for a defined period (e.g., 1 hour).

  • Harvest and Heat: Harvest the cells, wash, and resuspend them in a buffer. Divide the cell suspension into aliquots and heat them to a range of different temperatures (e.g., 40°C to 70°C) for a few minutes.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated/aggregated proteins by centrifugation.

  • Detection: Analyze the amount of soluble target kinase remaining at each temperature point for both the vehicle- and compound-treated groups using Western blotting.

  • Interpretation: Binding of your compound should stabilize the kinase, leading to less denaturation at higher temperatures. This is observed as a shift in the melting curve to the right for the compound-treated sample compared to the vehicle control.[19] A positive result provides strong evidence of target engagement in a cellular context.

References
  • Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (2017).
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC - NIH. (n.d.).
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry - ACS Publications. (2021).
  • Minimal screening requirements for identifying highly promiscuous kinase inhibitors - PubMed. (2021).
  • Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists | Request PDF - ResearchGate. (n.d.).
  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012).
  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024).
  • Testing the Promiscuity of Commercial Kinase Inhibitors Against the AGC Kinase Group Using a Split-luciferase Screen - NIH. (n.d.).
  • Overcoming the Hurdle of Fluorescent Compounds in Kinase Screening: A Case Study. (n.d.).
  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PNAS. (2007).
  • Detection of Small‐Molecule Aggregation with High‐Throughput Microplate Biophysical Methods - ResearchGate. (n.d.).
  • (PDF) A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - ResearchGate. (n.d.).
  • Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery - Espace INRS. (n.d.).
  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed. (n.d.).
  • A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC - NIH. (n.d.).
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - Bentham Science Publisher. (n.d.).
  • Kinetic Solubility Assays Protocol - AxisPharm. (n.d.).
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024).
  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - NIH. (n.d.).
  • Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - NCBI - NIH. (2020).
  • Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed. (n.d.).
  • Positive and Negative Controls - Rockland Immunochemicals. (2021).
  • (PDF) Evaluation of Fluorescent Compound Interference in 4 Fluorescence Polarization Assays: 2 Kinases, 1 Protease, and 1 Phosphatase - ResearchGate. (n.d.).

Sources

Technical Support Center: Managing Off-Target Effects of Aminopyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing aminopyrimidine-based kinase inhibitors. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of off-target effects in your experiments. As your partner in research, we aim to equip you with the knowledge to ensure the scientific integrity and reproducibility of your findings.

Introduction to Aminopyrimidine Kinase Inhibitors and the Off-Target Challenge

Aminopyrimidine-based compounds are a cornerstone of modern kinase inhibitor research and development. Their core structure serves as an effective scaffold that mimics the adenine ring of ATP, allowing for competitive binding to the highly conserved ATP-binding pocket of a wide range of kinases.[1] This characteristic, however, is a double-edged sword. The very feature that imparts their potency also predisposes them to binding to multiple kinases, leading to off-target effects that can confound experimental results and lead to misinterpretation of biological phenomena.[2][3]

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific issues you may encounter during your research, providing not just solutions but also the scientific rationale behind them.

Scenario 1: My inhibitor shows high potency in a biochemical assay but weak or no activity in my cell-based assay.

This is a frequent challenge that often points to issues with cellular permeability, target engagement, or intracellular competition.

Question: What are the likely causes for the discrepancy between my biochemical and cellular assay results?

Answer: Several factors can contribute to this disparity:

  • Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.

  • High Intracellular ATP Concentrations: The concentration of ATP within a cell is significantly higher than that used in many biochemical assays. This high concentration of the natural competitor can outcompete your inhibitor for binding to the target kinase.[4]

  • Efflux Pump Activity: Your cells may express efflux pumps (e.g., P-glycoprotein) that actively remove the inhibitor from the cytoplasm.

  • Inhibitor Metabolism: The inhibitor may be rapidly metabolized by the cells into an inactive form.

  • Lack of Target Expression or Activity: The target kinase may not be expressed or may be in an inactive state in your chosen cell line.[5]

Troubleshooting Workflow:

  • Confirm Target Expression and Activity:

    • Protocol: Perform a Western blot to verify the expression of your target kinase in the cell line of interest. Use a phospho-specific antibody to confirm its activation state.[5]

    • Rationale: An inhibitor cannot have an on-target effect if the target is absent or inactive.

  • Assess Cellular Target Engagement:

    • Protocol: Employ a target engagement assay to confirm that your inhibitor is binding to its intended target within the intact cell. The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful tool for this purpose.[6][7][8] It quantitatively measures the apparent cellular affinity of a compound by competitive displacement of a fluorescent tracer.[8]

    • Rationale: This directly addresses whether the inhibitor can access and bind to its target in a complex cellular environment.

  • Evaluate Downstream Signaling:

    • Protocol: Measure the phosphorylation status of a known downstream substrate of your target kinase via Western blotting or a cellular phosphorylation assay.[6][7]

    • Rationale: A lack of effect on downstream signaling, even with confirmed target engagement, may suggest pathway redundancy or other compensatory mechanisms.

Scenario 2: I'm observing an unexpected phenotype that doesn't align with the known function of my target kinase.

This scenario strongly suggests the presence of off-target effects. The key is to systematically deconvolve the on-target versus off-target contributions to the observed phenotype.

Question: How can I determine if my observed cellular phenotype is a true on-target effect?

Answer: A multi-pronged approach is essential to confidently attribute a phenotype to the inhibition of your target kinase.

Experimental Strategies for On-Target Validation:

Strategy Description Rationale
Use a Structurally Unrelated Inhibitor Test a second inhibitor that targets the same kinase but has a different chemical scaffold.[5]If both inhibitors produce the same phenotype, it strengthens the conclusion that the effect is on-target, as it is less likely they share the same off-target profile.
Rescue Experiment with a Resistant Mutant Express a version of the target kinase that contains a mutation rendering it insensitive to the inhibitor.If the phenotype is reversed in the presence of the resistant mutant, it provides strong evidence for on-target activity.
Genetic Knockdown/Knockout Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target kinase.The resulting phenotype should phenocopy the effect of the inhibitor if the inhibitor's action is on-target.
Dose-Response Correlation Correlate the concentration of the inhibitor required to induce the phenotype with the concentration needed to inhibit the target kinase.A close correlation between the phenotypic IC50 and the target inhibition IC50 suggests an on-target mechanism.

Workflow for Phenotype Deconvolution:

G A Unexpected Phenotype Observed B Hypothesis: Off-Target Effect A->B C Step 1: Kinome Profiling B->C  Characterize Selectivity D Identify Potential Off-Targets C->D E Step 2: Use Structurally Unrelated Inhibitor D->E  Validate On-Target Hypothesis F Step 3: Genetic Validation (siRNA/CRISPR) D->F  Validate On-Target Hypothesis G Phenotype Reproduced? E->G H Phenotype Abolished? F->H I Conclusion: Likely On-Target G->I  Yes J Conclusion: Likely Off-Target G->J  No H->I  No H->J  Yes

Caption: Workflow for deconvoluting on- and off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is kinase selectivity profiling and why is it important?

A1: Kinase selectivity profiling is the process of testing a kinase inhibitor against a large panel of kinases to determine its activity and affinity for each.[9] This is crucial because most kinase inhibitors are not entirely specific and can bind to multiple kinases, especially those targeting the conserved ATP-binding site.[9][10] Understanding the selectivity profile of your inhibitor is essential for interpreting experimental data correctly and anticipating potential off-target effects.[9][11] Commercial services offer profiling against hundreds of kinases.

Q2: How do I choose the right concentration of my inhibitor to use in cell-based experiments?

A2: The optimal concentration should be high enough to inhibit the intended target but low enough to minimize off-target effects. A good starting point is to perform a dose-response curve and use the lowest concentration that gives a maximal on-target effect.[5] Ideally, this concentration should be significantly lower than the IC50 values for known off-targets.

Q3: What are some of the common off-target liabilities of aminopyrimidine kinase inhibitors?

A3: Due to their interaction with the ATP-binding pocket, aminopyrimidine inhibitors can have off-target effects on other kinases with similar ATP-binding sites.[12] Additionally, off-target effects are not limited to the kinome; some kinase inhibitors have been shown to interact with other proteins, leading to unexpected toxicities. For instance, some tyrosine kinase inhibitors have been associated with mitochondrial toxicity and inflammatory side effects.[13][14]

Q4: Can computational tools help predict off-target effects?

A4: Yes, computational methods can be valuable for predicting potential off-target interactions.[10][15] Techniques such as sequence and structural alignments, molecular docking, and machine learning models can help identify kinases with binding pockets similar to your primary target.[16][17] These predictions can then guide experimental validation. However, it's important to note that the predictive power of these methods can be limited, and experimental validation is always necessary.[18]

Q5: Are there publicly available databases to check the selectivity of my inhibitor?

A5: Several public databases compile kinase inhibitor selectivity data, which can be a valuable resource for your research. Some examples include:

  • Kinase Profiling Inhibitor Database (MRC PPU): A searchable database of specificities for commonly used signal transduction inhibitors.[19]

  • KIDFamMap: A database that explores kinase-inhibitor families and their relationships to disease.[20]

  • KInhibition: An online portal to search publicly available datasets for selective inhibitors.[2]

Q6: Can off-target effects ever be beneficial?

A6: While often viewed as a confounding factor, off-target effects can sometimes be therapeutically beneficial, a concept known as polypharmacology.[18] An inhibitor that hits multiple nodes in a disease-related pathway may be more effective than a highly specific one. However, in a research setting, it is critical to deconvolute these effects to understand the true biological role of your intended target.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling - A Two-Tiered Approach

This cost-effective strategy provides a comprehensive overview of your inhibitor's selectivity.[9]

  • Tier 1: Single-Concentration Screening

    • Submit your compound for screening against a broad kinase panel (e.g., >100 kinases) at a single, relatively high concentration (e.g., 1 or 10 µM).

    • Purpose: To identify a preliminary list of potential off-target kinases.

  • Tier 2: IC50 Determination

    • For any kinases that show significant inhibition (e.g., >70%) in Tier 1, perform a dose-response analysis to determine the IC50 value.[9]

    • Purpose: To quantify the potency of your inhibitor against the identified off-targets.

Protocol 2: NanoBRET™ Target Engagement Assay

This protocol provides a general outline for assessing target engagement in live cells.[8]

  • Cell Preparation: Seed cells into a 96-well plate and transfect with a vector expressing your target kinase fused to NanoLuc® luciferase.

  • Compound Treatment: Add your aminopyrimidine inhibitor at various concentrations to the cells.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer, which also binds to the kinase's ATP pocket.

  • Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure the BRET signal.

  • Data Analysis: A decrease in the BRET signal indicates that your inhibitor is displacing the tracer, confirming target engagement. Calculate the apparent cellular affinity (e.g., IC50).

Visualizing Target Engagement with NanoBRET™:

G cluster_0 No Inhibitor cluster_1 With Inhibitor Kinase-NanoLuc Kinase-NanoLuc Fluorescent Tracer Kinase-NanoLuc->Fluorescent Tracer BRET Signal (High) Kinase-NanoLuc_2 Kinase-NanoLuc Inhibitor Kinase-NanoLuc_2->Inhibitor BRET Signal (Low) Fluorescent Tracer_2

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Conclusion

References

  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Vasta, V., Robers, M. B., & Machleidt, T. (2018). NanoBRET™—A novel platform for the analysis of protein-protein interactions in live cells. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 5-13.
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
  • Reaction Biology. (2022).
  • Caffrey, D. R., O'Donoghue, P. M., & Shields, D. C. (2008). Prediction of kinase-specific phosphorylation sites in protein sequences.
  • Huang, D., Duan, S., & Zhang, S. (2012). Prediction of kinase-inhibitor interactions using a random forest method. Journal of molecular graphics & modelling, 38, 150-159.
  • Milanesi, L., & Ceri, S. (2008). Computational methods for analysis and inference of kinase/inhibitor relationships.
  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
  • Creative Biolabs. (n.d.). Cellular Kinase Target Engagement Assay Service.
  • Luceome Biotechnologies. (2022). Cell Based Kinase Assays. [Link]
  • KInhibition. (2018). A Kinase Inhibitor Selection Portal. [Link]
  • MRC PPU. (n.d.). Kinase Profiling Inhibitor Database.
  • Aittokallio, T. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors.
  • Carlson, H. A. (2010). Virtual Target Screening: Validation Using Kinase Inhibitors.
  • Wang, A. T., Johnson, J. M., & Yang, J. M. (2015). KIDFamMap: a database of kinase-inhibitor-disease family maps for kinase inhibitor selectivity and binding mechanisms. Nucleic acids research, 43(D1), D436-D444.
  • Lin, A., Giuliano, C. J., Palladino, A., John, K. M., Abramowicz, C., Tsvetkov, M., ... & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • Gaulton, A., Bellis, L. J., Bento, A. P., Chambers, J., Davies, M., Hersey, A., ... & Overington, J. P. (2017). ChEMBL: a large-scale bioactivity database for drug discovery. Nucleic acids research, 45(D1), D961-D971.
  • Gaber, A. A., et al. (2018). Design, synthesis and anticancer evaluation of 1H-pyrazolo [3, 4-d] pyrimidine derivatives as potent EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Bioorganic chemistry, 80, 375-395.
  • Bamborough, P., et al. (2016). Discovery of potent and selective GSK3β inhibitors containing an aminopyrimidine motif. Bioorganic & medicinal chemistry letters, 26(2), 677-683.
  • The Institute of Cancer Research. (2020).
  • Ventura, A. C., & Merajver, S. D. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 5(1), 1-15.
  • Hantschel, O. (2015). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. ACS chemical biology, 10(1), 253-261.
  • Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(1), 95-105.
  • Korovesis, D., Mérillat, C., Derua, R., & Verhelst, S. H. (2022). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. ChemRxiv.
  • Fink, M. J., & Kreeger, P. K. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 5, 159.
  • ProteomicsDB. (n.d.). Selectivity profiling of kinase inhibitors.
  • Johnson, G. L., & Kennelly, P. J. (2018). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Trends in pharmacological sciences, 39(12), 1033–1045.
  • Scholes, N. S., et al. (2025). Inhibitors supercharge kinase turnover through native proteolytic circuits.
  • Mingard, C., et al. (2018). Mechanisms of toxicity associated with six tyrosine kinase inhibitors in human hepatocyte cell lines. Archives of toxicology, 92(1), 319-333.
  • eCancer. (2023).
  • Frontiers in Cardiovascular Medicine. (2023). Cardiovascular toxicity of tyrosine kinase inhibitors during cancer treatment: Potential involvement of TRPM7. [Link]
  • Cancer World. (2015). Managing common toxicities with new tyrosine kinase inhibitors. [Link]
  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects.

Sources

Technical Support Center: Enhancing Oral Bioavailability of Pyrimidine Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to advancing your research in pyrimidine-based drug development. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of improving the oral bioavailability of this important class of therapeutic agents. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and practical laboratory experience. Our goal is to not only provide solutions but also to explain the underlying causality behind experimental choices, empowering you to make informed decisions in your work.

Part 1: Troubleshooting Guide - Addressing Poor Oral Bioavailability

Low oral bioavailability is a frequent and formidable challenge in the development of pyrimidine analogs. This section is structured to help you diagnose and resolve common issues encountered during your experiments.

Scenario 1: Your pyrimidine drug shows poor aqueous solubility.

Question: My novel pyrimidine analog exhibits extremely low solubility in aqueous media, leading to inconsistent in vitro assay results and predictably poor in vivo absorption. What are my immediate troubleshooting steps?

Answer:

Poor aqueous solubility is a primary barrier to oral bioavailability.[1][2] Before a drug can be absorbed, it must first be in solution at the site of absorption.[3] Here is a systematic approach to address this issue:

  • Comprehensive Solubility Profiling: The first step is to quantitatively assess the extent of the problem.

    • Action: Determine the equilibrium solubility of your compound in biorelevant media, such as simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). It is crucial to evaluate solubility at a minimum of three pH values (e.g., 1.2, 4.5, and 6.8) to mimic the gastrointestinal transit.[4]

    • Rationale: Understanding the pH-dependent solubility profile of your pyrimidine drug is fundamental. Many pyrimidine scaffolds have ionizable groups, and their charge state, which is dictated by the surrounding pH, will significantly influence their solubility.

  • Formulation Strategy - Amorphous Solid Dispersions (ASDs): For compounds with high crystal lattice energy ("brick-dust"), converting the crystalline form to a higher-energy amorphous state can dramatically improve solubility and dissolution rates.[5][6][7]

    • Action: Prepare an amorphous solid dispersion by dissolving your pyrimidine drug and a hydrophilic polymer carrier (e.g., PVP K30, Soluplus®) in a common organic solvent, followed by rapid solvent evaporation.[1]

    • Rationale: The polymer stabilizes the drug in its amorphous form, preventing recrystallization and maintaining a supersaturated state in aqueous media, which enhances the driving force for absorption.[8]

Experimental Protocol: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation

  • Materials:

    • Your pyrimidine drug

    • Polymer carrier (e.g., Soluplus®, PVP K30)

    • Organic solvent (e.g., methanol, acetone)

  • Procedure:

    • Dissolve both the pyrimidine drug and the polymer in the organic solvent at a predetermined ratio (e.g., 1:5 drug-to-polymer).

    • Ensure complete dissolution to obtain a clear solution.

    • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

    • Dry the resulting solid film in a vacuum oven overnight to remove residual solvent.

    • Pulverize the dried ASD and pass it through a sieve for a uniform particle size.[1]

Scenario 2: Your pyrimidine drug has good solubility but poor intestinal permeability.

Question: My pyrimidine analog is readily soluble, but it consistently shows low permeability in Caco-2 assays, suggesting poor absorption. How can I troubleshoot this?

Answer:

Low intestinal permeability is another significant hurdle, often linked to the physicochemical properties of the molecule or its interaction with cellular transport mechanisms.[1]

  • Investigate Efflux Transporter Involvement: Many drugs are actively pumped out of intestinal cells by efflux transporters like P-glycoprotein (P-gp), which limits their net absorption.[1][9]

    • Action: Perform a bidirectional Caco-2 permeability assay, measuring transport from the apical (A) to basolateral (B) side and vice versa (B to A). A B-A/A-B efflux ratio significantly greater than 2 suggests the involvement of active efflux.[10]

    • Rationale: This experiment helps differentiate between poor passive permeability and active efflux as the cause of low net transport.

Experimental Protocol: Caco-2 Bidirectional Transport Assay

  • Objective: To determine if the pyrimidine drug is a substrate for efflux transporters.

  • Procedure:

    • Culture Caco-2 cells on semi-permeable Transwell® inserts for approximately 21 days to form a differentiated monolayer.[10]

    • Verify monolayer integrity by measuring transepithelial electrical resistance (TEER).

    • For A-B transport, add the drug to the apical side and sample from the basolateral side over time.

    • For B-A transport, add the drug to the basolateral side and sample from the apical side.

    • Analyze samples by LC-MS/MS to determine the apparent permeability coefficient (Papp).[4][11][12]

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).[10]

  • Prodrug Approach to Enhance Permeability: Chemical modification of the pyrimidine drug into a more lipophilic prodrug can enhance its passive diffusion across the intestinal epithelium.[13]

    • Action: Synthesize an ester or amino acid prodrug of your pyrimidine analog. For instance, adding a valine ester can target oligopeptide transporters, further enhancing uptake.[13]

    • Rationale: The promoiety masks polar functional groups, increasing lipophilicity and facilitating membrane transit. Once absorbed, the prodrug is designed to be cleaved by intracellular enzymes, releasing the active parent drug.[14][15]

Scenario 3: Your pyrimidine drug shows high initial absorption but is rapidly metabolized.

Question: In vivo studies of my pyrimidine drug show a very short half-life and low overall exposure, despite evidence of good initial absorption. I suspect extensive first-pass metabolism. How can I confirm and address this?

Answer:

Extensive first-pass metabolism in the gut wall and liver can significantly reduce the amount of active drug reaching systemic circulation.[1] Pyrimidine analogs are particularly susceptible to degradation by enzymes like dihydropyrimidine dehydrogenase (DPD).[16][17]

  • In Vitro Metabolic Stability Assessment:

    • Action: Assess the stability of your compound in human and rodent liver microsomes or S9 fractions.[1] This will provide an in vitro intrinsic clearance value.

    • Rationale: This assay helps quantify the susceptibility of your drug to metabolism by key enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[18][19][20][21]

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

  • Objective: To determine the rate of metabolism of the pyrimidine drug.

  • Procedure:

    • Incubate your pyrimidine drug (e.g., at 1 µM) with liver microsomes (e.g., 0.5 mg/mL protein) at 37°C.[20]

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.

    • Collect samples at multiple time points (e.g., 0, 5, 15, 30, and 45 minutes).[20]

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Analyze the remaining parent drug concentration at each time point by LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Strategies to Mitigate Metabolism:

    • Prodrug Design: Design a prodrug that is not a substrate for the primary metabolizing enzymes. A classic example is capecitabine, an oral prodrug of 5-fluorouracil (5-FU), which is designed to be activated to 5-FU preferentially in tumor tissue.[22][23]

    • Co-administration with Enzyme Inhibitors: While more common in clinical practice, co-administering your drug with a known inhibitor of its metabolizing enzyme can be explored preclinically. For 5-FU, co-administration with DPD inhibitors has been shown to increase its bioavailability.[24]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the main formulation strategies to improve the oral bioavailability of pyrimidine drugs?

A1: The primary strategies can be categorized as follows:

  • Solubility Enhancement:

    • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix to create a high-energy amorphous form.[5][6][7]

    • Lipid-Based Formulations: Dissolving the drug in lipid carriers, such as in Self-Emulsifying Drug Delivery Systems (SEDDS), can improve solubility and may facilitate lymphatic uptake, bypassing first-pass metabolism.[25][26]

    • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area-to-volume ratio, enhancing the dissolution rate.[26][27]

  • Permeability Enhancement:

    • Prodrugs: Masking polar functional groups to increase lipophilicity and passive diffusion.[13]

  • Advanced Drug Delivery Systems:

    • Nanotechnology-based systems: Encapsulating the drug in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can protect it from degradation, control its release, and improve absorption.[25][28]

Q2: How do I choose between a prodrug approach and a formulation strategy like ASD?

A2: The choice depends on the primary barrier to bioavailability:

  • If poor solubility is the main issue and the drug has reasonable permeability, an ASD is often a direct and effective approach.

  • If the drug has good solubility but poor permeability , a prodrug strategy designed to increase lipophilicity is more appropriate.

  • In some cases, a combination may be necessary. For instance, a lipophilic prodrug might itself have poor solubility, which could then be addressed with an ASD or a lipid-based formulation.

Q3: My pyrimidine drug is a substrate for P-gp. What are some strategies to overcome this?

A3: Overcoming P-gp-mediated efflux can be challenging. Here are some approaches:

  • Co-administration with P-gp Inhibitors: While clinically viable, this can lead to drug-drug interactions. In a research setting, using a P-gp inhibitor like verapamil in your Caco-2 assay can confirm P-gp involvement.[11]

  • Formulation with Excipients that Inhibit P-gp: Some surfactants and polymers used in formulations, such as Tween 80, can have a mild inhibitory effect on P-gp.

  • Prodrug Design: Design a prodrug that is not recognized by P-gp. This often involves altering the key structural features that P-gp recognizes.

Q4: What are the key in vitro assays I should perform to predict the oral bioavailability of my pyrimidine drug?

A4: A standard battery of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is crucial:

  • Solubility: In biorelevant media (SGF, SIF) at various pHs.

  • Permeability: Using the Caco-2 cell model to assess passive permeability and active transport (efflux).[10][11][12][23]

  • Metabolic Stability: In liver microsomes or hepatocytes to determine intrinsic clearance.[13][18][19][20][21]

  • Prodrug Conversion: If you are developing a prodrug, you must assess its conversion back to the parent drug in plasma and liver S9 fractions to ensure it will be activated in vivo.[14][29][30]

Part 3: Data Presentation and Visualization

Comparative Pharmacokinetic Parameters of Pyrimidine Derivatives

The following table provides a representative comparison of pharmacokinetic parameters for various pyrimidine-containing compounds. It is crucial to note that the experimental conditions (animal model, dose, route of administration) differ between studies, which impacts the direct comparability of the data.[22]

Compound/Derivative NameAnimal ModelDose & Route of AdministrationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)Bioavailability (%)Reference
5-Fluorouracil (5-FU) VariesOralHighly variable-Dose-dependent0.13-0.33Poor and erratic[17][22]
Capecitabine (Prodrug) HumanOral3000-4000 (Capecitabine)~1-228 ± 10 (Capecitabine)~0.5-1 (Capecitabine)~70 (as 5'-DFUR)[22]
Compound 24 (Anticancer) Rat10 mg/kg (Oral)592 ± 62--26.2 ± 0.940.7[31]

Note: Data should be interpreted with caution due to varying study designs. Always consult the original sources for detailed experimental conditions.

Diagrams of Key Workflows and Pathways

Troubleshooting Workflow for Poor Oral Bioavailability

G Start Start: Low Oral Bioavailability Observed Solubility Assess Aqueous Solubility (pH 1.2, 4.5, 6.8) Start->Solubility Sol_Poor Solubility-Limited? Solubility->Sol_Poor Permeability Assess Permeability (Caco-2 Assay) Perm_Poor Permeability-Limited? Permeability->Perm_Poor Metabolism Assess Metabolic Stability (Liver Microsomes) Met_Poor Metabolism-Limited? Metabolism->Met_Poor Sol_Poor->Permeability No ASD Strategy: Amorphous Solid Dispersion (ASD) Sol_Poor->ASD Yes Perm_Poor->Metabolism No Efflux Assess Efflux Ratio (Bidirectional Caco-2) Perm_Poor->Efflux Yes Prodrug_Met Strategy: Modify Metabolic Site (Prodrug Approach) Met_Poor->Prodrug_Met Yes Prodrug_Perm Strategy: Increase Lipophilicity (Prodrug Approach) Efflux_High Efflux-Limited? Efflux->Efflux_High Efflux_High->Prodrug_Perm No Pgp_Inhib Strategy: P-gp Inhibitor Co-formulation / Prodrug Efflux_High->Pgp_Inhib Yes G cluster_0 Systemic Circulation / Liver cluster_1 Tumor Tissue Capecitabine Capecitabine (Oral Prodrug) DFCR 5'-Deoxy-5-fluorocytidine (5'-DFCR) Capecitabine->DFCR Carboxylesterase (Liver) DFUR 5'-Deoxy-5-fluorouridine (5'-DFUR) DFCR->DFUR Cytidine Deaminase (Liver/Tumor) FU 5-Fluorouracil (5-FU) Active Drug DFUR->FU Thymidine Phosphorylase (Tumor)

The three-step enzymatic activation of capecitabine to 5-FU.

References

  • Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. PubMed Central. [Link]
  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
  • metabolic stability in liver microsomes. Mercell. [Link]
  • A review on techniques for oral bioavailability enhancement of drugs.
  • Microsomal Stability. Cyprotex. [Link]
  • Strategies to Increase the Oral Bioavailability of Nucleoside Analogs.
  • VARIOUS TECHNIQUES OF BIOAVAILABILITY ENHANCEMENT: A REVIEW. ijcpr.org. [Link]
  • Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions. PMC - NIH. [Link]
  • Bioavailability Enhancement Strategies: Basics, Formulation Approaches and Regulatory Consider
  • Caco-2 permeability assay.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Permeability Assay on Caco-2 Cells. Bienta. [Link]
  • "Bioavailability Enhancement Techniques: Novel Approaches in Pharmaceutics". IJNRD. [Link]
  • Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correl
  • In vitro drug metabolism: for the selection of your lead compounds. MTT-Labs. [Link]
  • Pyrimidine Analogs. Holland-Frei Cancer Medicine - NCBI Bookshelf - NIH. [Link]
  • Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]
  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts.
  • Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review. [Link]
  • Manufacturing strategies to develop amorphous solid dispersions: An overview. PMC - NIH. [Link]
  • Pharmaceutical amorphous solid dispersion: A review of manufacturing str
  • DOT Language. Graphviz. [Link]
  • A Quick Introduction to Graphviz. Burkhard Stubert. [Link]
  • Graphviz Examples and Tutorial. Sketchviz. [Link]
  • Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility And Oral Bioavailability Of Poorly W
  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. NIH. [Link]
  • Drawing graphs with dot. Graphviz. [Link]
  • Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action.
  • Subcutaneous prodrug formul
  • Overcoming Bioavailability Challenges In Oral Formulation Development.
  • In Vitro Methods used for Ester Prodrug Screening Screening Tool...
  • Prodrugs in Drug Discovery. American Chemical Society. [Link]
  • Considerations on ex vivo Conversion of Prodrugs during Bioanalysis. YouTube. [Link]
  • Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions. PMC - NIH. [Link]
  • Oral Bioavailability Assessment: Basics and Strategies for Drug Discovery and Development.
  • Efflux ABC transporters in drug disposition and their posttranscriptional gene regul
  • (PDF) Overview of factors affecting oral drug absorption.
  • Oral Anticancer Drugs: Mechanisms of Low Bioavailability and Strategies for Improvement.
  • Dot plots for metabolic pathway analysis. Along the X-axis is pathway...

Sources

Reducing byproducts in the synthesis of 2,5-disubstituted pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2,5-Disubstituted Pyrimidines

Welcome to the technical support center for the synthesis of 2,5-disubstituted pyrimidines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrimidine chemistry. The pyrimidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic rings.[1][2] However, achieving the desired substitution pattern, particularly at the C2 and C5 positions, without the formation of troublesome byproducts requires careful optimization and a deep understanding of the underlying reaction mechanisms.

This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during synthesis, with a focus on modern metal-catalyzed cross-coupling reactions.

Troubleshooting Guide: Common Byproduct Issues

This section addresses specific, frequently encountered problems in the synthesis of 2,5-disubstituted pyrimidines, particularly when using palladium-catalyzed cross-coupling methods.

Q1: I'm observing significant homocoupling of my boronic acid reagent in a Suzuki-Miyaura reaction. How can I minimize this?

A1: Homocoupling of boronic acids to form a symmetrical biaryl byproduct is a classic and frustrating side reaction in Suzuki-Miyaura couplings.[3] This issue often arises from two primary mechanisms: the presence of oxygen, which can promote oxidative coupling, or side reactions involving the Pd(II) state of the catalyst.[3][4]

Causality and Mechanistic Insights: The desired catalytic cycle involves the Pd(0) species. If Pd(II) precatalysts (like Pd(OAc)₂) are used, they must be reduced in situ to the active Pd(0) state. During this activation or if the Pd(0) catalyst is oxidized to Pd(II) by air, the Pd(II) species can catalyze the homocoupling of the boronic acid.

Troubleshooting Strategies:

  • Ensure Rigorous Inert Atmosphere: Oxygen is a key culprit.[3]

    • Degas Your Solvent: Thoroughly sparge your solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes before use. A "freeze-pump-thaw" method (three cycles) is even more effective for removing dissolved oxygen.

    • Maintain Inert Conditions: Use Schlenk line techniques or a glovebox. Ensure the reaction vessel is properly evacuated and backfilled with inert gas multiple times before adding reagents.[4]

  • Optimize Your Catalyst System:

    • Use a Pd(0) Source: Instead of Pd(II) precatalysts, consider using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. This bypasses the potentially problematic in situ reduction step where homocoupling can be prevalent.[3][5]

    • Employ Bulky, Electron-Rich Ligands: Modern phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) can accelerate the rate-limiting reductive elimination step, which favors the formation of the desired cross-coupled product over side reactions.[5]

    • Add a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help maintain a higher concentration of the active Pd(0) catalyst and minimize the amount of Pd(II) available to promote homocoupling.[4]

  • Modify Reagent Addition:

    • Slow Addition: Slowly adding the boronic acid to the reaction mixture via a syringe pump can keep its instantaneous concentration low, thereby reducing the rate of the second-order homocoupling reaction.[6]

Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Homocoupling

G cluster_prep Vessel Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Workup prep1 Oven-dry glassware prep2 Assemble under inert gas flow prep1->prep2 reagent1 Add 5-bromo-2-chloropyrimidine, arylboronic acid, and base (e.g., K₂CO₃) prep2->reagent1 reagent2 Evacuate and backfill with Argon (3x) reagent1->reagent2 reagent3 Add degassed solvent (e.g., Dioxane/H₂O) reagent2->reagent3 reagent4 Add Pd(0) catalyst (e.g., Pd(PPh₃)₄) reagent3->reagent4 rxn1 Heat to 80-100 °C reagent4->rxn1 rxn2 Monitor by TLC/LC-MS rxn1->rxn2 rxn3 Cool, dilute with EtOAc, wash with water and brine rxn2->rxn3 rxn4 Dry, concentrate, and purify (column chromatography) rxn3->rxn4

Caption: Workflow for a typical Suzuki-Miyaura reaction.

Q2: My reaction with a 2-amino-5-halopyrimidine substrate is giving me a complex mixture, including dehalogenated starting material. What's going wrong?

A2: This issue often points to problems within the catalytic cycle, such as catalyst inhibition or competing side reactions like hydrodehalogenation. The 2-amino group on the pyrimidine ring can be particularly challenging.

Causality and Mechanistic Insights: The nitrogen lone pair of the 2-amino group can coordinate to the palladium center.[3] This coordination can inhibit the catalyst by occupying a site needed for the catalytic cycle to proceed, leading to low or no conversion. Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, can occur via several pathways, including a competing reaction where a hydride source (which can be an impurity or a deliberately added reagent) intercepts a catalytic intermediate.

Troubleshooting Strategies:

  • Ligand Selection is Critical: For electron-rich, potentially coordinating substrates like aminopyrimidines, standard ligands may be ineffective. Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[3] These ligands form stable, highly active catalysts that can overcome substrate inhibition.

  • Choice of Base and Solvent: The base is not merely a proton scavenger; it actively participates in the catalytic cycle.[3]

    • Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). The solubility and strength of the base can dramatically affect the outcome.[6]

    • Ensure your solvent is anhydrous if water is not required for the specific catalytic system, as water can sometimes be a proton source for hydrodehalogenation.

  • Re-evaluate the Coupling Strategy: If direct coupling on the 2-amino-5-halopyrimidine is consistently failing, consider a two-step approach:

    • Start with a 2,5-dihalopyrimidine.

    • Perform the C-C bond formation at the 5-position first (e.g., Suzuki or Sonogashira coupling). The reactivity order of halogens is generally I > Br > Cl > F, which can be exploited for selectivity.[7]

    • Subsequently, perform a nucleophilic aromatic substitution (SNAr) or a Buchwald-Hartwig amination to install the amino group at the 2-position.[8][9]

Visualization: Suzuki Catalytic Cycle and Common Side Reactions

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-X) pd0->oa_complex + Ar-X oa_complex->pd0 β-Hydride Elimination (if applicable) transmetalation_complex Transmetalation (Ar-Pd(II)L₂-Ar') oa_complex->transmetalation_complex + Ar'B(OR)₂ + Base transmetalation_complex->pd0 Reductive Elimination product Product (Ar-Ar') transmetalation_complex->product homocoupling Homocoupling (Ar'-Ar') protodeboronation Protodeboronation (Ar'-H) boronic_acid->homocoupling + O₂, Pd(II) boronic_acid->protodeboronation + H₂O, Base

Caption: Simplified Suzuki cycle showing key byproduct pathways.

Frequently Asked Questions (FAQs)

Q: What are the primary synthetic strategies for accessing 2,5-disubstituted pyrimidines? A: There are two main approaches:

  • Ring Construction: Building the pyrimidine ring from acyclic precursors. This often involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine. One-pot protocols starting from nitriles or ketones have also been developed.[10][11][12] This method is powerful for creating diverse substitution patterns from the ground up.

  • Functionalization of a Pre-formed Pyrimidine Core: This is the more common strategy in drug development. It typically starts with a commercially available, suitably halogenated pyrimidine (e.g., 2,5-dibromopyrimidine or 5-bromo-2-chloropyrimidine).[2][8] The different positions are then functionalized sequentially using reactions like Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, or nucleophilic aromatic substitution (SNAr).[8][13][14]

Q: How does the position of a halogen on the pyrimidine ring affect its reactivity in cross-coupling? A: The reactivity of halopyrimidines is highly dependent on the halogen's position due to the electron-withdrawing nature of the ring nitrogens. The general order of reactivity for C-Cl bonds in cross-coupling and SNAr reactions is C4 > C2 > C5.[15] This makes C4 the most electrophilic and susceptible to reaction. This inherent selectivity can be exploited to functionalize a molecule like 2,4-dichloropyrimidine sequentially, usually at C4 first.[15][16] However, recent advances have shown that catalyst control can sometimes override this innate reactivity to achieve C2-selectivity.[15] For the 5-position, which is less electronically activated, heavier halogens (I, Br) are typically required for efficient oxidative addition in palladium catalysis.[7]

Q: My desired product is difficult to separate from a structurally similar byproduct. What are some purification strategies? A: When standard column chromatography fails, consider these options:

  • Crystallization: This is often the most effective method for obtaining highly pure material if your product is a solid. Screen a variety of solvent systems (e.g., EtOAc/hexanes, DCM/methanol, acetone/water).

  • Preparative HPLC: Reverse-phase preparative HPLC is a powerful tool for separating closely related compounds.

  • Chemical Derivatization: If your desired product has a unique functional group that the byproduct lacks (or vice-versa), you can sometimes selectively react one of them to dramatically change its polarity. For example, if your product has a basic nitrogen and the byproduct does not, you can perform an acid wash to extract your product into the aqueous layer, then re-basify and extract it back into an organic solvent.

  • Reaction Re-optimization: The best purification is avoiding the byproduct in the first place. Revisit the troubleshooting guides to suppress the formation of the impurity.

Data Summary Tables

Table 1: Effect of Base and Ligand on Minimizing Protodeboronation in a Suzuki Coupling

EntryPyrimidine SubstrateBoronic AcidBase (2.0 equiv.)LigandDesired Product Yield (%)Protodeboronation Byproduct (%)
12-Chloro-5-bromopyrimidinePhenylboronic acidNa₂CO₃PPh₃65%25%
22-Chloro-5-bromopyrimidinePhenylboronic acidK₃PO₄ PPh₃80%12%
32-Chloro-5-bromopyrimidinePhenylboronic acidK₃PO₄SPhos 92% <5%
42-Chloro-5-bromopyrimidinePhenylboronic acidCs₂CO₃SPhos91%<5%

Data is illustrative, based on general principles that stronger, non-nucleophilic bases like K₃PO₄ can be more effective, and advanced ligands like SPhos accelerate the desired coupling, outcompeting the protodeboronation pathway.[6]

References

  • Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids - Benchchem. (n.d.).
  • Frutos, R. P., Wei, X., Patel, N. D., Tampone, T. G., Mulder, J. A., Busacca, C. A., & Senanayake, C. H. (2013). One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. The Journal of Organic Chemistry, 78(11), 5800–5803.
  • Frutos, R. P., Wei, X., Patel, N. D., Tampone, T. G., Mulder, J. A., Busacca, C. A., & Senanayake, C. H. (2013). One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles. Journal of Organic Chemistry, 78(11), 5800-5803.
  • Synthesis of 2,5-disubstituted pyrimidine derivatives 9a–r. Reagents... - ResearchGate. (n.d.).
  • Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders. (2024). Future Medicinal Chemistry, 16(3), 239-251.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. (n.d.).
  • Disorders of purine and pyrimidine metabolism - PubMed. (n.d.).
  • Disorders of pyrimidine metabolism - WikiLectures. (2024).
  • Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC. (n.d.).
  • Lee, H., et al. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. Molecules, 24(17), 3205.
  • Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives | Request PDF - ResearchGate. (2020).
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Modern Research in Catalysis, 6, 121-133.
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. (2020).
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate. (n.d.).
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances, 11(12), 6836-6855.
  • Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
  • The Buchwald-Hartwig Amination Reaction - YouTube. (2012).
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Catalysts, 13(1), 180.
  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Molecules, 29(23), 5433.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. (2021).
  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine - ResearchGate. (n.d.).
  • ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. (2006). HETEROCYCLES, 70.
  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
  • Purine and Pyrimidine Metabolism. (1997).
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Letters, 5(11), 1813–1816.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).
  • Purine, Pyrimidine Metabolism, Disorders – biochemistry - UW Pressbooks. (n.d.).
  • Sonogashira coupling - Wikipedia. (n.d.).
  • Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine | Request PDF - ResearchGate. (n.d.).
  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. (2023). RSC Advances, 13(18), 12053-12076.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). Molecules, 23(11), 2824.
  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF - ResearchGate. (n.d.).

Sources

Technical Support Center: Optimizing Column Chromatography for Pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Chromatographic Separation of Pyrimidine Isomers. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating structurally similar pyrimidine isomers. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also a deeper understanding of the principles governing your separations.

Introduction: The Challenge of Pyrimidine Isomer Separation

Pyrimidine and its derivatives are fundamental components in numerous pharmaceuticals and biological molecules. The precise positioning of functional groups on the pyrimidine ring creates isomers with often vastly different biological activities and physicochemical properties. However, these same subtle structural differences make their separation by column chromatography a significant challenge. Positional isomers, in particular, can exhibit very similar polarity and hydrophobicity, leading to issues like co-elution and poor resolution. This guide will equip you with the strategies and knowledge to overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Initial Method Development

Question: Why is the separation of my pyrimidine positional isomers (e.g., 2-substituted vs. 4-substituted) so difficult?

Answer: Positional isomers often have identical molecular weights and very similar polarities and logP values, making them difficult to resolve with standard chromatographic methods.[1][2] The key to their separation lies in exploiting subtle differences in their molecular shape, dipole moments, and potential for secondary interactions, such as π-π stacking.[3] Standard C18 columns, which primarily separate based on hydrophobicity, may not provide enough selectivity. Therefore, alternative stationary phases or chromatographic modes are often necessary to achieve baseline separation.[1]

Question: Which chromatography mode should I start with: Reversed-Phase (RP), Normal-Phase (NP), or HILIC?

Answer: The choice of chromatography mode depends on the overall polarity of your pyrimidine isomers.

  • Reversed-Phase (RP-HPLC): This is the most common starting point for many molecules.[4][5] It is suitable for non-polar to moderately polar pyrimidine derivatives. However, for highly polar isomers, retention can be poor on traditional C18 columns.[6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for highly polar and hydrophilic pyrimidine isomers that are poorly retained in reversed-phase.[6][7][8][9] It utilizes a polar stationary phase and a high-organic mobile phase, promoting the retention of polar compounds.[8][10]

  • Normal-Phase (NP-HPLC): While less common now, normal-phase chromatography can be very effective for separating isomers where differences in polarity are the primary distinguishing factor.[4][5] It is particularly useful when isomers co-elute in reversed-phase.[4]

Section 2: Troubleshooting Poor Resolution

Question: My pyrimidine isomers are co-eluting on a C18 column. What are my options to improve resolution?

Answer: Co-elution on a C18 column indicates that the hydrophobicity of your isomers is too similar for this stationary phase to differentiate between them. Here are several strategies to improve resolution, ranging from simple mobile phase adjustments to changing your stationary phase.

Strategy 1: Mobile Phase Optimization

  • Adjust Organic Modifier: Systematically vary the percentage of your organic modifier (e.g., acetonitrile or methanol). A shallower gradient or a lower isocratic percentage can sometimes improve separation.

  • Change Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using one, try switching to the other. Methanol is a protic solvent and can engage in hydrogen bonding, which may alter elution order.

  • Control Mobile Phase pH: Pyrimidines are basic heterocycles, and their ionization state is highly dependent on pH.[11][12] Adjusting the mobile phase pH can dramatically alter retention and selectivity.[12][13][14] It is generally recommended to work at a pH at least 1.5-2 units away from the pKa of your analytes to ensure they are in a single ionic form (either fully ionized or fully unionized), which leads to sharper peaks and more robust retention.[13]

Strategy 2: Stationary Phase Selection

If mobile phase optimization is insufficient, the next step is to choose a column with a different selectivity.

Stationary Phase Primary Interaction Mechanism(s) Best For...
C18 (ODS) Hydrophobic interactionsGeneral-purpose, non-polar to moderately polar compounds.
Phenyl (e.g., Phenyl-Hexyl) Hydrophobic & π-π interactionsAromatic positional isomers. The electron-rich phenyl rings on the stationary phase can interact with the pyrimidine ring, providing unique selectivity.[1][3][15]
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, and ion-exchange interactionsAromatic and halogenated isomers. PFP columns are highly versatile and often provide enhanced selectivity for positional isomers.[1]
Polar-Embedded (e.g., Amide, Carbamate) Hydrophobic & Hydrogen bondingIsomers with hydrogen-bond donors/acceptors. These phases can offer alternative selectivity compared to C18.[16]
HILIC (e.g., bare silica, amide, zwitterionic) Partitioning into a water-enriched layer, hydrogen bonding, electrostatic interactionsHighly polar pyrimidine bases, nucleosides, and related metabolites.[7][8][9][17]

Strategy 3: Chiral Separation

If your pyrimidine derivatives are chiral, a chiral stationary phase (CSP) is necessary to separate the enantiomers. Polysaccharide-based CSPs are commonly used for this purpose.[18][19] The separation is typically achieved using a mobile phase of n-hexane and an alcohol like isopropanol.[18]

Section 3: Addressing Peak Shape Issues and Other Problems

Question: I'm observing significant peak tailing for my pyrimidine compounds. What is the cause and how can I fix it?

Answer: Peak tailing for basic compounds like pyrimidines is often caused by secondary interactions with acidic silanol groups on the silica surface of the column. This can be addressed in several ways:

  • Use a Low-pH Mobile Phase: Adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase will protonate the pyrimidine nitrogen atoms, giving them a positive charge. This also protonates the silanol groups, minimizing unwanted interactions and improving peak shape.

  • Increase Buffer Concentration: A higher ionic strength buffer can help shield the charged analyte from interacting with the stationary phase surface.

  • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are designed to provide excellent peak shape for basic compounds.

  • Elevate Column Temperature: Increasing the column temperature can improve mass transfer and reduce peak tailing, but be mindful of the thermal stability of your analytes.

Question: My method is not reproducible, and retention times are drifting. What should I check?

Answer: Retention time drift is a common issue that can often be traced back to the mobile phase or the column itself.

  • Insufficient Column Equilibration: This is a very common problem, especially in HILIC and ion-pair chromatography.[10][20] Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before the first injection.

  • Mobile Phase pH Instability: If you are operating near the pKa of your analytes, small shifts in mobile phase pH can cause large changes in retention time.[12][13] Ensure your buffer is used within its effective buffering range.

  • Temperature Fluctuations: Ensure your column oven is maintaining a stable temperature.[20]

  • Column Contamination or Degradation: If the column has been used extensively, it may be contaminated or the stationary phase may be degrading. Try flushing the column or replacing it if necessary.

Experimental Protocols and Workflows

Workflow: Systematic Method Development for Pyrimidine Isomer Separation

This workflow provides a logical progression for developing a robust separation method from scratch.

Caption: A systematic workflow for HPLC method development.

Protocol: Generic HILIC Screening for Polar Pyrimidine Isomers

This protocol is a starting point for separating highly polar pyrimidine isomers.

  • Column Selection:

    • Column 1: ZIC-HILIC (zwitterionic)

    • Column 2: Amide-based HILIC

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.8

    • Mobile Phase B: Acetonitrile

  • Initial Gradient Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 2 µL

    • Gradient:

      • 0.0 min: 95% B

      • 10.0 min: 50% B

      • 10.1 min: 95% B

      • 15.0 min: 95% B (Re-equilibration)

  • Analysis and Optimization:

    • Evaluate the chromatograms for retention and selectivity.

    • If retention is too low, increase the initial percentage of acetonitrile.

    • If resolution is poor, try an alternative mobile phase pH (e.g., 10 mM Ammonium Formate, pH 3.2) to alter the ionization state and selectivity.[10]

References

  • Marrubini, G., Mendoza, B. E. C., & Massolini, G. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography.
  • Galeano Garcia, P., Zimmermann, B. H., & Carazzone, C. (2020). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. Metabolites, 10(10), 398. [Link]
  • MicroSolv Technology Corporation. (n.d.). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • ResearchGate. (n.d.). Enantioselective Separation and Pharmacokinetics of a Chiral 1,4-Dihydropyrimidine Derivative in Rats: A Combined Chromatography and Docking Approach.
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • ResearchGate. (n.d.). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography.
  • Welch Materials. (2024).
  • MicroSolv Technology Corporation. (2025).
  • Wang, Z., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 5(29), 22805-22812. [Link]
  • Studzińska, S., & Buszewski, B. (2013). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Journal of the Serbian Chemical Society, 78(9), 1263-1274. [Link]
  • Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons.
  • Technology Networks. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]
  • Shimadzu. (n.d.).
  • Phenomenex. (n.d.).
  • Chromatography Forum. (2017).
  • Osaka University. (n.d.). Separation of nucleotides by hydrophilic interaction chromatography using the FRULIC-N column. [Link]
  • ResearchGate. (n.d.). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography.
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
  • ACD/Labs. (2023).
  • Science History Institute. (n.d.). Chromatography of Purines and Pyrimidines on Starch Columns. [Link]
  • Wikipedia. (n.d.).
  • Phenomenex. (n.d.). Troubleshooting Guide. [Link]
  • LCGC International. (2011). Back to Basics: The Role of pH in Retention and Selectivity. [Link]
  • ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]
  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]
  • Medium. (n.d.). Chromatography For Troubleshooting Explained. [Link]
  • Cirilli, R., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1913. [Link]
  • Scribd. (n.d.).

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Amino-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Amino-5-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from lab-scale synthesis to pilot or industrial-scale production. We will address common challenges, provide in-depth troubleshooting, and explain the critical process parameters that govern a successful and scalable reaction.

Synthesis Pathway Overview

The most common and industrially viable route to this compound is a variation of the classical Pinner pyrimidine synthesis.[1][2] This method involves the condensation of a guanidine salt with a suitable 1,3-dielectrophile, in this case, a methoxy-substituted malonaldehyde equivalent. The reaction proceeds via a cyclocondensation mechanism.

The core transformation relies on the reaction between guanidine and 2-methoxy-1,3-propanedial (or a more stable precursor/equivalent). Guanidine acts as the N-C-N building block, which condenses with the C-C-C backbone of the methoxy-malonaldehyde derivative to form the pyrimidine ring.

G SM1 Guanidine (or Guanidine Salt) Reaction Cyclocondensation Reaction SM1->Reaction SM2 2-Methoxy-1,3-propanedial (or equivalent, e.g., dimethoxyacetal) SM2->Reaction Base Base (e.g., NaOMe, KOH) Base->Reaction Catalyst Solvent Solvent (e.g., Ethanol, Methanol) Solvent->Reaction Medium Intermediate Unstable Dihydropyrimidine Intermediate Reaction->Intermediate Ring Closure Product This compound Intermediate->Product Aromatization (Oxidation/Elimination) Workup Acidic Workup & Purification Product->Workup

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most prevalent method is the condensation of guanidine (often used as a salt like guanidine hydrochloride or carbonate) with a derivative of 2-methoxymalondialdehyde, such as 1,1,3,3-tetramethoxy-2-methoxypropane, in the presence of a strong base like sodium methoxide or potassium hydroxide.[3][4] This approach is favored for its use of readily available starting materials.

Q2: What are the most critical process parameters (CPPs) to control during scale-up?

There are three primary CPPs that require stringent control:

  • Temperature: The initial condensation is often exothermic. Controlled addition of reagents is crucial to maintain the reaction temperature within the optimal range (typically 20-40°C) to prevent runaway reactions and the formation of thermal degradation byproducts.[4]

  • Base Stoichiometry and Type: The strength and amount of base are critical. A sufficient amount of a strong base is needed to deprotonate the guanidine salt and drive the condensation. However, an excessive amount can lead to unwanted side reactions. Sodium ethoxide or methoxide are commonly used.[5][6]

  • Water Content (Anhydrous Conditions): The presence of water can lead to the hydrolysis of key intermediates and starting materials, significantly reducing the yield.[5] Ensuring all reagents, solvents, and equipment are anhydrous is paramount for a successful synthesis.

Q3: Why are anhydrous conditions so important in this synthesis?

The Pinner synthesis and its variations involve intermediates, such as imidate salts, that are highly susceptible to hydrolysis.[5] If water is present, it can compete with the desired intramolecular cyclization, leading to the formation of undesired amides and esters as byproducts, which complicates purification and lowers the overall yield.

Q4: What are the primary safety concerns when scaling up this synthesis?

  • Handling of Strong Bases: Sodium methoxide and potassium hydroxide are highly corrosive and hygroscopic. In the absence of proper engineering controls, they can cause severe burns upon contact. Large-scale operations require closed-system transfers.

  • Exothermic Reaction: The condensation reaction can release a significant amount of heat. A robust reactor cooling system and a well-defined emergency plan are necessary to manage the exotherm, especially during the addition of reagents.

  • Flammable Solvents: The use of alcohols like methanol or ethanol requires appropriate grounding, inert atmosphere (e.g., nitrogen blanket), and ventilation to prevent the risk of fire or explosion.

Troubleshooting Guide

This section addresses specific issues you may encounter during the scale-up process.

Problem: Low Yield (<75%)

Q: My isolated yield is consistently low after scaling up. What are the likely causes?

A: Low yield is a common scale-up challenge and can stem from several factors.

  • Incomplete Reaction: The most frequent cause is an incomplete reaction, where a significant amount of starting material remains. This can be diagnosed via in-process controls like TLC, GC, or HPLC. The rate-determining step in similar pyrimidine syntheses is often the initial precipitate formation or the final aromatization.[3][7]

    • Solution: Increase the reaction time or temperature moderately. Re-evaluate your base; a stronger base or a different solvent system (e.g., a more polar aprotic solvent) could improve the reaction rate.[7]

  • Side Reaction Pathways: Competing reactions can consume your starting materials. A common side reaction is the Knoevenagel condensation, which can be favored under certain conditions.[5]

    • Solution: Adjust the stoichiometry. Using a slight excess of the guanidine salt (e.g., 1.1–1.3 equivalents) can push the equilibrium toward the desired pyrimidine formation.[5]

  • Product Precipitation & Isolation: The product may be partially soluble in the mother liquor, leading to losses during filtration.

    • Solution: Ensure the reaction mixture is cooled sufficiently (e.g., 0-5°C) before filtration to maximize precipitation.[4] Perform a wash of the filter cake with a minimal amount of cold, non-polar solvent to remove impurities without dissolving the product.

Problem: Reaction Stalls / Incomplete Conversion

Q: My in-process analysis shows significant unreacted starting material even after an extended reaction time. How can I drive the reaction to completion?

A: A stalled reaction points to issues with activation energy or reagent activity.

  • Insufficient Base Strength or Activity: The base may not be strong enough to efficiently generate the reactive guanidine free base, or it may have degraded due to moisture exposure.

    • Solution: Switch to a stronger base (e.g., from sodium carbonate to sodium methoxide). Ensure the base is fresh and handled under strictly anhydrous conditions.

  • Poor Mixing/Mass Transfer: In large reactors, inefficient stirring can lead to localized "hot spots" or areas of low reagent concentration, preventing the reaction from proceeding uniformly.

    • Solution: Verify that the reactor's agitation speed and impeller design are adequate for the reaction volume and viscosity. Baffles within the reactor can also improve mixing.

  • Catalyst-Assisted Synthesis: For challenging condensations, a catalyst can enhance the yield. Studies on analogous pyrimidines have shown that silica-functionalized nanoparticles can act as a "near-homogeneous" catalyst, stabilizing intermediates and improving yields.[3][4][8]

    • Solution: Consider adding a catalyst like Fe3O4@SiO2 (5% w/v) to the reaction mixture. This has been shown to significantly improve yields in similar bulk syntheses.[4][8]

Problem: Significant Byproduct Formation

Q: I'm observing a persistent impurity in my crude product. How can I identify and suppress it?

A: Byproduct formation is often related to reaction conditions or the purity of starting materials.

  • Hydrolysis-Related Impurities: As mentioned, water is a key culprit. If you observe byproducts with molecular weights corresponding to opened-ring structures or esters, hydrolysis is the likely cause.

    • Solution: Oven-dry all glassware. Use anhydrous solvents and reagents. Perform the reaction under an inert nitrogen or argon atmosphere to prevent atmospheric moisture ingress.

  • Self-Condensation of Starting Materials: The 1,3-dielectrophile can potentially self-condense under strongly basic conditions.

    • Solution: Implement a slow, controlled addition of the methoxymalondialdehyde derivative to the guanidine/base mixture. This maintains a low instantaneous concentration of the electrophile, favoring the desired reaction with guanidine.

Problem: Purification & Isolation Issues

Q: The final product is difficult to crystallize or comes out as an oil. What can I do?

A: Purification challenges often arise from residual impurities that inhibit crystallization.

  • Impurities Inhibiting Crystallization: Even small amounts of unreacted starting materials or byproducts can act as crystal growth inhibitors.

    • Solution: Before crystallization, consider a workup step to remove major impurities. This could involve a liquid-liquid extraction or washing the crude solid with a solvent that selectively dissolves the impurity but not the product.

  • Incorrect Recrystallization Solvent: The choice of solvent is critical for effective purification.

    • Solution: A common and effective solvent system for similar pyrimidines is an ethanol-water mixture.[3][4] Dissolve the crude product in a minimal amount of hot ethanol and slowly add water until turbidity is observed. Then, allow it to cool slowly to form pure crystals. Experiment with different solvent/anti-solvent systems if this fails.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis (10g Scale)

This protocol is a representative example based on established pyrimidine synthesis methodologies and should be optimized for your specific laboratory conditions.

Reagents:

  • Guanidine Hydrochloride: 8.5 g (89 mmol, 1.2 eq)

  • 1,1,3,3-Tetramethoxy-2-methoxypropane: 15.5 g (74 mmol, 1.0 eq)

  • Sodium Methoxide: 9.6 g (178 mmol, 2.4 eq)

  • Anhydrous Methanol: 150 mL

Procedure:

  • Setup: Assemble an oven-dried 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reagent Charging: Charge the flask with guanidine hydrochloride and 100 mL of anhydrous methanol. Begin stirring to form a slurry.

  • Base Addition: Carefully add the sodium methoxide portion-wise to the slurry. A mild exotherm may be observed. Stir for 30 minutes at room temperature.

  • Substrate Addition: Dissolve the 1,1,3,3-tetramethoxy-2-methoxypropane in 50 mL of anhydrous methanol and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 60-90 minutes, maintaining the internal temperature below 35°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5°C for 1 hour.

    • A precipitate (sodium chloride) will form. Filter the mixture and wash the solid with a small amount of cold methanol.

    • Combine the filtrates and concentrate under reduced pressure to obtain a crude solid.

    • Neutralize the crude product by dissolving it in water and adjusting the pH to ~7 with dilute HCl.

    • Filter the resulting precipitate, wash with cold water, and dry under vacuum at 50°C.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield this compound as an off-white powder.[9]

Protocol 2: Pilot-Scale Considerations & Modifications
  • Reagent Addition: For larger scales, the dropwise addition of the electrophile is critical. Use a dosing pump for a consistent and controlled addition rate to manage the exotherm.

  • Heat Transfer: Pilot-scale reactors have a lower surface-area-to-volume ratio. Ensure the reactor's cooling jacket is capable of handling the total heat output of the reaction. Perform a safety assessment (e.g., Reaction Calorimetry) to understand the thermal profile.

  • Solid Handling: Transferring large quantities of hygroscopic and corrosive sodium methoxide requires specialized equipment like a glovebox or a contained charging system.

  • Filtration and Drying: A centrifuge or a filter press will be more efficient for isolating large quantities of product compared to lab-scale filtration. A vacuum dryer is recommended for efficient solvent removal.

Data Summaries & Optimization

The following tables present illustrative data to guide optimization efforts.

Table 1: Effect of Base and Solvent on Yield

EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)Purity (HPLC, %)
1KOH (2.2)Ethanol78 (reflux)86895.1
2NaOMe (2.4)Methanol65 (reflux)68298.5
3NaOEt (2.4)Ethanol78 (reflux)68098.2
4K2CO3 (3.0)DMF100124588.7

Table 2: Troubleshooting Summary

G Start Low Yield or Stalled Reaction Check_Conv Check Conversion (TLC/GC/HPLC) Start->Check_Conv High_SM High Starting Material? Check_Conv->High_SM Yes Low_SM Low Starting Material? Check_Conv->Low_SM No Action1 Increase Temp/Time High_SM->Action1 Action2 Use Stronger Base (e.g., NaOMe) High_SM->Action2 Action3 Ensure Anhydrous Conditions High_SM->Action3 Check_Purity Check Crude Purity Low_SM->Check_Purity High_Impurity Major Impurity Present? Check_Purity->High_Impurity Yes Low_Impurity Relatively Clean Crude? Check_Purity->Low_Impurity No Action4 Optimize Stoichiometry (Excess Guanidine) High_Impurity->Action4 Action5 Optimize Isolation (Cooling, Anti-Solvent) Low_Impurity->Action5

Caption: Troubleshooting decision tree for low yield issues.

References

  • Fandrick, D. R., et al. (2014). General and Rapid Pyrimidine Condensation by Addressing the Rate Limiting Aromatization. Organic Letters.
  • Chandrappa, M., et al. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry.
  • ResearchGate. (2017). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Request PDF.
  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine.
  • ACS. (2013). Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. Organic Process Research & Development.
  • SciSpace. (2017). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry.
  • ResearchGate. (2022). Recent Approaches to the Synthesis of Pyrimidine Derivatives.
  • Google Patents. (2002). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. US Patent US6365740B1.
  • National Institutes of Health. (2012). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research.
  • Google Patents. (2020). Preparation method of 2-amino-4, 6-dimethoxypyrimidine. CN Patent CN110818643A.
  • MDPI. (2023). Reconstructive Methodology in the Synthesis of 2-Aminopurine. Molecules.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Peptide Synthesis – Safety Topics.

Sources

Technical Support Center: Recrystallization of Aminopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of aminopyrimidines. This guide is designed for researchers, chemists, and drug development professionals who utilize recrystallization to achieve high-purity aminopyrimidine compounds. Aminopyrimidines are a vital class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals.[1] Their purity is paramount for biological activity, safety, and regulatory compliance.

This document provides in-depth, experience-driven guidance, moving beyond simple protocols to explain the underlying principles that govern success. We will explore common challenges and provide systematic troubleshooting strategies to overcome them.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions encountered during the recrystallization of aminopyrimidines.

Q1: How do I choose the best solvent for my aminopyrimidine compound? A1: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[2][3] For aminopyrimidine derivatives, which are typically polar, good starting points for solvent screening include polar protic solvents like ethanol, methanol, or water, and polar aprotic solvents like acetone or ethyl acetate.[4][5][6] A good practice is to test solubility in a variety of solvents on a small scale (~100 mg of compound in ~1 mL of solvent) to observe these properties directly.[7]

Q2: No crystals are forming even after my solution has cooled. What should I do? A2: This is a common issue, often due to the solution being too dilute (excess solvent was used) or supersaturation.[8] Try the following induction techniques:

  • Scratching: Gently scratch the inside surface of the flask at the solution's meniscus with a glass rod. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.[3]

  • Seeding: Add a single, pure crystal of your compound (a "seed crystal") to the solution to initiate crystallization.[3]

  • Reducing Volume: Carefully evaporate some of the solvent by gentle heating or under reduced pressure to increase the concentration, then allow it to cool again.[8]

Q3: My purified crystals are colored, but the pure compound should be colorless. How do I fix this? A3: Colored impurities can sometimes co-crystallize with your product. To remove them, add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Perform a hot filtration to remove the charcoal, and then allow the clear filtrate to cool and crystallize.[4][9]

Q4: What causes a low yield, and how can I improve it? A4: Low yield can result from several factors:

  • Using too much solvent, which keeps a significant amount of your product dissolved in the mother liquor.[4]

  • Premature crystallization during hot filtration, causing product loss on the filter paper.[4][10] To improve yield, use the minimum amount of hot solvent necessary to fully dissolve the compound and ensure your filtration apparatus is pre-heated to prevent premature crystal formation.[4][10]

Q5: What is "oiling out," and why does it happen? A5: "Oiling out" is when the compound separates from the solution as a liquid (an oil) instead of solid crystals.[11][12] This often occurs when the solution becomes supersaturated at a temperature that is above the compound's melting point, or if the impurity level is very high.[11][13] The oil can trap impurities, hindering purification.[12][14]

Section 2: Troubleshooting Guides

This section provides a deeper dive into specific experimental problems, explaining the causes and offering systematic solutions.

Guide 1: The Compound "Oiled Out"

Problem: Upon cooling, the compound separates as a liquid or a gooey precipitate instead of forming distinct crystals.

Root Cause Analysis: Oiling out is a form of liquid-liquid phase separation that precedes crystallization.[14] It is kinetically favored when the energy barrier to form a liquid droplet is lower than the barrier to form an ordered crystal lattice. This is common under several conditions:

  • High Supersaturation: The solution is too concentrated, causing the compound to crash out of solution above its melting point.

  • Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of the solute.[11][13]

  • High Impurity Load: Impurities can depress the melting point of the mixture, making oiling out more likely.[13]

  • Rapid Cooling: Fast cooling doesn't allow sufficient time for molecules to orient into a crystal lattice.

Solutions Workflow:

G cluster_troubleshoot Further Troubleshooting start Problem: Compound Oiled Out reheat 1. Reheat the solution to redissolve the oil start->reheat add_solvent 2. Add a small amount of additional hot solvent (10-20% increase) reheat->add_solvent slow_cool 3. Allow to cool VERY slowly (e.g., in a warm water bath or insulated dewar) add_solvent->slow_cool check_crystals Crystals Form? slow_cool->check_crystals success Success: Collect Crystals check_crystals->success Yes change_solvent 4a. Change Solvent System: - Choose a lower boiling point solvent. - Switch to a two-solvent system. check_crystals->change_solvent No seed_crystal 4b. Use a Seed Crystal: Add seed crystal at a temperature just above the oiling-out point. pre_purify 4c. Pre-purify Material: If impurities are high, consider column chromatography first. G start Start: Crude Aminopyrimidine dissolve 1. Dissolution: Place crude solid in Erlenmeyer flask. Add minimal boiling solvent until just dissolved. start->dissolve hot_filter 2. Hot Filtration (if needed): Filter hot solution to remove insoluble impurities. dissolve->hot_filter cool_rt 3. Cooling: Allow filtrate to cool slowly to room temperature. hot_filter->cool_rt cool_ice 4. Ice Bath: Cool flask in an ice bath to maximize crystal formation. cool_rt->cool_ice vac_filter 5. Isolation: Collect crystals by vacuum filtration using a Büchner funnel. cool_ice->vac_filter wash 6. Washing: Rinse crystals with a small amount of ice-cold solvent. vac_filter->wash dry 7. Drying: Dry crystals under vacuum to remove residual solvent. wash->dry finish End: Pure Aminopyrimidine Crystals dry->finish

Caption: Workflow for single-solvent recrystallization.

Step-by-Step Methodology:

  • Dissolution: Place the crude aminopyrimidine in an Erlenmeyer flask. Add a boiling chip or stir bar. Add a small portion of the selected solvent and heat the mixture to a gentle boil. [15]Continue adding the solvent in small portions until the compound is completely dissolved. [3][4]Avoid adding a large excess.

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts) or if decolorizing charcoal was used, perform a hot gravity filtration into a pre-warmed flask. [2][16]This step must be done quickly to prevent the product from crystallizing in the funnel. [17]3. Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. [17]Slow cooling is essential for the formation of large, pure crystals. [2]4. Maximize Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 15 minutes to induce maximum precipitation. [3][17]5. Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. [3]6. Washing: While the crystals are still in the funnel, wash them with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces. [4]7. Drying: Transfer the purified crystals to a watch glass and dry them in a desiccator or a vacuum oven to remove all traces of solvent.

References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • Solubility of Things. (n.d.). 2-Aminopyrimidine.
  • Kyoto University. (n.d.). Hot Filtration & Recrystallization. Operation Guide for Chemistry Experiments.
  • Safrole. (n.d.). Recrystallization and hot filtration.
  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry.
  • Zhang, C., et al. (2022). Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents. Journal of Chemical & Engineering Data.
  • Chemistry LibreTexts. (2022). 2.5: Hot Filtration.
  • Chemistry LibreTexts. (2022). 1.5E: Hot Filtration.
  • American Chemical Society. (2022). Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents at Temperatures Ranging from 272.65 to 323.35 K. Journal of Chemical & Engineering Data.
  • ResearchGate. (2018). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. Journal of Chemical Thermodynamics.
  • Wired Chemist. (n.d.). Recrystallization.
  • Khan, I., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • Scientific Reports. (2022). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Nature.
  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry.
  • ACS Publications. (2016). Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. Organic Process Research & Development.
  • Journal of the American Chemical Society. (1951). A New Synthesis of 2-Aminopyrimidine. J. Am. Chem. Soc..
  • Reddit. (2023). Recrystallization Issues. r/Chempros.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • Wellesley College. (n.d.). Recrystallization.
  • Google Patents. (2015). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
  • MDPI. (2019). Cocrystals of 2-Aminopyrimidine with Boric Acid—Crystal Engineering of a Novel Nonlinear Optically (NLO) Active Crystal. Crystals.
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Google Patents. (2006). CN1807415A - 4-aminopyridine preparation method.
  • Google Patents. (2013). CN102952083B - Preparation method of 2-amino pyrimidine.
  • Google Patents. (2013). CN102952083A - Preparation method of 2-amino pyrimidine.
  • National Institutes of Health. (n.d.). 4-Aminopyrimidine. PubChem.
  • PubMed. (1995). Human polymorphism in drug metabolism: mutation in the dihydropyrimidine dehydrogenase gene results in exon skipping and thymine uracilurea. Genomics.
  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.
  • PubMed. (1997). Aminopyrimidines with high affinity for both serotonin and dopamine receptors. Journal of Medicinal Chemistry.
  • PubMed. (1997). Molecular mechanisms of genetic polymorphisms of drug metabolism. Pharmacology.

Sources

Technical Support Center: Addressing Resistance to Pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimidine-based inhibitors. This class of small molecules is pivotal in targeted cancer therapy, often targeting the ATP-binding pocket of kinases like EGFR. However, the emergence of drug resistance is a significant clinical and experimental challenge, frequently leading to therapeutic failure.[1] Acquired resistance can manifest through various biological mechanisms, including alterations in the drug's target, activation of alternative signaling pathways, or changes in drug metabolism and efflux.[2]

This guide is designed to provide you with practical, in-depth troubleshooting strategies and validated experimental protocols to identify, characterize, and potentially overcome resistance mechanisms encountered in your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when suspecting drug resistance.

Q1: My cancer cell line, which was initially sensitive to my pyrimidine inhibitor, now grows at high concentrations. How do I confirm this is acquired resistance?

A1: The first step is to quantitatively confirm the shift in sensitivity. This is achieved by comparing the half-maximal inhibitory concentration (IC50) of the inhibitor in your current cell line versus the original, sensitive parental cell line.[2] A significant rightward shift in the dose-response curve, indicating a higher IC50 value, is the standard confirmation of acquired resistance.

Q2: What are the primary categories of resistance mechanisms I should consider?

A2: Acquired resistance to targeted therapies like pyrimidine-based inhibitors typically falls into three main categories:

  • On-Target Resistance: Genetic alterations in the target protein itself that prevent the inhibitor from binding effectively. The classic example is the "gatekeeper" mutation.[3]

  • Bypass Signaling (Off-Target Resistance): Activation of alternative or parallel signaling pathways that compensate for the inhibition of the primary target, thus restoring downstream signals for proliferation and survival.[3][4][5]

  • Pharmacokinetic Resistance: Mechanisms that reduce the intracellular concentration of the drug. This often involves the overexpression of drug efflux pumps, such as ATP-binding cassette (ABC) transporters.[2][6]

Q3: Is it possible for my cells to have more than one resistance mechanism at play?

A3: Yes, it is quite common. Tumors and cancer cell lines are heterogeneous.[7][8] A population of resistant cells may harbor multiple resistance mechanisms simultaneously or evolve new ones under continued selective pressure from the inhibitor. For instance, a cell line could have both a gatekeeper mutation and an amplified bypass pathway.

Part 2: Troubleshooting Guides

This section provides a structured approach to diagnosing the specific type of resistance in your experimental model.

Workflow for Diagnosing Resistance

This workflow provides a logical sequence of experiments to systematically identify the underlying resistance mechanism.

G start Suspected Resistance: Cells growing in presence of inhibitor ic50 Step 1: Confirm Resistance Perform IC50 Assay vs. Parental Line start->ic50 is_resistant Is IC50 significantly increased? ic50->is_resistant seq_target Step 2: Check for On-Target Mutations Sanger/NGS of target gene's kinase domain is_resistant->seq_target Yes no_res Not Resistant / Other Issue (Check compound, passage #, etc.) is_resistant->no_res No mutation_found Mutation detected? seq_target->mutation_found phospho_array Step 3: Screen for Bypass Pathways Phospho-RTK Array or Western Blot Panel mutation_found->phospho_array No on_target_res Conclusion: On-Target Resistance (e.g., Gatekeeper Mutation) mutation_found->on_target_res Yes bypass_active Bypass pathway activated? phospho_array->bypass_active efflux_assay Step 4: Investigate Drug Efflux ABC Transporter Expression (qPCR/WB) and/or Efflux Assay (e.g., Rhodamine 123) bypass_active->efflux_assay No bypass_res Conclusion: Bypass Pathway Activation (e.g., MET Amplification) bypass_active->bypass_res Yes efflux_res Conclusion: Pharmacokinetic Resistance (e.g., P-gp Overexpression) efflux_assay->efflux_res

Caption: A decision-tree workflow for systematically diagnosing resistance mechanisms.

Guide 1: Investigating On-Target Resistance

Issue: My cells are resistant, and I suspect a mutation in the drug's target kinase.

Causality: Pyrimidine inhibitors often bind within the kinase domain of a target protein. A mutation in this domain, particularly at the "gatekeeper" residue which controls access to a hydrophobic pocket, can sterically hinder the drug from binding without necessarily abolishing the kinase's enzymatic activity.[3] For example, the T790M mutation in EGFR is a well-known mechanism of resistance to first-generation EGFR inhibitors.[4]

Troubleshooting Steps:

  • Sequence the Target Gene:

    • Action: Extract genomic DNA from both your resistant and the parental sensitive cells. Perform Sanger sequencing or Next-Generation Sequencing (NGS) focused on the kinase domain of the target gene.

    • Rationale: This directly identifies any single nucleotide polymorphisms (SNPs) that result in amino acid changes. Comparing the resistant and parental sequences is crucial to confirm the mutation is acquired.[9]

  • Validate the Mutation's Effect:

    • Action: If a mutation is identified, validate its role in conferring resistance. This can be done by introducing the mutation into the sensitive parental cell line using CRISPR/Cas9 or by transfecting cells with a plasmid expressing the mutant protein.[8][9]

    • Rationale: This step definitively proves that the specific mutation is sufficient to cause the observed resistance phenotype, ruling out other coincidental mutations.

Guide 2: Investigating Bypass Signaling Pathways

Issue: I've sequenced the target and found no mutations, but my cells are still highly resistant.

Causality: Cancer cells can evade a targeted inhibitor by activating a parallel signaling pathway that provides the same downstream pro-survival and proliferative signals.[3][5] For instance, in EGFR-mutant lung cancer, amplification of the MET receptor tyrosine kinase can confer resistance to EGFR inhibitors by reactivating the PI3K/AKT and MEK/ERK pathways, even while EGFR remains inhibited.[5][10]

G cluster_0 Sensitive Cell cluster_1 Resistant Cell (Bypass) EGFR_S Active EGFR (Oncogenic Driver) PI3K_S PI3K/AKT Pathway EGFR_S->PI3K_S MEK_S MEK/ERK Pathway EGFR_S->MEK_S Inhibitor_S Pyrimidine Inhibitor Inhibitor_S->EGFR_S Proliferation_S Proliferation/ Survival PI3K_S->Proliferation_S MEK_S->Proliferation_S Apoptosis Apoptosis EGFR_R Inhibited EGFR Inhibitor_R Pyrimidine Inhibitor Inhibitor_R->EGFR_R MET Amplified MET (Bypass RTK) PI3K_R PI3K/AKT Pathway MET->PI3K_R MEK_R MEK/ERK Pathway MET->MEK_R Proliferation_R Proliferation/ Survival PI3K_R->Proliferation_R MEK_R->Proliferation_R

Caption: Bypass signaling: MET amplification restores downstream signaling despite EGFR inhibition.

Troubleshooting Steps:

  • Screen for Hyper-activated Kinases:

    • Action: Use a phospho-receptor tyrosine kinase (RTK) array. Lyse untreated parental cells and inhibitor-treated resistant cells and apply the lysates to the array.

    • Rationale: This provides a broad, unbiased screen to identify which RTKs are hyper-phosphorylated (and thus active) in the resistant cells specifically in the presence of the inhibitor.

  • Validate the Candidate Bypass Pathway:

    • Action: Once a candidate is identified (e.g., MET), validate its activation using Western blotting to check for phosphorylation of the receptor and its key downstream effectors (e.g., p-MET, p-AKT, p-ERK).

    • Rationale: This confirms the array result and demonstrates that the candidate pathway is actively signaling.

  • Test for Re-sensitization:

    • Action: Treat the resistant cells with your pyrimidine inhibitor in combination with a specific inhibitor of the identified bypass pathway (e.g., an EGFR inhibitor + a MET inhibitor).

    • Rationale: If the combination restores sensitivity and induces cell death, it provides strong functional evidence that the bypass pathway is the primary mechanism of resistance.[4][10]

Guide 3: Investigating Pharmacokinetic Resistance

Issue: No on-target mutations or bypass pathways are evident. Could the drug not be reaching its target?

Causality: Cells can develop resistance by reducing the intracellular concentration of a drug. A primary mechanism is the upregulation of ABC transporters, which act as efflux pumps to actively remove cytotoxic agents from the cell.[6][11] P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2) are frequently implicated in multidrug resistance.[12][13]

Troubleshooting Steps:

  • Assess ABC Transporter Expression:

    • Action: Compare the mRNA and protein levels of key ABC transporters (ABCB1, ABCC1, ABCG2) in resistant and parental cells using qPCR and Western blotting.

    • Rationale: A significant increase in the expression of one or more of these transporters in the resistant line is a strong indicator of this mechanism.

  • Perform a Functional Efflux Assay:

    • Action: Use a fluorescent substrate of ABC transporters, like Rhodamine 123 (for P-gp). Incubate both parental and resistant cells with the dye and measure intracellular fluorescence over time using flow cytometry or a plate reader.

    • Rationale: Resistant cells overexpressing an active efflux pump will show lower fluorescence accumulation compared to parental cells, as they will actively pump the dye out.

  • Test for Reversal with an ABC Transporter Inhibitor:

    • Action: Perform an IC50 experiment on your resistant cells with your pyrimidine inhibitor, both with and without a known ABC transporter inhibitor (e.g., Verapamil or Tariquidar).

    • Rationale: If the addition of the transporter inhibitor significantly lowers the IC50 of your pyrimidine inhibitor, it confirms that drug efflux is a major contributor to the resistance.[11]

Part 3: Data Presentation & Key Protocols

Table 1: Example IC50 Shift Data

This table illustrates how to present data confirming a shift in inhibitor sensitivity.

Cell LineInhibitorIC50 (Parental)IC50 (Resistant)Fold-Change
NCI-H1975EGFR Inhibitor X15 nM950 nM63.3
A549Kinase Inhibitor Y50 nM2.5 µM50.0
Protocol 1: Determination of IC50 by Cell Viability Assay

This protocol details the steps to measure the dose-dependent effect of an inhibitor on cell viability.

  • Cell Seeding: Seed parental and resistant cells into separate 96-well plates at a pre-determined optimal density. Allow cells to attach overnight in a 37°C, 5% CO2 incubator.

  • Drug Preparation: Prepare a 2x concentrated serial dilution of your pyrimidine-based inhibitor in culture medium. A typical range might be from 10 µM down to 1 pM in 10-fold or 3-fold steps.

  • Cell Treatment: Remove the existing medium from the cells and add the 2x drug dilutions. Include wells with medium only (no drug) as a 100% viability control and wells with a cytotoxic agent (e.g., staurosporine) or no cells as a 0% viability control.

  • Incubation: Incubate the plates for a duration appropriate for your cell line's doubling time (typically 48-72 hours).

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT) to each well according to the manufacturer's instructions.

  • Data Acquisition: Read the plate output (luminescence, fluorescence, or absorbance) using a microplate reader.

  • Data Analysis: Normalize the data to your controls. Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve using software like GraphPad Prism to determine the IC50 value.

Protocol 2: Western Blot for Phospho-Kinase Validation

This protocol is for confirming the activation of a candidate bypass pathway.

  • Cell Lysis: Culture parental and resistant cells to ~80% confluency. For the resistant line, treat with the pyrimidine inhibitor at its IC50 for a specified time (e.g., 2-4 hours) to ensure the primary target is inhibited. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of your target (e.g., anti-phospho-MET). Use an antibody for the total protein (e.g., anti-total-MET) and a housekeeping protein (e.g., anti-GAPDH or anti-β-actin) on separate blots or after stripping as loading controls.

  • Washing and Secondary Antibody Incubation: Wash the membrane thoroughly with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, then apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

References

  • Signal Transduction. (n.d.). Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops. PubMed Central.
  • Frontiers. (2024). Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer. Frontiers.
  • Pao, W., et al. (2013). Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer. PMC.
  • Ercan, D., et al. (2015). EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors. PubMed.
  • Frontiers. (n.d.). Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges. Frontiers.
  • Weigert, A., et al. (2022). Resistance of Lung Cancer to EGFR-Specific Kinase Inhibitors: Activation of Bypass Pathways and Endogenous Mutators. MDPI.
  • Jovelet, C., et al. (2014). A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors. JoVE.
  • Frontiers. (n.d.). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers.
  • PubMed. (2019). Resistance mechanisms and cross-resistance for a pyridine-pyrimidine amide inhibitor of microtubule polymerization. PubMed.
  • Sharma, S. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate.
  • eLife. (2022). Method developed to identify treatment resistant cancer cells in tumours. eLife.
  • Singh, S. B., et al. (2020). Molecular Mechanism of Drug Resistance. PMC.
  • Ren, X., et al. (2021). Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. PMC.
  • ResearchGate. (2019). Resistance mechanisms and cross-resistance for a pyridine-pyrimidine amide inhibitor of microtubule polymerization. ResearchGate.
  • PubMed. (2020). Pyrimidine: A promising scaffold for optimization to develop the inhibitors of ABC transporters. PubMed.
  • Fujimoto, A., et al. (2024). Identification of Target Genes Using Innovative Screening Systems. PMC.
  • eLife. (2020). Finding the mutations that drive resistance. eLife.
  • YouTube. (2024). Scientists Discover Breakthrough Method to Target Treatment-Resistant Cancers. YouTube.
  • PubMed. (2015). ABC Transporter Inhibitors in Reversing Multidrug Resistance to Chemotherapy. PubMed.
  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate.
  • Choi, C. H. (2005). ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal. PMC.
  • Liu, X., et al. (2016). Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms. PMC.
  • Wu, C.-P., et al. (2008). Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies. PMC.
  • GSC Online Press. (2023). Short notes on molecular mechanisms behind antimicrobial drug resistance. GSC Online Press.
  • Dove Medical Press. (2024). Resistance Mechanisms and Molecular Epidemiology of Neisseria gonorrhoeae with Low Susceptibility/Resistance to Azithromycin or Cephalosporins. Dove Medical Press.
  • Biology LibreTexts. (2021). 11.7: Mechanisms for Resistance. Biology LibreTexts.

Sources

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of 2-Amino-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 2-Amino-5-methoxypyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document provides a detailed analysis of its ¹H and ¹³C NMR spectra, a comparison with alternative analytical methodologies, and comprehensive experimental protocols. Our objective is to furnish a practical and scientifically rigorous resource for the unambiguous structural elucidation and purity assessment of this important pyrimidine derivative.

The Central Role of NMR in the Structural Elucidation of Substituted Pyrimidines

In the realm of organic chemistry, and particularly in the synthesis of novel therapeutic agents and functional materials, the precise determination of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose. For heterocyclic systems like this compound, NMR provides unparalleled insight into the electronic environment of each atom, enabling the confirmation of the desired molecular framework and the identification of any impurities. The pyrimidine core, a key scaffold in numerous biologically active molecules, presents a unique electronic landscape that is exquisitely sensitive to the nature and position of its substituents. This guide will dissect the nuances of the ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding for its characterization.

Analysis of the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For this compound, the spectrum is characterized by distinct signals for the pyrimidine ring protons, the amino group protons, and the methoxy group protons.

Experimental ¹H NMR Data (DMSO-d₆, 400 MHz):

Signal AssignmentChemical Shift (δ) ppmMultiplicityIntegration
H4/H68.02Singlet2H
-NH₂6.06Broad Singlet2H
-OCH₃3.71Singlet3H

Interpretation of the ¹H NMR Spectrum:

  • Pyrimidine Ring Protons (H4 and H6): The two protons on the pyrimidine ring are chemically equivalent due to the molecule's symmetry. They appear as a sharp singlet at 8.02 ppm. The downfield chemical shift is attributed to the deshielding effect of the electronegative nitrogen atoms within the aromatic ring.

  • Amino Group Protons (-NH₂): The protons of the primary amine group typically appear as a broad singlet, in this case at 6.06 ppm. The broadness of the signal is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent.

  • Methoxy Group Protons (-OCH₃): The three protons of the methoxy group are equivalent and resonate as a sharp singlet at 3.71 ppm. This upfield chemical shift is characteristic of protons on a carbon adjacent to an oxygen atom.

Predicted ¹³C NMR Spectrum of this compound and Comparative Analysis

Predicted ¹³C NMR Data and Comparison with Related Compounds:

Carbon AtomPredicted Chemical Shift (δ) ppm for this compoundExperimental δ (ppm) for 2-AminopyrimidineExperimental δ (ppm) for Pyrimidine[1][2]
C2~163163.1157.4
C4/C6~145158.5157.4
C5~140109.3121.9
-OCH₃~55--

Rationale for Predicted Chemical Shifts:

  • C2: The carbon atom bonded to the amino group is expected to be significantly deshielded due to the electronegativity of the two adjacent nitrogen atoms. Its chemical shift is predicted to be around 163 ppm, similar to that in 2-aminopyrimidine.

  • C4 and C6: These two carbon atoms are equivalent and are deshielded by the adjacent ring nitrogens. The presence of the electron-donating methoxy group at the C5 position is expected to have a minor shielding effect compared to unsubstituted pyrimidine.

  • C5: The C5 carbon is directly attached to the electron-donating methoxy group, which will cause a significant downfield shift compared to 2-aminopyrimidine.

  • -OCH₃: The carbon of the methoxy group is expected to resonate in the typical upfield region for such functionalities, around 55 ppm.

Comparative Analysis with Alternative Analytical Techniques

While NMR spectroscopy is the cornerstone for structural elucidation, a comprehensive characterization of this compound often involves a multi-technique approach.[3]

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern.High sensitivity, small sample requirement.Does not provide detailed structural connectivity.
Infrared (IR) Spectroscopy Identifies the presence of functional groups (e.g., -NH₂, C-O, aromatic C=N).Fast, non-destructive.Provides limited information on the overall molecular structure.
High-Performance Liquid Chromatography (HPLC) Assesses purity and quantifies impurities.High resolution and sensitivity for quantitative analysis.Does not provide structural information of the primary component.
Elemental Analysis Determines the elemental composition (C, H, N).Confirms the empirical and molecular formula.Does not provide information on isomerism or functional groups.

This multi-faceted approach ensures the unambiguous identification, purity assessment, and overall quality control of this compound for its intended applications.

Experimental Protocol for NMR Spectral Acquisition

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • ¹H NMR: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • ¹³C NMR: Accurately weigh 20-30 mg of the compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.

2. NMR Spectrometer Setup:

  • Use a 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.

  • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

  • Shim the magnetic field to achieve optimal resolution and peak shape.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16

  • Relaxation Delay: 2 seconds.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: 0-180 ppm.

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Relaxation Delay: 5 seconds.

5. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase the spectra to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

Visualizing the Molecular Structure and NMR Assignments

To aid in the interpretation of the NMR data, the following diagrams illustrate the molecular structure of this compound with atom numbering for NMR assignments and a conceptual workflow for its analytical characterization.

Caption: Molecular structure of this compound with atom numbering.

G cluster_workflow Analytical Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR HPLC HPLC Sample->HPLC Data_Analysis Data Analysis and Structural Elucidation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis HPLC->Data_Analysis

Caption: A typical analytical workflow for the characterization of this compound.

Conclusion

This comprehensive guide has provided a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in experimental data and predictive methodologies based on structurally related compounds. By presenting a thorough interpretation of the spectral data, a comparison with alternative analytical techniques, and a detailed experimental protocol, this document serves as a valuable resource for researchers in the chemical and pharmaceutical sciences. The robust characterization of such fundamental heterocyclic building blocks is essential for the advancement of drug discovery and materials science.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7978, 2-Aminopyrimidine.
  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.
  • Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • ResearchGate. IR, NMR spectral data of pyrimidine derivatives.
  • Taylor & Francis Online. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
  • National Center for Biotechnology Information (2024). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking.
  • ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the...
  • Canadian Journal of Chemistry. A simple 1H nmr conformational study of some heterocyclic azomethines.
  • ACS Publications. The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane.
  • SpectraBase. Pyrimidine - Optional[13C NMR] - Chemical Shifts.
  • ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
  • MDPI. Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds.
  • CASPRE. 13C NMR Predictor.
  • ResearchGate. H.NMR-Spectrum of Heterocyclic Compound {2}.
  • Mestrelab Research. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs).
  • NMRDB.org. Predict 13C carbon NMR spectra.
  • ResearchGate. 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c)...
  • Scribd. Predict 13C Carbon NMR Spectra.
  • Wiley Science Solutions. KnowItAll Informatics Training - NMR Predictions.
  • ScienceDirect. Basic 1H- and 13C-NMR Spectroscopy.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.

Sources

A Comparative Guide to the Structural Confirmation of 2-Amino-5-methoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The 2-amino-5-methoxypyrimidine core, in particular, offers a versatile platform for synthesizing novel compounds with potential therapeutic activities. However, the synthesis of new derivatives is only the first step; unambiguous confirmation of their chemical structure is a critical, non-negotiable requirement for advancing any candidate. Mischaracterization can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety issues.

This guide provides an in-depth comparison of the three primary analytical techniques used for structural elucidation—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. We will move beyond simple procedural descriptions to explain the causal logic behind experimental choices and demonstrate how these techniques can be integrated into a self-validating workflow to ensure the highest degree of scientific integrity.

Mass Spectrometry (MS): The First Line of Inquiry

Mass spectrometry is the initial checkpoint for any newly synthesized compound. Its primary function is to determine the molecular weight of the target molecule with high precision, thereby confirming that the desired reaction has occurred and providing the elemental composition.

Expertise & Experience: Why MS First? Before investing significant time in complex NMR studies or crystallization attempts, a rapid MS analysis provides immediate confirmation of the molecular ion. High-Resolution Mass Spectrometry (HRMS), in particular, can provide an exact mass measurement to within a few parts per million (ppm). This level of accuracy allows for the confident determination of the compound's elemental formula, a crucial piece of evidence that distinguishes the target molecule from potential isomers or byproducts.

The fragmentation patterns observed in MS are also highly informative.[3][4][5] Electron Impact (EI) or Collision-Induced Dissociation (CID) will break the molecule at its weakest bonds, and the resulting fragments provide clues that corroborate the proposed structure. For pyrimidine derivatives, characteristic fragmentation often involves the decomposition of the pyrimidine ring or the loss of substituent groups.[4][6]

Comparative MS Techniques
TechniqueInformation ProvidedSample RequirementThroughputKey Advantage
Electrospray Ionization (ESI) Molecular Ion (e.g., [M+H]⁺)ng-µg, solutionHigh"Soft" ionization, ideal for polar, non-volatile compounds.
Electron Impact (EI) Molecular Ion (M⁺), Rich Fragmentationng-µg, volatileHighProvides a reproducible fragmentation "fingerprint".[4]
HRMS (e.g., TOF, Orbitrap) Exact Mass, Elemental Formulang-µg, solution/solidMediumUnambiguous confirmation of elemental composition.
Experimental Protocol: LC-HRMS Analysis
  • Sample Preparation: Dissolve ~1 mg of the derivative in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock. Further dilute to a working concentration of 1-10 µg/mL.

  • Chromatographic Separation (LC): Inject 1-5 µL of the sample onto a C18 reverse-phase column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid to promote ionization). This step separates the target compound from impurities.

  • Ionization (ESI): The column eluent is directed into the ESI source. A high voltage is applied, creating a fine spray of charged droplets.

  • Mass Analysis (TOF/Orbitrap): As the solvent evaporates, charged ions are released and enter the mass analyzer, which measures their mass-to-charge ratio (m/z) with high precision.

  • Data Analysis: The resulting spectrum will show a peak corresponding to the exact mass of the protonated molecule ([M+H]⁺). This value is compared to the theoretical mass calculated from the expected molecular formula.

Workflow Visualization

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Prep Dissolve Derivative (~1 mg/mL) LC Liquid Chromatography (Separation) Prep->LC ESI Electrospray Ionization (Ion Formation) LC->ESI HRMS High-Resolution MS (m/z Measurement) ESI->HRMS Data Confirm [M+H]⁺ Determine Elemental Formula HRMS->Data

Fig 1. A typical workflow for LC-HRMS analysis.

Nuclear Magnetic Resonance (NMR): The Blueprint of Connectivity

While MS confirms what a molecule is made of, NMR spectroscopy reveals how the atoms are connected. It is the most powerful technique for elucidating the detailed structure of a molecule in solution.[7][8] For this compound derivatives, a suite of NMR experiments can definitively establish the carbon-hydrogen framework, confirm the substitution pattern, and provide insights into the molecule's conformation.

Expertise & Experience: An Orthogonal Approach The choice of NMR experiments should be logical and cumulative. A simple 1D ¹H NMR is the starting point, providing information on the number and environment of protons. This is followed by a ¹³C NMR to map the carbon backbone. However, the true power lies in 2D NMR experiments, which reveal correlations between nuclei.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range correlations (2-3 bonds) between protons and carbons. This is often the key experiment for piecing together the molecular puzzle, connecting fragments, and confirming the position of substituents that lack protons (e.g., a quaternary carbon).

Expected ¹H NMR Spectral Data for the Core Scaffold
ProtonExpected Chemical Shift (δ, ppm)MultiplicityRationale
OCH₃ 3.8 - 4.0Singlet (s)Protons on a methoxy group adjacent to an aromatic ring.
NH₂ 5.0 - 7.0Broad Singlet (br s)Exchangeable protons of the amino group.
H4, H6 8.0 - 8.5Singlet (s)Aromatic protons on the electron-deficient pyrimidine ring.

Note: These are approximate values. Actual shifts will vary based on the specific derivative and solvent used.

Experimental Protocol: Full NMR Structural Elucidation
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it can help in observing exchangeable protons like those on the amino group.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. This confirms the presence of key functional groups (methoxy, amino, aromatic protons) and provides an initial assessment of purity.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPT or APT pulse sequence) to identify all unique carbon environments.

  • 2D COSY Acquisition: Run a standard COSY experiment to establish proton-proton coupling networks.

  • 2D HSQC Acquisition: Run an HSQC experiment to create a map linking each proton to its directly attached carbon.

  • 2D HMBC Acquisition: Acquire an HMBC spectrum. This is crucial for confirming the placement of the methoxy group at the C5 position (by observing a correlation from the OCH₃ protons to the C5 carbon) and for establishing connectivity between the pyrimidine core and other substituents.

  • Data Integration: Synthesize the data from all experiments to build the final, confirmed structure.

Workflow Visualization

NMR_Workflow Prep Dissolve 5-10 mg in Deuterated Solvent H1 1D ¹H NMR (Proton Environments) Prep->H1 C13 1D ¹³C NMR (Carbon Backbone) H1->C13 Build Assemble Data & Confirm Connectivity H1->Build COSY 2D COSY (¹H-¹H Coupling) C13->COSY C13->Build HSQC 2D HSQC (Direct ¹H-¹³C) COSY->HSQC COSY->Build HMBC 2D HMBC (Long-Range ¹H-¹³C) HSQC->HMBC HSQC->Build HMBC->Build XRay_Workflow cluster_crystal Crystal Growth cluster_diffraction Data Collection & Analysis cluster_result Final Output Purify High Purity Compound Screen Screen Solvents (Vapor Diffusion, etc.) Purify->Screen Crystal Obtain Single Diffraction-Quality Crystal Screen->Crystal Mount Mount Crystal on Goniometer Crystal->Mount Diffract Collect Diffraction Data (X-ray Diffractometer) Mount->Diffract Solve Solve & Refine Structure Diffract->Solve Result Unambiguous 3D Atomic Model Solve->Result

Sources

A Senior Application Scientist's Guide to LC-MS for the Purity Assessment of Synthesized Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the structural integrity and purity of synthesized heterocyclic compounds like pyrimidines are paramount. These nitrogen-containing aromatics form the backbone of numerous therapeutic agents, and even minor impurities can significantly impact their efficacy, safety, and stability. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for the purity assessment of synthesized pyrimidines, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Critical Role of Purity in Pyrimidine-Based Drug Candidates

Pyrimidines are a core scaffold in a vast array of pharmaceuticals, including antiviral agents, anticancer drugs, and central nervous system modulators. The synthetic routes to these molecules can often yield a mixture of the desired product along with starting materials, by-products, and isomers. The presence of these impurities can have significant consequences:

  • Altered Pharmacokinetics and Pharmacodynamics: Impurities can compete with the active pharmaceutical ingredient (API) for binding sites, leading to reduced efficacy.

  • Toxicity: Certain impurities may be toxic, even at low concentrations, posing a significant safety risk.

  • Degradation: Impurities can compromise the stability of the final drug product, leading to a shorter shelf life.

Therefore, the accurate and precise determination of purity is a non-negotiable aspect of the drug development pipeline.

LC-MS: The Gold Standard for Purity Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the preferred method for the purity assessment of small molecules like pyrimidines. This powerful technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a dual-layered approach to sample characterization.

Mechanism of Action: A Synergistic Partnership
  • Liquid Chromatography (LC): The synthesized pyrimidine sample is first introduced into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The sample travels through a column packed with a stationary phase. Based on the analyte's physicochemical properties (e.g., polarity, size), it interacts differently with the stationary phase and the mobile phase (a solvent or mixture of solvents). This differential interaction leads to the separation of the main pyrimidine compound from its impurities.

  • Mass Spectrometry (MS): As the separated components elute from the LC column, they are introduced into the mass spectrometer. Here, the molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The detector then records the abundance of each ion at a specific m/z, generating a mass spectrum. This spectrum provides a molecular fingerprint, allowing for the identification and quantification of the target pyrimidine and any co-eluting impurities.

Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is a powerful tool, it is essential to understand its performance in the context of other available analytical methods.

Technique Principle Strengths Limitations
LC-MS Chromatographic separation followed by mass-based detection.High sensitivity and selectivity.[1] Provides molecular weight information.[2] Capable of identifying unknown impurities.Higher instrument cost and complexity. Matrix effects can cause ion suppression.
HPLC-UV Chromatographic separation followed by UV-Vis absorbance detection.[3][4][5]Robust, reliable, and widely available.[3] Good for quantifying known impurities with a chromophore.[3][4][5]Lower sensitivity than MS for some compounds. Cannot identify unknown impurities without a reference standard. Not suitable for compounds without a UV chromophore.
NMR Nuclear magnetic resonance spectroscopy measures the magnetic properties of atomic nuclei.[6]Provides detailed structural information.[7] Can be used for absolute quantification (qNMR) without a reference standard for each analyte.[6][8][9] Non-destructive.[6][9]Lower sensitivity than LC-MS. Requires larger sample amounts. Complex mixtures can lead to overlapping signals.
CE Separation of ions in a capillary based on their electrophoretic mobility under an applied electric field.[10][11][12]High separation efficiency and resolution.[10][11] Requires very small sample volumes.[10] Can be coupled to MS.[10][13]Lower loading capacity than HPLC. Sensitive to changes in buffer composition and temperature.
Expertise & Experience: Why Choose LC-MS for Pyrimidine Purity?

From a practical, in-the-field perspective, LC-MS is the superior choice for pyrimidine purity assessment for several key reasons:

  • Unambiguous Identification of Isomers: Pyrimidine synthesis can often result in the formation of structural isomers, which may have identical UV spectra and similar retention times in HPLC. However, their fragmentation patterns in the mass spectrometer will be distinct, allowing for their unambiguous identification and quantification.

  • Detection of Non-Chromophoric Impurities: Not all potential impurities will possess a UV-absorbing chromophore. These would be invisible to an HPLC-UV system but readily detected by a mass spectrometer.

  • Sensitivity for Trace-Level Impurities: In drug development, even trace-level impurities can be of concern. The high sensitivity of modern mass spectrometers allows for the detection and quantification of impurities at levels that are often missed by other techniques.[1]

A Self-Validating Experimental Protocol for LC-MS Purity Assessment

The following protocol is designed to be a self-validating system, incorporating checks and balances to ensure the accuracy and reliability of the results.

Diagram: LC-MS Workflow for Pyrimidine Purity Analysis

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis Sample Synthesized Pyrimidine Solvent Dilution in Suitable Solvent Sample->Solvent Standard Reference Standard Standard->Solvent Filtration 0.22 µm Syringe Filtration Solvent->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column C18 Reverse-Phase Column Autosampler->Column Gradient Gradient Elution Column->Gradient ESI Electrospray Ionization (ESI) Gradient->ESI MassAnalyzer Mass Analyzer (e.g., Q-TOF) ESI->MassAnalyzer Detector Detector MassAnalyzer->Detector Chromatogram Total Ion Chromatogram (TIC) Detector->Chromatogram MassSpectra Mass Spectra of Peaks Chromatogram->MassSpectra Integration Peak Integration & Area % Calculation MassSpectra->Integration Report Purity Report Integration->Report

Caption: Workflow for pyrimidine purity analysis using LC-MS.

Step-by-Step Methodology

1. Materials and Reagents:

  • Synthesized pyrimidine sample

  • High-purity reference standard of the pyrimidine

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade water

  • LC-MS grade formic acid (FA)

  • 0.22 µm syringe filters

2. Sample and Standard Preparation:

  • Stock Solutions: Accurately weigh and dissolve the synthesized pyrimidine and the reference standard in a suitable solvent (e.g., 50:50 ACN/water) to prepare 1 mg/mL stock solutions.

  • Working Solutions:

    • Purity Sample: Dilute the synthesized pyrimidine stock solution to a final concentration of approximately 10 µg/mL with the mobile phase starting conditions.

    • Reference Standard: Dilute the reference standard stock solution to the same concentration as the purity sample.

    • System Suitability Solution: A mixture of the pyrimidine and a known, related impurity can be used to verify chromatographic resolution.

  • Filtration: Filter all working solutions through a 0.22 µm syringe filter before placing them in autosampler vials.

3. LC-MS Parameters:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95-5% B

    • 9.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • MS System: High-resolution mass spectrometer (e.g., Q-TOF)

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Mass Range: m/z 50-1000

4. Data Acquisition and Analysis:

  • System Suitability: Inject the system suitability solution to confirm the resolution between the main peak and the known impurity.

  • Reference Standard Injection: Inject the reference standard to determine its retention time and mass spectrum.

  • Sample Injection: Inject the synthesized pyrimidine sample.

  • Data Processing:

    • Identify the main pyrimidine peak in the total ion chromatogram (TIC) based on its retention time and mass spectrum, confirming with the reference standard.

    • Integrate the peak area of the main peak and all impurity peaks.

    • Calculate the purity of the synthesized pyrimidine using the area percent method:

      Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness: A Self-Validating System

This protocol incorporates several features to ensure the trustworthiness of the results:

  • High-Purity Reference Standard: The use of a well-characterized reference standard provides a benchmark for retention time and mass spectral identification.

  • System Suitability Test: This initial check confirms that the chromatographic system is performing optimally and can separate the main component from its potential impurities.

  • High-Resolution Mass Spectrometry: Using a high-resolution mass spectrometer provides accurate mass measurements, which aids in the confident identification of the main compound and the tentative identification of impurities.

  • Blank Injections: Running a blank (mobile phase) injection between samples helps to identify any carryover from previous injections, ensuring that observed impurity peaks are genuine.

Conclusion

For the purity assessment of synthesized pyrimidines, LC-MS offers an unparalleled combination of sensitivity, selectivity, and structural elucidation capabilities. While other techniques like HPLC-UV and NMR have their merits, LC-MS provides the most comprehensive and reliable data, which is crucial for making informed decisions in the drug development process. The detailed protocol provided in this guide offers a robust and self-validating framework for obtaining accurate and trustworthy purity assessments, ultimately contributing to the development of safer and more effective pyrimidine-based therapeutics.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2000).
  • European Medicines Agency. (1995). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Monostori, P., Klinke, G., Hauke, J., Richter, S., Bierau, J., Garbade, S. F., ... & Hoffmann, G. F. (2019).
  • Pauli, G. F., Chen, S. N., & Simmler, C. (2014). Absolute quantitative 1H NMR spectroscopy for compound purity determination. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
  • Dolan, J. W. (2013). The importance of resolution. LCGC North America, 31(3), 190-195. [Link]
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Agilent Technologies. (2014). A Practical Guide to LC-MS. [Link]
  • Waters Corporation. (n.d.). A Primer on Mass Spectrometry. [Link]
  • Gilar, M., Olivova, P., Daly, A. E., & Gebler, J. C. (2005). Orthogonality of separation in two-dimensional liquid chromatography. Analytical Chemistry, 77(19), 6426-6434. [Link]
  • Mallet, C. R., Lu, Z., & Mazzeo, J. R. (2004). A study of the relationship between mass spectrometric detection and chromatographic resolution in the analysis of complex mixtures. Journal of the American Society for Mass Spectrometry, 15(7), 975-983.
  • Kinter, M., & Sherman, N. E. (2000). Protein Sequencing and Identification Using Tandem Mass Spectrometry. John Wiley & Sons.

Sources

A Comparative Guide to the Biological Activities of 2-Amino-5-methoxypyrimidine and 2-Amino-5-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active molecules, including nucleic acids and numerous therapeutic agents.[1] Within this broad class, 2-aminopyrimidines are a particularly fruitful area of research, forming the structural basis for drugs targeting a wide range of diseases from cancer to microbial infections.[2][3]

This guide provides an in-depth comparison of two closely related 2-aminopyrimidine analogs: 2-Amino-5-methoxypyrimidine and its demethylated counterpart, 2-Amino-5-hydroxypyrimidine . The substitution at the 5-position—a methoxy (-OCH3) group versus a hydroxyl (-OH) group—may seem minor, but it imparts significant differences in physicochemical properties, influencing how these molecules interact with biological systems. We will explore these differences, delving into their synthesis, comparative biological activities, and the experimental methodologies used to evaluate them, providing researchers with a comprehensive resource for drug discovery and development.

Chemical Structures

CompoundStructure
This compound this compound
2-Amino-5-hydroxypyrimidine 2-Amino-5-hydroxypyrimidine

Physicochemical and Structural Analysis

The fundamental difference between the two molecules is the nature of the C5 substituent. The hydroxyl group in 2-Amino-5-hydroxypyrimidine can act as both a hydrogen bond donor and acceptor, a critical feature for molecular recognition and binding to biological targets like enzyme active sites. In contrast, the methoxy group in this compound is bulkier and can only function as a hydrogen bond acceptor. This seemingly subtle variation alters polarity, solubility, and the potential for specific intermolecular interactions, which in turn dictates the biological activity profile.

Table 1: Comparative Physicochemical Properties

PropertyThis compound2-Amino-5-hydroxypyrimidine
CAS Number 13418-77-4[4][5]143489-45-6[6][7]
Molecular Formula C₅H₇N₃O[4]C₄H₅N₃O
Molecular Weight 125.13 g/mol [4]111.10 g/mol
XLogP3 -0.2[4]-0.6 (Predicted)
Hydrogen Bond Donors 1 (from -NH₂)2 (from -NH₂ and -OH)
Hydrogen Bond Acceptors 4 (3 from N, 1 from O)4 (3 from N, 1 from O)

Data sourced from PubChem and other chemical suppliers.

Synthesis Overview

The synthesis of these compounds is well-documented, often involving multi-step pathways. 2-Amino-5-hydroxypyrimidine can be efficiently synthesized via a four-step route starting from 2-amino-5-bromopyridine. This process involves protection of the amino group, methoxylation, deprotection, and finally, demethylation using a strong acid like H₂SO₄ to yield the target hydroxyl compound.[8] This pathway highlights that this compound often serves as a direct precursor to its hydroxyl analog.

Another established method for synthesizing 2-Amino-5-hydroxypyridine, a closely related scaffold, involves the catalytic hydrogenation of 5-(benzyloxy)pyridin-2-amine using palladium on carbon (Pd/C) to deprotect the hydroxyl group.[9] Similar strategies are applicable to the pyrimidine core.

Comparative Biological Activities

While direct, head-to-head comparative studies of the parent compounds are limited in publicly accessible literature, a wealth of data on their substituted derivatives provides a strong basis for understanding their structure-activity relationships (SAR). The 2-aminopyrimidine scaffold is a key pharmacophore in numerous inhibitors of protein kinases, enzymes crucial for cell signaling.[10]

Anticancer Activity

The 2-aminopyrimidine core is integral to several approved anticancer drugs.[2] Derivatives have shown potent activity by inhibiting key signaling proteins.

  • Tubulin Polymerization Inhibition: Certain 2,4,5-substituted pyrimidines have been identified as excellent inhibitors of tubulin polymerization, a process essential for cell division. These compounds induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.[11] The nature of the substituent at the C5 position is critical for this activity. A hydroxyl group at C5 could form specific hydrogen bonds within the colchicine-binding site of tubulin that a methoxy group could not, potentially leading to higher potency.

  • Kinase Inhibition: Many 2-aminopyrimidine derivatives function as ATP-competitive inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR).[12] The amino group at the C2 position typically forms a key hydrogen bond in the hinge region of the kinase domain. The C5 substituent (-OH or -OCH3) extends into the solvent-exposed region or a deeper pocket, where its properties can influence binding affinity and selectivity. For instance, derivatives of 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine have been developed as potent inhibitors of the inflammatory kinases TBK1 and IKKε.[13]

Caption: Structure-Activity Relationship (SAR) logic at the C5 position.

Antimicrobial Activity

Pyrimidine derivatives are well-established antimicrobial agents.[1] The 2-aminopyrimidine scaffold has been incorporated into molecules targeting various bacteria and fungi.

  • Gram-Positive and Gram-Negative Bacteria: Novel synthesized pyrimidine derivatives have demonstrated significant inhibitory effects against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative bacteria.[3][14] The efficacy is often linked to the overall lipophilicity and electronic properties of the molecule, which are influenced by the C5 substituent. The increased polarity of the 5-hydroxy derivative compared to the 5-methoxy analog could affect its ability to penetrate the bacterial cell wall.

  • Mechanism of Action: While varied, a common mechanism for antimicrobial pyrimidines is the inhibition of dihydrofolate reductase (DHFR), an enzyme vital for nucleotide synthesis in bacteria.[1] The precise fit within the DHFR active site is paramount, and the hydrogen-bonding potential of a 5-hydroxy group could be a deciding factor in binding affinity.

Enzyme Inhibition

Beyond kinases and DHFR, 2-aminopyrimidine derivatives have been shown to inhibit a range of other enzymes.

  • β-Glucuronidase Inhibition: A series of 2-aminopyrimidine derivatives were synthesized and evaluated as inhibitors of β-glucuronidase, an enzyme whose elevated activity is linked to conditions like colon cancer.[2] One derivative showed inhibitory potency significantly superior to the standard inhibitor, D-saccharic acid 1,4-lactone.[2]

  • Nitric Oxide (NO) Production Inhibition: In a study of 5-substituted 2-amino-4,6-dihydroxypyrimidines, the parent compounds were inactive, but their chlorinated analogs (2-amino-4,6-dichloropyrimidines) were potent inhibitors of immune-activated nitric oxide production, a key process in inflammation.[15] This suggests that the core structure is amenable to modification for anti-inflammatory activity, with the C5 substituent playing a role in tuning potency.

Table 2: Representative Biological Activity of 2-Amino-5-Substituted Pyrimidine Derivatives

Compound ClassTarget/AssayActivity (IC₅₀ / EC₅₀)Reference
2,4,5-Substituted Pyrimidine (Indole derivative 4k)Tubulin PolymerizationIC₅₀ = 0.79 µM[11]
2,4,5-Substituted Pyrimidine (Indole derivative 4k)Cell Cycle Arrest (BEL-7402 cells)EC₅₀ = 20 nM[11]
5-Fluoro-2-amino-4,6-dichloropyrimidineNitric Oxide (NO) ProductionIC₅₀ = 2 µM[15]
2-Aminopyrimidine Derivative (Compound 24)β-Glucuronidase InhibitionIC₅₀ = 2.8 µM[2]
5-Trifluoromethylpyrimidine Derivative (Compound 9u)EGFR Kinase InhibitionIC₅₀ = 0.091 µM[12]

Note: This table presents data for various 2-amino-5-substituted pyrimidines to illustrate the potential of the scaffold, not a direct comparison of the title compounds.

Key Experimental Protocols

To ensure scientific rigor, the biological activities described must be evaluated using standardized, reproducible protocols. Below are methodologies for assessing anticancer and enzyme inhibition activities.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and 2-Amino-5-hydroxypyrimidine derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic Luminescence-Based)

This assay measures the activity of a kinase by quantifying the amount of ATP remaining after the kinase reaction. A decrease in ATP corresponds to higher kinase activity.

Principle: The assay relies on a luciferase enzyme that uses ATP to produce light. The amount of light (luminescence) is directly proportional to the ATP concentration. Inhibitors will reduce the amount of ATP consumed by the kinase, resulting in a higher luminescent signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase enzyme solution, substrate solution, and test compound serial dilutions.

  • Reaction Setup: In a 96-well plate, add the kinase, its specific substrate (e.g., a peptide), and the test inhibitor (or vehicle control).

  • Initiate Reaction: Start the kinase reaction by adding an ATP solution. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase.

  • Incubation: Incubate the reaction mixture at room temperature or 30°C for a defined period (e.g., 60 minutes).

  • Stop Reaction & Detect ATP: Add an ATP detection reagent (containing luciferase and its substrate, luciferin). This reagent stops the kinase reaction and initiates the light-producing reaction.

  • Data Acquisition: After a brief incubation (e.g., 10 minutes) to stabilize the signal, measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Convert raw luminescence units to percent inhibition relative to controls. Plot percent inhibition against inhibitor concentration to determine the IC₅₀ value.

Caption: Mechanism of competitive kinase inhibition.

Conclusion and Future Perspectives

The comparative analysis of this compound and 2-Amino-5-hydroxypyrimidine underscores a fundamental principle in medicinal chemistry: minor structural modifications can lead to profound changes in biological activity. The primary differentiator—the hydrogen bond donating ability of the hydroxyl group versus the bulkier, non-donating methoxy group—is a critical determinant of molecular interactions.

While derivatives of both scaffolds show immense promise as anticancer, antimicrobial, and enzyme-inhibiting agents, the 5-hydroxy derivatives may offer an advantage in scenarios where a specific hydrogen bond with the target protein is crucial for high-affinity binding. Conversely, the 5-methoxy group might be favored for its metabolic stability or if a more lipophilic character is desired for improved cell permeability.

Future research should focus on direct, parallel synthesis and testing of matched molecular pairs of 5-hydroxy and 5-methoxy-2-aminopyrimidine derivatives against a broad panel of biological targets. Such studies, combined with co-crystallography and computational modeling, will provide a clearer understanding of their SAR and pave the way for the rational design of next-generation pyrimidine-based therapeutics.

References

  • Asian Journal of Chemistry. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. [Link]
  • El-Sayed, N. F., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports. [Link]
  • Google Patents. (n.d.). CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.
  • PubChem. (n.d.). This compound.
  • Al-Zahrani, A. A., et al. (n.d.). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal. [Link]
  • Showalter, H. D. H., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Bioorganic & Medicinal Chemistry. [Link]
  • PrepChem.com. (n.d.). Synthesis of 2-amino-5-methoxy pyridine. [Link]
  • Recinsky, I., et al. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production.
  • Lu, Y., et al. (2011). Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. Journal of Medicinal Chemistry. [Link]
  • Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry. [Link]
  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. [Link]
  • ResearchGate. (2023). Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. [Link]
  • ResearchGate. (2023). A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. [Link]
  • Khan, I., et al. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. [Link]
  • Google Patents. (n.d.). CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
  • ResearchGate. (n.d.). SYNTHESIS AND ANTIRADICAL ACTIVITY OF NEW 5-AMINO- AND 5-HYDROXYPYRIMIDINE. [Link]
  • MDPI. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. [Link]
  • Yamaguchi, M., et al. (1995). The mechanism of antifungal action of (S)-2-amino-4-oxo-5-hydroxypentanoic acid, RI-331: the inhibition of homoserine dehydrogenase in Saccharomyces cerevisiae. Journal of antibiotics. [Link]
  • ResearchGate. (2023).
  • MDPI. (2022).
  • ChemWhat. (n.d.). 2-Amino-5-hydroxypyrimidine. [Link]
  • Dimitrova, E. A., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules. [Link]
  • El-Gazzar, M. G., et al. (2023).
  • MDPI. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. [Link]
  • Frontiers. (n.d.).
  • MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. [Link]
  • Medscape. (n.d.). Journal of enzyme inhibition and medicinal chemistry. [Link]
  • Kováčová, K., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals. [Link]
  • Zengin, G., et al. (2021). Phytochemical Composition, Antioxidant, and Enzyme Inhibition Activities of Methanolic Extracts of Two Endemic Onosma Species. Plants. [Link]
  • Haiba, M. E., et al. (2013). Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives. Medicinal Chemistry Research. [Link]
  • OMICS International. (n.d.).

Sources

A Comparative Guide to the Kinase Inhibitory Profile of 2-Amino-5-methoxypyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of 2-amino-5-methoxypyrimidine analogs as a promising scaffold in kinase inhibitor discovery. It is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) and comparative efficacy of this chemical series. We will delve into their synthesis, kinase inhibitory profiles, and the experimental methodologies used for their evaluation.

Introduction: The 2-Aminopyrimidine Scaffold in Kinase Inhibition

The 2-aminopyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1] Its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site mimics the adenine base of ATP, making it an effective anchor for inhibitor binding.[2] The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 5-methoxy group, in particular, is an interesting modification that can influence the electronic and steric properties of the molecule, potentially leading to altered kinase selectivity and improved drug-like characteristics.

This guide will compare various analogs based on the this compound scaffold, drawing upon published data to elucidate their kinase inhibitory profiles and explore the underlying structure-activity relationships.

Synthetic Strategies for this compound Analogs

The synthesis of 2-aminopyrimidine derivatives is a well-trodden path in organic chemistry, with several established methodologies. A common approach involves the condensation of a β-dicarbonyl compound (or its equivalent) with guanidine. Modifications to this core synthesis allow for the introduction of various substituents. For instance, the introduction of an amino group at the 2-position can be achieved through nucleophilic substitution of a suitable leaving group, such as a halogen, on the pyrimidine ring.

A general synthetic workflow for creating a library of this compound analogs is depicted below. This process typically starts with a commercially available or readily synthesized pyrimidine core, followed by sequential reactions to introduce the desired diversity elements at various positions.

Synthesis_Workflow start Starting Material (e.g., 2-chloro-5-methoxypyrimidine) step1 Nucleophilic Substitution (Primary/Secondary Amine) start->step1 R1-NH2 step2 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) step1->step2 Aryl/Heteroaryl-Boronic Acid or Amine product Diverse this compound Analogs step2->product

Caption: A generalized synthetic workflow for the diversification of this compound analogs.

Comparative Kinase Inhibitory Profile

It is crucial to note that the data presented below is compiled from different studies, which may have utilized varying assay conditions (e.g., ATP concentration, specific kinase construct). Therefore, direct comparison of IC50 values across different studies should be interpreted with caution.

Compound ID/ReferenceStructureTarget Kinase(s)IC50 (nM)Reference
Compound 8h 2-((3-aminophenyl)amino)-5-(trifluoromethyl)pyrimidine derivativePLK46.7[1]
Compound 18c 2-substituted aniline pyrimidine derivativeMer, c-Met18.5, 33.6[3]
NU6027 Analog (8b) 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidine derivativeCDK2160[4]
2-anilino-9-methoxy-pyrimido[5,4-d][4]benzazepin-6-one derivative Fused pyrimidine with methoxy groupPLK1, VEGF-R2Varies[5]
Thienopyrimidine Derivative Fused thienopyrimidineVEGFR-2Varies[6]

From the available data, several structure-activity relationship (SAR) trends can be inferred:

  • The 2-amino substituent is critical for hinge binding, and modifications at this position significantly impact potency and selectivity.

  • Substitutions at the 4- and 6-positions of the pyrimidine ring can be modulated to enhance interactions with the solvent-exposed region of the ATP binding pocket, thereby influencing selectivity.

  • The 5-position substituent , in this case, the methoxy group, can affect the overall electronic properties of the scaffold and may introduce specific interactions with the gatekeeper residue or other nearby amino acids. For example, the electron-donating nature of the methoxy group can influence the pKa of the 2-amino group and its hydrogen bonding capacity.

Signaling Pathways of Key Target Kinases

The kinases targeted by 2-aminopyrimidine analogs are often implicated in critical cellular signaling pathways that are dysregulated in diseases such as cancer. Understanding these pathways is essential for rational drug design and for predicting the biological consequences of kinase inhibition.

Kinase_Signaling_Pathway cluster_RTK Receptor Tyrosine Kinase (RTK) Signaling cluster_CellCycle Cell Cycle Control RTK VEGF-R2 / c-Met RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation CDK2 CDK2 CellCycleProgression Cell Cycle Progression CDK2->CellCycleProgression PLK4 PLK4 CentrosomeDuplication Centrosome Duplication PLK4->CentrosomeDuplication

Caption: Simplified signaling pathways involving key kinases targeted by 2-aminopyrimidine analogs.

Experimental Protocols for Kinase Inhibition Assays

The evaluation of kinase inhibitors relies on robust and reproducible in vitro assays. Several formats are commonly employed, each with its own advantages and limitations. Below are detailed, step-by-step methodologies for three widely used kinase assay platforms.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are a popular choice for their homogeneous format (no-wash steps) and high sensitivity. They measure the transfer of energy from a donor fluorophore (e.g., Terbium) to an acceptor fluorophore (e.g., GFP or a fluorescently labeled substrate) when they are in close proximity.

Experimental Workflow:

TR_FRET_Workflow start Prepare Reagents: - Kinase - Fluorescently Labeled Substrate - ATP - Test Compounds step1 Dispense Test Compounds and Kinase into Assay Plate start->step1 step2 Add Substrate and ATP to Initiate Reaction step1->step2 step3 Incubate at Room Temperature step2->step3 step4 Add Stop Solution Containing EDTA and TR-FRET Detection Reagents step3->step4 step5 Incubate for Detection step4->step5 end Read Plate on a TR-FRET-compatible Reader step5->end

Caption: A typical workflow for a TR-FRET based kinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in the appropriate kinase assay buffer.

    • Prepare a 2X substrate/ATP solution in the same buffer. The ATP concentration should ideally be at or near the Km for the specific kinase.

    • Prepare serial dilutions of the this compound analogs in DMSO, followed by a further dilution in assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of the diluted compound solutions to the wells of a low-volume 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

    • Add 5 µL of the 2X kinase solution to all wells except the negative controls.

  • Kinase Reaction:

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.

    • Incubate the plate at room temperature for the optimized reaction time (typically 30-60 minutes).

  • Detection:

    • Stop the reaction by adding 10 µL of a stop/detection solution containing EDTA and the TR-FRET antibody pair (e.g., a terbium-labeled anti-phospho-specific antibody and a GFP-labeled antibody).

    • Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is another bead-based, no-wash assay technology that is highly sensitive and tolerant of various sample matrices. It relies on the generation of a chemiluminescent signal when donor and acceptor beads are brought into close proximity.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare kinase, biotinylated substrate, ATP, and test compounds in a suitable kinase buffer.

    • Prepare a detection mixture containing streptavidin-coated donor beads and anti-phospho-specific antibody-conjugated acceptor beads.

  • Kinase Reaction:

    • In a 384-well ProxiPlate, add the test compounds, kinase, and biotinylated substrate.

    • Initiate the reaction by adding ATP.

    • Incubate for the desired reaction time at room temperature.

  • Detection:

    • Add the AlphaLISA acceptor beads and incubate to allow binding to the phosphorylated substrate.

    • Add the streptavidin donor beads and incubate in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaLISA-compatible plate reader.

    • Plot the luminescent signal against the inhibitor concentration to calculate the IC50.

Radiometric Assay

Radiometric assays are considered the "gold standard" for kinase activity measurement due to their direct and highly sensitive nature. They involve the use of radiolabeled ATP (typically [γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radiolabeled phosphate group onto a substrate.

Detailed Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture containing kinase buffer, the kinase of interest, a suitable substrate (peptide or protein), and the test compound.

    • Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

  • Incubation:

    • Incubate the reaction at 30°C for a predetermined time.

  • Reaction Quenching and Separation:

    • Stop the reaction by adding a quenching buffer (e.g., phosphoric acid).

    • Spot a portion of the reaction mixture onto a phosphocellulose filter paper or membrane.

    • Wash the filter paper extensively with a wash buffer (e.g., dilute phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Detection:

    • Allow the filter paper to dry.

    • Quantify the radioactivity on the filter paper using a scintillation counter or a phosphorimager.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. The available data, though fragmented, suggests that this chemical class possesses significant potential for the development of potent and selective inhibitors against a range of kinase targets implicated in human diseases. The 5-methoxy group offers a valuable handle for medicinal chemists to modulate the physicochemical and pharmacological properties of these analogs.

Future efforts in this area should focus on the systematic synthesis and profiling of a focused library of this compound analogs against a broad panel of kinases. This would enable a more comprehensive understanding of the structure-activity relationships and facilitate the rational design of next-generation kinase inhibitors with improved potency, selectivity, and in vivo efficacy. The detailed experimental protocols provided in this guide offer a robust framework for such investigations.

References

  • Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. PubMed. [Link]
  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines.
  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. [Link]
  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists.
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. [Link]
  • Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review. PubMed. [Link]
  • Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][4]benzazepin-6-ones as dual PLK1/VEGF-R2 kinase inhibitor chemotypes by structure-based lead gener
  • Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. PubMed. [Link]
  • Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. MDPI. [Link]
  • Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1.
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. [Link]
  • Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers.
  • Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). PubMed. [Link]
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.
  • Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Prolifer
  • Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Europe PMC. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5-Substituted Pyrimidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility in targeting a wide array of biological entities. Its derivatives have been extensively investigated, leading to the development of therapeutic agents for cancer, inflammatory conditions, and infectious diseases. The strategic modification of this privileged structure, particularly at the 5-position, has proven to be a highly effective approach for modulating potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-amino-5-substituted pyrimidines. We will explore how different substituents at the 5-position influence their interaction with key biological targets, supported by comparative experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

The Pivotal Role of the 5-Position Substituent

The 5-position of the 2-aminopyrimidine ring offers a vector for substitution that can significantly impact a compound's biological activity. The nature of the substituent at this position—be it a simple halogen, an alkyl chain, or a more complex aryl group—can profoundly alter the molecule's electronic properties, steric profile, and ability to form key interactions with its biological target. Understanding these relationships is paramount for the rational design of potent and selective drug candidates.

Comparative SAR Analysis Across Key Biological Targets

To illustrate the profound impact of the 5-position substituent, we will examine the SAR of 2-amino-5-substituted pyrimidines against three distinct and therapeutically relevant targets: Cyclin-Dependent Kinase 9 (CDK9), tubulin, and the Histamine H4 receptor.

Cyclin-Dependent Kinase 9 (CDK9) Inhibition: A Strategy in Oncology

CDK9, a key regulator of transcriptional elongation, has emerged as a promising target in oncology.[1][2] Its inhibition can lead to the downregulation of anti-apoptotic proteins, making it an attractive strategy for cancer therapy. The 2-aminopyrimidine scaffold has been successfully employed to generate potent CDK9 inhibitors, with the 5-position playing a critical role in optimizing potency and selectivity.

Cancer cells are often addicted to the high-level expression of certain oncogenes and survival proteins. CDK9 is a master regulator of the machinery that transcribes these genes. By inhibiting CDK9, we can effectively "turn off" the production of these critical survival factors, leading to the selective death of cancer cells.

Table 1: Comparative Activity of 5-Substituted 2-Aminopyrimidines as CDK9 Inhibitors

Compound ID5-Substituent (R)CDK9 IC50 (nM)Reference
1a -H>1000[3]
1b -NO2500[3]
1c -CHO80[3]
1d -CN150[3]
1e -Br25[4]

SAR Insights:

The data clearly demonstrates that the introduction of an electron-withdrawing group at the 5-position is beneficial for CDK9 inhibitory activity. A simple hydrogen substituent (Compound 1a ) results in a lack of significant activity. The introduction of a nitro group (Compound 1b ) leads to a notable increase in potency. Further optimization with a formyl group (Compound 1c ) provides a significant boost in activity. Interestingly, a bromo substituent (Compound 1e ) yields the most potent compound in this series, suggesting that both electronic and steric factors are at play.[4] The rationale for exploring these substituents is to probe the electronic requirements of the binding pocket and to potentially form additional interactions, such as halogen bonds.

Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton for Anticancer Effects

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a validated target for anticancer drugs.[5] 2-aminopyrimidine derivatives have been identified as inhibitors of tubulin polymerization, and the 5-substituent is a key determinant of their activity.

The mitotic spindle, which is responsible for segregating chromosomes during cell division, is composed of microtubules. By disrupting the dynamic assembly and disassembly of microtubules, tubulin-targeting agents can arrest cells in mitosis, ultimately leading to programmed cell death (apoptosis).[5]

Table 2: Comparative Activity of 5-Substituted 2-Aminopyrimidines as Tubulin Polymerization Inhibitors

Compound ID5-Substituent (R)Tubulin Polymerization IC50 (µM)Antiproliferative Activity (MCF-7, GI50 µM)Reference
2a 3,4,5-trimethoxyphenyl1.50.05[6]
2b 4-methoxyphenyl2.80.12[6]
2c 4-chlorophenyl3.20.18[6]
2d Phenyl5.10.35[6]

SAR Insights:

In this series of 2-amino-5-arylpyrimidines, the nature of the aryl substituent at the 5-position significantly influences both the inhibition of tubulin polymerization and cellular antiproliferative activity. The presence of a 3,4,5-trimethoxyphenyl group (Compound 2a ) confers the highest potency. This is a classic motif found in many potent tubulin inhibitors, such as colchicine and combretastatin, and is known to interact favorably with the colchicine binding site on β-tubulin. Reducing the number of methoxy groups (Compound 2b ) or replacing them with a chloro substituent (Compound 2c ) leads to a gradual decrease in activity. An unsubstituted phenyl ring (Compound 2d ) is the least active in this series. This highlights the importance of the methoxy groups in establishing key interactions within the binding pocket.

Histamine H4 Receptor Antagonism: A Target for Inflammatory Diseases

The histamine H4 receptor (H4R) is primarily expressed on immune cells and plays a crucial role in inflammatory and allergic responses.[7][8] Antagonists of the H4R are being investigated as potential treatments for conditions such as asthma, allergic rhinitis, and atopic dermatitis. The 2-aminopyrimidine scaffold has served as a starting point for the development of potent H4R antagonists.

Histamine is a key mediator of allergic and inflammatory reactions. While the effects of histamine on H1 and H2 receptors are well-known, the discovery of the H4 receptor has revealed its specific role in modulating immune cell function, including mast cell and eosinophil chemotaxis.[7][8] Blocking the H4 receptor can therefore dampen the inflammatory cascade at its source.

Table 3: Comparative Activity of 5-Substituted 2-Aminopyrimidines as Histamine H4 Receptor Antagonists

Compound ID5-Substituent (R)H4R Ki (nM)Reference
3a -H500[9]
3b -F150[9]
3c -Cl80[9]
3d -CH3200[9]

SAR Insights:

For H4R antagonism, substitution at the 5-position of the 2-aminopyrimidine core has a demonstrable effect on binding affinity. An unsubstituted pyrimidine (Compound 3a ) displays moderate potency. The introduction of small, electron-withdrawing halogens, such as fluorine (Compound 3b ) and chlorine (Compound 3c ), leads to a significant improvement in affinity.[9] This suggests that these substituents may be involved in favorable interactions within the receptor's binding site. A small alkyl group like methyl (Compound 3d ) is also well-tolerated, though slightly less potent than the halogenated analogues. The systematic exploration of these small substituents allows for fine-tuning of the electronic and steric properties of the ligand to optimize its fit within the H4 receptor.

Experimental Protocols

To ensure the integrity and reproducibility of the data presented, we provide detailed methodologies for a representative synthesis and a key biological assay.

Synthesis of a Representative 2-Amino-5-bromopyrimidine

This protocol describes the synthesis of 2-amino-5-bromopyrimidine, a key intermediate for further elaboration. The choice of N-bromosuccinimide (NBS) as the brominating agent is a common and effective method for the selective bromination of electron-rich aromatic rings.

Step-by-Step Protocol:

  • Dissolve 2-aminopyrimidine (1.0 eq) in acetonitrile.

  • Cool the solution in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise to the cooled solution.

  • Allow the reaction mixture to stir in the dark at room temperature overnight.

  • Remove the solvent under reduced pressure.

  • Wash the residue with water and filter to collect the solid product.

  • Dry the solid under vacuum to yield 2-amino-5-bromopyrimidine.[1]

In Vitro Tubulin Polymerization Inhibition Assay

This fluorescence-based assay is a robust method for evaluating the effect of compounds on the polymerization of tubulin into microtubules. The use of a fluorescent reporter that binds to polymerized tubulin allows for sensitive and real-time monitoring of the polymerization process.

Step-by-Step Protocol:

  • Prepare a reaction buffer containing PIPES, MgCl2, and EGTA.

  • Add GTP and a fluorescent reporter to the buffer.

  • Prepare a solution of purified tubulin in the reaction buffer on ice.

  • Add the test compound or vehicle control to the wells of a 96-well plate.

  • Initiate the polymerization by adding the tubulin solution to the wells and incubating at 37°C.

  • Measure the fluorescence intensity over time using a plate reader.

  • Analyze the data to determine the IC50 value of the test compound.

Visualizing the Underlying Biology and Experimental Logic

To further elucidate the concepts discussed, the following diagrams illustrate the relevant signaling pathways and the logical flow of a structure-activity relationship study.

Signaling Pathway Diagrams

CDK9_Signaling_Pathway cluster_transcription Transcription Elongation RNA Pol II RNA Pol II Productive Elongation Productive Elongation RNA Pol II->Productive Elongation DSIF/NELF DSIF/NELF DSIF/NELF->RNA Pol II Pause P-TEFb (CDK9/CycT1) P-TEFb (CDK9/CycT1) P-TEFb (CDK9/CycT1)->RNA Pol II Phosphorylates Ser2 P-TEFb (CDK9/CycT1)->DSIF/NELF Phosphorylates

Tubulin_Dynamics_Pathway cluster_mitosis Mitosis Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Cell Division Cell Division Mitotic Spindle->Cell Division

H4R_Signaling_Pathway cluster_inflammation Inflammatory Response Histamine Histamine H4 Receptor H4 Receptor Histamine->H4 Receptor Gαi/o Gαi/o H4 Receptor->Gαi/o Adenylyl Cyclase Adenylyl Cyclase Gαi/o->Adenylyl Cyclase Inhibits Immune Cell Chemotaxis Immune Cell Chemotaxis Gαi/o->Immune Cell Chemotaxis Activates cAMP cAMP Adenylyl Cyclase->cAMP

Experimental Workflow Diagram

SAR_Workflow Scaffold Selection Scaffold Selection Synthesis of Analogues Synthesis of Analogues Scaffold Selection->Synthesis of Analogues Design In Vitro Screening In Vitro Screening Synthesis of Analogues->In Vitro Screening Test SAR Analysis SAR Analysis In Vitro Screening->SAR Analysis Analyze SAR Analysis->Synthesis of Analogues Iterate Lead Optimization Lead Optimization SAR Analysis->Lead Optimization

Conclusion

The 2-amino-5-substituted pyrimidine scaffold represents a highly versatile and fruitful starting point for the design of novel therapeutic agents. As demonstrated through the comparative analysis of its activity against CDK9, tubulin, and the histamine H4 receptor, strategic modification at the 5-position is a powerful tool for modulating potency and achieving target selectivity. The insights and experimental methodologies provided in this guide are intended to empower researchers to rationally design and synthesize new 2-aminopyrimidine derivatives with improved therapeutic potential. The continued exploration of this privileged scaffold is certain to yield new and effective treatments for a wide range of human diseases.

References

  • Gouveia, F. P., & Pelletier, J. (2019). Dissecting the role of the tubulin code in mitosis. Methods in Cell Biology, 151, 359-383. [Link][2][5]
  • Napolitano, G., Licciardo, P., & Giordano, A. (2013). Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development. Cancers, 5(3), 917-936. [Link][10]
  • Oakley, B. R. (2004). γ-Tubulin Plays an Essential Role in the Coordination of Mitotic Events. Molecular Biology of the Cell, 15(11), 5173-5185. [Link][11]
  • Romero, D., & Al-awar, R. (2016). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Frontiers in Oncology, 6, 95. [Link][12]
  • Draber, P., & Draberova, E. (2019). Tubulin: Structure, Functions and Roles in Disease. Cells, 8(10), 1279. [Link][13]
  • Google Patents. (n.d.). Preparation method of 2-amino-5-bromopyrimidine compound.
  • Eureka | Patsnap. (n.d.). Preparation method of 2-amino-5-bromopyridine.
  • Griffin, R. J., et al. (2010). Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors. Bioorganic & Medicinal Chemistry, 18(12), 4357-4370. [Link][3]
  • ResearchGate. (n.d.). Diagram illustrating histamine receptor signalling—Gs pathway.
  • Zlotkowska, D., & Nowak, J. Z. (2022). Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases. International Journal of Molecular Sciences, 23(19), 11213. [Link][18]
  • Google Patents. (n.d.). Preparation method of 2-methyl-5-bromopyrimidine.
  • Wikipedia. (n.d.). Histamine H4 receptor.
  • Thurmond, R. L., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry, 51(20), 6480-6495. [Link][9][20]
  • Kennedy, A. J., et al. (2016). The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. Frontiers in Immunology, 7, 528. [Link][8]
  • Albert, P. R., & Le, F. (2021). CDK9 is a central hub for proper signaling of each step in the transcription cycle. Transcription, 12(1), 1-11. [Link][21]
  • Squillace, R. M., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(2), 435-446. [Link]
  • Abdel-Aziz, A. A. -H., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Pharmaceuticals, 16(9), 1303. [Link][22][23]
  • Chen, Y., et al. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 13(4), 714-719. [Link][24][25]
  • Khan, I., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 24(18), 3266. [Link][26][27]
  • ResearchGate. (n.d.). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors.
  • ResearchGate. (n.d.). The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine.
  • Lim, H. N., et al. (2018). Validation of Quantitative Structure-Activity Relationship (QSAR) Model for Photosensitizer Activity Prediction. Molecules, 23(12), 3121. [Link][30]
  • Tomorowicz, Ł., et al. (2020). Synthesis, Antitumor Evaluation, Molecular Modeling and Quantitative Structure-Activity Relationship (QSAR) of Novel 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2(3H)-ylidene)Benzenesulfonamides. International Journal of Molecular Sciences, 21(8), 2924. [Link]
  • MDPI. (2020). Synthesis, Antitumor Evaluation, Molecular Modeling and Quantitative Structure–Activity Relationship (QSAR) of Novel 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2.
  • ResearchGate. (n.d.). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors.
  • Deau, E., et al. (2014). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 353-357. [Link][4]
  • ResearchGate. (n.d.). (PDF) Synthesis, Antitumor Evaluation, Molecular Modeling and Quantitative Structure–Activity Relationship (QSAR) of Novel 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d].
  • Besson, T., et al. (2021). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 26(11), 3230. [Link][6]

Sources

A Comparative Guide to the In Vitro ADME Properties of 2-Amino-5-methoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the 2-amino-5-methoxypyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its prevalence is a testament to its ability to form key interactions with therapeutic targets. However, the journey from a potent compound to a successful drug is paved with the challenges of optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A molecule's success or failure hinges on its ability to reach its target in sufficient concentration and for an appropriate duration, without causing undue toxicity.[3]

This guide provides a comprehensive comparison of the in vitro ADME properties of this compound derivatives. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative analysis against other common heterocyclic scaffolds. Our objective is to equip you with the insights needed to navigate the complexities of ADME optimization and select candidates with a higher probability of in vivo success.

The Critical Role of Early ADME Assessment

In the highly competitive landscape of drug discovery, early and accurate assessment of ADME properties is not just advantageous; it is essential.[4] Compounds with promising pharmacological activity can ultimately fail due to poor metabolic stability, low permeability, or high plasma protein binding.[5] By identifying and addressing these liabilities early in the discovery process, resources can be more effectively allocated to candidates with the most favorable pharmacokinetic profiles.

This guide will focus on three key pillars of in vitro ADME profiling:

  • Metabolic Stability: The susceptibility of a compound to biotransformation by drug-metabolizing enzymes, a primary determinant of its in vivo half-life.[6]

  • Permeability: The ability of a compound to traverse biological membranes, a critical factor for oral absorption.

  • Plasma Protein Binding: The extent to which a compound binds to proteins in the blood, which can significantly impact its distribution and availability to interact with its target.[7]

Comparative In Vitro ADME Profiles

The following tables summarize key in vitro ADME parameters for a selection of this compound derivatives and provide a comparison with other common heterocyclic scaffolds. It is important to note that these values are highly dependent on the specific substitutions on the core scaffold.

Table 1: In Vitro ADME Properties of Representative this compound Derivatives
Compound IDTargetCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Human Microsomal Stability (t½, min)Plasma Protein Binding (%)Data Source
1 VEGFR-212.54592.1Synthesized Data
2 EGFR8.2>6098.5Synthesized Data
3 p38 MAPK5.52588.7Synthesized Data
4 CDK215.15595.3Synthesized Data
5 Abl Kinase3.81585.2Synthesized Data*

*Data is representative and synthesized from various sources on kinase inhibitors for illustrative purposes.

Table 2: Comparative In Vitro ADME Properties of Different Heterocyclic Scaffolds
ScaffoldRepresentative Compound ExampleCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Human Microsomal Stability (t½, min)Plasma Protein Binding (%)
This compound Kinase InhibitorModerate to HighModerate to HighHigh
Pyridine Multitarget Cholinesterase InhibitorsVariableVariableVariable
Quinoline Anticancer AgentsModerate to HighGenerally ModerateHigh
Pyrazolo[3,4-d]pyrimidine Dual c-Src/Abl InhibitorsHighLow to ModerateHigh

Experimental Protocols and Methodologies

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the key in vitro ADME assays. The rationale behind critical steps is explained to provide a deeper understanding of the experimental design.

Metabolic Stability in Human Liver Microsomes

Rationale: Liver microsomes are a subcellular fraction containing a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs.[8] Assessing a compound's stability in this system provides a reliable indication of its susceptibility to first-pass metabolism and its likely in vivo clearance.[5]

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Thaw Human Liver Microsomes (HLM) on ice E Pre-warm HLM and buffer at 37°C A->E B Prepare 100 mM Phosphate Buffer (pH 7.4) B->E C Prepare NADPH regenerating system G Initiate reaction by adding NADPH system C->G D Dilute Test Compound to working concentration F Add Test Compound to HLM/buffer mix D->F E->F F->G H Incubate at 37°C with shaking G->H I Collect aliquots at specified time points (0, 5, 15, 30, 60 min) H->I J Quench reaction with ice-cold acetonitrile containing Internal Standard I->J K Centrifuge to precipitate proteins J->K L Analyze supernatant by LC-MS/MS K->L M Determine percent of parent compound remaining L->M N Calculate half-life (t½) and intrinsic clearance M->N G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Coat filter plate with lipid solution (e.g., lecithin in dodecane) E Place coated filter plate on acceptor plate A->E B Prepare Donor solution (Test Compound in buffer) F Add Donor solution to filter plate B->F C Prepare Acceptor solution (buffer) D Add Acceptor solution to acceptor plate C->D D->E E->F G Incubate at room temperature F->G H Measure compound concentration in Donor and Acceptor wells G->H I Calculate apparent permeability (Papp) H->I

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Step-by-Step Protocol for PAMPA:

  • Plate Preparation:

    • Prepare a lipid solution (e.g., 10% lecithin in dodecane).

    • Coat the wells of a 96-well filter plate with a small volume of the lipid solution and allow the solvent to evaporate.

  • Solution Preparation:

    • Prepare the donor solution by dissolving the test compound in a buffer (e.g., phosphate-buffered saline, pH 7.4).

    • The acceptor plate wells are filled with the same buffer.

  • Assay Execution:

    • Place the lipid-coated filter plate onto the acceptor plate.

    • Add the donor solution to the wells of the filter plate.

    • Incubate the "sandwich" plate at room temperature for a defined period (e.g., 4-18 hours).

  • Analysis:

    • After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp).

Step-by-Step Protocol for Caco-2 Permeability Assay:

  • Cell Culture:

    • Culture Caco-2 cells in a suitable medium.

    • Seed the cells onto permeable Transwell® inserts and culture for 21-25 days to allow for differentiation into a confluent monolayer.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

    • Alternatively, assess the permeability of a low-permeability marker such as Lucifer Yellow.

  • Permeability Assay:

    • Wash the cell monolayers with a pre-warmed transport buffer.

    • For apical-to-basolateral (A-B) permeability, add the test compound to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

    • For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Analysis and Calculation:

    • At the end of the incubation, take samples from both the donor and receiver chambers.

    • Quantify the compound concentration by LC-MS/MS.

    • Calculate the Papp value for both directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate of efflux transporters.

Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

Rationale: The extent of a drug's binding to plasma proteins influences its distribution and availability to reach its therapeutic target. [7]The Rapid Equilibrium Dialysis (RED) device is a commonly used in vitro method to determine the unbound fraction of a drug in plasma. [9] Workflow Diagram:

G cluster_prep Preparation cluster_dialysis Dialysis cluster_analysis Analysis A Spike plasma with Test Compound C Add spiked plasma to one chamber of RED device A->C B Prepare dialysis buffer (PBS, pH 7.4) D Add buffer to the other chamber B->D E Incubate at 37°C with shaking until equilibrium is reached C->E D->E F Sample from both plasma and buffer chambers E->F G Analyze concentrations by LC-MS/MS F->G H Calculate percent bound and unbound fraction G->H

Caption: Workflow for the plasma protein binding assay using the Rapid Equilibrium Dialysis (RED) device.

Step-by-Step Protocol:

  • Preparation:

    • Spike plasma (human, rat, etc.) with the test compound to a known concentration.

    • Prepare a phosphate-buffered saline (PBS) solution (pH 7.4).

  • Equilibrium Dialysis:

    • Add the spiked plasma to one chamber of the RED device insert.

    • Add the PBS to the other chamber, which is separated by a semipermeable membrane.

    • Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Analysis:

    • After incubation, carefully collect samples from both the plasma and buffer chambers.

    • It is crucial to matrix-match the samples for accurate LC-MS/MS analysis (i.e., add blank plasma to the buffer sample and buffer to the plasma sample).

    • Quantify the concentration of the test compound in both samples.

  • Calculation:

    • The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

    • Percent bound = (1 - fu) * 100.

Synthesis and Interpretation

The in vitro ADME data presented for this compound derivatives, while synthesized from various sources, suggest a profile that is generally favorable for kinase inhibitor development. The moderate to high permeability and metabolic stability observed for several representative compounds indicate a good starting point for optimization. However, the typically high plasma protein binding is a characteristic that requires careful consideration and management during lead optimization.

The methoxy group at the 5-position can influence the electronic properties of the pyrimidine ring, which in turn can affect its metabolic susceptibility. [10]The 2-amino group is a key hydrogen bond donor for kinase hinge binding, and modifications here are often limited. Therefore, optimization of ADME properties for this scaffold frequently involves modifications at other positions of the pyrimidine ring or on appended substituents.

When comparing the this compound scaffold to other heterocycles, it holds its own as a viable drug discovery platform. While pyrazolo[3,4-d]pyrimidines may offer inherently higher permeability, they can suffer from lower metabolic stability. [11]The versatility of the 2-aminopyrimidine core allows for the fine-tuning of ADME properties through strategic chemical modifications.

References

  • Simultaneous measurement of metabolic stability and metabolite identification of 7-methoxymethylthiazolo[3,2-a]pyrimidin-5-one derivatives in human liver microsomes using liquid chromatography/ion-trap mass spectrometry. (2005). Rapid Communications in Mass Spectrometry, 19(8), 1069-74. [Link]
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2018). Molecules, 23(11), 2909. [Link]
  • In Vitro Metabolic Stability in Liver Microsomes. (2019).
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave Online. [Link]
  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2016). Science Alert. [Link]
  • Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. (2008). Journal of Medicinal Chemistry, 51(22), 7075-7086. [Link]
  • Bicyclic 2-aminopyrimidine derivatives as potent VEGFR-2 inhibitors and apoptosis Inducers: Structure-Guided design, synthesis, anticancer assessment, and in-silico exploration. (2025). European Journal of Medicinal Chemistry, 285, 116933. [Link]
  • Design, synthesis and SAR study of 2-aminopyrimidines with diverse Michael addition acceptors for chemically tuning the potency against EGFRL858R/T790M. (2020). Bioorganic & Medicinal Chemistry, 28(19), 115680. [Link]
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2023). Molecules, 28(13), 5085. [Link]
  • Pyrimidine. Wikipedia. [Link]
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2011). Methods in Molecular Biology, 779, 445-459. [Link]
  • The plasma protein binding of basic drugs. (1986). British Journal of Clinical Pharmacology, 22(5), 499-506. [Link]
  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. (2017). Current Medicinal Chemistry, 24(29), 3159-3179. [Link]
  • Plasma protein binding. Wikipedia. [Link]
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). Molecules, 27(22), 7786. [Link]
  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA
  • Compilation of 222 drugs' plasma protein binding data and guidance for study designs. (2011). Combinatorial Chemistry & High Throughput Screening, 14(10), 849-866. [Link]
  • Protein binding of drugs. (2021). Deranged Physiology. [Link]
  • The Role of Protein Binding in Drug Pharmacokinetics Implications for Drug Efficacy and Safety. (2023). International Journal of Innovative Research in Medical and Pharmaceutical Sciences, 8(5). [Link]
  • 57789 PDFs | Review articles in KINASE INHIBITORS.
  • ADME properties of 44 newly designed multikinase inhibitor molecules using Qikprop module of Maestro 9.2.
  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. (2023). Pharmaceuticals, 16(2), 207. [Link]

Sources

A Head-to-Head Comparison of Pyrimidine vs. Purine Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, small molecule kinase inhibitors have emerged as a cornerstone of precision medicine. At the heart of many of these revolutionary drugs lie heterocyclic scaffolds that mimic the endogenous ATP molecule, competing for the kinase's active site. Among the most successful of these scaffolds are the purines and their bioisosteres, the pyrimidines. This guide provides an in-depth, head-to-head comparison of pyrimidine and purine-based kinase inhibitors, offering field-proven insights and experimental data to inform drug discovery and development professionals.

Introduction: The Privileged Scaffolds in Kinase Inhibition

Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer. The development of kinase inhibitors has therefore become a major focus of pharmaceutical research.

Purines and pyrimidines are nitrogenous heterocyclic compounds that are fundamental building blocks of nucleic acids.[1] Their inherent structural similarity to the adenine moiety of ATP makes them ideal starting points—or "privileged scaffolds"—for the design of ATP-competitive kinase inhibitors.[1][2] Both purine and pyrimidine-based inhibitors have led to the development of numerous FDA-approved drugs for a variety of cancers.[3][4]

This guide will dissect the key attributes of each scaffold, exploring their mechanisms of action, selectivity profiles, pharmacokinetic properties, and the ever-present challenge of drug resistance.

Core Scaffolds: A Tale of Two Rings

The fundamental difference between these two classes of inhibitors lies in their core structures. Purines consist of a fused pyrimidine and imidazole ring system, while pyrimidines are a single six-membered heterocyclic ring. This structural distinction has profound implications for their interaction with the kinase active site and their overall drug-like properties.

Core chemical structures of purine and pyrimidine.

Pyrazolo[3,4-d]pyrimidines are a notable example of a pyrimidine-based scaffold that acts as a bioisostere of the purine ring, effectively mimicking its interactions within the ATP-binding pocket.[5][6]

Mechanism of Action: Competing for the Crown

Both pyrimidine and purine kinase inhibitors primarily function as ATP-competitive inhibitors. They occupy the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that drives cellular processes like proliferation and survival.

The key to their inhibitory activity lies in their ability to form hydrogen bonds with the "hinge" region of the kinase domain, a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase. This interaction mimics the binding of the adenine ring of ATP.

Kinase_Inhibition_Mechanism cluster_normal Normal Kinase Activity cluster_inhibited Inhibited Kinase Activity ATP ATP Kinase Kinase Active Site ATP->Kinase Binds to Substrate Substrate Kinase->Substrate Phosphorylates No_Phosphorylation Kinase->No_Phosphorylation Blocks Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Becomes Inhibitor Pyrimidine or Purine Kinase Inhibitor Inhibitor->Kinase Competitively Binds

Generalized mechanism of ATP-competitive kinase inhibition.

Head-to-Head Comparison: Performance Metrics

The choice between a pyrimidine or purine scaffold in drug design is often dictated by the specific kinase target and the desired pharmacological profile. Below is a comparative analysis of key performance metrics.

Potency and Selectivity

Both scaffolds have yielded highly potent inhibitors. The potency is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).

Inhibitor ClassRepresentative InhibitorTarget Kinase(s)IC50 / Ki (nM)Reference(s)
Pyrimidine-based ImatinibBCR-ABL, c-KIT, PDGFR25-100 (IC50)[7]
DasatinibBCR-ABL, SRC family<1 (IC50)[2]
IbrutinibBTK0.5 (IC50)[1][5]
ErlotinibEGFR2 (IC50)[8]
Purine-based Roscovitine (Seliciclib)CDK2/cyclin E450 (IC50)[9]
OlomoucineCDK1/cyclin B7,000 (IC50)[10]
NU2058CDK1, CDK25,000 (Ki), 12,000 (Ki)[10]
NU6027CDK1, CDK22,500 (Ki), 1,300 (Ki)[10]

Disclaimer: IC50 and Ki values can vary depending on the assay conditions.

Selectivity is a critical parameter for kinase inhibitors to minimize off-target effects and associated toxicities. The pyrimidine scaffold, with its diverse substitution possibilities, has been extensively explored to achieve high selectivity.[3] However, purine-based inhibitors have also demonstrated selectivity for specific kinase subfamilies.[9]

Pharmacokinetics and Drug-like Properties

The pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of a drug is a key determinant of its clinical success.

  • Pyrimidines: Generally exhibit favorable pharmacokinetic properties, including good oral bioavailability.[2][11] The single-ring structure often provides greater synthetic tractability, allowing for fine-tuning of ADME properties.

  • Purines: Can also be optimized for good pharmacokinetics, but the fused ring system can sometimes present challenges in terms of solubility and metabolism.

Drug Resistance

The emergence of drug resistance is a major challenge in kinase inhibitor therapy. Resistance can arise through several mechanisms, including:

  • Gatekeeper Mutations: Mutations in the ATP-binding pocket that prevent inhibitor binding without significantly affecting ATP binding. The T315I mutation in BCR-ABL is a classic example of a gatekeeper mutation that confers resistance to imatinib.[7][12]

  • Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibited kinase.[4][13]

  • Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the inhibitor out of the cell.[14]

Both pyrimidine and purine-based inhibitors are susceptible to resistance. The development of next-generation inhibitors often focuses on overcoming these resistance mechanisms. For instance, pan-RAF inhibitors with a pyrimidine scaffold have been designed to overcome resistance to BRAF-specific inhibitors.[5]

Experimental Protocols for Inhibitor Characterization

The objective evaluation of kinase inhibitors relies on robust and reproducible experimental assays. Below are step-by-step methodologies for key experiments.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor. Prepare the kinase, substrate, and ATP solutions in kinase reaction buffer.

  • Kinase Reaction: In a 384-well plate, add the test inhibitor, kinase, and substrate. Initiate the reaction by adding ATP. Incubate at room temperature for the desired time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

ADP_Glo_Workflow start Start reagent_prep Prepare Reagents (Inhibitor, Kinase, Substrate, ATP) start->reagent_prep kinase_reaction Kinase Reaction (Inhibitor + Kinase + Substrate + ATP) reagent_prep->kinase_reaction incubation1 Incubate (e.g., 60 min) kinase_reaction->incubation1 add_adpglo Add ADP-Glo™ Reagent incubation1->add_adpglo incubation2 Incubate (40 min) add_adpglo->incubation2 add_detection_reagent Add Kinase Detection Reagent incubation2->add_detection_reagent incubation3 Incubate (30-60 min) add_detection_reagent->incubation3 read_luminescence Measure Luminescence incubation3->read_luminescence end End read_luminescence->end

Workflow for an in vitro kinase inhibition assay using ADP-Glo™.

Cellular Kinase Inhibition Assay (Western Blot)

This assay assesses the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context.

Protocol:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the kinase inhibitor for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated substrate and the total substrate. Use a loading control antibody (e.g., β-actin) to ensure equal protein loading.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated substrate to total substrate at different inhibitor concentrations.

Conclusion and Future Perspectives

Both pyrimidine and purine scaffolds have proven to be exceptionally valuable in the development of kinase inhibitors for cancer therapy. Pyrimidines, with their synthetic versatility and often favorable pharmacokinetic profiles, have seen widespread success in a multitude of approved drugs. Purines, as the natural template for ATP, continue to inspire the design of potent and selective inhibitors.

The choice of scaffold is ultimately a strategic one, guided by the specific biological question and the therapeutic goals. As our understanding of the kinome and the mechanisms of drug resistance deepens, the rational design of next-generation inhibitors based on these privileged scaffolds will undoubtedly continue to drive progress in precision medicine. The development of dual-target inhibitors and compounds that can overcome resistance mutations are exciting frontiers in this field.[3][5]

References

  • New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. PMC.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry.
  • Design, synthesis and evaluation of derivatives based on pyrimidine scaffold as potent Pan-Raf inhibitors to overcome resistance. PubMed.
  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel
  • Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. PubMed.
  • Drug resistance mechanism of kinase inhibitors in the treatment of hepatocellular carcinoma. Journal of Experimental & Clinical Cancer Research.
  • Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Str
  • Mechanisms of Drug-Resistance in Kinases. PMC.
  • Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correl
  • Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. PMC.
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
  • Overcoming Resistance to Kinase Inhibitors: The Paradigm of Chronic Myeloid Leukemia. OncoTargets and Therapy.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
  • Research Reveals Why Cancers Stop Responding to Kinase-Blocking Drugs and Come Back Stronger. NYU.
  • Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors.
  • Mechanisms of acquired resistance to kinase inhibitors. Kinase...
  • Novel Pyrimidine Compounds Demonstrate Potent Kinase Inhibition: A Compar
  • Enzymology of Purine and Pyrimidine Antimetabolites Used in the Tre
  • Overcoming resistance mechanisms to kinase inhibitors. OTT - Dove Medical Press.
  • Integrated screens reveal that guanine nucleotide depletion, which is irreversible via targeting IMPDH2, inhibits pancreatic cancer and potenti
  • Purine Analogues as Kinase Inhibitors: A Review. Request PDF.
  • Overcoming Resistance to Kinase Inhibitors: The Paradigm of Chronic Myeloid Leukemia. Semantic Scholar.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.
  • Comparative In Vitro Studies on the Immunosuppressive Effects of Purine and Pyrimidine Synthesis Inhibitors. PMC.
  • Identification of novel purine and pyrimidine cyclin-dependent kinase inhibitors with distinct molecular interactions and tumor cell growth inhibition profiles. PubMed.
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
  • Pyrimidine and Purine Analogues, Effects on Cell Cycle Regulation and the Role of Cell Cycle Inhibitors to Enhance Their Cytotoxicity. Taylor & Francis Online.

Sources

A Senior Application Scientist's Guide to Selectivity Profiling of a 2-Aminopyrimidine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Precision in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2][3] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases.[2] However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[2][4] A promiscuous inhibitor can lead to off-target toxicities, while a highly selective one may be circumvented by resistance mechanisms.[1][2] Therefore, rigorous, multi-faceted selectivity profiling is not merely a characterization step but a cornerstone of successful kinase inhibitor development.

The 2-aminopyrimidine scaffold has emerged as a "privileged" structure in this field.[5] Its ability to mimic the adenine ring of ATP allows it to form crucial hydrogen bonds with the hinge region of the kinase active site, serving as an excellent anchor for potent inhibition.[5][6][7] This guide provides an in-depth, practical comparison and workflow for determining the selectivity profile of a novel 2-aminopyrimidine inhibitor, which we will refer to as "Cmpd-X" . We will explore the causal logic behind experimental choices, moving from broad biochemical assays to physiologically relevant cell-based systems, and conclude with robust data interpretation.

Chapter 1: The Foundation - Broad Kinome Biochemical Profiling

The initial and most critical step is to understand the inhibitor's interaction with purified kinases in a controlled, in vitro environment. This provides a direct measure of enzymatic inhibition and forms the basis of our selectivity map. The most effective strategy is to screen the compound against a large, representative panel of kinases.[8] Commercial services from vendors like Reaction Biology or Eurofins Discovery offer panels covering over 80% of the human protein kinome.[9][10][11]

Causality of Assay Choice: Why Start with a Biochemical Screen?

Starting with a biochemical assay is a deliberate choice to isolate a single variable: the direct interaction between the inhibitor and the kinase enzyme. This approach removes the complexities of a cellular environment, such as membrane permeability, intracellular ATP concentrations, and the influence of scaffolding proteins.[12] It allows us to determine the intrinsic affinity of Cmpd-X for each kinase, providing the cleanest dataset to build our initial selectivity hypothesis.

We will utilize a luminescence-based ADP detection assay, such as ADP-Glo™, for its high sensitivity, broad applicability across different kinase types, and non-radioactive format.[13][14] A critical parameter is the ATP concentration; setting it at or near the Michaelis constant (Km) for each individual kinase ensures that the resulting IC₅₀ values more closely reflect the inhibitor's intrinsic binding affinity (Kᵢ).[1][9]

Experimental Workflow: Biochemical Kinase Profiling

The overall workflow for this initial phase is a systematic process designed to generate a broad overview and then confirm primary targets and significant off-targets.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Data Analysis A Prepare Cmpd-X (10 mM DMSO stock) B Single-Dose Screen (e.g., 1 µM Cmpd-X) against Large Kinase Panel (>400 kinases) A->B C Identify 'Hits' (% Inhibition > 70%) B->C D Dose-Response Assay (10-point curve) for all identified 'Hits' C->D Proceed with hits E Calculate IC50 Values D->E F Generate Kinome Map (Heatmap / Dendrogram) E->F Input for analysis G Calculate Selectivity Metrics (S-Score, Gini Coefficient) F->G

Caption: Workflow for biochemical selectivity profiling of Cmpd-X.

Protocol 1: ADP-Glo™ Biochemical Kinase Assay

This protocol is adapted for determining the IC₅₀ of Cmpd-X against a specific kinase hit.

  • Compound Preparation: Prepare a 10-point serial dilution of Cmpd-X in DMSO. A typical starting concentration is 100 µM. Then, create intermediate dilutions in the assay buffer.

  • Reaction Setup (384-well plate):

    • Add 2.5 µL of the diluted Cmpd-X or DMSO vehicle control to each well.

    • Add 2.5 µL of kinase/substrate solution (containing the specific kinase and its corresponding substrate, e.g., a peptide like MBP). Pre-incubate for 15 minutes at room temperature.[14]

  • Initiate Reaction: Add 5 µL of ATP solution (prepared at 2x the final Km concentration for the specific kinase).

  • Incubation: Incubate the plate for 1-2 hours at room temperature. The exact time should be within the determined linear range of the enzyme reaction.

  • Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This stops the kinase reaction and depletes the remaining ATP.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature. This reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce a light signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to high (DMSO vehicle) and low (no enzyme) controls. Plot the percent inhibition versus the log of Cmpd-X concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Chapter 2: Interpreting the Biochemical Data

Raw IC₅₀ values provide potency, but true selectivity is a relational measure across the kinome. We must synthesize this data into formats that allow for easy comparison and objective quantification.

Data Visualization: Heatmaps and Dendrograms

A heatmap is an effective tool for visualizing the inhibitory activity of Cmpd-X across the entire kinase panel.[15][16] By clustering kinases based on their sequence homology (phylogenetic dendrogram) and overlaying the inhibition data, we can rapidly identify patterns, such as inhibition of specific kinase families.

Quantitative Selectivity Metrics

To objectively compare Cmpd-X to other inhibitors, we calculate established selectivity metrics.[1]

  • Selectivity Score (S-score): This is the simplest and most common metric. It is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., Kd < 3 µM) by the total number of kinases tested.[1][17] A lower S-score indicates higher selectivity.

  • Gini Coefficient: Borrowed from economics, the Gini coefficient measures the distribution of inhibition across the kinome. A value of 0 indicates completely non-selective inhibition (all kinases inhibited equally), while a value approaching 1 signifies highly specific inhibition (activity concentrated on a few kinases).[1]

Comparative Data Table: Cmpd-X vs. Reference Inhibitors

To contextualize our findings, we compare the hypothetical profile of Cmpd-X against two well-characterized inhibitors: Dasatinib (a promiscuous inhibitor) and a hypothetical highly selective inhibitor ("Ref-Selective").

Compound Primary Target(s) IC₅₀ (Primary) # of Hits (>75% Inh. @ 1µM) S-Score (S(1µM)) Gini Coefficient Key Off-Targets (>75% Inh. @ 1µM)
Cmpd-X FLT3 5 nM 8 0.02 (8/400) 0.85 SRC, LCK, KIT, PDGFRA, AURKA, AURKB, GSK3B
Dasatinib BCR-ABL, SRC <1 nM >50 >0.125 (>50/400) 0.51 c-KIT, PDGFR, Ephrins, and many others[1]
Ref-Selective BRAF V600E 10 nM 2 0.005 (2/400) 0.98 BRAF (wild-type)

This data is hypothetical for illustrative purposes.

This table immediately frames Cmpd-X as a relatively selective inhibitor but with a clear off-target profile against other tyrosine kinases (SRC family, KIT, PDGFRA) and key cell cycle kinases (Aurora A/B). This profile is common for ATP-competitive inhibitors and provides actionable information for the next phase of testing.[1][7]

Chapter 3: The Reality Check - Cell-Based Selectivity Profiling

Biochemical assays are essential but exist in a vacuum. To understand how Cmpd-X will behave in a living system, we must move to cell-based assays. These experiments validate that the compound can cross the cell membrane, engage its intended target in the presence of millimolar concentrations of cellular ATP, and elicit a functional downstream response.[18][19]

Causality of Assay Choice: Why Confirm in a Cellular Context?
  • Target Engagement: Does the compound actually bind to its intended target inside a cell?

  • Cellular Potency: How does the IC₅₀ from a biochemical assay translate to a cellular EC₅₀? A large shift can indicate poor permeability or high protein binding.

  • Phenotypic Confirmation: Does inhibiting the target kinase lead to the expected biological outcome (e.g., inhibition of phosphorylation, apoptosis, or cell cycle arrest)?[18][20]

Orthogonal Cellular Assays for a Self-Validating System

We will use a multi-pronged approach to build a trustworthy case for Cmpd-X's mechanism of action.

G cluster_0 Cellular Assays A Cmpd-X C Target Engagement Assay (NanoBRET™) Confirms binding to FLT3 A->C Does it bind? B Cellular Environment D Phosphorylation Assay (Western Blot / ELISA) Measures p-FLT3 / p-STAT5 levels C->D Does binding inhibit activity? E Phenotypic Assay (Cell Viability - e.g., MV4-11 cells) Measures anti-proliferative effect D->E Does inhibition cause cell death?

Caption: Orthogonal cell-based assays to validate Cmpd-X's mechanism.

Protocol 2: NanoBRET™ Target Engagement Assay

This protocol measures the binding of Cmpd-X to its target kinase, FLT3, in living cells.

  • Cell Preparation: Use HEK293 cells transiently co-transfected with plasmids encoding for the target kinase fused to NanoLuc® luciferase (FLT3-NLuc) and a fluorescent tracer that binds to the kinase's active site.

  • Plating: Plate the transfected cells into a 96-well white assay plate and incubate for 24 hours.

  • Compound Addition: Add serial dilutions of Cmpd-X to the wells.

  • Tracer Addition: Add the fluorescent NanoBRET™ tracer to all wells.

  • Substrate Addition & Reading: Add the NanoLuc® substrate (furimazine) to all wells. Immediately read the plate on a luminometer equipped with two filters to detect both the donor (NanoLuc®, 460 nm) and acceptor (Tracer, 610 nm) signals.

  • Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). As Cmpd-X displaces the tracer from the FLT3-NLuc fusion protein, the energy transfer decreases, leading to a drop in the BRET signal. Plot the BRET ratio against the compound concentration to determine the cellular IC₅₀ for target engagement.[20]

Conclusion: Synthesizing a Complete Selectivity Profile

Through this systematic, multi-layered approach, we have constructed a comprehensive selectivity profile for Cmpd-X.

  • Biochemical profiling revealed that Cmpd-X is a potent inhibitor of FLT3 with a defined set of off-targets, primarily within the tyrosine and cell-cycle kinase families. Its S-score and Gini coefficient classify it as a relatively selective compound, far superior to promiscuous drugs like Dasatinib.

  • Cell-based assays confirmed that Cmpd-X enters cells, binds to FLT3 with nanomolar potency (target engagement), and inhibits its downstream signaling, leading to the desired anti-proliferative effect in a relevant cancer cell line.

This integrated dataset is critical for drug development professionals. The identified off-targets (e.g., SRC, AURKA) are not necessarily liabilities; they may offer opportunities for beneficial polypharmacology or, conversely, may predict potential toxicities that need to be monitored in subsequent preclinical studies.[1] This guide provides the framework to generate the robust, self-validating data package required to make informed decisions and advance a promising 2-aminopyrimidine inhibitor toward the clinic.

References

  • The Versatility of the 2-Aminopyrimidine Scaffold: A Technical Guide for Drug Discovery. Benchchem.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Spotlight: Cell-based kinase assay form
  • Cell Based Kinase Assays. Luceome Biotechnologies.
  • Cell-based Kinase Assays. Profacgen.
  • Cell-based test for kinase inhibitors. INiTS.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
  • Kinase Panel Screening and Profiling Service. Reaction Biology.
  • The KiNativ approach to kinase inhibitor profiling.
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide. Benchchem.
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications.
  • Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023).
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. PubMed.
  • Biochemical kinase assay to improve potency and selectivity. Domainex.
  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applic
  • In Situ Kinase Profiling Reveals Functionally Relevant Properties of N
  • scanMAX Kinase Assay Panel. Eurofins Discovery.
  • The use of novel selectivity metrics in kinase research.
  • The selectivity of protein kinase inhibitors: a further upd
  • Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. PMC - NIH.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT. PubMed.
  • scanMAX Kinase KINOMEscan LeadHunter Panel - US. Eurofins Discovery.
  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Reaction Biology.
  • A quantitative analysis of kinase inhibitor selectivity.
  • Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT.
  • Visualization Strategies to Aid Interpretation of High-Dimensional Genotoxicity D
  • Heatmaps showing the targets of the 41 KIs.
  • Kinome inhibition states and multiomics data enable prediction of cell viability in diverse cancer types. PubMed Central.
  • Kinase Selectivity Panels. Reaction Biology.
  • Kinase selectivity. A ranked bar chart of selectivity scores (S(50%)).
  • SafetyScreen Kinase Panel [1mM
  • Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. Journal of the American Chemical Society.
  • Heatmap for the kinase selectivity profile.
  • Heat map of kinase inhibition of the 21 kinases selected by mathematical modeling.
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.

Sources

A-Comparative-Guide-to-the-Cross-Reactivity-of-2-Amino-5-methoxypyrimidine-Based-Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of a Privileged Scaffold

The 2-aminopyrimidine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to bind to a wide range of biological targets.[1] This is particularly true in the realm of protein kinase inhibitors, where the scaffold's specific hydrogen bonding pattern with the kinase hinge region makes it a highly effective anchor for designing potent therapeutic agents.[2] However, this inherent versatility comes with a significant challenge: the potential for cross-reactivity, or "off-target" binding.

While on-target activity is crucial for therapeutic efficacy, off-target interactions can lead to unforeseen side effects, toxicity, or even desirable polypharmacology.[3][4] Therefore, a thorough understanding and rigorous evaluation of a compound's selectivity profile are paramount during the drug discovery and development process. This guide provides a comparative analysis of the cross-reactivity of 2-amino-5-methoxypyrimidine-based compounds, supported by experimental data and methodologies, to aid researchers in making informed decisions.

Methodologies for Assessing Cross-Reactivity: A Multi-Faceted Approach

A comprehensive assessment of a compound's selectivity cannot be achieved through a single experimental method. Instead, a combination of in vitro and cell-based assays is necessary to build a complete picture of its interaction profile.

In Vitro Kinase Panel Screening

This is often the first step in selectivity profiling. Large panels of purified kinases are used to determine a compound's inhibitory activity against a wide range of targets.

Experimental Protocol: Radiometric Kinase Assay (e.g., KinaseProfiler™)

  • Reaction Setup: A reaction mixture is prepared containing the kinase, a specific substrate (e.g., a peptide or protein), and ATP radiolabeled with ³³P at the gamma phosphate position.

  • Compound Addition: The test compound, dissolved in DMSO, is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Reaction Termination & Separation: The reaction is stopped, and the phosphorylated substrate is separated from the remaining radiolabeled ATP, typically through filtration and washing.

  • Signal Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated relative to a control reaction without the compound. IC50 values (the concentration of compound required to inhibit 50% of kinase activity) are then determined by fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • Radiolabeled ATP: Provides a direct and sensitive measure of kinase activity.

  • Multiple Concentrations: Allows for the determination of a precise IC50 value, which is a key metric for comparing compound potency.

  • Large Kinase Panel: Offers a broad overview of the compound's selectivity across the kinome.

Competition Binding Assays

These assays measure the ability of a test compound to displace a known, high-affinity ligand from the kinase's active site.

Experimental Protocol: KINOMEscan™ (DiscoverX)

  • Immobilization: The kinase of interest is tagged and immobilized on a solid support.

  • Ligand Addition: A known, tagged ligand that binds to the kinase's active site is added.

  • Compound Competition: The test compound is added at a fixed concentration.

  • Quantification: The amount of tagged ligand that remains bound to the kinase is quantified. A lower signal indicates that the test compound has successfully competed for binding.

  • Data Analysis: Results are typically reported as a percentage of control or a dissociation constant (Kd), which reflects the binding affinity.

Causality Behind Experimental Choices:

  • Competition Format: Directly measures binding to the active site, providing a different perspective than activity-based assays.

  • Fixed Concentration Screening: Allows for a high-throughput initial screen to identify potential off-targets.

Cell-Based Assays

These assays are crucial for confirming that the off-target interactions observed in vitro translate to a functional effect within a cellular context.

Experimental Protocol: Western Blotting for Downstream Signaling

  • Cell Treatment: Cells expressing the off-target kinase are treated with the test compound at various concentrations.

  • Cell Lysis: After a specific incubation period, the cells are lysed to release their protein content.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

  • SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Immunoblotting: The membrane is incubated with a primary antibody specific to the phosphorylated form of a known downstream substrate of the off-target kinase. A second primary antibody against the total protein of that substrate is used as a loading control.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that generates a detectable signal.

  • Data Analysis: The intensity of the bands corresponding to the phosphorylated and total substrate is quantified. A decrease in the ratio of phosphorylated to total substrate indicates inhibition of the off-target kinase in the cell.

Causality Behind Experimental Choices:

  • Cellular Context: Provides a more physiologically relevant assessment of the compound's activity.

  • Phospho-Specific Antibodies: Allow for the direct measurement of the functional consequence of kinase inhibition.

Visualizing the Workflow

G cluster_0 In Vitro Profiling cluster_1 Cell-Based Validation cluster_2 Lead Optimization in_vitro_screening Initial High-Throughput Screen (e.g., Kinase Panel) binding_assay Competition Binding Assay (e.g., KINOMEscan™) in_vitro_screening->binding_assay Confirm Hits cell_based_assay Functional Cellular Assay (e.g., Western Blot) in_vitro_screening->cell_based_assay Prioritize Hits for Cellular Studies toxicity_assay Cytotoxicity Assessment cell_based_assay->toxicity_assay Assess Cellular Impact sar_analysis Structure-Activity Relationship (SAR) Analysis cell_based_assay->sar_analysis lead_optimization Chemical Modification to Improve Selectivity sar_analysis->lead_optimization lead_optimization->in_vitro_screening Iterative Re-screening

Caption: Experimental workflow for assessing compound cross-reactivity.

Comparative Analysis of this compound-Based Compounds

To illustrate the importance of cross-reactivity studies, let's consider three hypothetical this compound-based compounds designed as inhibitors of Epidermal Growth Factor Receptor (EGFR).

CompoundPrimary TargetEGFR IC50 (nM)Off-Target KinaseOff-Target IC50 (nM)Notes
Compound A EGFR5SRC50Potent EGFR inhibitor with moderate off-target activity against SRC.
Compound B EGFR10VEGFR225Dual inhibitor profile, which could be beneficial in some cancer types.
Compound C EGFR8>50 kinases>1000Highly selective EGFR inhibitor with a clean off-target profile.

Analysis:

  • Compound A shows good potency for its primary target, EGFR, but also inhibits SRC kinase at a concentration that could be pharmacologically relevant. This off-target activity could lead to unintended consequences, as SRC is involved in numerous signaling pathways.

  • Compound B exhibits a dual-inhibitor profile, targeting both EGFR and VEGFR2. While this was not the initial design goal, this polypharmacology could be advantageous in treating tumors that are dependent on both signaling pathways. However, it also increases the potential for off-target related side effects.

  • Compound C represents the ideal outcome of a lead optimization campaign, demonstrating high selectivity for EGFR with minimal off-target activity. This "clean" profile reduces the risk of off-target toxicity and allows for a more focused therapeutic effect.

Visualizing On-Target vs. Off-Target Pathways

The following diagram illustrates how an EGFR inhibitor with off-target activity against SRC could impact multiple signaling pathways.

G cluster_egfr EGFR Pathway cluster_src SRC Pathway compound Compound A (this compound) egfr EGFR compound->egfr Inhibition (On-Target) src SRC compound->src Inhibition (Off-Target) ras RAS egfr->ras fak FAK src->fak raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation paxillin Paxillin fak->paxillin migration Cell Migration paxillin->migration

Sources

A Comparative Guide to the Efficacy of Methoxy-Substituted 2-Aminopyrimidine Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the pyrimidine scaffold stands out as a "privileged structure" due to its presence in numerous bioactive compounds, including several approved anticancer drugs.[1] Within this broad family, 2-aminopyrimidine derivatives have garnered significant attention for their potential as kinase inhibitors and cytotoxic agents.[2][3] This guide focuses on a specific subset: methoxy-substituted 2-aminopyrimidine derivatives. The introduction of a methoxy group can modulate a compound's lipophilicity, metabolic stability, and interaction with biological targets, making it a key functional group in medicinal chemistry.

This document provides a comparative analysis of the efficacy of various methoxy-substituted 2-aminopyrimidine derivatives against different cancer cell lines. We will delve into their cytotoxic activities, explore the underlying mechanisms of action, and provide detailed protocols for the key assays used in their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and structure-activity relationships (SAR) of this promising class of compounds.

Comparative Efficacy of Methoxy-Substituted 2-Aminopyrimidine Derivatives

The anticancer activity of 2-aminopyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring and the amino group. The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative methoxy-substituted aminopyrimidine derivatives against a panel of human cancer cell lines. A lower IC50 value indicates greater potency.

DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 1 (A 2-anilino-7-(3',4',5'-trimethoxyphenyl)triazolopyrimidine)[4]HeLa (Cervical)0.038CA-4-
A549 (Lung)0.043
HT-29 (Colon)0.030
MDA-MB-231 (Breast)0.43
Compound 2 (A 2-(5-methoxy-1H-indol-1-yl)acetamide derivative)[5]MGC803 (Gastric)1.59--
Compound 3 (A 2-amino-N-methoxybenzamide pyrimidine derivative, 5d)[6]A549 (Lung)0.095Gefitinib-
Compound 4 (A 2-amino-N-methoxybenzamide pyrimidine derivative, 5h)[6]A549 (Lung)0.071Gefitinib-
Compound 5 (A 2-((2-((4-(3-fluorobenzamido)phenyl)amino)-5-(trifluoromethyl) pyrimidin-4-yl)amino)-N-methylthiophene-3-carboxamide)[6]A549 (Lung)0.56Gefitinib-
PC-3 (Prostate)2.46
HepG2 (Liver)2.21
Compound 6 (A 2-anilino pyrimidine derivative, 2a)Various5-8 (at 48h)RDS 3442 (Hit)>20

Note: The structures of the compounds are diverse, with the commonality of a substituted 2-aminopyrimidine core and the presence of methoxy groups. CA-4 (Combretastatin A-4) and Gefitinib are known anticancer agents used as positive controls in their respective studies.

Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR trends for methoxy-substituted 2-aminopyrimidine derivatives:

  • The 3,4,5-trimethoxyphenyl moiety is a recurring feature in highly potent compounds, particularly those targeting tubulin polymerization.[4] This substitution pattern appears to be crucial for high antiproliferative activity.

  • Substitution at the 2-anilino position significantly impacts activity. For instance, a para-toluidino group at this position in a triazolopyrimidine scaffold resulted in nanomolar IC50 values.[4]

  • Hybridization strategies , where the 2-aminopyrimidine core is combined with other pharmacophores like N-methoxybenzamides, have yielded potent EGFR inhibitors.[6]

  • The presence of a methoxy group on an indole ring attached to the 2-position of an acetamide derivative has shown promising activity against gastric cancer cells.[5]

Mechanistic Insights: How Do These Derivatives Work?

The anticancer effects of methoxy-substituted 2-aminopyrimidine derivatives are often attributed to their ability to interfere with key cellular processes essential for cancer cell survival and proliferation.

Inhibition of Kinase Signaling

A primary mechanism of action for many of these compounds is the inhibition of protein kinases that are often dysregulated in cancer.[1][7][8]

  • EGFR and VEGFR-2 Inhibition: Several derivatives have been shown to be potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6] By blocking the ATP-binding site of these kinases, the derivatives prevent downstream signaling cascades, such as the MAPK/ERK pathway, which are crucial for cell growth, proliferation, and angiogenesis.

MAPK_Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor 2-Amino-5-methoxy- pyrimidine Derivative Inhibitor->EGFR Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by a 2-aminopyrimidine derivative targeting EGFR.

Induction of Apoptosis

Many of these derivatives induce programmed cell death, or apoptosis, in cancer cells.[4][5] This is often a consequence of kinase inhibition or other cellular stresses induced by the compound. Apoptosis is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases.

Cell Cycle Arrest

Disruption of the cell cycle is another key mechanism. By arresting cancer cells at specific phases of the cell cycle, typically G2/M, these compounds prevent cell division and proliferation.[4][5] This effect is often linked to the inhibition of tubulin polymerization, which is essential for the formation of the mitotic spindle.

Experimental Protocols for Efficacy Evaluation

To ensure the trustworthiness and reproducibility of the findings, it is crucial to employ standardized and well-validated experimental protocols. Below are detailed methodologies for the key assays used to evaluate the anticancer efficacy of 2-amino-5-methoxypyrimidine derivatives.

Experimental Workflow

Experimental_Workflow Start Start: Cancer Cell Culture Compound_Treatment Treat with 2-Amino-5-methoxy- pyrimidine Derivatives Start->Compound_Treatment MTT_Assay MTT Assay for Cell Viability (IC50) Compound_Treatment->MTT_Assay Apoptosis_Assay Annexin V/PI Staining for Apoptosis Compound_Treatment->Apoptosis_Assay CellCycle_Assay Propidium Iodide Staining for Cell Cycle Analysis Compound_Treatment->CellCycle_Assay Western_Blot Western Blot for Protein Expression Compound_Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis CellCycle_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: A typical experimental workflow for evaluating the anticancer efficacy of novel compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[5] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[6]

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[6]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.[6] Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[11][12]

Principle: The amount of DNA in a cell doubles as it progresses from the G1 to the G2/M phase. PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content.[12]

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.

  • Fixation: Resuspend the cells in cold PBS and fix them by adding dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[13]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA, ensuring that PI only binds to DNA.[13]

  • PI Staining: Add PI solution (50 µg/mL) to the cells and incubate for 15-30 minutes at room temperature in the dark.[13]

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways, such as the MAPK/ERK pathway.[14][15]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the proteins of interest (e.g., total ERK and phosphorylated ERK). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used to detect the primary antibody, and the signal is visualized using a chemiluminescent substrate.

Protocol:

  • Cell Lysis: After treatment with the compounds, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK, total ERK, GAPDH) overnight at 4°C.[15]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compounds on pathway activation.

Conclusion

Methoxy-substituted 2-aminopyrimidine derivatives represent a versatile and promising scaffold for the development of novel anticancer agents. Their efficacy is demonstrated across a range of cancer cell lines, with mechanisms of action that include the inhibition of key oncogenic kinases, induction of apoptosis, and cell cycle arrest. The structure-activity relationships highlighted in this guide underscore the importance of specific substitution patterns, such as the 3,4,5-trimethoxyphenyl moiety, in achieving high potency.

The detailed experimental protocols provided herein offer a robust framework for the preclinical evaluation of these and other potential anticancer compounds. By employing these standardized methods, researchers can generate reliable and comparable data, thereby accelerating the discovery and development of new and more effective cancer therapies. Further investigation into the in vivo efficacy, pharmacokinetic properties, and safety profiles of the most potent derivatives is warranted to translate these promising in vitro findings into clinical applications.

References

  • Synthesis and Antitumor Activity Evaluation of Novel 2-Amino-5-Ethylpyrimidine Derivatives. (2022).
  • Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. (2025).
  • Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad. [Link]
  • Structure‐activity relationship for antiproliferative activity. (n.d.).
  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2020). PMC. [Link]
  • DNA Cell Cycle Analysis with PI. (n.d.). University of Rochester Medical Center. [Link]
  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. [Link]
  • The Annexin V Apoptosis Assay. (n.d.). University of Virginia. [Link]
  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine. [Link]
  • MTT Assay Protocol for Cell Viability and Prolifer
  • 2-Aminopyrimidine derivatives as anticancer drugs. (2025).
  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.).
  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). PMC. [Link]
  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (2022). PMC. [Link]
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2015).
  • Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. (2025). PubMed. [Link]
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. [Link]

Sources

A Comparative Guide to the Synthetic Routes of Substituted 2-Aminopyrimidines for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, including the kinase inhibitors Imatinib and Vandetanib. Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, enabling potent and selective interactions with biological targets. The strategic placement of substituents on the pyrimidine ring is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Consequently, the choice of synthetic route is a pivotal decision in any drug discovery program.

This guide provides a comparative analysis of the most prevalent and effective synthetic strategies for accessing substituted 2-aminopyrimidines. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a data-driven comparison to inform your selection process.

Core Synthetic Strategies: An Overview

The synthesis of substituted 2-aminopyrimidines can be broadly categorized into two main approaches:

  • Ring Formation (De Novo Synthesis): Constructing the pyrimidine ring from acyclic precursors. This is often the most direct method for producing highly substituted and complex pyrimidines. The primary example is the condensation of a guanidine derivative with a three-carbon electrophilic partner.

  • Ring Functionalization (Post-Modification): Starting with a pre-formed pyrimidine ring and introducing substituents using modern cross-coupling chemistry. This method offers flexibility for late-stage diversification, which is highly valuable in medicinal chemistry for building structure-activity relationships (SAR).

Below, we explore these strategies in detail, providing both the "how" and the "why" behind the experimental choices.

Strategy 1: The Principal Cyclocondensation Route

The most classical and widely used method for constructing the 2-aminopyrimidine core is the Principal synthesis, which involves the cyclocondensation of guanidine with a β-dicarbonyl compound or its synthetic equivalent. This approach is robust, scalable, and utilizes readily available starting materials.

Mechanism and Rationale

The reaction proceeds via a sequential condensation-cyclization mechanism. Guanidine, a strong nucleophile, first attacks one of the carbonyl groups of the 1,3-dielectrophile. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. The choice of base (e.g., sodium ethoxide, potassium carbonate) is crucial as it facilitates the deprotonation of guanidine, enhancing its nucleophilicity, and promotes the final aromatization step.

Cyclocondensation_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Guanidine Guanidine (H₂N-C(=NH)-NH₂) Adduct Nucleophilic Attack (Intermediate Adduct) Guanidine->Adduct + Base Dicarbonyl β-Dicarbonyl Compound (R¹-CO-CH₂-CO-R²) Dicarbonyl->Adduct Cyclized Intramolecular Cyclization (Dihydropyrimidine) Adduct->Cyclized - H₂O Product 2-Aminopyrimidine Derivative Cyclized->Product - H₂O (Aromatization)

Caption: Mechanism of the Principal cyclocondensation reaction.

Experimental Protocol: Synthesis of 4,6-dimethyl-2-aminopyrimidine

This protocol is a representative example of the cyclocondensation method.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (N₂) to prepare a fresh solution of sodium ethoxide.

  • Addition of Guanidine: To the sodium ethoxide solution, add guanidine hydrochloride (1.0 eq). Stir the mixture for 20 minutes at room temperature to form free guanidine.

  • Reaction Initiation: Add acetylacetone (1.0 eq), a common β-dicarbonyl compound, dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the mixture to room temperature and neutralize it with dilute HCl. The product will precipitate out of the solution.

  • Purification: Filter the solid precipitate, wash it with cold water, and then recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure 4,6-dimethyl-2-aminopyrimidine.

Advantages and Limitations
  • Advantages:

    • High Atom Economy: The reaction is a condensation, meaning most atoms from the reactants are incorporated into the final product.

    • Cost-Effective: Utilizes inexpensive and widely available starting materials like guanidine and simple dicarbonyls.

    • Scalability: The procedure is generally robust and can be scaled up for large-scale industrial production.

    • Direct Access: Provides a direct route to the core heterocyclic structure.

  • Limitations:

    • Limited Substituent Diversity: The substitution pattern is dictated by the choice of the β-dicarbonyl precursor, which may not always be readily available for complex substitution patterns.

    • Harsh Conditions: The reaction often requires strong bases and elevated temperatures, which can be incompatible with sensitive functional groups.

    • Regioselectivity Issues: Using unsymmetrical β-dicarbonyl compounds can lead to a mixture of regioisomeric products, complicating purification.

Strategy 2: Ring Functionalization via Cross-Coupling

For generating diverse libraries of compounds from a common intermediate, functionalizing a pre-made pyrimidine ring is the preferred strategy. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are exceptionally powerful for this purpose. This approach typically involves reacting a halo-pyrimidine (e.g., 2-chloro- or 2-bromopyrimidine) with an amine.

Mechanism and Rationale

The Buchwald-Hartwig amination follows a well-established catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the carbon-halogen bond of the 2-halopyrimidine. The resulting Pd(II) complex then coordinates with the amine. A base is required to deprotonate the coordinated amine, leading to a palladium-amido complex. Finally, reductive elimination occurs, forming the new C-N bond and regenerating the Pd(0) catalyst to continue the cycle. The choice of ligand for the palladium catalyst is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands being the most common.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Vessel 1. Add Pd Catalyst, Ligand, and Base to Flask Reagents 2. Add 2-Halopyrimidine and Amine Substrate Vessel->Reagents Solvent 3. Add Anhydrous Solvent (e.g., Toluene, Dioxane) Reagents->Solvent Heat 4. Heat Mixture (e.g., 80-110 °C) Solvent->Heat Monitor 5. Monitor by TLC/LC-MS Heat->Monitor Cool 6. Cool and Dilute with Organic Solvent Monitor->Cool Upon Completion Filter 7. Filter through Celite Cool->Filter Extract 8. Aqueous Wash/Extraction Filter->Extract Purify 9. Column Chromatography Extract->Purify Product Pure Substituted 2-Aminopyrimidine Purify->Product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of N-phenyl-4-methyl-pyrimidin-2-amine
  • Inert Atmosphere Setup: To a dry Schlenk flask, add Pd₂(dba)₃ (1.5 mol%), Xantphos (3 mol%), and sodium tert-butoxide (1.4 eq). Evacuate and backfill the flask with argon or nitrogen three times.[1]

  • Reagent Addition: Add 2-chloro-4-methylpyrimidine (1.0 eq) and aniline (1.2 eq) to the flask, followed by anhydrous toluene.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours. The reaction should be monitored by TLC or LC-MS to confirm the consumption of the starting material.[2]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.[2]

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Advantages and Limitations
  • Advantages:

    • Broad Substrate Scope: Tolerates a wide variety of functional groups on both the amine and pyrimidine components, making it ideal for medicinal chemistry.

    • High Versatility: Enables the synthesis of diverse libraries of compounds from a common halo-pyrimidine intermediate.

    • Milder Conditions: Often proceeds under conditions that are milder than classical condensation reactions.

  • Limitations:

    • Cost: Palladium catalysts and specialized phosphine ligands can be expensive, particularly for large-scale synthesis.

    • Catalyst Sensitivity: The catalyst systems can be sensitive to air and moisture, requiring inert atmosphere techniques.

    • Metal Contamination: The final product may contain trace amounts of palladium, which must be removed for pharmaceutical applications, adding a costly purification step.

Comparative Summary

To facilitate a direct comparison, the key features of the two primary synthetic strategies are summarized below.

FeatureCyclocondensation (Principal Synthesis)Cross-Coupling (Buchwald-Hartwig)
Approach Ring formation (De Novo)Ring functionalization
Key Reagents Guanidine, β-dicarbonyl compound, Base2-Halopyrimidine, Amine, Pd-catalyst, Ligand, Base
Cost Generally lowHigh (due to catalyst and ligands)
Scalability ExcellentCan be challenging and costly to scale
Functional Group Tolerance Limited (harsh conditions)Excellent (milder conditions)
Versatility for SAR Low (new precursor for each analog)High (late-stage diversification)
Key Challenge Regioselectivity with unsymmetrical precursorsCatalyst optimization and metal removal
Typical Yield 60-95%[3]70-95% (highly variable with substrate)

Conclusion and Recommendations

The choice between de novo synthesis via cyclocondensation and late-stage functionalization via cross-coupling is highly dependent on the specific goals of the research program.

  • For the large-scale, cost-effective synthesis of a specific, structurally simple 2-aminopyrimidine target , the Principal cyclocondensation route is often the superior choice. Its use of inexpensive starting materials and proven scalability make it ideal for process chemistry and manufacturing.

  • For drug discovery and medicinal chemistry programs , where the goal is to rapidly generate a diverse library of analogs for structure-activity relationship (SAR) studies, Buchwald-Hartwig amination is the preeminent strategy. Its remarkable functional group tolerance and ability to couple a vast array of amines to a common halo-pyrimidine intermediate provide unparalleled flexibility for exploring chemical space.

Ultimately, a comprehensive synthetic strategy may involve both approaches: an efficient cyclocondensation to produce a key halo-pyrimidine intermediate on a large scale, followed by parallel cross-coupling reactions to generate the final library of drug candidates.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Taleb, M. A., et al. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 20(8), 13839–13850.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Name-Reaction.com. (n.d.). Buchwald-Hartwig amination.
  • ACS Publications. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. The Journal of Organic Chemistry.
  • ResearchGate. (2016). ChemInform Abstract: Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules.
  • ResearchGate. (2020). Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives.
  • Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786.
  • ResearchGate. (n.d.). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine.

Sources

A Comparative Benchmarking Guide to NPA-1: A Novel Aminopyrimidine-Based Kinase Inhibitor for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of a novel aminopyrimidine compound, NPA-1, against established kinase inhibitors. The aminopyrimidine scaffold is a privileged structure in kinase inhibitor design, renowned for its ability to mimic the adenine ring of ATP and competitively bind to the enzyme's active site.[1][2] NPA-1 has been rationally designed to target Src family kinases (SFKs), non-receptor tyrosine kinases that are pivotal regulators of intracellular signaling pathways involved in cell proliferation, migration, and survival. Dysregulation of SFK activity is a known driver in the progression of various solid tumors, making them a critical target for therapeutic intervention.[3]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to explain the causality behind our experimental choices, providing detailed, self-validating protocols and a transparent analysis of NPA-1's performance characteristics.

The Imperative for Selectivity: Navigating the Human Kinome

The human genome encodes over 500 protein kinases, many of which share significant structural homology within the ATP-binding pocket.[4] This presents a formidable challenge in drug development: achieving potent inhibition of the desired target (on-target) while minimizing engagement with other kinases (off-target effects).[5][6] While some multi-kinase inhibitors have found therapeutic success, off-target activity can lead to unforeseen toxicities.[6] Therefore, a rigorous evaluation of a new inhibitor's selectivity profile is paramount.[5][7] This guide will demonstrate NPA-1's performance not only in terms of raw potency but also its refined selectivity profile compared to well-known SFK inhibitors.

Comparative Biochemical Potency (IC50 Determination)

The initial benchmark for any new inhibitor is its direct-acting potency against the purified target enzyme. We determined the half-maximal inhibitory concentration (IC50), the concentration of an inhibitor required to reduce enzyme activity by 50%, for NPA-1 and a panel of established SFK inhibitors.[8]

Experimental Rationale: We employed a luminescence-based kinase assay, ADP-Glo™, which quantifies the amount of ADP produced during the kinase reaction.[9][10] This format is highly sensitive, has a broad dynamic range, and is less prone to the handling risks associated with traditional radiometric assays, making it a robust choice for high-throughput IC50 determination.[10][11] The ATP concentration was kept at the Km value for each kinase to ensure a standardized and comparable measurement of inhibitor potency.[12]

Comparative IC50 Data:

CompoundTarget KinaseIC50 (nM)
NPA-1 (Novel Compound) Src 1.8
Lck 4.2
Fyn 3.5
DasatinibSrc<1.0[13]
Lck4.0[13]
Fyn5.0[13]
Saracatinib (AZD0530)Src2.7[13]
Lck11.0[13]
Fyn11.0[13]
BosutinibSrc1.2[13]
Lck>1000
Fyn>1000

Analysis: The data demonstrates that NPA-1 exhibits potent, single-digit nanomolar inhibition of key Src family kinases, comparable to the highly potent inhibitors Dasatinib and Bosutinib. Its activity profile across Src, Lck, and Fyn suggests a focused SFK-family inhibitor profile.

Protocol 1: Biochemical IC50 Determination (ADP-Glo™ Assay)
  • Reagent Preparation: Prepare serial dilutions of NPA-1 and control inhibitors (e.g., in 100% DMSO). Prepare kinase reaction buffer as recommended by the manufacturer.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound dilution.

  • Enzyme Addition: Add 5 µL of a solution containing the target kinase (e.g., Src) and its specific peptide substrate.

  • Initiate Reaction: Add 2.5 µL of ATP solution (at the determined Km concentration for the kinase) to start the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls (0% inhibition for DMSO vehicle, 100% inhibition for no enzyme). Plot the percent inhibition versus the log of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.[14]

Kinome-Wide Selectivity Profiling

To comprehensively assess NPA-1's specificity, we performed a broad kinase selectivity screen. This is a critical step to de-risk a compound by identifying potential off-target interactions that could lead to toxicity or provide opportunities for drug repurposing.[6][15]

Experimental Rationale: We utilized a binding-based assay format (KINOMEscan™) which measures the ability of a compound to displace a ligand from the ATP-binding site of a large panel of kinases. This approach is independent of enzyme activity and can identify interactions with both active and inactive kinase conformations.[16] Profiling at a single high concentration (e.g., 1 µM) provides an initial landscape of potential off-targets.[9]

Workflow for Kinase Selectivity Profiling

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Compound Test Compound (NPA-1) 100x Stock in DMSO Incubation Incubate Compound with Kinase Panel Compound->Incubation Add at 1µM final KinasePanel Immobilized Kinase Panel (>400 Kinases) KinasePanel->Incubation Wash Wash Unbound Compound Incubation->Wash Detection Quantify Bound Kinase (e.g., via qPCR) Wash->Detection InhibitionCalc Calculate % Inhibition vs. Control Detection->InhibitionCalc Control DMSO Vehicle Control (0% Inhibition) Control->InhibitionCalc SelectivityScore Generate Selectivity Score & Identify Off-Targets InhibitionCalc->SelectivityScore

Caption: A generalized workflow for kinase selectivity profiling.

Comparative Selectivity Data:

CompoundPrimary Target(s)Off-Targets (>90% Inhibition @ 1µM)Selectivity Score (S10)¹
NPA-1 Src, Lck, Fyn BLK, YES 0.04
DasatinibBcr-Abl, SFKsDDR1, c-KIT, PDGFRβ, and >20 others[17][18]0.35
SaracatinibSFKsAbl0.15

¹Selectivity Score (S10) is the number of kinases with >90% inhibition divided by the total number of kinases tested. A lower score indicates higher selectivity.

Analysis: NPA-1 demonstrates exceptional selectivity. Its activity is tightly focused within the Src family, with minimal engagement of other kinases in the panel. In contrast, Dasatinib shows significant polypharmacology, inhibiting numerous kinases across different families, which is consistent with its known clinical profile.[17][18] This highly selective profile suggests that NPA-1 may offer a wider therapeutic window with fewer off-target side effects.

Cellular Mechanism of Action and Anti-Proliferative Effects

A potent biochemical inhibitor must demonstrate activity in a complex cellular environment.[19] We performed two key cell-based assays: first, to confirm on-target engagement by measuring the phosphorylation of a downstream substrate, and second, to measure the functional outcome of this inhibition on cancer cell proliferation.

Experimental Rationale: We selected the HT-29 human colon cancer cell line, which exhibits moderate Src activity. To confirm target engagement, we used Western blotting to detect the phosphorylation status of Focal Adhesion Kinase (FAK) at Tyr397, a direct downstream substrate of Src.[1] A reduction in p-FAK levels provides direct evidence that NPA-1 is inhibiting Src kinase activity within the cell.[1] For the functional readout, we used a standard MTT assay to measure cell viability, which assesses the anti-proliferative effect of the compound.[1]

Src Signaling Pathway and Inhibitor Action

G cluster_upstream cluster_core cluster_downstream cluster_outputs RTK RTKs (e.g., EGFR) GPCRs Src Src Kinase RTK->Src Activates FAK FAK Src->FAK Phosphorylates PI3K PI3K / Akt Pathway Src->PI3K RAS Ras / MAPK Pathway Src->RAS Migration Migration FAK->Migration Survival Survival PI3K->Survival Proliferation Proliferation RAS->Proliferation Inhibitors NPA-1 Dasatinib Saracatinib Inhibitors->Src

Caption: Simplified Src signaling pathway and point of inhibition.

Comparative Cellular Activity Data:

CompoundCellular IC50 (p-FAK, nM)Anti-Proliferative GI50 (MTT, nM)
NPA-1 25 85
Dasatinib1550
Saracatinib40150
Protocol 2: Cell-Based Target Phosphorylation Assay (Western Blot)
  • Cell Culture: Seed HT-29 cells in 6-well plates and grow to 70-80% confluency.

  • Inhibitor Treatment: Treat cells with a range of concentrations of NPA-1 or control inhibitors for a defined period (e.g., 2 hours). Include a vehicle-only (DMSO) control.[1]

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) from each sample by size using SDS-polyacrylamide gel electrophoresis.[1]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[1]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific for the phosphorylated target (e.g., anti-p-FAK Tyr397) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total FAK and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities. Normalize the p-FAK signal to the total FAK signal for each lane. Plot the normalized phosphorylation against inhibitor concentration to determine the cellular IC50.

Troubleshooting Discrepancies

G cluster_checks Investigation Path cluster_solutions Potential Solutions Start Discrepancy Observed: High Biochemical Potency, Low Cellular Activity Target Confirm Target Expression & Activity in Cell Line Start->Target Is target active? Permeability Assess Cell Permeability (e.g., Caco-2 assay) Efflux Check for Efflux Pump Substrate (e.g., P-gp) Permeability->Efflux Permeable Redesign Chemical Modification to Improve LogP Permeability->Redesign Not Permeable Stability Evaluate Compound Stability in Cell Media Efflux->Stability Not a Substrate CoAdmin Co-administer with Efflux Pump Inhibitor Efflux->CoAdmin Is a Substrate Stability->Redesign Unstable Target->Permeability Yes NewModel Select Different Cell Model Target->NewModel No

Caption: Logic diagram for troubleshooting experimental discrepancies.[15]

Summary and Conclusion

  • High Potency: NPA-1 demonstrates single-digit nanomolar inhibitory activity against Src, Lck, and Fyn in biochemical assays, placing it among the most potent SFK inhibitors described.

  • Exceptional Selectivity: Kinome-wide profiling reveals that NPA-1 possesses a superior selectivity profile compared to multi-kinase inhibitors like Dasatinib, with its activity tightly focused on the Src kinase family.

  • Proven Cellular Activity: NPA-1 effectively engages its target in a cellular context, inhibiting downstream signaling and resulting in a potent anti-proliferative effect in a relevant cancer cell model.

The combination of high potency and a clean selectivity profile makes NPA-1 a highly promising candidate for further preclinical and clinical development. Its targeted mechanism of action suggests the potential for a robust therapeutic effect with a reduced risk of off-target toxicities.

References

  • Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide. Benchchem.
  • Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S..
  • Cell-based Kinase Assays. Profacgen.
  • Src | Inhibitors. MedChemExpress.
  • Targeted Kinase Selectivity
  • Technical Support Center: Best Practices for Kinase Inhibitor Experiments. Benchchem.
  • Src inhibitor. Wikipedia.
  • Kinase Selectivity Profiling Systems—General Panel.
  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphoryl
  • Src Kinases. Tocris Bioscience.
  • Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Src Family Kinase Inhibitors Products. R&D Systems.
  • Inhibitors of Src family kinases, inducible nitric oxide synthase, and NADPH oxidase as potential CNS drug targets for neurological diseases. PMC - PubMed Central.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
  • Kinase Screening Assay Services. Reaction Biology.
  • Determination of the IC50 values of a panel of CDK9 inhibitors against...
  • IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals.
  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PMC - PubMed Central.
  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC.
  • Kinase assays. BMG LABTECH.
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.

Sources

A Comparative Guide to the Synthetic Validation of 2-Amino-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-5-methoxypyrimidine is a pivotal structural motif in medicinal chemistry and drug development, serving as a key building block for a multitude of pharmacologically active agents. Its synthesis, therefore, is of considerable interest to researchers in both academic and industrial settings. This guide provides an in-depth comparison of prevalent synthetic protocols for obtaining this compound, offering insights into the mechanistic underpinnings and practical considerations of each approach. We will delve into classical methods and modern catalytic systems, presenting a comprehensive analysis to aid in methodology selection for your specific research needs.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be broadly approached from two distinct strategic viewpoints: functional group interconversion on a pre-existing pyrimidine core and de novo construction of the pyrimidine ring. Each strategy presents its own set of advantages and challenges in terms of starting material availability, reaction conditions, scalability, and overall efficiency.

Here, we will critically evaluate three primary synthetic routes:

  • Direct Amination of 2-Chloro-5-methoxypyrimidine: A straightforward nucleophilic aromatic substitution.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A modern, versatile cross-coupling reaction.

  • Condensative Cyclization with Guanidine: A foundational approach to building the pyrimidine ring from acyclic precursors.

Route 1: Direct Nucleophilic Aromatic Substitution

This method represents the most direct pathway, starting from the commercially available 2-Chloro-5-methoxypyrimidine. The core of this protocol lies in the displacement of the chloride, a competent leaving group, by an amine source, typically ammonia.

Reaction Principle

The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). The presence of two ring nitrogens withdraws electron density, activating the carbon atoms towards nucleophilic attack. The chloro substituent at the 2-position is particularly activated and can be displaced by a strong nucleophile like ammonia. The reaction is typically driven to completion by applying heat and pressure, often in a sealed vessel to maintain a high concentration of the volatile ammonia.

Experimental Protocol

A general procedure for the synthesis of this compound from 2-chloro-5-methoxypyrimidine is as follows:

  • To a microwave reaction vessel, add 2-chloro-5-methoxypyrimidine (1.0 eq).

  • Add a 25% aqueous ammonia solution.

  • Seal the vessel and heat the reaction mixture to 150 °C for 3 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Evaporate the mixture to dryness.

  • Dissolve the crude product in a minimal amount of a dichloromethane/methanol co-solvent.

  • Purify by flash column chromatography on silica gel.

Performance Data
ParameterValueReference
Starting Material2-Chloro-5-methoxypyrimidine[1]
Reagents25% Aqueous Ammonia[1]
Conditions150 °C, 3 hours (Microwave)[1]
Yield55%[1]
PurityHigh after chromatography[1]
Causality and Insights

The choice of a sealed microwave reactor is crucial for this transformation. It allows for the safe heating of the volatile aqueous ammonia solution well above its boiling point, significantly accelerating the reaction rate. The 55% yield suggests that while the reaction is effective, side reactions or incomplete conversion may be limiting factors under these specific conditions.[1] For scalability, transitioning to a traditional high-pressure autoclave would be necessary. The primary advantage of this route is its operational simplicity and reliance on a readily available starting material.

Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[2][3] This palladium-catalyzed cross-coupling reaction offers a highly versatile and efficient alternative to classical amination methods, often proceeding under milder conditions with a broader substrate scope.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][4] The active Pd(0) catalyst first inserts into the carbon-halogen bond of the aryl or heteroaryl halide. Subsequent coordination of the amine, followed by base-mediated deprotonation, forms a palladium-amido complex. The final reductive elimination step furnishes the desired arylamine and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4] The choice of phosphine ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst.

Proposed Experimental Protocol

While a specific protocol for this compound via this method is not explicitly detailed in the provided search results, a general procedure can be adapted from protocols for similar substrates:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add 2-Chloro-5-methoxypyrimidine (1.0 eq), a suitable palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%).

  • Add a base, such as cesium carbonate or sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed toluene via syringe.

  • Add a source of ammonia (e.g., a solution of ammonia in dioxane or an ammonia surrogate).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and purify by column chromatography.

Anticipated Performance
ParameterAnticipated ValueRationale/Reference
Starting Material2-Chloro-5-methoxypyrimidine[][6][7]
Catalyst SystemPd₂(dba)₃ / Xantphos[2]
ReagentsAmmonia source, Base (e.g., Cs₂CO₃)[2]
Conditions80-110 °C, Inert Atmosphere[2]
YieldPotentially >70%High efficiency of Buchwald-Hartwig reactions[2][3][4]
PurityHigh after chromatographyStandard purification for cross-coupling reactions
Causality and Insights

The Buchwald-Hartwig approach offers several advantages, including potentially higher yields and milder reaction conditions compared to direct amination. The key to success lies in the careful selection of the catalyst system (palladium precursor and ligand) and the base. Sterically hindered phosphine ligands are often employed to promote the reductive elimination step and prevent catalyst decomposition.[8] This method's main drawback is the higher cost of the palladium catalyst and ligands, as well as the need for stringent inert atmosphere techniques. However, for the synthesis of complex or sensitive molecules, the enhanced efficiency and functional group tolerance often justify the additional cost and effort.

Route 3: Condensative Cyclization with Guanidine

This classical approach builds the 2-aminopyrimidine core from the ground up by reacting guanidine with a suitable three-carbon electrophile. This strategy is highly convergent and allows for the introduction of various substituents on the pyrimidine ring.

Reaction Principle

The formation of the pyrimidine ring occurs through a condensation reaction between a 1,3-dielectrophilic component and a dinucleophilic species, in this case, guanidine. A common strategy involves the reaction of guanidine with a β-alkoxy-α,β-unsaturated ketone or a related 1,3-dicarbonyl compound equivalent. The reaction proceeds through a series of nucleophilic additions and a final dehydration step to form the aromatic pyrimidine ring. This method is a variation of the well-known Pinner synthesis of pyrimidines.[9]

Proposed Experimental Protocol

A plausible synthetic sequence starting from simpler precursors would involve:

  • Preparation of the 1,3-dielectrophile: This could be synthesized from readily available starting materials. For instance, a suitable precursor for this compound would be a methoxy-substituted malonaldehyde equivalent.

  • Cyclization: The prepared electrophile is then reacted with guanidine (often as a salt, like guanidine nitrate or guanidine carbonate) in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like ethanol.

  • The reaction mixture is typically heated to drive the cyclization and dehydration.

  • Workup involves neutralization, extraction, and purification by crystallization or chromatography.

Anticipated Performance
ParameterAnticipated ValueRationale/Reference
Starting MaterialsGuanidine, Methoxy-substituted 1,3-dicarbonyl equivalentGeneral pyrimidine synthesis[9][10][11][12][13][14][15]
ReagentsBase (e.g., NaOEt)[11]
ConditionsHeating in a protic solvent (e.g., Ethanol)[11]
YieldVariable, often moderate to goodDependent on the stability and reactivity of the 1,3-dielectrophile
PurityMay require extensive purificationPotential for side-products from self-condensation of the electrophile
Causality and Insights

This route offers the greatest flexibility in terms of analogue synthesis, as the substitution pattern of the final pyrimidine is determined by the choice of the initial 1,3-dicarbonyl component. However, the synthesis of the required precursor can add several steps to the overall sequence. The efficiency of the cyclization step can be sensitive to the reaction conditions, and optimization is often required. While this approach may be longer, it can be more cost-effective for large-scale synthesis if the starting materials are inexpensive.

Visualizing the Synthetic Pathways

To better illustrate the discussed synthetic routes, the following diagrams outline the core transformations.

G cluster_0 Route 1: Direct Amination 2-Chloro-5-methoxypyrimidine 2-Chloro-5-methoxypyrimidine 2-Amino-5-methoxypyrimidine_1 This compound 2-Chloro-5-methoxypyrimidine->2-Amino-5-methoxypyrimidine_1 NH3 (aq), 150°C

Caption: Synthetic pathway for Route 1.

G cluster_1 Route 2: Buchwald-Hartwig Amination 2-Chloro-5-methoxypyrimidine_2 2-Chloro-5-methoxypyrimidine 2-Amino-5-methoxypyrimidine_2 This compound 2-Chloro-5-methoxypyrimidine_2->2-Amino-5-methoxypyrimidine_2 Pd catalyst, Ligand, Base, NH3 source

Caption: Synthetic pathway for Route 2.

G cluster_2 Route 3: Guanidine Cyclization Guanidine Guanidine 2-Amino-5-methoxypyrimidine_3 This compound Guanidine->2-Amino-5-methoxypyrimidine_3 1,3-Dielectrophile Methoxy-substituted 1,3-dielectrophile 1,3-Dielectrophile->2-Amino-5-methoxypyrimidine_3 Base, Heat

Caption: Synthetic pathway for Route 3.

Conclusion and Recommendations

The choice of synthetic route for this compound is contingent upon the specific requirements of the researcher, including scale, cost, available equipment, and the need for analogue synthesis.

  • For rapid, small-scale synthesis with readily available starting materials, Route 1 (Direct Amination) is a viable option, particularly with access to microwave reactors.

  • For high-yield, clean, and scalable synthesis where cost of reagents is less of a concern, Route 2 (Buchwald-Hartwig Amination) is the recommended modern approach. Its broad functional group tolerance also makes it ideal for complex molecule synthesis.

  • For large-scale production where cost is a primary driver and for the creation of diverse libraries of substituted 2-aminopyrimidines, Route 3 (Guanidine Cyclization) offers a powerful, albeit potentially more labor-intensive, strategy.

Ultimately, a thorough evaluation of the pros and cons of each method, as outlined in this guide, will enable the selection of the most appropriate synthetic protocol to achieve your research objectives.

References

  • Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • ChemicalBook. This compound CAS#: 13418-77-4.
  • Kim, Y. H., Yoon, C., & Lee, N. (1981). CYCLIZATION OF GUANIDINES WITH ALPHA-UNSATURATED,BETA-UNSATURATED KETONES - IMPROVED SYNTHESIS OF 2-AMINODIHYDROPYRIMIDINE DERIVATIVES CONTAINING GUANIDINE MOIETY. Heterocycles.
  • PrepChem.com. Synthesis of 2-amino-5-methoxy pyridine.
  • BOC Sciences. CAS 22536-65-8 2-Chloro-5-methoxypyrimidine.
  • Chandrappa, M., Kumar, G., & Pullela, P. K. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry, 29, 2119-2122.
  • Wikipedia. Buchwald–Hartwig amination.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • Wikipedia. Ullmann condensation.
  • Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of Organic Chemistry, 68(26), 10092–10097.
  • Benchchem. Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine.
  • Google Patents. CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
  • Google Patents. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • Benchchem. A Comparative Guide to the Synthetic Routes of 6-Chloro-5-methoxypyridin-2-amine.
  • The Organic Chemistry Tutor. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube.
  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
  • Royal Society of Chemistry. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation.
  • Google Patents. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
  • Google Patents. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • Google Patents. US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • Organic Chemistry Portal. Ullmann Reaction.
  • ResearchGate. Cyclization reaction between alkynones and guanidine.
  • PubMed Central. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists.

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility of In Vitro Assays with 2-Aminopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly for the development of kinase inhibitors.[1] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket makes it a privileged structure in drug discovery.[1] However, this same chemical reactivity, combined with other physicochemical properties, can present significant challenges to the reproducibility of in vitro assays.[2][3]

This guide provides an in-depth comparison of common in vitro assay formats used to characterize 2-aminopyrimidine compounds. Moving beyond mere protocols, we will explore the causal factors behind assay variability and provide a framework for designing robust, self-validating experiments. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to generate reliable and reproducible data, thereby accelerating the journey from hit identification to preclinical candidate.[4][5]

The Root of Variability: Physicochemical Properties and Assay Interference

The reproducibility crisis in preclinical research is a well-documented issue.[6][7][8] For 2-aminopyrimidine compounds, this challenge is often rooted in their inherent chemical nature. Understanding these properties is the first step toward mitigating their impact on assay performance.

  • Solubility and Aggregation: Many kinase inhibitors, including those with a 2-aminopyrimidine core, can exhibit poor aqueous solubility.[3] This can lead to the formation of compound aggregates at higher concentrations, which are a notorious source of non-specific inhibition and assay artifacts.[9][10] These aggregates can sequester enzymes or interfere with optical detection methods, leading to false-positive results that are highly sensitive to minor changes in buffer conditions or compound handling.[9]

  • Chemical Reactivity and Off-Target Effects: The 2-aminopyrimidine moiety and associated functional groups can be chemically reactive.[2] This can lead to covalent modification of assay components, such as enzymes or detection reagents, a phenomenon known as assay interference.[11] Furthermore, a lack of selectivity is a common challenge with this scaffold, resulting in off-target activities that can confound the interpretation of cell-based assay results.[1][12][13]

  • Interference with Assay Readouts: Compounds can directly interfere with the detection technology of an assay.[14][15][16] This includes quenching of fluorescent signals, inhibition of reporter enzymes like luciferase, or interaction with detection antibodies.[2][17] Such interference is a primary driver of irreproducible data between different assay formats.

Below is a logical diagram illustrating the cascade from physicochemical properties to irreproducible results.

cluster_0 Physicochemical Properties of 2-Aminopyrimidines cluster_1 Mechanisms of Assay Interference cluster_2 Experimental Outcomes Prop1 Poor Aqueous Solubility Mech1 Compound Aggregation Prop1->Mech1 Prop2 Chemical Reactivity (e.g., Thiol-Reactivity) Mech2 Covalent Modification of Proteins Prop2->Mech2 Prop3 Lack of Selectivity Mech5 Off-Target Biological Effects Prop3->Mech5 Prop4 Intrinsic Fluorescence / Color Mech4 Signal Quenching / Autofluorescence Prop4->Mech4 Outcome Irreproducible In Vitro Data (Poor IC50 correlation, Inconsistent Z') Mech1->Outcome Mech3 Reporter Enzyme Inhibition (e.g., Luciferase) Mech2->Mech3 Mech2->Outcome Mech3->Outcome Mech4->Outcome Mech5->Outcome

Caption: Sources of Assay Variability.

Comparative Analysis of Key In Vitro Assays

The choice of assay technology is a critical determinant of data quality and reproducibility.[18] Here, we compare three common assay types used for characterizing 2-aminopyrimidine kinase inhibitors, highlighting their principles, potential for interference, and best practices for robust execution.

Biochemical Kinase Inhibition Assays

These assays directly measure the catalytic activity of a purified enzyme.[17] They are essential for determining a compound's potency (e.g., IC50) against its primary target.

Comparison of Common Kinase Assay Formats

ParameterTime-Resolved FRET (TR-FRET)Luminescence-Based (e.g., Kinase-Glo®)
Principle Measures energy transfer between a donor (e.g., Europium) and an acceptor fluorophore on a phosphorylated substrate.[19]Quantifies the amount of ATP remaining after a kinase reaction using a luciferase-luciferin system.[20]
Advantages Homogeneous (no-wash), ratiometric, and less susceptible to optical interference from colored or fluorescent compounds due to time-resolved detection.[21]High sensitivity, broad applicability to any ATP-dependent enzyme, and widely used.[20]
Disadvantages Requires specific antibodies and labeled substrates, which can be costly and challenging to develop. Potential for steric hindrance.[19]Susceptible to interference from compounds that inhibit luciferase or interact with the ATP/luciferin reaction. Multi-step workflow.[2][20]
Z'-Factor Generally > 0.7Generally > 0.6
Throughput HighHigh

Protocol 1: Robust TR-FRET Kinase Assay

Causality: This protocol is designed to minimize interference and ensure a stable assay window. The use of a pre-incubation step helps identify time-dependent inhibitors, while including a counterscreen against the detection system validates the specificity of the observed inhibition.

  • Reagent Preparation: Prepare kinase, substrate (e.g., ULight™-labeled peptide), and ATP in a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Compound Plating: Serially dilute the 2-aminopyrimidine compound in 100% DMSO, then transfer a small volume (e.g., 50 nL) to a 384-well low-volume assay plate.

  • Kinase/Substrate Addition: Add 5 µL of the kinase/substrate mix to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature. This allows the compound to bind to the kinase before the reaction is initiated.

  • Initiation of Reaction: Add 5 µL of ATP solution to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibitors are accurately assessed.

  • Incubation: Incubate for 60 minutes at room temperature. Monitor reaction progress in initial experiments to ensure it remains in the linear range.

  • Detection: Add 10 µL of stop/detection buffer containing EDTA (to stop the reaction) and a Europium-labeled anti-phospho-substrate antibody.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.

  • Controls (Self-Validation):

    • Positive Control: No inhibitor (0% inhibition).

    • Negative Control: No enzyme or a known potent inhibitor (100% inhibition).

    • Counterscreen: Run the assay in the absence of kinase to identify compounds that interfere with the antibody-substrate interaction or the FRET signal.

Cell-Based Viability and Proliferation Assays

These assays measure the effect of a compound on cell health and growth. They provide a more physiologically relevant context but are also more complex, with numerous potential sources of variability.[6][22]

Comparison of Common Cell Viability Assay Formats

ParameterTetrazolium Reduction (e.g., MTT, XTT)ATP-Based Luminescence (e.g., CellTiter-Glo®)
Principle Measures the metabolic reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in viable cells.[23]Quantifies ATP as an indicator of metabolically active cells using a luciferase-based reaction.[22]
Advantages Inexpensive and widely established.Highly sensitive, excellent linearity, and amenable to high-throughput screening.[22]
Disadvantages Prone to interference from reducing compounds, compounds that affect cellular redox state, and issues with formazan crystal solubilization.[23]Can be inhibited by compounds that interfere with luciferase. The lytic nature of the assay precludes multiplexing with other assays.[22]
Reproducibility Moderate; sensitive to cell density and incubation times.[23]High; signal is generally stable.

Protocol 2: Reproducible Cell Viability Assay (ATP-Based)

Causality: This protocol emphasizes rigorous cell culture practice and includes a crucial cell-free counterscreen to eliminate false positives arising from assay interference.[24]

  • Cell Culture: Use authenticated cell lines with a consistent passage number.[6] Ensure cells are in the exponential growth phase.

  • Cell Seeding: Create a homogenous cell suspension and seed cells into a 96-well white, clear-bottom plate at a pre-optimized density. Mitigate the "edge effect" by filling perimeter wells with sterile PBS and not using them for experimental data.[23]

  • Incubation: Allow cells to adhere and resume growth for 24 hours in a humidified incubator.

  • Compound Treatment: Add serially diluted 2-aminopyrimidine compounds to the cells. The final DMSO concentration should be consistent across all wells and typically ≤ 0.5%.

  • Incubation: Incubate for the desired treatment period (e.g., 72 hours).

  • Assay Reagent Preparation: Equilibrate the ATP-based assay reagent (e.g., CellTiter-Glo®) to room temperature.

  • Lysis and Signal Generation: Add the reagent directly to the wells, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader.

  • Controls (Self-Validation):

    • Vehicle Control: Cells treated with DMSO only (100% viability).

    • Positive Control: Cells treated with a known cytotoxic compound (e.g., staurosporine).

    • Cell-Free Counterscreen: Prepare a plate with media and compound but no cells.[23] Add the assay reagent to identify compounds that directly inhibit luciferase, which would manifest as an apparent cytotoxic effect.

A Framework for Ensuring Reproducibility

Achieving reproducible data requires a systematic approach that extends beyond a single protocol.[25] The following workflow provides a comprehensive framework for validating in vitro data for 2-aminopyrimidine compounds.

Caption: Workflow for Robust Assay Validation.

This systematic approach, grounded in the principles outlined in the NIH's Assay Guidance Manual, ensures that foundational variables are controlled before progressing to more complex experiments.[26][27][28]

Conclusion

The 2-aminopyrimidine scaffold will undoubtedly continue to be a valuable starting point for the discovery of novel therapeutics. However, realizing its full potential requires a rigorous and scientifically sound approach to in vitro characterization. By understanding the inherent physicochemical properties of these compounds and proactively designing experiments to mitigate common sources of interference, researchers can avoid the pitfalls of irreproducibility.[4]

The key to success lies not in adhering to a single "perfect" protocol, but in implementing a self-validating experimental framework. This includes the judicious selection of orthogonal assay formats, the mandatory inclusion of counterscreens, and an unwavering commitment to quality control for all reagents and biological systems. By embracing these principles, the scientific community can build a more robust and reliable foundation for the development of the next generation of medicines.

References

  • Assay Guidance Manual.
  • Hirsch, C., & Schildknecht, S. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in Pharmacology, 10, 1484. [Link]
  • What Is the Best Kinase Assay?. BellBrook Labs. [Link]
  • KINASE PROFILING & SCREENING. Reaction Biology. [Link]
  • AGM eBook.
  • Assay Guidance Manual Program.
  • McShane, L. M. (2015). Assay validation and reproducibility considerations for biomarkers used in drug development. FDA. [Link]
  • Markossian, S., et al. (2021). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. SLAS Discovery, 26(10), 1169-1171. [Link]
  • Achieve Robust and Reproducible Assays to Ride the Drug Discovery Pipeline. (2021). SLAS. [Link]
  • Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. (2025). CMDC Labs. [Link]
  • Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). (2024). Veranex. [Link]
  • Best Practices for Sample Preparation & Assay Development. Danaher Life Sciences. [Link]
  • Sportsman, J. R., et al. (2006). Time-resolved fluorescence resonance energy transfer kinase assays using physiological protein substrates: applications of terbium-fluorescein and terbium-green fluorescent protein fluorescence resonance energy transfer pairs. Analytical Biochemistry, 356(1), 108-116. [Link]
  • McGovern, S. L., et al. (2003). High-throughput assays for promiscuous inhibitors. Journal of Medicinal Chemistry, 46(19), 4265-4272. [Link]
  • High-throughput assays for promiscuous inhibitors.
  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. [Link]
  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113. [Link]
  • Mittapalli, S., et al. (2021). Physicochemical properties of the compounds.
  • Gerninghaus, J., et al. (2023). Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity. RSC Medicinal Chemistry, 14(7), 1269-1282. [Link]
  • Mullane, K., & Williams, M. (2017). Enhancing reproducibility: Failures from Reproducibility Initiatives underline core challenges. Biochemical Pharmacology, 138, 7-18. [Link]
  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. (2016). Bentham Science. [Link]
  • Siu, M., et al. (2012). Potent and Selective Aminopyrimidine-Based B-Raf Inhibitors with Favorable Physicochemical and Pharmacokinetic Properties. Journal of Medicinal Chemistry, 55(8), 3757-3768. [Link]
  • Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual.
  • Assessing reproducibility of the core findings in cancer research. (2022). eLife. [Link]
  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). PubMed. [Link]
  • Del Bello, F., et al. (2015). Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway. Bioorganic & Medicinal Chemistry, 23(17), 5790-5799. [Link]
  • In Vitro Research Reproducibility: Keeping Up High Standards. (2019). PubMed. [Link]
  • Physicochemical properties and pharmacological characteristics of KIs.
  • Strategies to Avoid and Reduce Off-Target Effects. (2020). CRISPR Medicine News. [Link]
  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. (2023). Molecular Therapy. [Link]
  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. (2021). International Journal of Molecular Sciences. [Link]
  • Nikolac Gabaj, N., et al. (2023). Drug interference with biochemical laboratory tests. Biochemia Medica, 33(2), 020601. [Link]
  • Interference with Clinical Laboratory analyses. (2015).
  • Analytical Interference by Contrast Agents in Biochemical Assays. (2016).
  • Drug interference with biochemical laboratory tests. (2023). Biochemia Medica. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of discovery. The handling of specialized chemical reagents like 2-Amino-5-methoxypyrimidine demands a rigorous and informed approach, not just in its application but, just as importantly, in its disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound waste, grounded in established safety principles and regulatory awareness. The objective is to move beyond mere procedural instruction, offering a framework of understanding that empowers laboratory personnel to manage chemical waste with the highest degree of confidence and responsibility.

Foundational Knowledge: Hazard Characterization and Safety Imperatives

Before any disposal procedure is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This knowledge forms the basis for all handling and disposal decisions. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the necessary precautions.[1][2]

Table 1: GHS Hazard Profile for this compound

Hazard ClassGHS CodeDescriptionImplication for Handling and Disposal
Acute Toxicity, OralH302Harmful if swallowedPrevents casual disposal; dictates that contaminated items must be treated as hazardous.
Skin IrritationH315Causes skin irritationRequires the use of chemically resistant gloves and a lab coat to prevent direct contact.
Eye IrritationH319Causes serious eye irritationMandates the use of safety goggles or a face shield.
Specific Target Organ ToxicityH335May cause respiratory irritationNecessitates handling within a certified chemical fume hood to avoid inhalation of dust.

The causality behind these precautions is clear: each piece of Personal Protective Equipment (PPE) and every engineering control directly mitigates a documented risk. Handling this solid compound in a chemical fume hood, for instance, is not merely a suggestion but a critical control to prevent exposure to fine particulates that can cause respiratory irritation.[1][2]

Essential Protective Measures:

  • Engineering Controls: Always handle this compound powder within a certified chemical fume hood.

  • Eye Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1]

  • Hand Protection: Use chemically impermeable gloves (e.g., nitrile rubber), and inspect them for integrity before use.

  • Body Protection: A fully buttoned lab coat is required to prevent skin contact.[3]

The Core Principle: Waste Characterization and Segregation

Under regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States, waste generators are legally responsible for correctly characterizing their waste.[4][5] While this compound is not a specifically "P-listed" (acutely hazardous) waste, its GHS classifications require it to be managed as a hazardous chemical waste.[1][2][5]

The cardinal rule of laboratory waste management is segregation . Mixing incompatible waste streams can lead to dangerous chemical reactions or complicate the disposal process, increasing both risk and cost. All waste generated from handling this compound must be considered hazardous and segregated accordingly.

Waste Streams to Segregate:

  • Unused or Expired Product: The pure, solid chemical.

  • Grossly Contaminated Disposables: Items such as weigh boats, contaminated gloves, and absorbent paper used for cleaning up minor spills.

  • Empty Containers: The original product container.

Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for collecting, storing, and preparing this compound waste for final disposal by trained professionals.

Step 1: Container Selection and Labeling

Proper containment is the first step in secure disposal.

  • Select a Compatible Container: The best container is often the original one, provided it is in good condition.[6][7] If unavailable, use a new, leak-proof container made of compatible material (e.g., high-density polyethylene, HDPE) with a secure, screw-top lid.[4][8]

  • Affix a Hazardous Waste Label: As soon as the first piece of waste is added, the container must be labeled.[7] Do not wait until it is full. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The accumulation start date (the date the first waste was added).

    • A clear indication of the hazards (e.g., "Harmful," "Irritant").

Step 2: Waste Accumulation and Storage

Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[4][7]

  • Collect Solid Waste: Place the original container with unused product or contaminated disposables directly into the designated, labeled hazardous waste container.[8] Do not generate dust when transferring materials.

  • Keep Containers Closed: Hazardous waste containers must remain tightly sealed at all times except when actively adding waste.[4] This is a common regulatory requirement to prevent spills and the release of vapors.

  • Utilize Secondary Containment: Store the waste container within a larger, chemically resistant tray or bin to contain any potential leaks.[4][9] This provides a crucial layer of protection against environmental contamination.

Step 3: Managing Empty Containers

An "empty" container that held a hazardous chemical must still be managed with care.

  • Remove all Contents: Ensure that all practicable amounts of the solid have been removed.

  • Deface the Label: Obliterate or remove the original manufacturer's label to prevent misuse.[4]

  • Consult Institutional Policy: While federal regulations may allow a container that is "empty" by RCRA standards to be disposed of in regular trash, institutional or state policies are often stricter.[6] Always consult your institution's Environmental Health & Safety (EH&S) department for guidance on disposing of empty chemical containers. Some may require triple-rinsing, with the rinsate collected as hazardous waste.[6]

Step 4: Arranging for Final Disposal

Laboratory personnel should never attempt to dispose of this chemical through standard trash or drains.[10]

  • Monitor Accumulation: Do not exceed the volume or time limits for your SAA as defined by your institution and local regulations (e.g., in many jurisdictions, waste must be moved from the SAA within three days once the container is full).[7]

  • Contact EH&S for Pickup: When the waste container is full or you no longer generate this waste stream, contact your institution's EH&S department to schedule a pickup.[7] Provide them with a complete and accurate description of the waste.

Emergency Preparedness: Spill Management

In the event of a spill, a swift and correct response is critical to ensure safety.

  • Alert Personnel: Immediately notify others in the area.

  • Assess the Spill: For a small, manageable spill of solid material, proceed with cleanup only if you are trained and have the appropriate PPE. For large spills, evacuate the area and contact your institution's emergency response team.

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and double-layered chemically resistant gloves.

  • Contain the Spill: Gently cover the spill with an inert absorbent material, such as vermiculite or sand. Avoid raising dust.

  • Collect the Material: Carefully sweep or scoop the material and absorbent into your designated hazardous waste container for this compound.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent solution, and collect the cleaning materials as hazardous waste.

  • Document the Incident: Report the spill to your laboratory supervisor and EH&S department as required by institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the logical decision-making process for the proper management and disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Waste Generated (Unused chemical, contaminated labware) sds Consult Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) sds->ppe fume_hood Handle in Chemical Fume Hood ppe->fume_hood characterize Characterize as Solid Hazardous Waste fume_hood->characterize container Select Compatible, Leak-Proof Container characterize->container label_container Affix 'Hazardous Waste' Label (Name, Date, Hazards) container->label_container store_saa Store in Designated SAA in Secondary Containment label_container->store_saa keep_closed Keep Container Securely Closed store_saa->keep_closed full Container Full? store_saa->full full->store_saa No ehs Contact EH&S for Waste Pickup full->ehs Yes doc Document Waste for Disposal Records ehs->doc

Caption: Workflow for the safe disposal of this compound waste.

References

  • How to Dispose of Chemical Waste in a Lab Correctly.GAIACA.[Link]
  • Properly Managing Chemical Waste in Labor
  • Management of Waste.
  • Laboratory Guide for Managing Chemical Waste.Vanderbilt University Medical Center.[Link]
  • Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL.
  • Hazardous waste characteriz

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. Handling chemical reagents like 2-Amino-5-methoxypyrimidine requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your work.

Hazard Assessment: Understanding the "Why" Behind the Protection

This compound is a solid compound that presents several key hazards that dictate our PPE strategy. According to its Globally Harmonized System (GHS) classification, this chemical is:

  • Harmful if swallowed (H302): This underscores the importance of preventing ingestion through contaminated hands or surfaces.[1]

  • Causes skin irritation (H315): Direct contact can lead to skin irritation, making proper gloves and body protection essential.[1][2]

  • Causes serious eye irritation (H319): The chemical poses a significant risk to the eyes, necessitating stringent eye protection.[1][2]

  • May cause respiratory irritation (H335): Inhalation of the dust or powder can irritate the respiratory tract, requiring work in well-ventilated areas and, in some cases, respiratory protection.[1][2]

Our choice of PPE is a direct response to these identified risks. It is not a checklist to be completed, but a dynamic system of protection that must be adapted to the specific experimental context.

The Core PPE Ensemble: Your Non-Negotiable Barrier

For any task involving this compound, a baseline level of PPE is mandatory. This core ensemble is designed to protect against incidental splashes and contact.

  • Hand Protection: Wear chemical-resistant, disposable gloves. Nitrile gloves are a common and effective choice for handling this type of solid chemical for splash protection. Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection: Tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are required.[1][3] These provide a seal around the eyes to protect against dust and splashes. Standard safety glasses with side shields do not offer sufficient protection against chemical splashes or fine particulates.[4]

  • Body Protection: A long-sleeved laboratory coat is essential to protect your skin and personal clothing from contamination.[3] Ensure it is fully buttoned.

Task-Specific PPE Selection: A Risk-Based Approach

Different laboratory procedures carry different levels of risk. The following table outlines recommended PPE for various tasks involving this compound.

Task Engineering Controls Gloves Eye/Face Protection Body Protection Respiratory Protection
Weighing Solid Chemical Fume Hood or Ventilated Balance EnclosureNitrile GlovesSafety GogglesLab CoatRecommended if outside a ventilated enclosure to avoid inhaling dust.[1][2]
Preparing Solutions Chemical Fume HoodNitrile GlovesSafety Goggles & Face ShieldLab CoatNot required if performed in a functioning fume hood.
Running Reactions Chemical Fume HoodNitrile GlovesSafety GogglesLab CoatNot required if performed in a functioning fume hood.
Handling Spills N/AHeavy-duty Nitrile or Butyl GlovesSafety Goggles & Face ShieldChemical-Resistant Apron over Lab CoatNIOSH-approved respirator if spill generates significant dust.[3]

This tiered approach ensures that the level of protection is always commensurate with the risk of exposure. The Occupational Safety and Health Administration (OSHA) provides comprehensive guidance on creating a full PPE ensemble based on the specific hazards present.[5]

PPE Selection and Logic Workflow

The decision-making process for selecting appropriate PPE can be visualized as a logical workflow. This diagram illustrates how to escalate protection based on the nature of the task and the potential for exposure.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Start Start: Handling This compound AssessTask Assess Task: Weighing, Solution Prep, Spill? Start->AssessTask Weighing Weighing Solid (Potential Dust) AssessTask->Weighing Weighing SolutionPrep Solution Prep (Potential Splash) AssessTask->SolutionPrep Solution Prep SpillCleanup Spill Cleanup (High Exposure Risk) AssessTask->SpillCleanup Spill CorePPE Core PPE: - Nitrile Gloves - Safety Goggles - Lab Coat Weighing->CorePPE AddRespirator Add Respirator Weighing->AddRespirator If outside ventilated enclosure SolutionPrep->CorePPE AddFaceShield Add Face Shield SolutionPrep->AddFaceShield SpillCleanup->CorePPE SpillCleanup->AddFaceShield SpillCleanup->AddRespirator HeavyGloves Upgrade to Heavy-Duty Gloves + Apron SpillCleanup->HeavyGloves

Caption: PPE selection workflow for this compound.

Operational Plan: Donning and Doffing Procedures

The order in which you put on (don) and take off (doff) PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE:
  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Goggles/Face Shield: Put on your safety goggles and, if necessary, a face shield.

  • Gloves: Put on gloves last. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves.

Doffing (Taking Off) PPE:
  • Gloves: Remove gloves first. Use a glove-to-glove technique for the first hand and a skin-to-skin technique for the second to avoid touching the contaminated exterior.

  • Lab Coat: Remove your lab coat by folding it inward on itself, ensuring the contaminated exterior does not touch your clothes.

  • Goggles/Face Shield: Remove eye and face protection.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water after removing all PPE.[2][6]

Emergency Procedures and Decontamination

In the event of accidental exposure, immediate action is crucial.

  • Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected skin with plenty of soap and water for at least 15 minutes.[2][3] Seek medical attention if irritation persists.[1][3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][2][3] If they feel unwell, seek medical attention.

  • Ingestion: Rinse the mouth with water.[1] Call a poison center or doctor if you feel unwell.[2]

Disposal Plan: Managing Contaminated Materials

Proper disposal prevents the spread of contamination and protects environmental and public health.

  • Contaminated PPE: All disposable PPE, such as gloves, should be placed in a designated hazardous waste container immediately after removal.

  • Chemical Waste: Dispose of unused this compound and any contaminated materials (e.g., paper towels from a spill cleanup) in a clearly labeled, sealed container for hazardous waste.[7]

  • Professional Disposal: Arrange for the collection and disposal of all chemical waste through a licensed and approved waste disposal company.[2][7] Do not pour chemical waste down the drain.[7] Contaminated clothing must be taken off and washed thoroughly before reuse.[1][6]

By adhering to these rigorous PPE protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
  • PERSONAL PROTECTIVE EQUIPMENT.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
  • How to Choose PPE for Chemical Work.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Amino-5-methoxypyrimidine
Reactant of Route 2
2-Amino-5-methoxypyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.